4,5-Dibromothiophene-2-sulfonyl chloride
Description
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Properties
IUPAC Name |
4,5-dibromothiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2ClO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYGHWXWQSCONR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335055 | |
| Record name | 4,5-Dibromothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81606-31-7 | |
| Record name | 4,5-Dibromothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 4,5-Dibromothiophene-2-sulfonyl chloride (CAS: 81606-31-7)
This compound is a highly functionalized heterocyclic compound that serves as a critical building block for researchers in organic synthesis and medicinal chemistry. Its structure, featuring a reactive sulfonyl chloride group and a dibrominated thiophene ring, offers a dual platform for molecular elaboration. The sulfonyl chloride moiety is a precursor to sulfonamides, a privileged functional group in drug design renowned for its ability to form strong hydrogen bonds and act as a stable, non-hydrolyzable mimic of other functional groups.[1][2] The bromine atoms provide strategic handles for further modifications, such as cross-coupling reactions, allowing for the systematic exploration of chemical space.[3] This guide provides an in-depth analysis of its properties, reactivity, safe handling, and strategic application in the development of novel therapeutics, grounded in established scientific principles.
PART 1: Physicochemical Properties and Structural Analysis
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a solid material, typically appearing as a yellow powder.[4] Its key identifiers and physical characteristics are summarized below.
Table 1: Core Properties and Identifiers
| Property | Value | Source(s) |
| CAS Number | 81606-31-7 | [5][6][7][8] |
| Molecular Formula | C₄HBr₂ClO₂S₂ | [5][6][7][9] |
| Molecular Weight | 340.43 g/mol | [6][7] |
| IUPAC Name | This compound | [6][7] |
| Synonyms | 2,3-Dibromothiophene-5-sulfonyl chloride, 4,5-dibromo-2-thiophenesulfonyl chloride | [5][6][7] |
| Melting Point | 75°C to 79°C | [6][7] |
| Purity | Typically ≥97% | [6][7][10] |
| Sensitivity | Moisture sensitive | [4][6][7] |
The molecule's reactivity is dictated by its functional groups. The sulfonyl chloride (-SO₂Cl) is a potent electrophile, making it highly susceptible to attack by a wide range of nucleophiles.[11] This reactivity is the cornerstone of its use in synthesizing sulfonamides and sulfonate esters. The thiophene ring itself, substituted with two electron-withdrawing bromine atoms, influences the reactivity of the sulfonyl chloride group and provides stable, yet reactive, sites for subsequent chemical modifications.
PART 2: Synthesis, Reactivity, and Safe Handling
Synthetic Approach
The synthesis of thiophene sulfonyl chlorides is typically achieved through the direct sulfonation of a thiophene precursor followed by chlorination, or more commonly, through direct chlorosulfonation. A representative method involves reacting a brominated thiophene with chlorosulfonic acid.[12]
Exemplary Synthetic Protocol (Adapted from related synthesis) [12]
-
Reaction Setup: A solution of 2,3-dibromothiophene in a dry, inert solvent such as dichloromethane (DCM) is prepared in a flask equipped with a dropping funnel and a nitrogen inlet. The flask is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Reagent Addition: Chlorosulfonic acid is added dropwise to the cooled solution while maintaining the low temperature. The stoichiometry is critical to ensure mono-sulfonylation at the desired position.
-
Reaction Progression: After the addition is complete, the reaction is allowed to stir and slowly warm to room temperature over a period of one hour. The progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is carefully quenched by pouring it into ice-water.
-
Extraction & Isolation: The product is extracted from the aqueous layer using an organic solvent like DCM. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be used directly or purified further.
Core Reactivity: The Sulfonamide Connection
The primary application of this compound is in the synthesis of sulfonamides. This is a robust and high-yielding reaction where the sulfonyl chloride is treated with a primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
-
Mechanism: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by the base to yield the stable sulfonamide.
This reaction's reliability allows for its use in combinatorial chemistry and library synthesis, where a diverse set of amines can be reacted with the sulfonyl chloride to rapidly generate a large number of distinct sulfonamide compounds for biological screening.
Safety and Handling Protocol
As a reactive chemical, proper handling is paramount to ensure laboratory safety.
-
Hazard Identification: this compound is classified as corrosive. It causes severe skin burns and eye damage.[4][13] It is also moisture-sensitive and will react with water (including atmospheric moisture) to release hydrochloric acid.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[4]
-
Handling: Conduct all manipulations in a well-ventilated fume hood.[4][13] Avoid breathing dust.[4] Keep the container tightly closed and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][14]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][14]
-
-
Storage: Store in a dry, cool, and well-ventilated place, away from incompatible materials such as water and strong bases.[4] Store locked up.[13][14]
PART 3: Strategic Application in Drug Discovery Workflow
The integration of the 4,5-dibromothiophene sulfonamide scaffold into small molecules is a strategic choice in drug design. Sulfur-containing motifs are prevalent in a wide array of approved drugs and clinical candidates, valued for their diverse biological activities.[1] The sulfonamide group can act as a key pharmacophore, participating in crucial binding interactions within a biological target, while the dibromothiophene core provides a rigid scaffold that can be further decorated to optimize potency, selectivity, and pharmacokinetic properties.
A typical workflow in a lead optimization campaign utilizing this reagent is illustrated below.
Caption: Drug discovery workflow using this compound.
This workflow demonstrates a logical progression from a versatile starting material to optimized lead compounds. The initial library synthesis leverages the reliable sulfonamide formation, while subsequent steps use the bromine atoms as anchor points for further diversification, enabling a comprehensive exploration of the chemical space around the core scaffold.
PART 4: Experimental Protocol: Synthesis of a Model Sulfonamide
This protocol provides a self-validating, step-by-step method for the synthesis of a representative N-benzyl-4,5-dibromothiophene-2-sulfonamide.
Objective: To synthesize a model sulfonamide to demonstrate the core reactivity of this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM.
-
Rationale: An inert atmosphere and anhydrous solvent are crucial to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Rationale: The reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.
-
-
Reagent Addition: In a separate vial, dissolve benzylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 10-15 minutes.
-
Rationale: A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. Triethylamine acts as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion using TLC.
-
Rationale: TLC allows for visual confirmation that the starting material has been consumed.
-
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Rationale: The HCl wash removes excess triethylamine and any unreacted benzylamine. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: Removing all water is essential before solvent evaporation to obtain a clean product.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography to yield the pure N-benzyl-4,5-dibromothiophene-2-sulfonamide.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined reactivity, coupled with the potential for secondary modifications at the bromine positions, provides researchers with a reliable and versatile platform for building complex molecules. For professionals in drug development, this compound offers an efficient entry point into the synthesis of sulfonamide libraries, a critical step in the identification and optimization of new therapeutic agents. A comprehensive understanding of its properties, handling requirements, and synthetic utility is essential for unlocking its full potential in the laboratory.
References
- VSNCHEM. This compound.
- Fisher Scientific. This compound, 97% 1 g | Buy Online.
- Thermo Scientific Alfa Aesar. This compound, 97% 5 g | Buy Online.
- ChemicalBook.
- ChemicalBook. 4,5-Dibromothiophene-2-sulphonyl chloride | 81606-31-7.
- Thermo Fisher Scientific. Safety Data Sheet: this compound.
- Synquest Labs. Safety Data Sheet: this compound.
- Sigma-Aldrich. Safety Data Sheet: p-Toluenesulfonyl chloride. (Note: This is for a related compound but outlines standard handling for sulfonyl chlorides).
- Supporting Information.
- Sancus. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
- PubChemLite. This compound (C4HBr2ClO2S2).
- Fisher Scientific Canada. This compound, 97%.
- ChemicalBook. 5-Bromothiophenesulfonyl chloride synthesis.
- Finetech Industry Limited. 4,5-Dibromothiophene-2-sulphonyl chloride | CAS: 81606-31-7.
- PubChem. 5-Bromothiophene-2-sulfonyl chloride.
- Thermo Fisher Scientific. This compound, 97%.
- Mustafa, M., & Winum, J. Y. (2022). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery, 17(5), 501-512.
- Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289.
- Wang, L., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3688-3714.
- Reddy, R. P., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(18), 4293.
Sources
- 1. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. This compound | VSNCHEM [vsnchem.com]
- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
- 9. PubChemLite - this compound (C4HBr2ClO2S2) [pubchemlite.lcsb.uni.lu]
- 10. A13384.06 [thermofisher.com]
- 11. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 12. 5-Bromothiophenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. 4,5-Dibromothiophene-2-sulphonyl chloride - Safety Data Sheet [chemicalbook.com]
4,5-Dibromothiophene-2-sulfonyl chloride physical properties
An In-depth Technical Guide to 4,5-Dibromothiophene-2-sulfonyl chloride for Advanced Research Applications
Introduction: A Versatile Scaffold in Modern Synthesis
This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique structure, featuring a reactive sulfonyl chloride group and two bromine atoms on a thiophene ring, offers a dual-handle approach for molecular elaboration. The sulfonyl chloride moiety provides a reliable electrophilic site for reaction with a vast array of nucleophiles to form stable sulfonamide or sulfonate ester linkages. Concurrently, the bromine atoms serve as versatile anchor points for subsequent carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling. This guide provides an in-depth examination of the physical properties, chemical behavior, and practical applications of this reagent, designed for researchers and drug development professionals seeking to leverage its synthetic potential. The sulfonamide group, readily introduced using this reagent, is a privileged motif in drug design, present in a wide range of therapeutic agents including antibiotics, diuretics, and enzyme inhibitors.[1][2]
Core Physicochemical & Structural Properties
A precise understanding of the fundamental properties of this compound is paramount for its effective use in synthesis and for ensuring laboratory safety.
Chemical Identity
-
IUPAC Name: this compound[3]
-
Synonyms: 2,3-Dibromothiophene-5-sulfonyl chloride, 4,5-Dibromo-2-thiophenesulfonyl chloride[3][4]
Molecular Structure
The structure consists of a five-membered thiophene ring, with bromine atoms at positions 4 and 5, and a sulfonyl chloride group (-SO₂Cl) at position 2.
Caption: 2D Structure of this compound.
Summary of Physical Properties
The quantitative data for this reagent are summarized below for quick reference.
| Property | Value | Source(s) |
| Appearance | White to pale cream/yellow powder solid | [5][8] |
| Melting Point | 72.0 - 81.0 °C | [5][9] |
| Purity (Assay) | ≥96.0% (Titration) | [5][9] |
| Sensitivity | Moisture sensitive | [3][8][10] |
| Solubility | Reacts with water. Soluble in aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF). | [10][11] |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of the starting material before its use in a reaction.
-
Infrared (IR) Spectroscopy: The IR spectrum of a sulfonyl chloride is distinguished by strong, characteristic absorption bands. For this compound, these bands are expected in the following regions:
-
~1370-1410 cm⁻¹ and ~1160-1204 cm⁻¹: These two strong peaks correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, respectively.[12]
-
~1350-1530 cm⁻¹: C-C stretching vibrations within the thiophene ring.[13]
-
~650-850 cm⁻¹: C-S stretching vibrations within the thiophene ring.[13]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The molecule contains a single proton on the thiophene ring at the C3 position. This proton is expected to appear as a singlet in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm), deshielded by the adjacent electron-withdrawing sulfonyl chloride group.
-
¹³C NMR: The spectrum will show four distinct signals for the carbon atoms of the thiophene ring. The carbon attached to the sulfonyl group (C2) will be the most deshielded, while the carbons attached to the bromine atoms (C4, C5) will also show characteristic shifts.
-
-
Mass Spectrometry (MS): The mass spectrum provides definitive confirmation of the molecular weight and elemental composition. A key diagnostic feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks (M, M+2, M+4, M+6), with a highly predictable intensity ratio, which is a powerful tool for confirming the presence of two bromine atoms and one chlorine atom in the molecule.[14]
Chemical Reactivity and Synthetic Utility
Reactivity of the Sulfonyl Chloride Group
The primary utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic and readily undergoes nucleophilic substitution with a wide range of nucleophiles.
-
Reaction with Amines (Sulfonamide Formation): This is the most common application. The reagent reacts smoothly with primary and secondary amines in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to yield the corresponding sulfonamides. This reaction is fundamental to the synthesis of many pharmaceutical compounds.[1][15]
-
Reaction with Alcohols (Sulfonate Ester Formation): In a similar fashion, reaction with alcohols or phenols affords sulfonate esters.
-
Hydrolysis: The compound is moisture-sensitive and will hydrolyze upon contact with water to form the corresponding 4,5-dibromothiophene-2-sulfonic acid.[10] This necessitates careful handling and storage under anhydrous conditions.
Reactivity of the Dibromothiophene Ring
The two bromine atoms on the thiophene ring are key to its function as a versatile scaffold. They provide handles for further molecular diversification, most commonly through palladium-catalyzed cross-coupling reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters.
-
Stille Coupling: Reaction with organostannanes.
-
Heck Coupling: Reaction with alkenes.
This allows for the sequential or simultaneous introduction of new carbon-based substituents, enabling the construction of complex molecular architectures from a single starting material.
Experimental Protocols and Safe Handling
Safety, Handling, and Storage
Hazard Profile: this compound is a corrosive solid. It causes severe skin burns and eye damage.[8] It is also moisture-sensitive.[10]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[10] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[8][16]
-
Handling: Avoid creating dust.[16] Do not get in eyes, on skin, or on clothing.[8] Ensure eyewash stations and safety showers are readily accessible.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] The storage area should be designated for corrosive materials. Keep away from water, moist air, strong bases, and strong oxidizing agents.[10]
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[8]
-
General Protocol: Synthesis of a Thiophene Sulfonamide
This protocol outlines a representative procedure for the reaction of this compound with a generic primary amine (R-NH₂).
Workflow:
Caption: General workflow for the synthesis of sulfonamides.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) and a suitable base such as triethylamine (1.2-1.5 equivalents) or pyridine in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0-1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the cooled amine mixture over 10-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the mixture by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system or by flash column chromatography on silica gel.
Conclusion
This compound is a powerful and versatile reagent for synthetic chemists. Its well-defined physical properties, predictable reactivity, and dual functional handles make it an invaluable tool for constructing complex molecules. The ability to readily form the medicinally important sulfonamide linkage while retaining sites for further diversification through cross-coupling reactions ensures its continued relevance in drug discovery and the development of novel organic materials. A thorough understanding of its properties and adherence to strict safety protocols are essential for harnessing its full synthetic potential.
References
-
Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
- Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
-
Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromothiophene-2-sulfonyl chloride. Retrieved from [Link]
-
Sancus Arc. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Retrieved from [Link]
-
Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]
-
Mustafa, M., & Winum, J.-Y. (2022). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery, 17(5), 501–512. [Link]
-
ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]
-
NIST. (n.d.). 2-Thiophenesulfonyl chloride. NIST WebBook. Retrieved from [Link]
-
IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. This compound | VSNCHEM [vsnchem.com]
- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4,5-Dibromothiophene-2-sulphonyl chloride | 81606-31-7 [chemicalbook.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. 5-Bromothiophenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 12. acdlabs.com [acdlabs.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. angenechemical.com [angenechemical.com]
4,5-Dibromothiophene-2-sulfonyl chloride molecular weight
An In-depth Technical Guide to 4,5-Dibromothiophene-2-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its utility, its synthesis, and its practical application, ensuring a robust and trustworthy resource for laboratory use.
Core Molecular Identity and Physicochemical Properties
This compound is a polysubstituted thiophene derivative. The thiophene ring is a well-established "privileged" scaffold in medicinal chemistry, known for its ability to mimic a phenyl ring while offering distinct electronic properties and metabolic profiles.[1] The strategic placement of two bromine atoms and a highly reactive sulfonyl chloride group makes this molecule a versatile intermediate for library synthesis and lead optimization.
The fundamental properties of this reagent are summarized below. Its molecular weight is a critical parameter for all stoichiometric calculations in synthesis.
| Property | Value | Source(s) |
| Molecular Weight | 340.43 g/mol | [2][3] |
| Molecular Formula | C₄HBr₂ClO₂S₂ | [2][3] |
| CAS Number | 81606-31-7 | [2][3] |
| Appearance | White to pale cream powder | [4] |
| Melting Point | 72.0°C - 81.0°C | [3][4] |
| Canonical SMILES | ClS(=O)(=O)C1=CC(Br)=C(Br)S1 | [2][3] |
| InChI Key | WJYGHWXWQSCONR-UHFFFAOYSA-N | [3] |
Below is the two-dimensional structure of the molecule, illustrating the connectivity of its constituent atoms.
Caption: 2D Structure of this compound.
Strategic Importance in Drug Discovery
The value of this compound in drug discovery stems from its three key functional components:
-
The Sulfonyl Chloride Group: This is a highly reactive electrophile, primarily used to form sulfonamides by reacting with primary or secondary amines.[5] The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a vast array of antibacterial, diuretic, and anticonvulsant drugs. Its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites, makes it a critical pharmacophore.[1]
-
The Thiophene Ring: As a bioisostere of a benzene ring, the thiophene core provides a rigid scaffold for orienting other functional groups. Its heteroatomic nature can influence ADME (absorption, distribution, metabolism, and excretion) properties, sometimes offering advantages over simple carbocyclic rings.[1]
-
The Dibromo Substituents: The two bromine atoms are not mere placeholders. They serve as crucial synthetic "handles" for downstream diversification. Through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), these positions can be used to introduce a wide variety of molecular fragments, enabling the rapid exploration of chemical space around the core scaffold.[5] This is an essential strategy in modern lead optimization.
The logical relationship between these components makes the molecule a powerful tool for building diverse compound libraries.
Caption: Strategic workflow for drug discovery using the reagent.
Recommended Synthesis Protocol
While numerous methods exist for creating sulfonyl chlorides, the most direct and reliable route to this compound is the chlorosulfonation of the corresponding 2,3-dibromothiophene precursor.[6] This reaction utilizes chlorosulfonic acid as both the solvent and the sulfonating agent.
Causality: The thiophene ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. Chlorosulfonic acid (ClSO₃H) is a potent electrophile. The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl group is installed at the most activated position, which is the C2 position adjacent to the sulfur atom.
Experimental Protocol: Chlorosulfonation of 2,3-Dibromothiophene
Disclaimer: This protocol is based on established chemical principles for analogous compounds and should only be performed by trained chemists with appropriate safety measures in place.[7]
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3-dibromothiophene (1.0 eq) to an appropriate volume of a dry, inert solvent like dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath. This is critical to control the high reactivity of chlorosulfonic acid and prevent side reactions.
-
Reagent Addition: Slowly add chlorosulfonic acid (5.0 eq) dropwise via the dropping funnel over 30-60 minutes.[7] Maintain the internal temperature below -70°C throughout the addition.
-
Reaction: Once the addition is complete, allow the reaction to stir at -78°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker. This will hydrolyze the excess chlorosulfonic acid. Caution: This is a highly exothermic process and must be done slowly in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes).
-
Washing & Drying: Combine the organic layers and wash sequentially with cold water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or flash column chromatography to yield this compound as a solid.
Caption: Workflow for the synthesis of the target compound.
Safety, Handling, and Storage
Trustworthiness through Safety: The utility of a reagent is nullified if it cannot be handled safely. This compound is a corrosive and moisture-sensitive compound that requires stringent handling protocols.
Hazard Profile:
-
Moisture Sensitive: Reacts with water (including atmospheric moisture) to release hydrochloric acid (HCl) and the corresponding sulfonic acid, which are also corrosive.[3][10]
-
Lachrymator: The vapors can cause irritation and tearing.[11]
| Handling Procedure | Rationale and Protocol |
| Personal Protective Equipment (PPE) | Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[9][11] |
| Ventilation | Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or corrosive vapors.[10] |
| Inert Atmosphere | Weigh and handle the solid under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water and strong bases.[9] A desiccator is recommended for long-term storage. |
| Spill & Disposal | Absorb spills with an inert, dry material and dispose of as hazardous chemical waste according to local regulations. Do not use water to clean up spills. |
Core Reactivity: Formation of Sulfonamides
The primary application of this reagent is the synthesis of sulfonamides. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophilic amines.
Protocol: General Synthesis of a Thiophene Sulfonamide
-
Setup: Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in a dry aprotic solvent (e.g., DCM or THF) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve this compound (1.1 eq) in a minimal amount of the same dry solvent and add it dropwise to the amine solution.
-
Reaction: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for 2-16 hours until TLC analysis indicates the consumption of the starting amine.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess base, then with water and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. The resulting crude sulfonamide can be purified via recrystallization or column chromatography.
Caption: General reaction scheme for sulfonamide synthesis.
References
-
Fisher Scientific. This compound, 97%. [Link]
-
Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]
-
PubChemLite. This compound (C4HBr2ClO2S2). [Link]
-
PubChem. 5-Bromothiophene-2-sulfonyl chloride. [Link]
-
Sancus, F. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. [Link]
-
Pathan, S. A., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
Bonandi, E., et al. Recent applications of click chemistry in drug discovery. [Link]
-
Reddy, V. P., et al. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. 5-Bromothiophenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 8. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
4,5-Dibromothiophene-2-sulfonyl chloride spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 4,5-Dibromothiophene-2-sulfonyl chloride
Abstract
This compound is a key heterocyclic building block in the development of novel pharmaceuticals and advanced materials. Its precise structural characterization is paramount for ensuring reaction success, purity, and the desired downstream physicochemical properties. This technical guide provides a comprehensive analysis of the essential spectral data required for the unambiguous identification and quality control of this compound. We will delve into the theoretical and practical aspects of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. This document is intended for researchers, chemists, and quality control specialists who require a deep, predictive understanding of the spectral characteristics of this compound, grounded in established spectroscopic principles and data from analogous structures.
Introduction
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to act as a bioisostere for benzene rings. Halogenated thiophenes, in particular, serve as versatile intermediates for cross-coupling reactions, allowing for the construction of complex molecular architectures. This compound (CAS 81606-31-7) combines these features, offering three distinct points for chemical modification: the two bromine atoms and the highly reactive sulfonyl chloride group.[1] Understanding its structural integrity through spectral analysis is the first critical step in its application. This guide provides a detailed interpretation of its mass, vibrational, and magnetic resonance spectral data.
Molecular Structure and Physicochemical Properties
The structural arrangement of substituents on the thiophene ring dictates the spectral output. The bromine atoms at the C4 and C5 positions and the sulfonyl chloride group at the C2 position create a unique electronic environment for the sole remaining proton at C3.
Caption: Molecular Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 81606-31-7 | [1][2][3] |
| Molecular Formula | C₄HBr₂ClO₂S₂ | [3][4] |
| Molecular Weight | 340.43 g/mol | [5][6] |
| Monoisotopic Mass | 337.7473 Da | [4] |
| Appearance | White to pale cream powder | [2] |
| Melting Point | 72.0 - 81.0 °C |[2] |
Synthesis Considerations for Spectral Analysis
While multiple synthetic routes may exist, a common and logical approach to synthesizing this compound is the direct chlorosulfonation of 2,3-dibromothiophene using an agent like chlorosulfonic acid.
Causality in Analysis: The choice of this synthetic route directly informs our spectral analysis. The primary impurities to watch for would be:
-
Unreacted Starting Material: The presence of 2,3-dibromothiophene (CAS 3140-93-0).[7]
-
Isomeric Products: Potential formation of 2,3-dibromothiophene-5-sulfonyl chloride, although sterically less favored.
A robust analytical protocol must be able to distinguish the desired product from these potential contaminants.
Caption: Plausible synthetic route for this compound.
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for confirming molecular weight and elucidating structure through fragmentation patterns.
Expertise & Trustworthiness: The most telling feature in the mass spectrum of this compound is its complex isotopic pattern. Due to the natural abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion (M⁺) will appear as a cluster of peaks at M, M+2, M+4, and M+6, with a distinctive intensity ratio. This pattern is a nearly infallible identifier.
Table 2: Predicted m/z Values for Molecular Ion Adducts
| Adduct | Predicted m/z |
|---|---|
| [M]⁺ | 337.74675 |
| [M+H]⁺ | 338.75458 |
| [M+Na]⁺ | 360.73652 |
Data sourced from PubChem predictions.[4]
Fragmentation Pathway: The fragmentation of arylsulfonyl chlorides is well-understood.[8] The primary pathway involves the initial loss of the chlorine radical, followed by the elimination of sulfur dioxide (SO₂). This yields a stable dibromothienyl cation.
Caption: Predicted primary fragmentation pathway in EI-MS.
Infrared (IR) Spectroscopy Analysis
FT-IR spectroscopy is used to identify the functional groups present in the molecule by their characteristic vibrational frequencies. For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common.
Expertise & Trustworthiness: The definitive peaks for confirming the presence of the sulfonyl chloride group are the very strong, sharp absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds.[9] Their position and intensity are highly characteristic and are unlikely to be obscured by other vibrations.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100 | Weak-Medium | Aromatic C-H Stretch (on thiophene ring) |
| 1380 - 1400 | Strong | S=O Asymmetric Stretch |
| 1180 - 1200 | Strong | S=O Symmetric Stretch |
| 800 - 850 | Medium | C-S Stretch (in thiophene ring) |
| 600 - 700 | Medium | C-Br Stretch |
| 550 - 650 | Medium | S-Cl Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy
Expertise & Trustworthiness: The ¹H NMR spectrum is expected to be remarkably simple and diagnostic. The molecule contains only one proton, located at the C3 position. Due to the powerful electron-withdrawing effects of the adjacent sulfonyl chloride group at C2 and the bromine at C4, this proton is significantly deshielded and will appear far downfield. With no adjacent protons, its signal will be a sharp singlet.
Table 4: Predicted ¹H NMR Signal
| Position | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|
| H-3 | 7.5 - 7.8 | Singlet (s) | 1H | Deshielded by adjacent SO₂Cl and Br groups. |
¹³C NMR Spectroscopy
Expertise & Trustworthiness: The proton-decoupled ¹³C NMR spectrum should display four distinct signals, one for each carbon atom of the thiophene ring. The chemical shifts are heavily influenced by the attached substituents. The carbon directly attached to the sulfonyl chloride group (C2) will be significantly downfield. The carbons bonded to bromine (C4, C5) will be shifted upfield relative to unsubstituted thiophene due to the heavy atom effect, but will still be in the aromatic region. The protonated carbon (C3) will appear at a predictable aromatic chemical shift.
Table 5: Predicted ¹³C NMR Assignments
| Position | Predicted δ (ppm) | Rationale & Comparison |
|---|---|---|
| C2 | 145 - 150 | Attached to the strongly electron-withdrawing SO₂Cl group. |
| C3 | 130 - 135 | Protonated aromatic carbon, downfield shift influenced by adjacent groups. |
| C4 | 115 - 120 | Brominated carbon, shifted upfield compared to C3. Analogous carbons in 2,3-dibromothiophene appear around 113 ppm.[7] |
| C5 | 118 - 123 | Brominated carbon, slightly different electronic environment than C4. |
Predicted shifts are based on additive rules and data from analogous substituted thiophenes.[10][11][12][13]
Standard Experimental Protocols
The following are generalized, self-validating protocols for acquiring the spectral data discussed.
7.1 NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked on the deuterium signal of CDCl₃ and properly shimmed.
-
¹H Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of ~16 ppm centered at ~8 ppm is appropriate. Use a 30-degree pulse and a relaxation delay of 2 seconds.
-
¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of ~240 ppm centered at ~120 ppm is appropriate. A relaxation delay of 2-5 seconds is recommended. A sufficient number of scans (~1024 or more) may be needed to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
7.2 FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small, representative amount of the solid powder directly onto the crystal of the ATR accessory.
-
Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory (e.g., diamond crystal).
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
7.3 Mass Spectrometry (EI-MS)
-
Sample Preparation: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.
-
Instrument Setup: Use a mass spectrometer capable of electron ionization (EI). Set the ionization energy to the standard 70 eV.
-
Acquisition: Heat the direct insertion probe gradually to volatilize the sample into the ion source. Scan a mass range from m/z 40 to 500 to ensure capture of the molecular ion cluster and all significant fragments.
-
Processing: Analyze the resulting mass spectrum, paying close attention to the isotopic cluster of the molecular ion and the major fragment ions.
Conclusion
The structural confirmation of this compound is achieved through a synergistic interpretation of MS, IR, and NMR data. The key identifying features are:
-
MS: A complex molecular ion cluster around m/z 338, reflecting the presence of two bromine and one chlorine atom, and a primary fragmentation involving the loss of Cl and then SO₂.
-
IR: Two strong, characteristic absorption bands for the sulfonyl group's S=O stretches between 1180-1400 cm⁻¹.
-
NMR: A simple ¹H NMR spectrum showing a single downfield singlet, and a ¹³C NMR spectrum showing four distinct aromatic signals with predictable chemical shifts based on substituent effects.
Together, these spectral fingerprints provide a robust and definitive method for the characterization and quality assessment of this important chemical intermediate.
References
-
The Royal Society of Chemistry. (2013). Supplementary material: Benzenesulfonyl chlorides: New reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromothiophene-2-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). FT-IR spectral studies. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]
-
ResearchGate. (n.d.). All 1H NMR spectra [(a)–(d) 500 MHz; CD2Cl2], and 19F NMR spectra.... Retrieved from [Link]
- Vertex AI Search. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
-
PubChemLite. (n.d.). This compound (C4HBr2ClO2S2). Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. Retrieved from [Link]
-
Scribd. (n.d.). 2423L10 | PDF | Molecules | Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
NIST. (n.d.). 2,6-Octadienal, 3,7-dimethyl-, (Z)-. NIST WebBook. Retrieved from [Link]
Sources
- 1. 4,5-Dibromothiophene-2-sulphonyl chloride | 81606-31-7 [chemicalbook.com]
- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | VSNCHEM [vsnchem.com]
- 4. PubChemLite - this compound (C4HBr2ClO2S2) [pubchemlite.lcsb.uni.lu]
- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 7. guidechem.com [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. 2,5-Dibromothiophene(3141-27-3) 13C NMR spectrum [chemicalbook.com]
- 13. 3,4-Dibromothiophene (3141-26-2) 13C NMR [m.chemicalbook.com]
The Alchemist's Guide to a Potent Reagent: A Technical Whitepaper on the Safe Handling of 4,5-Dibromothiophene-2-sulfonyl chloride
For the discerning researcher in the vanguard of drug discovery, the mastery of potent, reactive intermediates is paramount. 4,5-Dibromothiophene-2-sulfonyl chloride, a key building block in the synthesis of novel therapeutics, is one such reagent. Its utility in constructing complex sulfonamides is matched by its hazardous nature, demanding a protocol of unwavering respect and meticulous handling. This guide eschews rote recitation of safety data, instead offering a holistic, field-proven methodology grounded in the chemical principles that govern this reagent's behavior. Herein, we illuminate the path to not only safe handling but also to achieving reproducible, high-fidelity results in your synthetic campaigns.
Understanding the Inherent Reactivity: The "Why" Behind the Hazard
This compound is classified as a corrosive solid and is acutely sensitive to moisture. The primary danger stems from its vigorous and exothermic reaction with water—including atmospheric humidity—to hydrolyze into the corresponding sulfonic acid and hydrochloric acid (HCl) gas. This reaction is the root cause of its corrosive properties and the generation of toxic, irritating fumes. Therefore, every handling precaution is fundamentally designed to operate within a rigorously dry environment and to mitigate the consequences of accidental exposure to moisture or other nucleophiles.
Key Chemical Characteristics:
| Property | Value | Source |
| CAS Number | 81606-31-7 | |
| Molecular Formula | C₄HBr₂ClO₂S₂ | |
| Molecular Weight | 340.44 g/mol | |
| Appearance | Yellow to pale cream powder/solid | |
| Hazard Statements | H314: Causes severe skin burns and eye damage | |
| Key Incompatibilities | Water, strong bases, strong oxidizing agents, alcohols, amines |
The Sanctuary of Synthesis: Engineering Controls and a Culture of Preparedness
The laboratory environment is the first line of defense. All manipulations of this compound must be conducted within a certified chemical fume hood to ensure any released HCl gas or fine particulates are effectively contained. The workspace should be meticulously organized and free of clutter, with all non-essential items removed to prevent cross-contamination.
An eyewash station and safety shower must be located in immediate proximity to the handling area. It is a critical failure of laboratory management to have these essential safety features obstructed or at a distance. All personnel must be trained in their operation before commencing any work with this reagent.
The Researcher's Armor: Personal Protective Equipment (PPE) Protocol
PPE is non-negotiable and must be donned before entering the designated handling area. The selection of appropriate PPE is a validation of the researcher's understanding of the risks.
-
Hand Protection : Double-gloving is a mandatory practice. An inner nitrile glove provides a base layer of protection, while a thicker, chemical-resistant outer glove (such as butyl rubber or neoprene) is necessary to guard against the acute corrosivity of this compound. Gloves should be inspected for any signs of degradation or perforation before each use and changed immediately if contamination is suspected.
-
Eye and Face Protection : Chemical safety goggles that form a complete seal around the eyes are required. Given the severe corrosivity and potential for splashes, a full-face shield worn over the goggles is the gold standard for ensuring complete protection of the eyes and facial skin.
-
Body Protection : A flame-resistant laboratory coat is essential. For procedures with a higher risk of spillage, a chemical-resistant apron worn over the lab coat provides an additional barrier.
-
Respiratory Protection : For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an acid gas cartridge is necessary.
A Protocol of Precision: Safe Handling and Experimental Workflow
The following section details a representative experimental protocol for the synthesis of a sulfonamide, a common application for this reagent. Each step is interwoven with critical safety considerations, creating a self-validating system where safe practice is integral to the experimental design.
Objective: Synthesis of N-benzyl-4,5-dibromothiophene-2-sulfonamide.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (or other suitable base)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
Experimental Protocol:
Step 1: Preparation of the Reaction Environment (The Dry Frontier)
-
1.1 Ensure all glassware is thoroughly oven-dried and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen). This is not merely a suggestion; it is a critical step to prevent immediate hydrolysis of the sulfonyl chloride.
-
1.2 Set up the reaction apparatus within the chemical fume hood. Purge the entire system with inert gas.
-
1.3 Prepare a neutralizing scrubber (e.g., a bubbler containing a dilute sodium hydroxide solution) for the inert gas outlet to trap any evolved HCl.
Step 2: Reagent Handling and Addition (The Controlled Introduction)
-
2.1 In the fume hood, carefully weigh the required amount of this compound into a dry, tared vial. This should be done expeditiously to minimize exposure to atmospheric moisture.
-
2.2 Under a positive pressure of inert gas, add anhydrous DCM to the reaction flask, followed by benzylamine and triethylamine via syringe.
-
2.3 Dissolve the weighed this compound in a minimal amount of anhydrous DCM in its vial.
-
2.4 Using a syringe, slowly add the sulfonyl chloride solution dropwise to the stirring amine solution in the reaction flask. An exothermic reaction is expected; maintain a controlled addition rate to manage the reaction temperature.
Step 3: Reaction Monitoring and Quenching (The Vigilant Phase)
-
3.1 Allow the reaction to stir at room temperature under an inert atmosphere. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
3.2 Once the reaction is complete, the quenching process must be performed with extreme care. Slowly and cautiously add a saturated aqueous solution of sodium bicarbonate to the reaction mixture while it is still in the fume hood. This will neutralize any remaining sulfonyl chloride and the HCl byproduct. Be prepared for gas evolution (CO₂).
Step 4: Work-up and Purification (The Refinement)
-
4.1 Transfer the quenched reaction mixture to a separatory funnel.
-
4.2 Extract the aqueous layer with DCM.
-
4.3 Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
4.4 Purify the crude product by an appropriate method, such as column chromatography.
Step 5: Decontamination and Disposal (The Clean Slate)
-
5.1 All glassware and equipment that came into contact with this compound must be decontaminated. Rinse with a solvent (e.g., acetone), then carefully quench with a dilute base solution (e.g., sodium bicarbonate) in the fume hood.
-
5.2 Dispose of all solid and liquid waste in clearly labeled, dedicated hazardous waste containers in accordance with institutional and local regulations.
When Protocols Are Breached: Emergency Response
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. Do not hesitate; the corrosive action begins on contact.
Eye Contact: Immediately flush eyes with a gentle, continuous stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water to dilute the chemical. Seek immediate medical attention.
Spill Response:
-
Evacuate the immediate area.
-
Ensure proper PPE is worn before attempting any cleanup.
-
Cover the spill with a dry, non-combustible absorbent material such as sand or vermiculite. Do NOT use water.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a dilute solution of sodium bicarbonate.
Conclusion: Mastery Through Diligence
This compound is a powerful tool for the synthesis of novel chemical entities. Its reactivity, while hazardous, is also the source of its utility. By understanding the fundamental chemical principles that dictate its behavior and by adhering to a rigorously implemented safety protocol, researchers can harness its synthetic potential with confidence. The methodologies outlined in this guide are designed to foster a laboratory culture where safety and scientific integrity are inextricably linked, ensuring both the well-being of the researcher and the success of the scientific endeavor.
References
- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Retrieved January 11, 2026.
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved January 11, 2026, from [Link]
- Alfa Aesar. (2025, September 15). SAFETY DATA SHEET: this compound.
- Fisher Scientific. (2023, August 24). SAFETY DATA SHEET: 5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride.
- Fisher Scientific. (2012, March 7). SAFETY DATA SHEET: Benzenesulfonyl chloride.
-
Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. Retrieved January 11, 2026, from [Link]
- Angene Chemical. (2024, December 28). Safety Data Sheet: 5-cyanothiophene-2-sulfonyl chloride.
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- TCI America. (2024, October 24). T2048 - SAFETY DATA SHEET.
- Synquest Labs. (n.d.). This compound Safety Data Sheet.
- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 4-Bromo-5-chlorothiophene-2-sulfonyl chloride.
- Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, September 24). SAFETY DATA SHEET.
- Weill Cornell Medicine. (n.d.). Print-And-Go Sheet: Corrosive Chemicals Post-Exposure Guidance. Retrieved January 11, 2026, from a publicly available version of the guidance sheet.
-
Fisher Scientific. (n.d.). This compound, 97%. Retrieved January 11, 2026, from [Link]
-
Reddit. (2019, May 28). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. r/chemhelp. Retrieved January 11, 2026, from [Link]
-
EHS Insight. (n.d.). Types of Gloves To Protect Your Hands from Hazardous Chemicals. Retrieved January 11, 2026, from [Link]
- KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved January 11, 2026, from a publicly available version of the guideline.
- NJ.gov. (n.d.). HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION.
- Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved January 11, 2026, from a publicly available version of the research article.
- ChemicalBook. (2023, December 7). 4,5-Dibromothiophene-2-sulphonyl chloride - Safety Data Sheet.
An In-depth Technical Guide to the Solubility of 4,5-Dibromothiophene-2-sulfonyl chloride in Organic Solvents
Introduction
4,5-Dibromothiophene-2-sulfonyl chloride is a pivotal intermediate in the synthesis of a variety of compounds within the pharmaceutical and agrochemical industries. Its utility in creating complex molecular architectures is significant, yet its successful application is fundamentally dependent on understanding its behavior in various solvent systems. This guide provides a comprehensive overview of the solubility profile of this compound, offering insights into its interactions with a range of common organic solvents. For researchers, scientists, and drug development professionals, a thorough grasp of this compound's solubility is not merely a matter of procedural correctness but a cornerstone of reaction optimization, yield maximization, and the assurance of product purity.
The molecular structure of this compound, featuring a dibrominated thiophene ring and a highly reactive sulfonyl chloride functional group, dictates a nuanced and complex solubility profile. The interplay between the polar sulfonyl chloride moiety and the relatively nonpolar dibromothiophene backbone gives rise to varying degrees of solubility across different solvent classes. Furthermore, the electrophilic nature of the sulfonyl chloride group introduces the critical consideration of solvolysis, a reaction with nucleophilic solvents that can compete with the desired synthetic pathway. This guide will delve into these intricacies, providing a predictive solubility framework and a robust experimental protocol for its empirical determination.
Molecular Structure and Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 71-75°C.[1] Its molecular structure is the primary determinant of its solubility characteristics.
-
Thiophene Ring: The core of the molecule is a five-membered aromatic heterocycle containing a sulfur atom. The presence of two bromine atoms on the thiophene ring increases the molecular weight and the overall lipophilicity of the molecule.
-
Sulfonyl Chloride Group (-SO₂Cl): This is a strongly electron-withdrawing and highly polar functional group. The sulfur atom is in a high oxidation state, making it highly electrophilic. This group is susceptible to nucleophilic attack, which is a key consideration in protic and nucleophilic aprotic solvents.[2]
-
Polarity and Hydrogen Bonding: The molecule possesses a significant dipole moment due to the electronegative oxygen and chlorine atoms of the sulfonyl chloride group. However, it lacks hydrogen bond donors. It can act as a hydrogen bond acceptor at the oxygen atoms of the sulfonyl group.
Predicted Solubility Profile of this compound
Analogous Compound Analysis:
-
2-Thiophenesulfonyl chloride: This compound is soluble in chloroform and ethyl acetate.[3][4] It is also known to react with water.[4] This suggests that the thiophene-sulfonyl chloride backbone has an affinity for moderately polar to polar aprotic solvents.
-
1,4-Dibromobenzene: This compound is relatively nonpolar and exhibits good solubility in organic solvents like ethanol, acetone, and chloroform, while being insoluble in water.[5][6] This highlights the contribution of the dibromo-aromatic moiety to solubility in nonpolar and moderately polar solvents.
Based on this analysis, the following solubility profile for this compound is proposed:
| Solvent Class | Common Examples | Predicted Solubility | Rationale & Expert Insights |
| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess high dielectric constants and are excellent at solvating polar functional groups like the sulfonyl chloride moiety. Their aprotic nature minimizes the risk of solvolysis, making them ideal for reactions where the sulfonyl chloride needs to remain intact. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to dissolve the polar sulfonyl chloride group. The overall molecule has structural similarities to chlorinated and brominated compounds, favoring dissolution. These are often excellent choices for reaction media. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | THF, being more polar than diethyl ether, is expected to be a better solvent. These solvents can solvate the molecule through dipole-dipole interactions. Care should be taken to use anhydrous ethers to prevent hydrolysis. |
| Esters | Ethyl Acetate | Moderate | Ethyl acetate is a moderately polar aprotic solvent and is expected to be a suitable solvent for dissolving this compound. Its polarity is sufficient to interact with the sulfonyl chloride group. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These polar aprotic solvents should effectively dissolve the compound. However, the potential for side reactions under basic conditions should be considered. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents makes them less ideal for solvating the highly polar sulfonyl chloride group. The dibromothiophene ring will contribute to some solubility, but overall solubility is expected to be limited. |
| Polar Protic Solvents | Water, Methanol, Ethanol | Soluble (with reaction) | While the compound may initially dissolve in these solvents due to their high polarity, it will readily undergo solvolysis.[7][8] The sulfonyl chloride will react with water to form the corresponding sulfonic acid and with alcohols to form sulfonate esters.[2] Therefore, these solvents are generally unsuitable for reactions where the sulfonyl chloride needs to be preserved. |
| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | The significant polarity of the sulfonyl chloride group makes the molecule largely insoluble in nonpolar aliphatic solvents. |
Experimental Protocol for Solubility Determination
Given the reactive nature of this compound, particularly its moisture sensitivity, a carefully designed experimental protocol is required to obtain accurate solubility data.
Objective:
To determine the quantitative solubility of this compound in a given anhydrous organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Analytical balance (± 0.1 mg)
-
Vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a suitable detector.
Procedure:
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume of the anhydrous solvent (e.g., 5 mL).
-
Add an excess amount of this compound to each vial. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation and ingress of atmospheric moisture.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. Gentle agitation should be maintained throughout this period.
-
-
Phase Separation and Sampling:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a PTFE filter. This step must be performed quickly to minimize temperature fluctuations.
-
-
Dilution and Quantification:
-
Immediately transfer the filtered aliquot into a pre-weighed volumetric flask and determine the weight of the solution.
-
Dilute the sample with the same anhydrous solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted samples using a pre-calibrated HPLC or GC method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Workflow for Solubility Determination
Caption: Experimental workflow for the quantitative determination of solubility.
Solvent Selection for Synthetic Applications
The choice of solvent for a reaction involving this compound is a critical decision that directly impacts the reaction's success. The ideal solvent should not only fully dissolve the reactants but also be inert to the highly reactive sulfonyl chloride group and facilitate the desired reaction pathway.
Logical Workflow for Solvent Selection
Sources
- 1. 4,5-Dibromothiophene-2-sulphonyl chloride - Safety Data Sheet [chemicalbook.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. 2-Thiophenesulfonyl chloride | 16629-19-9 [amp.chemicalbook.com]
- 4. 2-Thiophenesulfonyl chloride CAS#: 16629-19-9 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1,4-Dibromobenzene | 106-37-6 [chemicalbook.com]
- 7. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 8. grokipedia.com [grokipedia.com]
A Comprehensive Technical Guide to 4,5-Dibromothiophene-2-sulfonyl Chloride for Advanced Research Applications
This guide provides an in-depth analysis of 4,5-dibromothiophene-2-sulfonyl chloride, a key building block for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial availability, synthesis, chemical properties, and critical applications, offering field-proven insights to facilitate its effective use in the laboratory.
Commercial Availability and Procurement
This compound is commercially available from several specialized chemical suppliers, catering primarily to the research and development sector. Procurement typically involves sourcing from vendors that offer high-purity grades suitable for sensitive synthetic applications.
The compound is generally supplied as a white to pale cream or yellow powder.[1][2] Researchers should note that this chemical is often sold under its former Alfa Aesar branding, which is now part of Thermo Scientific Chemicals.[1][3][4] Due to its reactive and corrosive nature, it is classified as a hazardous material for shipping.[2][5]
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Product Name | Purity | CAS Number | Molecular Formula | Molecular Weight |
| Thermo Fisher Scientific | This compound | 97% | 81606-31-7 | C4HBr2ClO2S2 | 340.43 g/mol |
| VSNCHEM | This compound | N/A | 81606-31-7 | C4HBr2ClO2S2 | 340.44 g/mol |
| ChemicalBook | 4,5-Dibromothiophene-2-sulphonyl chloride | N/A | 81606-31-7 | C4HBr2ClO2S2 | 340.43 g/mol |
| Finetech Industry Limited | 4,5-Dibromothiophene-2-sulphonyl chloride | N/A | 81606-31-7 | C4HBr2ClO2S2 | 340.43 g/mol |
Data compiled from supplier websites.[3][4][6][7][8] Purity levels and available quantities may vary.
Synthesis and Purification
While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. The synthesis of thiophene sulfonyl chlorides is typically achieved through the electrophilic substitution of a thiophene precursor with a sulfonating agent. A common and effective method involves the use of chlorosulfonic acid.[9]
The logical precursor for this synthesis is 2,3-dibromothiophene. The sulfonyl chloride group is introduced at the 5-position, which is the most activated site for electrophilic attack on the thiophene ring.
Figure 1: Plausible synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound (Hypothetical)
This protocol is based on established procedures for the synthesis of similar compounds, such as 5-bromothiophene-2-sulfonyl chloride.[9]
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dibromothiophene (1 equivalent) in a suitable inert solvent like dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath. This is critical to control the exothermic reaction and prevent side product formation.
-
Addition of Reagent: Add chlorosulfonic acid (5 equivalents) dropwise to the cooled solution via the dropping funnel. Maintain the temperature below -70°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and water to quench the excess chlorosulfonic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (2x volume).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the final product.
Chemical Properties and Reactivity
The utility of this compound in synthesis stems from the high reactivity of the sulfonyl chloride functional group and the presence of two bromine atoms on the thiophene ring.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 81606-31-7 | [4] |
| Molecular Formula | C4HBr2ClO2S2 | [4] |
| Molecular Weight | 340.43 g/mol | [4] |
| Appearance | White to pale cream powder | [1] |
| Melting Point | 72.0-81.0 °C | [1] |
| SMILES | C1=C(SC(=C1Br)Br)S(=O)(=O)Cl | [10] |
| InChIKey | WJYGHWXWQSCONR-UHFFFAOYSA-N | [10] |
The sulfonyl chloride moiety is a powerful electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reactivity is fundamental to its role as a precursor for introducing the sulfonamide functional group, a key pharmacophore in many therapeutic agents.[11][12]
Figure 2: General reactivity of this compound with common nucleophiles.
Applications in Drug Discovery and Materials Science
The structural motifs present in this compound make it a valuable intermediate in medicinal chemistry and materials science.
Medicinal Chemistry and Drug Development
Sulfur-containing functional groups are prevalent in a wide range of pharmacologically active compounds.[12] The sulfonyl group, in particular, is a key component of many drugs due to its ability to form strong hydrogen bonds with biological targets.[13]
-
Synthesis of Sulfonamides: The primary application of this reagent is in the synthesis of novel sulfonamides. Sulfonamides are a critical class of compounds with a broad spectrum of biological activities, including antibacterial, anti-diabetic, and anti-cancer properties.[13][14] By reacting this compound with various amines, medicinal chemists can generate libraries of diverse compounds for screening.
-
Scaffold for Further Functionalization: The two bromine atoms on the thiophene ring serve as handles for further chemical modification. They can participate in cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of complex molecular fragments. This enables the synthesis of highly functionalized thiophene derivatives with tailored pharmacokinetic and pharmacodynamic properties.[11]
The thiophene ring itself is a versatile scaffold in drug design, known to impart a range of therapeutic actions.[14] The combination of the reactive sulfonyl chloride and the functionalizable dibromo-thiophene core makes this molecule a powerful tool for developing new therapeutic agents.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.
Table 3: Hazard and Safety Information
| Hazard Category | Description | Precautionary Statements |
| Signal Word | Danger | |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[2] | P260: Do not breathe dust. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2] | |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water or shower.[2] | |
| Storage | Keep container tightly closed. Store in a dry, cool and well-ventilated place.[2] Corrosives area. | |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[2] |
This is a summary of key safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.[2][5][15][16]
References
- 4,5-Dibromothiophene-2-sulphonyl chloride - Safety Data Sheet - ChemicalBook. (2023-12-07). ChemicalBook.
- This compound, 97% 1 g | Buy Online - Fisher Scientific. Fisher Scientific.
- This compound, 97% - Thermo Fisher Scientific. Thermo Fisher Scientific.
- This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar. Fisher Scientific.
- SAFETY D
- vt20264 this compound - VSNCHEM. VSNCHEM.
- Synthesis of sulfonyl chloride substr
- SAFETY DATA SHEET - Fisher Scientific. (2023-09-01). Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-23). Thermo Fisher Scientific.
- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
- This compound (C4HBr2ClO2S2) - PubChemLite. PubChemLite.
- 4,5-Dibromothiophene-2-sulphonyl chloride | 81606-31-7 - ChemicalBook. (2023-04-23). ChemicalBook.
- 5-Bromothiophenesulfonyl chloride synthesis - ChemicalBook. ChemicalBook.
- 4,5-Dibromothiophene-2-sulphonyl chloride | CAS: 81606-31-7 | Chemical Product. Finetech Industry Limited.
- Mustafa, M., & Winum, J. Y. (2022). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery, 17(5), 501-512.
- Wang, L., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3686-3709.
- Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. A13384.06 [thermofisher.cn]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 5. fishersci.at [fishersci.at]
- 6. This compound | VSNCHEM [vsnchem.com]
- 7. 4,5-Dibromothiophene-2-sulphonyl chloride | 81606-31-7 [chemicalbook.com]
- 8. 4,5-Dibromothiophene-2-sulphonyl chloride | CAS: 81606-31-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. 5-Bromothiophenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 10. PubChemLite - this compound (C4HBr2ClO2S2) [pubchemlite.lcsb.uni.lu]
- 11. nbinno.com [nbinno.com]
- 12. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. 4,5-Dibromothiophene-2-sulphonyl chloride - Safety Data Sheet [chemicalbook.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
synthesis of 4,5-Dibromothiophene-2-sulfonyl chloride from thiophene
An In-depth Technical Guide to the Synthesis of 4,5-Dibromothiophene-2-sulfonyl Chloride from Thiophene
Introduction
This compound is a key intermediate in the synthesis of a variety of compounds with applications in pharmaceuticals and materials science. Its utility as a building block stems from the presence of multiple reactive sites that can be selectively functionalized. This guide provides a comprehensive overview of a reliable synthetic route to this valuable compound, starting from the readily available thiophene. The presented methodology is based on established chemical principles and provides detailed, step-by-step protocols for each transformation.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, this compound, suggests a multi-step synthesis commencing with thiophene. The disconnection of the sulfonyl chloride group leads to 3,4-dibromothiophene, which in turn can be envisioned as being derived from 2,3,5-tribromothiophene through selective debromination. Finally, 2,3,5-tribromothiophene can be readily prepared by the direct bromination of thiophene.
Figure 1: Retrosynthetic analysis of this compound.
Step 1: Synthesis of 2,3,5-Tribromothiophene
The initial step in this synthetic sequence is the exhaustive bromination of thiophene to produce 2,3,5-tribromothiophene.[1][2] This reaction proceeds via an electrophilic aromatic substitution mechanism, where the high reactivity of the thiophene ring towards bromine allows for the introduction of three bromine atoms. The use of a suitable solvent, such as chloroform, helps to control the reaction rate and dissipate the heat generated.[3]
Experimental Protocol
A detailed procedure for the synthesis of 2,3,5-tribromothiophene is as follows:
-
In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen bromide.
-
Charge the flask with thiophene and chloroform.[3]
-
Cool the flask in an ice-water bath to maintain a low temperature during the addition of bromine.
-
Slowly add bromine dropwise from the dropping funnel to the stirred solution. The addition rate should be controlled to prevent an excessive rise in temperature and the escape of bromine vapors.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen bromide ceases.
-
The reaction mixture is then worked up by washing with a sodium carbonate solution to neutralize any remaining acid, followed by a water wash.[3]
-
The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous calcium chloride), and the solvent is removed by distillation.[3]
-
The crude 2,3,5-tribromothiophene is then purified by vacuum distillation to yield the final product.[3][4]
| Reagent/Parameter | Quantity/Value |
| Thiophene | 1.0 mole |
| Bromine | 3.0 moles |
| Chloroform | 450 mL per 13.4 moles of thiophene[3] |
| Reaction Temperature | 0-10 °C (during addition) |
| Reaction Time | Several hours |
| Expected Yield | 75-85%[3] |
Step 2: Synthesis of 3,4-Dibromothiophene
The next crucial step is the selective debromination of 2,3,5-tribromothiophene to yield 3,4-dibromothiophene. This transformation is achieved by the reductive removal of the two bromine atoms at the more reactive α-positions (2 and 5) of the thiophene ring. A common method for this type of selective reduction involves the use of zinc dust in a suitable solvent like acetic acid.
Experimental Protocol
The following protocol outlines the synthesis of 3,4-dibromothiophene:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
To the flask, add 2,3,5-tribromothiophene, zinc dust, and acetic acid.[3]
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The reaction mixture is then filtered to remove the excess zinc dust.
-
The filtrate is diluted with water, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by vacuum distillation or column chromatography to afford pure 3,4-dibromothiophene.
| Reagent/Parameter | Quantity/Value |
| 2,3,5-Tribromothiophene | 1.0 mole |
| Zinc Dust | 3.0 moles[3] |
| Acetic Acid | Sufficient to form a stirrable slurry |
| Reaction Temperature | Reflux |
| Reaction Time | 3 hours[3] |
| Expected Yield | Moderate to good |
Step 3: Synthesis of this compound
The final step of the synthesis is the chlorosulfonation of 3,4-dibromothiophene to introduce the sulfonyl chloride group at the 2-position of the thiophene ring. This reaction is a classic example of electrophilic aromatic substitution, where chlorosulfonic acid serves as the source of the chlorosulfonyl group.[5] The bromine atoms at the 3 and 4-positions direct the incoming electrophile to the vacant 2-position.
Experimental Protocol
A general procedure for the chlorosulfonation of 3,4-dibromothiophene is as follows:
-
In a clean and dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the 3,4-dibromothiophene.
-
Cool the flask in an ice-salt bath to a temperature of -10 to 0 °C.
-
Slowly add chlorosulfonic acid dropwise to the stirred 3,4-dibromothiophene, maintaining the low temperature.[6]
-
After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period, followed by stirring at room temperature to ensure the completion of the reaction.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice. This should be done slowly and with caution as the reaction of chlorosulfonic acid with water is highly exothermic.
-
The precipitated solid product is collected by filtration and washed with cold water until the washings are neutral.
-
The crude this compound is then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.
| Reagent/Parameter | Quantity/Value |
| 3,4-Dibromothiophene | 1.0 mole |
| Chlorosulfonic Acid | 5.0 equivalents[6] |
| Reaction Temperature | -10 to 0 °C (during addition), then room temperature |
| Reaction Time | 1 hour[6] |
| Expected Yield | Good |
graph Synthetic_Workflow { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];Thiophene [label="Thiophene"]; Tribromothiophene [label="2,3,5-Tribromothiophene"]; Dibromothiophene [label="3,4-Dibromothiophene"]; FinalProduct [label="this compound"];
Thiophene -> Tribromothiophene [label="Bromination\n(Br2, CHCl3)"]; Tribromothiophene -> Dibromothiophene [label="Selective Debromination\n(Zn, Acetic Acid)"]; Dibromothiophene -> FinalProduct [label="Chlorosulfonation\n(ClSO3H)"]; }
Figure 2: Overall synthetic workflow for the preparation of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure and substitution pattern of the thiophene ring.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the sulfonyl chloride group (typically around 1380 and 1180 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Safety Considerations
This synthesis involves the use of hazardous chemicals, and appropriate safety precautions must be taken at all times.
-
Bromine: Is highly corrosive, toxic, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Chlorosulfonic Acid: Is extremely corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and all glassware must be scrupulously dry. Appropriate PPE, including acid-resistant gloves and a face shield, is essential.
-
Hydrogen Bromide: Is a corrosive gas that is evolved during the bromination step. The reaction should be set up with a gas trap to neutralize the HBr.
Conclusion
The synthesis of this compound from thiophene is a multi-step process that can be achieved in good overall yield. The key steps involve the exhaustive bromination of thiophene, followed by selective debromination to afford the 3,4-dibromo intermediate, and a final chlorosulfonation reaction. Careful control of reaction conditions and adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The resulting product is a versatile building block for further chemical transformations in various fields of chemical research.
References
- Organic Syntheses Procedure, 3-bromothiophene.
- 2,3,5-Tribromothiophene 3141-24-0 wiki.
- 2,3,5-Tribromothiophene | 3141-24-0 - ChemicalBook.
- An Extremely Quick Procedure for 2,3,5-Trbbromothiophene - Taylor & Francis Online.
- 5-Bromothiophenesulfonyl chloride synthesis - ChemicalBook.
- Chlorosulfonic Acid - A Versatile Reagent.
Sources
electrophilic substitution reactions of dibromothiophene
An In-depth Technical Guide to the Electrophilic Substitution Reactions of Dibromothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the isomers. Thiophene scaffolds are of paramount importance in medicinal chemistry and materials science, and their functionalization via electrophilic aromatic substitution (EAS) is a fundamental synthetic tool. This document delineates the principles governing the reactivity and regioselectivity of the four primary dibromothiophene isomers: 2,3-, 2,4-, 2,5-, and 3,4-dibromothiophene. We will explore the nuanced interplay of inductive and resonance effects of the bromine substituents, which dictate the outcomes of key reactions including nitration, halogenation, and Friedel-Crafts acylation. Detailed, field-proven experimental protocols are provided, alongside mechanistic diagrams and data summaries, to equip researchers with the practical and theoretical knowledge required for the strategic synthesis of complex thiophene-based architectures.
Introduction: The Thiophene Core and the Influence of Disubstitution
Thiophene, a five-membered aromatic heterocycle, is a privileged structure in drug development and organic electronics.[1] Its π-excessive nature makes it significantly more reactive towards electrophiles than benzene.[2][3] Electrophilic aromatic substitution (EAS) is the cornerstone of thiophene functionalization, proceeding through a positively charged intermediate known as an arenium ion or σ-complex.[4] The stability of this intermediate dictates the reaction's regioselectivity, with substitution preferentially occurring at the C2 (α) position, where the positive charge can be more effectively delocalized across three resonance structures.[3][5]
The introduction of two bromine atoms onto the thiophene ring profoundly alters its reactivity. Bromine exerts a dual electronic effect: a deactivating electron-withdrawing inductive effect (-I) and an ortho-, para-directing electron-donating resonance effect (+M).[6] The cumulative effect of two such substituents is a significant deactivation of the thiophene ring towards electrophilic attack, often necessitating more forcing reaction conditions compared to the parent heterocycle.[2] However, their directing effects are synergistic and predictable, providing a powerful tool for achieving specific substitution patterns on the thiophene core. Understanding the regiochemical outcomes for each dibromothiophene isomer is therefore critical for synthetic design.
Mechanistic Underpinnings: Regioselectivity in Dibromothiophene Isomers
The outcome of an electrophilic attack on a substituted thiophene is determined by the stability of the cationic Wheland intermediate.[4] The bromine substituents, despite their overall deactivating nature, direct incoming electrophiles to positions that are ortho or para to themselves due to resonance stabilization provided by their lone pairs.
// Reactants
sub [label=<
Dibromothiophene>];
elec [label="E+", fontcolor="#EA4335"];
// Intermediate
inter [label=<
Arenium Ion (σ-complex)
(Resonance Stabilized)>];
// Product
prod [label=<
Substitution Product>];
H_plus [label="H+", fontcolor="#4285F4"];
// Arrows sub -> inter [label="Attack on Electrophile\n(Slow, RDS)"]; inter -> prod [label="Deprotonation\n(Fast)"]; inter -> H_plus [style=invis]; // for positioning H+
// Invisible nodes for layout dummy1 [shape=point, width=0.01, height=0.01]; dummy2 [shape=point, width=0.01, height=0.01];
elec -> dummy1 [style=invis]; dummy1 -> inter [style=invis]; prod -> dummy2 [style=invis]; dummy2 -> H_plus [style=invis]; } ndot Caption: General mechanism of electrophilic aromatic substitution on thiophene.
The directing effects for each isomer are as follows:
-
2,5-Dibromothiophene : Both α-positions are blocked. The 2-bromo and 5-bromo groups both direct electrophiles to the C3 and C4 positions (ortho to each bromine). Substitution occurs at these β-positions.
-
3,4-Dibromothiophene : Both β-positions are substituted. The 3-bromo and 4-bromo groups direct incoming electrophiles to the highly reactive C2 and C5 positions (ortho to each bromine).
-
2,3-Dibromothiophene : The C2 bromine directs to C5 (para) and the C3 bromine also directs to C5. This strong synergistic effect makes the C5 position the primary site of electrophilic attack.
-
2,4-Dibromothiophene : The C2 bromine directs to C5 (para) and C3 (ortho). The C4 bromine directs to C5 (ortho). The combined effect strongly favors substitution at the C5 position.
Data Summary: Predicted Regioselectivity
| Isomer | Primary Substitution Site(s) | Rationale |
| 2,5-Dibromothiophene | 3 and 4 | Both bromines direct ortho to the available β-positions. |
| 3,4-Dibromothiophene | 2 and 5 | Both bromines direct ortho to the highly activated α-positions. |
| 2,3-Dibromothiophene | 5 | Synergistic para-directing effect from both bromines. |
| 2,4-Dibromothiophene | 5 | Combined para-directing (from C2-Br) and ortho-directing (from C4-Br) effects. |
Core Electrophilic Substitution Protocols
Due to the deactivating nature of the two bromine atoms, reaction conditions for electrophilic substitution are generally more vigorous than those required for unsubstituted thiophene.
Nitration
Nitration introduces a nitro group (-NO₂), a versatile functional group that can be reduced to an amine or used to modulate electronic properties. The reaction typically employs a mixture of concentrated nitric and sulfuric acids.
A notable example is the dinitration of 2,5-dibromothiophene, which proceeds with high regioselectivity to yield 2,5-dibromo-3,4-dinitrothiophene.[7]
Experimental Protocol: Nitration of 2,5-Dibromothiophene [7]
-
1. Reagent Preparation: In a three-necked flask equipped with a stirrer and dropping funnel, prepare a mixed acid solution by combining 5 mL of concentrated sulfuric acid and 5 mL of fuming sulfuric acid. Cool the mixture in an ice bath to below 20°C.
-
2. Substrate Addition: To the cooled mixed acid, slowly add 1 mL of 2,5-dibromothiophene. Maintain the temperature below 20°C and stir for 30 minutes.
-
3. Nitration: Slowly add 3 mL of concentrated nitric acid dropwise to the reaction mixture. The temperature must be carefully controlled and maintained below 30°C using an ice bath. Continue stirring for 5 hours. The appearance of a pink or dark red color may indicate undesirable oxidation.[8]
-
4. Work-up: Pour the reaction mixture onto 300 g of crushed ice and stir until the ice has completely melted.
-
5. Isolation and Purification: Collect the resulting precipitate by vacuum filtration and wash the solid thoroughly with water until the filtrate is neutral. Recrystallize the crude product from methanol to obtain pure 2,5-dibromo-3,4-dinitrothiophene.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds by introducing an acyl group (-COR) onto the aromatic ring.[9] The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), to activate the acylating agent (an acyl halide or anhydride).[10]
For dibromothiophenes, the regioselectivity follows the principles outlined previously. For instance, acylation of 3,4-dibromothiophene is expected to occur at the C2 position.
Experimental Protocol: Acylation of 3,4-Dibromothiophene (Predictive)
-
1. Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane. Cool the suspension to 0°C in an ice bath.
-
2. Acylium Ion Formation: Slowly add the acylating agent (e.g., acetyl chloride, 1.0 equivalent) to the stirred suspension. Allow the mixture to stir for 15-30 minutes at 0°C.
-
3. Substrate Addition: Prepare a solution of 3,4-dibromothiophene (1.0 equivalent) in dry dichloromethane and add it dropwise to the reaction mixture.
-
4. Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring progress by TLC or GC. Gentle heating may be required to drive the reaction to completion due to the deactivated nature of the substrate.
-
5. Work-up: Cool the reaction mixture back to 0°C and quench by slowly adding crushed ice, followed by dilute hydrochloric acid.
-
6. Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or vacuum distillation to yield 2-acetyl-3,4-dibromothiophene.
Halogenation
Further halogenation of dibromothiophenes can be achieved using standard halogenating agents. For example, the bromination of 3,4-dibromothiophene with elemental bromine in a suitable solvent would lead to the formation of 2,3,4,5-tetrabromothiophene, as both α-positions are available and highly activated towards electrophilic attack.
Synthetic Utility and Applications
The products of these electrophilic substitution reactions are valuable synthetic intermediates. The introduced functional groups serve as handles for further chemical transformations:
-
Nitro groups can be readily reduced to primary amines, which are key precursors for amides, sulfonamides, and diazonium salts. For example, 2,5-dibromo-3,4-dinitrothiophene can be reduced to 2,5-dibromo-3,4-diaminothiophene, a useful crosslinking agent.[7]
-
Acyl groups can undergo a wide range of transformations, including reduction to alkyl chains (Clemmensen or Wolff-Kishner reduction), oxidation to carboxylic acids, or conversion to oximes and hydrazones.
-
The remaining C-Br bonds can be utilized in cross-coupling reactions (e.g., Suzuki, Stille, Kumada) to form C-C bonds, providing access to complex biaryl and polycyclic systems used in organic electronics and pharmaceuticals.[1][11]
Conclusion
The s are governed by a predictable interplay of the deactivating inductive effects and the ortho-, para-directing resonance effects of the bromine substituents. While the overall reactivity of the thiophene core is diminished, requiring more stringent reaction conditions, the directing effects provide a reliable strategy for regioselective functionalization. By understanding these foundational principles and employing robust protocols, researchers can effectively utilize dibromothiophenes as versatile building blocks for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides the necessary framework for navigating the synthetic landscape of these important heterocyclic intermediates.
References
-
Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. [Link]
-
Taylor, R. (2008). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link]
-
Guernon, J., & Guisnet, A. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
-
University Course Materials. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]
-
Xia, H., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(38). [Link]
-
Organic Syntheses. (n.d.). 2-nitrothiophene. Organic Syntheses. [Link]
-
J. Studies. (2020). Electrophilic substitution of thiophene. YouTube. [Link]
-
PubChem. (n.d.). 2,5-Dibromothiophene. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). Process for preparing thiophene derivatives.
-
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). 3,4-Dibromothiophene. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Reaction pathway for the halogen dance reaction of 2,3-dibromothiophene. ResearchGate. [Link]
-
ORNL. (2022). Bromide as the Directing Group for β-Arylation of Thiophenes. Oak Ridge National Laboratory. [Link]
-
Organic Syntheses. (n.d.). 3-bromothiophene. Organic Syntheses. [Link]
-
ACS Publications. (n.d.). Base-catalyzed halogen dance reaction at thiophenes: a spectroscopic reinvestigation of the synthesis of 2,5-dibromo-3-(trimethylsilyl)thiophene. The Journal of Organic Chemistry. [Link]
-
Kyushu University Library. (1993). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Kyushu University Institutional Repository. [Link]
-
Indian Academy of Sciences. (n.d.). Mechanistic pathways for halogen dance reactions in bromo-thiophenes. Journal of Chemical Sciences. [Link]
-
Scribd. (2014). Acylation of Thiophene. Scribd. [Link]
-
CoLab. (2022). Bromide as the Directing Group for β-Arylation of Thiophenes. CoLab. [Link]
-
Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Online Organic Chemistry Tutor. [Link]
-
PubMed Central. (n.d.). Thiophene-Based Trimers and Their Bioapplications: An Overview. National Center for Biotechnology Information. [Link]
-
Reddit. (2023). In bromotoluene, my prof says bromine would control the directing effect for electrophilic substitution reactions. My textbook says it would be the methyl group... which is actually correct?. r/chemhelp. [Link]
-
TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. [Link]
-
ACS Publications. (n.d.). Halogen Bonding in Halothiophene Building Blocks. Crystal Growth & Design. [Link]
-
YouTube. (2020). EAS with Heterocyclopentadienes (Pyrrole, Furan, Thiophene). jOeCHEM. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]
-
PubMed Central. (n.d.). Thiophene-Based Trimers and Their Bioapplications: An Overview. National Center for Biotechnology Information. [Link]
-
Reddit. (2023). In bromotoluene, my prof says bromine would control the directing effect for electrophilic substitution reactions. My textbook says it would be the methyl group... which is actually correct?. r/chemhelp. [Link]
Sources
- 1. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. guidechem.com [guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. tsijournals.com [tsijournals.com]
- 11. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
reactivity of sulfonyl chloride group on thiophene ring
An In-depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group on the Thiophene Ring
Foreword for the Advanced Practitioner
The thiophene nucleus is a cornerstone of modern medicinal chemistry, celebrated as a "privileged structure" for its ability to serve as a bioisosteric replacement for the phenyl ring, thereby modulating pharmacokinetic and pharmacodynamic properties.[1][2] Its derivatives are integral to a vast portfolio of therapeutics, from antiplatelet agents like clopidogrel to antibiotics such as ticarcillin.[1] Among the myriad of functional groups used to derivatize this versatile heterocycle, the sulfonyl chloride stands out as a supremely reactive and synthetically valuable intermediate.
This guide moves beyond a mere recitation of reactions. It is designed for the practicing researcher, scientist, and drug development professional who must not only execute syntheses but also understand the underlying principles that govern success. We will dissect the causality behind experimental choices, from the selection of a sulfonating agent to the fine-tuning of reaction conditions for nucleophilic substitution. Every protocol herein is presented as a self-validating system, grounded in established literature and field-proven insights, to empower you to navigate the complexities of thiophenesulfonyl chloride chemistry with confidence and precision.
Part 1: Synthesis of Thiophenesulfonyl Chlorides: The Gateway to Functionality
The introduction of a sulfonyl chloride moiety onto the thiophene ring is the critical first step. The choice of method is dictated by the stability of the thiophene substrate, particularly its susceptibility to acid-catalyzed polymerization.
Classical Chlorosulfonation with Chlorosulfonic Acid
The traditional and most direct method involves the electrophilic substitution of thiophene with chlorosulfonic acid (ClSO₃H). This powerful reagent readily sulfonates the electron-rich thiophene ring, typically at the C2 position. However, its aggressive nature poses a significant challenge for thiophenes bearing acid-sensitive substituents, often leading to polymerization and degradation.[3]
Milder Alternatives for Sensitive Substrates: The DMF-SO₂Cl₂ Complex
For substrates that cannot withstand the harshness of chlorosulfonic acid, a more nuanced approach is required. A 1:1 complex of N,N-dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂) has emerged as a highly effective and milder agent for the one-step preparation of thiophenesulfonyl chlorides.[3] This method avoids the strong protic acid environment, thereby preserving sensitive functional groups and preventing ring polymerization.[3] The procedure simply involves heating the thiophene derivative with the pre-formed complex.[3]
Experimental Protocol: Synthesis of 2-Thiophenesulfonyl Chloride via the DMF-SO₂Cl₂ Complex
This protocol is adapted from the work of Sone et al. and provides a reliable method for synthesizing the parent 2-thiophenesulfonyl chloride.[3]
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sulfuryl chloride (SO₂Cl₂), freshly distilled
-
Thiophene, freshly distilled
-
Chloroform (CHCl₃)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Deionized water
-
Ice
Procedure:
-
Complex Formation: In a flask equipped with a stir bar and under an inert atmosphere (e.g., nitrogen or argon), cool 9.5 g (0.13 mol) of anhydrous DMF in an ice bath. To this, add 17.6 g (0.13 mol) of freshly distilled SO₂Cl₂ dropwise with vigorous shaking or stirring, ensuring the temperature is maintained below 25 °C. A hygroscopic solid complex will form within approximately 10 minutes. Allow the mixture to stand at this temperature for an additional 30 minutes.[3]
-
Reaction: To the pre-formed complex, add 8.4 g (0.1 mol) of thiophene. Heat the mixture on a water bath at 95-98 °C for 1 hour with occasional shaking. The mixture will become a viscous brown liquid.[3]
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water. Transfer the mixture to a separatory funnel and extract with chloroform (3 x 50 mL).[3]
-
Purification: Combine the organic extracts and wash successively with water (2 x 50 mL), 5% NaHCO₃ solution (2 x 50 mL), and finally with water (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the resulting crude liquid by vacuum distillation to yield 2-thiophenesulfonyl chloride (bp 88–93 °C/2.5 mmHg).[3]
Part 2: The Core Reactivity: An Electrophilic Sulfur Center
The synthetic utility of thiophenesulfonyl chlorides stems from the highly electrophilic nature of the sulfur atom.[4] This electrophilicity makes the sulfonyl chloride group an excellent target for a wide array of nucleophiles, leading to the formation of stable sulfonamides, sulfonate esters, and other valuable sulfur-containing compounds.
Formation of Thiophenesulfonamides: A Pillar of Medicinal Chemistry
The reaction between a thiophenesulfonyl chloride and a primary or secondary amine is one of the most fundamental and widely used transformations in drug discovery. The resulting sulfonamide linkage is a key structural motif in numerous pharmaceuticals.
Causality of Experimental Choices:
-
Base Selection: The reaction liberates HCl, which must be neutralized to prevent protonation of the amine nucleophile. Tertiary amines like triethylamine or pyridine are commonly used as acid scavengers. For less nucleophilic amines, a stronger, non-nucleophilic base such as DBU may be necessary to facilitate the reaction.[5]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or DMF are preferred to prevent the primary side reaction: hydrolysis of the sulfonyl chloride.[5]
-
Temperature Control: The high reactivity of the sulfonyl chloride necessitates careful temperature control. Adding the sulfonyl chloride dropwise to the amine solution at low temperatures (e.g., 0 °C) minimizes side reactions by maintaining a low concentration of the electrophile.[5]
Troubleshooting Common Side Reactions:
-
Hydrolysis: The most common pitfall is the hydrolysis of the thiophenesulfonyl chloride to the unreactive thiophenesulfonic acid.[5] This is mitigated by using anhydrous reagents and solvents and performing the reaction under an inert atmosphere.[5]
-
Di-sulfonylation of Primary Amines: Primary amines can react twice to form a di-sulfonylated byproduct.[5] This can be minimized by using a slight excess of the amine (1.1-1.2 equivalents) and employing the slow, low-temperature addition of the sulfonyl chloride.[5]
Caption: General workflow for the synthesis of thiophenesulfonate esters.
Part 3: Reductive Transformations of the Sulfonyl Chloride Group
The sulfonyl chloride group can be reduced to afford the corresponding thiophenethiol (also known as thiophenol). This transformation provides access to a different class of sulfur-containing compounds with distinct reactivity.
Methodology and Reagents:
-
Classical Method (Zinc/Acid): The most established method involves the reduction of sulfonyl chlorides with zinc dust in the presence of an acid, typically sulfuric acid, at low temperatures. [6]It is crucial to maintain the temperature at 0 °C or below to prevent poor yields. [6]* Modern Alternatives: Milder and more chemoselective methods have been developed. For instance, triphenylphosphine in toluene has been reported as an efficient reagent for the reduction of arylsulfonyl chlorides to arylthiols, often proceeding rapidly at room temperature. [7][8]Other methods include the use of lithium aluminum hydride. [9]
Experimental Protocol: Reduction of 2-Thiophenesulfonyl Chloride to Thiophene-2-thiol
This protocol is a conceptual adaptation of the classical zinc/acid reduction method for aromatic sulfonyl chlorides.
Materials:
-
2-Thiophenesulfonyl chloride
-
Zinc dust
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Ice-salt bath
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Acid Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a cold solution of sulfuric acid by carefully adding it to crushed ice while maintaining the temperature below 0 °C.
-
Reaction Setup: Cool the acid solution to -5 °C using an ice-salt bath. Add the 2-thiophenesulfonyl chloride to the cold acid solution with vigorous stirring.
-
Reduction: Slowly add zinc dust in small portions, ensuring the temperature does not rise above 0 °C. The reaction is exothermic and requires careful monitoring. Stir the mixture vigorously for several hours until TLC analysis indicates the consumption of the starting material.
-
Workup: Once the reaction is complete, carefully quench the mixture by pouring it onto ice. Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the ether extracts and wash with water, followed by a careful wash with saturated NaHCO₃ solution to remove any residual acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude thiophenethiol, which can be further purified by distillation or chromatography.
Part 4: Handling, Safety, and Spectroscopic Characterization
4.1. Critical Safety and Handling Protocols
Thiophenesulfonyl chlorides are hazardous reagents that demand respect and careful handling.
-
Corrosivity: They are classified as corrosive and can cause severe skin burns and eye damage. [10][11]Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield. [10][11]* Moisture Sensitivity: Thiophenesulfonyl chlorides are highly sensitive to moisture and react violently with water, releasing toxic and corrosive hydrogen chloride gas. [5][10]All reactions must be conducted under anhydrous conditions using dry glassware and an inert atmosphere (nitrogen or argon). [5]* Incompatibilities: Avoid contact with strong oxidizing agents, bases, amines, alcohols, and strong acids. [10][11] 4.2. Spectroscopic Fingerprints for Characterization
Confirming the identity and purity of thiophenesulfonyl chlorides is essential.
| Technique | Key Features and Typical Values | Reference(s) |
| Infrared (IR) | Strong, characteristic asymmetric and symmetric S=O stretching bands around 1385 cm⁻¹ and 1175 cm⁻¹. | [3] |
| ¹H NMR | The protons on the thiophene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm), with coupling constants characteristic of the substitution pattern. | [3][12] |
| ¹³C NMR | The carbon atom attached to the sulfonyl chloride group will be significantly downfield. | [13] |
| Mass Spec (EI) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of Cl and SO₂. | [14][15][16] |
Conclusion
Thiophenesulfonyl chloride is a powerful and versatile electrophilic building block. Its reactivity is dominated by nucleophilic substitution at the sulfur center, providing facile access to the medicinally crucial sulfonamide class and synthetically useful sulfonate esters. Furthermore, its reduction opens a pathway to thiophenethiols. A thorough understanding of its synthesis, reactivity, common side reactions, and stringent handling requirements is paramount for any scientist aiming to leverage its potential in the complex landscape of pharmaceutical research and development. The protocols and data presented in this guide serve as a robust foundation for the successful application of thiophenesulfonyl chloride chemistry.
References
- Technical Support Center: Optimizing Coupling Reactions of Thiophenesulfonyl Chloride. Benchchem.
- THE REACTIONS OF SOME THIOPHENE SULFONYL DERIV
- The Use of N,N-Dimethylformamide-Sulfonyl Chloride Complex for the Preparation of Thiophenesulfonyl Chlorides. Bulletin of the Chemical Society of Japan.
- Thiophen-2-ylmethanesulfonyl chloride. Benchchem.
- 3-Thiophenesulfonyl chloride - SAFETY D
- 2-(Methoxycarbonyl)-3-thiophenesulfonyl Chloride. Klivon.
- 2-Thiophenesulfonyl chloride. Benchchem.
- 2-Thiophenesulfonyl chloride(16629-19-9) 13C NMR spectrum. ChemicalBook.
- 2-Thiophenesulfonyl chloride. NIST WebBook.
- 2-Thiophenesulfonyl chloride 96 16629-19-9. Sigma-Aldrich.
- Thiophenol. Organic Syntheses Procedure.
- SAFETY D
- SAFETY D
- Fisher Scientific Chemicals - SAFETY D
- Reduction of Sulfonyl Chlorides to Thiols.
- SAFETY D
- Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube.
- 2-Thiophenesulfonyl chloride. PubChem.
- Alcohol to Chloride - Common Conditions.
- Discovery and history of thiophene compounds in medicinal chemistry. Benchchem.
- Cross-coupling reaction. Wikipedia.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
- THE REACTIONS OF SOME THIOPHENE SULFONYL DERIV
- Reduction of Sulfonyl Chlorides. Organic Chemistry Portal.
- 17.6: Reactions of Alcohols. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of Sulfonyl Chlorides [organic-chemistry.org]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. klivon.com [klivon.com]
- 13. 2-Thiophenesulfonyl chloride(16629-19-9) 13C NMR spectrum [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. 2-Thiophenesulfonyl chloride [webbook.nist.gov]
- 16. 2-Thiophenesulfonyl chloride | C4H3ClO2S2 | CID 85518 - PubChem [pubchem.ncbi.nlm.nih.gov]
potential applications of substituted thiophenes in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Substituted Thiophenes: A Privileged Scaffold in Medicinal Chemistry
Foreword
The journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic is one of meticulous design, synthesis, and evaluation. Within the vast arsenal of chemical structures available to the medicinal chemist, a select few have earned the title of "privileged scaffolds" for their recurring appearance in successful drugs across diverse therapeutic areas. The thiophene ring, a humble five-membered sulfur-containing heterocycle, is a quintessential example of such a scaffold.[1][2][3] Its story begins with its discovery as an impurity in benzene, yet it has evolved into a cornerstone of modern drug design, a testament to its remarkable chemical versatility and biological significance.[4][5]
This guide is crafted for the hands-on researcher and the strategic drug developer. It moves beyond a simple catalog of thiophene-containing compounds. Instead, we will dissect the fundamental physicochemical properties that make thiophene an attractive bioisostere, explore the synthetic strategies that grant us access to its diverse derivatives, and analyze the structure-activity relationships that govern its interactions with biological targets. Through detailed protocols, comparative data, and mechanistic diagrams, we aim to provide not just information, but a deeper, actionable understanding of how to leverage the power of the substituted thiophene in the quest for novel therapeutics.
The Thiophene Advantage: More Than a Benzene Mimic
The practice of bioisosteric replacement—substituting one functional group for another with similar physicochemical properties—is a fundamental strategy in lead optimization.[6][7] The thiophene ring is frequently employed as a bioisostere for the ubiquitous phenyl ring, a substitution that can profoundly and often advantageously alter a molecule's pharmacological profile.[4][8][9]
-
Electronic Profile and Target Engagement: The replacement of a -CH=CH- unit in benzene with a sulfur atom introduces significant electronic changes. The sulfur atom's lone pairs of electrons contribute to the ring's aromaticity and create a more electron-rich system than benzene.[1][10] This altered electron density can lead to different and sometimes stronger non-covalent interactions (e.g., π-π stacking, dipole interactions) with protein targets. Furthermore, the sulfur atom itself can act as a hydrogen bond acceptor, providing an additional anchor point for drug-receptor binding that is absent in its carbocyclic counterpart.[1][2]
-
Physicochemical Properties and ADME: The introduction of the sulfur heteroatom generally increases polarity compared to a phenyl ring. This can lead to improved aqueous solubility, a critical factor for drug formulation and bioavailability.[8] The metabolic fate of thiophenes also differs significantly from benzenes. While benzene rings are prone to oxidation by cytochrome P450 enzymes, potentially leading to toxic metabolites, the thiophene ring can block or alter these metabolic pathways, improving the drug's stability and safety profile.[1][11]
-
Structural Flexibility: The five-membered thiophene ring offers different bond angles and a more compact shape compared to the six-membered benzene ring. This subtle geometric difference can be the key to achieving a better fit within a constrained protein binding pocket, enhancing both potency and selectivity.
The Therapeutic Landscape: A Showcase of Versatility
The success of the thiophene scaffold is best illustrated by the number of FDA-approved drugs that incorporate this ring system.[1][2] These drugs span a wide array of therapeutic categories, demonstrating the scaffold's ability to interact with diverse biological targets.[11][12][13][14]
Table 1: Selected FDA-Approved Drugs Containing a Substituted Thiophene Moiety
| Drug Name | Therapeutic Class | Mechanism of Action (Simplified) | Key Role of Thiophene Moiety |
| Clopidogrel (Plavix®) | Antiplatelet | Irreversible inhibitor of the P2Y12 ADP receptor on platelets.[4] | Part of the essential thienopyridine core that forms the active metabolite.[4] |
| Prasugrel (Effient®) | Antiplatelet | Irreversible inhibitor of the P2Y12 ADP receptor. | A core component of the thienopyridine structure, crucial for activity.[15] |
| Olanzapine (Zyprexa®) | Atypical Antipsychotic | Antagonist at dopamine D2 and serotonin 5-HT2A receptors.[4] | The thieno[2,3-b][1][16]benzodiazepine core is central to its receptor binding profile.[4] |
| Ticarcillin | Antibiotic (Penicillin) | Inhibits bacterial cell wall synthesis. | Serves as a bioisostere for the phenyl group in earlier penicillins, enhancing activity against Gram-negative bacteria.[4] |
| Tiotropium (Spiriva®) | Anticholinergic | Long-acting muscarinic antagonist used for COPD. | The two thiophene rings are critical for its high-affinity binding to muscarinic receptors. |
| Zileuton (Zyflo®) | Anti-inflammatory | Inhibitor of 5-lipoxygenase (5-LOX), preventing leukotriene formation.[13][15] | The benzothiophene core is essential for its enzyme inhibitory activity. |
| Suprofen | Anti-inflammatory (NSAID) | Non-selective COX inhibitor.[1] | The thiophene ring is a key part of the pharmacophore responsible for COX inhibition. |
These examples underscore the thiophene's role not just as a passive scaffold, but as an active contributor to the molecule's potency, selectivity, and overall pharmacological profile.[3]
Synthetic Strategies: Building the Thiophene Core
The broad utility of substituted thiophenes has driven the development of numerous synthetic methodologies, from classical ring-forming reactions to modern cross-coupling techniques. The choice of method depends on the desired substitution pattern and the availability of starting materials.[5][17][18]
Classical Ring-Forming Syntheses
These methods construct the thiophene ring from acyclic precursors and are invaluable for creating specific substitution patterns from the ground up.
-
Paal-Knorr Synthesis: A robust method involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[1][18][19]
-
Gewald Aminothiophene Synthesis: A powerful multicomponent reaction that combines an aldehyde or ketone, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1][17] This is one of the most efficient methods for preparing synthetically versatile 2-aminothiophenes.[20][21]
-
Fiesselmann Synthesis: A versatile method that involves the condensation of thioglycolic acid derivatives with α,β-acetylenic compounds, providing access to a wide range of substituted thiophenes.[18][19]
Modern Functionalization of Pre-formed Rings
For many applications, it is more efficient to start with a simple thiophene and add substituents using modern cross-coupling reactions. This approach allows for the rapid generation of compound libraries for SAR studies.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general and reliable method for the synthesis of 2-arylthiophenes, a common structural motif in medicinal chemistry. The causality behind this choice is its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.
Objective: To synthesize 2-phenylthiophene from 2-bromothiophene and phenylboronic acid.
Materials:
-
2-Bromothiophene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Schlenk flask, reflux condenser, magnetic stirrer, nitrogen/argon line
Self-Validating System & Causality:
-
Inert Atmosphere: The reaction is conducted under nitrogen or argon because the Pd(0) active catalyst is sensitive to oxidation by air, which would deactivate it. The Schlenk line technique ensures the exclusion of oxygen.
-
Ligand: Triphenylphosphine is used to stabilize the palladium catalyst and facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Base: Potassium carbonate is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the phenyl group to the palladium center.
-
Solvent System: The dioxane/water mixture is effective at dissolving both the organic substrates and the inorganic base, creating a homogenous environment for the reaction to proceed efficiently.
Step-by-Step Methodology:
-
Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromothiophene (1.0 mmol, 163 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (2.0 mmol, 276 mg), and Pd(OAc)₂ (0.02 mmol, 4.5 mg).
-
Inerting: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Ligand & Solvent Addition: Add triphenylphosphine (0.04 mmol, 10.5 mg). Using anhydrous syringes, add 1,4-dioxane (5 mL) and deionized water (1 mL).
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC), visualizing under UV light. The disappearance of the 2-bromothiophene spot indicates completion.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-phenylthiophene as a pure product.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: A step-by-step workflow for the synthesis of 2-arylthiophenes via Suzuki coupling.
Decoding the Structure-Activity Relationship (SAR)
Understanding how changes in the position and nature of substituents on the thiophene ring affect biological activity is critical for rational drug design. While specific SAR is target-dependent, some general principles have emerged from decades of research.[1][22][23]
Diagram: Thiophene Ring Substitution Positions
Caption: Numbering and classification of substitution positions on the thiophene scaffold.
-
α-Positions (C2 and C5): These positions are the most reactive towards electrophilic substitution and are frequently involved in key binding interactions.[10] Functionalization at C2 and C5 often has the most dramatic impact on potency and selectivity. For many kinase inhibitors, for example, an aryl or heteroaryl group at the C2 or C5 position is essential for occupying a hydrophobic pocket in the ATP binding site.
-
β-Positions (C3 and C4): Substitution at these positions is synthetically more challenging but can be crucial for fine-tuning properties.[18][24] A substituent at C3 can act as a "vector," projecting a functional group into a specific region of the binding site to pick up additional interactions. It can also be used to modulate solubility and metabolic stability without disrupting the core binding motif established by α-substituents. Substitution at C4 is less common but can be used to block potential sites of metabolism or to adjust the overall shape of the molecule.
The Horizon: Future Applications and Innovations
The role of substituted thiophenes in medicinal chemistry continues to evolve. Current research is pushing this privileged scaffold into new and exciting areas:
-
Covalent Inhibitors: Thiophenes functionalized with electrophilic "warheads" are being developed as covalent inhibitors that form a permanent bond with the target protein, leading to prolonged duration of action.
-
Targeted Protein Degraders (PROTACs): The thiophene scaffold is being used as a versatile linker or as a ligand for either the target protein or the E3 ligase in PROTACs, a revolutionary modality for eliminating disease-causing proteins.
-
Photopharmacology: Thiophene-based photoswitches are being incorporated into drug molecules to allow for their activity to be controlled with light, offering the potential for highly localized therapy with reduced side effects.
Conclusion
From its serendipitous discovery to its current status as a top-tier privileged scaffold, the substituted thiophene has proven its immense value in medicinal chemistry. Its unique blend of electronic, steric, and metabolic properties provides a powerful platform for the design of novel therapeutics. The continued development of innovative synthetic methodologies ensures that chemists can readily access a vast and diverse chemical space. As we continue to unravel the complexities of disease, the strategic application of thiophene-based compounds will undoubtedly remain at the forefront of drug discovery, contributing to the development of the next generation of medicines.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological attributes. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available at: [Link]
-
Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. Available at: [Link]
-
Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. Available at: [Link]
-
“Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. Bentham Science. Available at: [Link]
-
One-Pot Two-Component [3 + 2] Cycloaddition/Annulation Protocol for the Synthesis of Highly Functionalized Thiophene Derivatives. ACS Publications. Available at: [Link]
-
Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. MDPI. Available at: [Link]
-
Therapeutic importance of synthetic thiophene. National Institutes of Health (NIH). Available at: [Link]
-
“Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. Bentham Science. Available at: [Link]
-
Thiophene-Based Compounds. MDPI. Available at: [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Available at: [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]
-
Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. ACS Publications. Available at: [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. ResearchGate. Available at: [Link]
-
Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[3]annulene-scaffold. National Institutes of Health (NIH). Available at: [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. Available at: [Link]
-
A Review On Synthesis and Medicinal Importance of Thiophene. Scribd. Available at: [Link]
-
Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Bioisosterism in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ACS Publications. Available at: [Link]
-
Food and Drug Administration (FDA)‐approved drugs with 2‐aminothiophene scaffold or its fused analogs. ResearchGate. Available at: [Link]
-
Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI. Available at: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold | Bentham Science [eurekaselect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. mdpi.com [mdpi.com]
- 14. cognizancejournal.com [cognizancejournal.com]
- 15. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 16. tandfonline.com [tandfonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. scribd.com [scribd.com]
- 20. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
The Pivotal Role of Thiophene Derivatives in Organic Electronics: A Technical Guide
This guide provides an in-depth exploration of thiophene derivatives, a cornerstone class of materials that has propelled significant advancements in the field of organic electronics. We will delve into the fundamental principles governing their electronic properties, their versatile applications in various devices, and the intricate structure-property relationships that researchers leverage to enhance performance. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a comprehensive understanding of these remarkable organic semiconductors.
The Ascendancy of Thiophene in Organic Electronics
Thiophene-based π-conjugated molecules and polymers are at the forefront of organic semiconductor research, primarily due to their exceptional electronic and optical properties, chemical robustness, and synthetic versatility.[1][2] Their utility spans a wide array of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[3][4] The inherent advantages of thiophene derivatives, such as efficient light absorption, tunable energy levels, and excellent charge transport characteristics, make them indispensable building blocks for next-generation electronic devices.[5]
The fundamental appeal of thiophene lies in its five-membered aromatic ring containing a sulfur atom. The lone pair of electrons on the sulfur atom participates in the π-conjugation of the ring, leading to a high electron density and facilitating charge delocalization, which is crucial for efficient charge transport.[6] This extended π-conjugation can be further tailored by polymerizing thiophene units or creating oligomers, as well as by introducing various functional groups.[7]
Tailoring Electronic Properties: The Art of Molecular Design
The performance of organic electronic devices is intrinsically linked to the electronic properties of the active materials. For thiophene derivatives, these properties, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting band gap, can be precisely tuned through strategic molecular design.
The Influence of Substituents
The attachment of electron-donating or electron-withdrawing groups to the thiophene ring significantly impacts its electronic structure.[8][9] Electron-donating groups, such as alkyl or alkoxy chains, tend to raise the HOMO level, while electron-withdrawing groups, like cyano or nitro groups, can lower both the HOMO and LUMO levels.[8] However, it's noteworthy that singly bonded substituents have a more pronounced effect on the electronic properties of monomers and dimers than on the band gap of the corresponding polythiophene.[7][10] In contrast, substituents that extend the π-conjugation, such as phenyl groups or vinyl bridges, can drastically alter the band gap of polythiophenes.[7][10]
The Power of Fused Ring Systems
Fusing thiophene rings to create structures like thieno[3,2-b]thiophene (TT) and dithieno[3,2-b:2′,3′-d]thiophene (DTT) has proven to be a highly effective strategy for enhancing material performance.[6] These fused systems offer increased planarity and rigidity, which promotes stronger intermolecular π-π stacking and, consequently, improved charge carrier mobility.[6][11] The extended π-conjugation in fused thiophenes also leads to a red-shift in their absorption spectra, making them particularly suitable for photovoltaic applications where broad light absorption is desired.[12]
Thiophene Derivatives in Action: A Survey of Key Applications
The versatility of thiophene derivatives has led to their widespread adoption in a variety of organic electronic devices. In this section, we will explore their role in three key areas: organic field-effect transistors, organic photovoltaics, and organic light-emitting diodes.
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic integrated circuits, and thiophene derivatives have been instrumental in advancing their performance. The active semiconductor layer in an OFET requires materials with high charge carrier mobility to enable efficient current modulation. Thiophene oligomers and polymers, particularly those with ordered crystalline structures, have demonstrated excellent p-type (hole-transporting) semiconducting behavior.[13]
The molecular packing in the solid state is a critical determinant of OFET performance. A well-ordered, edge-on packing orientation of the thiophene backbone relative to the substrate is generally preferred for efficient in-plane charge transport. The introduction of bulky side chains can influence this packing and the resulting charge mobility.
Workflow for OFET Fabrication and Characterization
Caption: A generalized workflow for the fabrication and characterization of a bottom-gate, top-contact organic field-effect transistor (OFET) based on a thiophene derivative.
Organic Photovoltaics (OPVs)
In the realm of solar energy conversion, thiophene derivatives have emerged as premier donor materials in bulk heterojunction (BHJ) OPVs.[5] Their ability to absorb a significant portion of the solar spectrum and their favorable HOMO energy levels for efficient hole extraction are key to their success. The power conversion efficiency (PCE) of OPVs is highly dependent on the interplay between the donor and acceptor materials.
Incorporating fused thiophene units into the molecular structure of the donor material can lead to several advantages, including a red-shift of the intramolecular charge transfer band, which enhances light harvesting, and improved photovoltaic performance and stability.[12] The choice of side chains on the thiophene backbone also plays a crucial role in influencing the morphology of the active layer blend, which in turn affects exciton dissociation and charge transport.
| Donor Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| P3HT | PC₆₁BM | 3.6 - 6.6 | 0.63 | 9.5 | 68 | [14] |
| PM6 (PBDB-T-2F) | Y6 | 14.9 - 19.3 | N/A | N/A | N/A | [14] |
| D18 | Y6/L8-BO | 17.6 | N/A | N/A | N/A | [14] |
| PTB7-Th | PC₇₁BM | ~9 | ~0.74 | ~17 | ~68 | [14] |
Table 1: Performance parameters of selected high-performing thiophene-based polymers in organic solar cells. (N/A: Data not available in the cited sources).
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives also find application in OLEDs, both as emissive materials and as charge-transporting layers.[15] The color of the emitted light can be tuned by modifying the chemical structure of the thiophene-based material, which alters its band gap.[16] For instance, inserting substituted phenylene rings into the backbone of polythiophene can improve the photoluminescence efficiency and shift the emission to the blue-green region of the spectrum.[16]
In addition to their emissive properties, the excellent hole-transporting characteristics of many thiophene derivatives make them suitable for use in the hole-transport layer (HTL) of OLEDs, facilitating efficient charge injection and recombination in the emissive layer.
Device Architecture of a Solution-Processed OLED
Caption: A schematic representation of a typical multi-layer solution-processed organic light-emitting diode (OLED) incorporating a thiophene derivative as the emissive layer.
Synthesis and Stability: Practical Considerations
The widespread application of thiophene derivatives is also a testament to the development of robust synthetic methodologies. Cross-coupling reactions, such as Suzuki and Stille couplings, are commonly employed to synthesize well-defined oligomers and polymers with high yields.[17] The ability to produce these materials in a controlled and scalable manner is crucial for their commercial viability.
Device stability remains a critical challenge in the field of organic electronics. For thiophene-based materials, degradation can occur through various mechanisms, including oxidation and photochemical reactions.[18][19] In organic electrochemical transistors, for example, the degradation of p-type thiophene-based channels can be accelerated by the combined effects of oxidative and reductive bias stress, often involving dissolved oxygen.[18][20] Understanding these degradation pathways is essential for designing more robust materials and device architectures with improved operational lifetimes.
Future Outlook: The Continuing Evolution of Thiophene Derivatives
The field of organic electronics is continuously evolving, and thiophene derivatives are poised to remain at the forefront of innovation. Current research efforts are focused on several key areas:
-
Development of novel fused-ring systems: The design and synthesis of new, more extended fused thiophene structures are expected to lead to materials with even higher charge carrier mobilities and broader absorption profiles.
-
Non-fullerene acceptors: In the context of OPVs, the development of non-fullerene acceptors has led to a paradigm shift, and the design of new thiophene-based donors that are optimally matched with these acceptors is a major area of research.
-
Enhanced stability: A significant focus is on improving the intrinsic stability of thiophene-based materials and on developing encapsulation techniques to protect devices from environmental degradation.
-
Bioelectronics: The biocompatibility and solution-processability of some thiophene derivatives make them attractive candidates for applications in bioelectronics, such as biosensors and biocompatible transistors.
References
-
Rittmeyer, S. P., & Groß, A. (2012). Structural and electronic properties of oligo- and polythiophenes modified by substituents. Beilstein Journal of Nanotechnology, 3, 909–919. [Link]
-
Hong, S., et al. (2015). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Molecules, 20(9), 15997-16031. [Link]
-
Chen, Y., et al. (2012). Structure–Property Relationships Based on Phenyl-1H-Pyrrole End-Capped Thiophene Semiconductors. Australian Journal of Chemistry, 65(9), 1252-1256. [Link]
-
Li, Z., et al. (2012). Thiophene-based conjugated oligomers for organic solar cells. Journal of Materials Chemistry, 22(34), 17345-17358. [Link]
-
Barbarella, G., et al. (2017). Synthesis and Applications of Thiophene Derivatives as Organic Materials. In Advances in Heterocyclic Chemistry (Vol. 123, pp. 105-167). Academic Press. [Link]
-
Gandeepan, P., et al. (2024). Thiophene-based Solar Cell. A Review. Current Organic Synthesis, 21(1), 2-15. [Link]
-
Ozturk, T., et al. (2017). Thiophene-Based Organic Semiconductors. Topics in Current Chemistry, 375(6), 87. [Link]
-
Pornputtapong, N., et al. (2008). Theoretical Studies on The Electronic Properties of Thiophene, Oligo- and Polythiophenes and their derivatives. Journal of Metals, Materials and Minerals, 18(2), 55-60. [Link]
-
Ozturk, T., et al. (2017). Thiophene-Based Organic Semiconductors. PubMed, 29063993. [Link]
-
Al-Attar, H. A. A. (2014). Studies in Thiophene Chemistry for Organic Electronic Materials. Durham University. [Link]
-
Rittmeyer, S. P., & Groß, A. (2012). Structural and electronic properties of oligo- and polythiophenes modified by substituents. ResearchGate. [Link]
-
Gandeepan, P., et al. (2024). Thiophene-based Solar Cell. A Review. Bentham Science. [Link]
-
Ozturk, T., et al. (2017). Thiophene-Based Organic Semiconductors. ResearchGate. [Link]
-
Isci, R., & Ozturk, T. (2023). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journal of Organic Chemistry, 19, 1335–1343. [Link]
-
Schafer, E. A., et al. (2022). Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. ACS Applied Electronic Materials, 4(5), 2355–2365. [Link]
-
Schafer, E. A., et al. (2022). Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. Princeton University. [Link]
-
Boukhili, W., et al. (2023). Electronic and Optical Properties of Oligothiophenes and Their Applications in Organic Electronics. Journal of Nanomaterials, 2023, 1-9. [Link]
-
Barbarella, G., et al. (2017). Synthesis and Applications of Thiophene Derivatives as Organic Materials. IRIS Unibo. [Link]
-
Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 295-322. [Link]
-
Wu, Y., et al. (2003). Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors. Chemistry of Materials, 15(25), 4686–4693. [Link]
-
Troisi, A. (2022). Structure–Property Relationships in Amorphous Thieno[3,2-b]thiophene–Diketopyrrolopyrrole–Thiophene-Containing Polymers. The Journal of Physical Chemistry C, 126(27), 11095–11104. [Link]
-
Chen, Y.-L., et al. (2021). Electronic and Optical Properties of Polythiophene Molecules and Derivatives. Polymers, 13(21), 3797. [Link]
-
Kumar, A., et al. (2022). Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry. RSC Advances, 12(28), 17765-17789. [Link]
-
Rivnay Research Group. (2022). Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. Northwestern University. [Link]
-
Isci, R., & Ozturk, T. (2023). Thienothiophene based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Archives. [Link]
-
Qiu, S., et al. (2000). A Novel Series of Efficient Thiophene-Based Light-Emitting Conjugated Polymers and Application in Polymer Light-Emitting Diodes. Macromolecules, 33(10), 3647–3655. [Link]
-
Schafer, E. A., et al. (2022). Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. ResearchGate. [Link]
-
Kumar, A., et al. (2020). Effect of thiophene/furan substitution on organic field effect transistor properties of arylthiadiazole based organic semiconductors. Organic Electronics, 87, 105948. [Link]
-
Li, J., et al. (2023). A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors. RSC Advances, 13(18), 12061–12066. [Link]
-
Perepichka, I. F., et al. (2023). Thiophene-2,5-diesters as electrochromic materials: The effect of ester groups on the device performance and stability. Dyes and Pigments, 214, 111235. [Link]
-
Takimiya, K., et al. (2011). Organic field-effect transistors: Tetrathiafulvalene derivatives as highly promising organic semiconductors. Journal of the American Chemical Society, 133(40), 16012-16015. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Applications of Thiophene Derivatives as Organic Materials [cris.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene-based conjugated oligomers for organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Structural and electronic properties of oligo- and polythiophenes modified by substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells [mdpi.com]
- 13. connectsci.au [connectsci.au]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scholars.northwestern.edu [scholars.northwestern.edu]
- 19. collaborate.princeton.edu [collaborate.princeton.edu]
- 20. Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors — Rivnay Research Group [rivnay.northwestern.edu]
A Comprehensive Technical Guide to the Stability and Storage of 4,5-Dibromothiophene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromothiophene-2-sulfonyl chloride is a pivotal reagent in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and functional materials. Its utility stems from the reactive sulfonyl chloride moiety, which allows for the facile introduction of the dibromothiophene scaffold into a diverse range of molecular architectures. However, the very reactivity that makes this compound a valuable synthetic tool also renders it susceptible to degradation if not handled and stored correctly. This guide provides an in-depth analysis of the stability of this compound, offering field-proven insights and detailed protocols to ensure its integrity and maximize its synthetic utility.
Chemical Profile and Inherent Instability
This compound is a yellow crystalline solid with the molecular formula C₄HBr₂ClO₂S₂.[1][2] The key to understanding its stability lies in the electronic properties of the molecule. The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, a characteristic that is further amplified by the electron-withdrawing nature of the two bromine atoms on the thiophene ring. This high degree of electrophilicity makes the sulfur atom highly susceptible to nucleophilic attack, with water being a ubiquitous and problematic nucleophile.
The Primary Degradation Pathway: Hydrolysis
The most significant factor affecting the stability of this compound is its sensitivity to moisture.[1][2][3] The presence of even trace amounts of water can lead to rapid hydrolysis, yielding the corresponding sulfonic acid and hydrochloric acid.
Figure 1: The primary degradation pathway of this compound via hydrolysis.
This degradation is autocatalytic, as the hydrochloric acid produced can further accelerate the decomposition of the remaining sulfonyl chloride. The sulfonic acid product is often a sticky, intractable solid that can be difficult to remove from the desired starting material, leading to reduced yields and purification challenges in subsequent reactions.
Recommended Storage Conditions
To mitigate degradation and preserve the chemical integrity of this compound, strict adherence to appropriate storage conditions is paramount. The following recommendations are based on a synthesis of safety data sheet information and best practices in handling reactive chemical reagents.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or ambient temperatures.[4][5][6] | Lower temperatures slow down the rate of all chemical reactions, including decomposition. However, refrigeration can increase the risk of moisture condensation if not managed properly. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen).[5] | Displacing air with an inert gas minimizes exposure to atmospheric moisture. |
| Container | Tightly sealed, opaque container. | Prevents ingress of moisture and light. Opaque containers protect against potential photodegradation, although this is a secondary concern compared to hydrolysis. |
| Location | Dry, cool, and well-ventilated area.[1][3] | A dedicated storage location for reactive and corrosive materials is essential for safety and to prevent cross-contamination. |
Experimental Protocols
Protocol 1: Long-Term Storage
For long-term storage, the following procedure is recommended to create an optimal environment for preserving the stability of this compound:
-
Preparation: In a glove box or under a stream of dry inert gas, transfer the required amount of this compound from the supplier's container into a smaller, appropriately sized amber glass vial with a PTFE-lined cap.
-
Inerting: Backfill the vial with dry argon or nitrogen.
-
Sealing: Tightly seal the vial cap. For added protection, wrap the cap and neck of the vial with Parafilm®.
-
Secondary Containment: Place the sealed vial inside a larger, labeled container that contains a desiccant, such as silica gel or calcium chloride.
-
Storage: Store the secondary container in a refrigerator at 2-8°C.[5][6]
Figure 2: Workflow for the long-term storage of this compound.
Protocol 2: Handling and Use in the Laboratory
When using this compound in a synthesis, the following handling procedure will minimize exposure to atmospheric moisture and ensure accurate dispensing:
-
Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Perform all manipulations in a glove box or under a positive pressure of dry inert gas.
-
Dispensing: Quickly weigh the desired amount of the compound into a dry, pre-tared reaction vessel.
-
Resealing: Immediately and tightly reseal the container of the stock reagent, backfilling with inert gas if possible.
-
Reaction Setup: Add the dry reaction solvent to the vessel containing the weighed sulfonyl chloride under an inert atmosphere.
Incompatible Materials and Hazardous Decomposition
To ensure laboratory safety, it is critical to be aware of the materials that are incompatible with this compound. Contact with these substances can lead to vigorous reactions and the release of hazardous decomposition products.
-
Incompatible Materials:
-
Hazardous Decomposition Products:
Conclusion
The stability of this compound is intrinsically linked to its high reactivity, a feature that is both a benefit and a challenge. By understanding the primary degradation pathway of hydrolysis and implementing stringent storage and handling protocols, researchers can ensure the integrity of this valuable reagent. Adherence to the guidelines presented in this technical guide will not only preserve the quality of the compound but also contribute to the safety and success of the synthetic endeavors in which it is employed.
References
-
Taylor & Francis Online. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]
-
Alfa Aesar. (2025, September 15). SAFETY DATA SHEET. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
PubChem. (n.d.). Thiophene-3-sulfonyl Chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Thiophenesulfonyl chloride. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C4HBr2ClO2S2). Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. synquestlabs.com [synquestlabs.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. 128852-15-3|3,4-Dibromothiophene-2-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 6. 2-Thiophenesulfonyl chloride | 16629-19-9 [chemicalbook.com]
- 7. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Methodological & Application
Application Note & Protocol: Synthesis of Novel Sulfonamides from 4,5-Dibromothiophene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of sulfonamides derived from 4,5-Dibromothiophene-2-sulfonyl chloride. Thiophene-based sulfonamides are a significant class of heterocyclic compounds with broad applications in medicinal chemistry, exhibiting diverse pharmacological activities.[1] This guide details the underlying reaction mechanism, provides step-by-step experimental protocols, and offers insights into reaction optimization, purification, and characterization. The protocols are designed to be adaptable for the synthesis of a library of novel sulfonamide derivatives by varying the amine component.
Introduction and Scientific Background
The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[2][3] The thiophene ring system, an important "privileged" scaffold in medicinal chemistry, imparts unique physicochemical properties to molecules, often enhancing their biological activity.[1] The combination of these two moieties in 4,5-dibromothiophene-based sulfonamides offers a versatile platform for developing new chemical entities with potential therapeutic value.
The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5] This reaction is robust and generally high-yielding, making it a preferred method in both academic and industrial settings. This compound serves as a key building block, allowing for the introduction of the dibromothiophene sulfonyl group onto various amine-containing molecules. The bromine atoms on the thiophene ring also provide reactive handles for further functionalization, such as through cross-coupling reactions, enabling the creation of diverse and complex molecular architectures.
Reaction Mechanism and Principles
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[6]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the this compound. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the chloride ion, being a good leaving group, is eliminated.
-
Deprotonation: A base, typically an organic base like pyridine or triethylamine (TEA), removes a proton from the nitrogen atom to neutralize the resulting ammonium salt and regenerate the neutral sulfonamide product.[4][5] The base also scavenges the hydrogen chloride (HCl) byproduct generated in the reaction.
The reaction rate is influenced by several factors:
-
Nucleophilicity of the Amine: Primary amines are generally more reactive than secondary amines due to less steric hindrance.[4] Electron-rich amines are more nucleophilic and react faster than electron-deficient amines.[3]
-
Steric Hindrance: Bulky substituents on either the amine or the sulfonyl chloride can slow down the reaction.
-
Solvent: The reaction is typically carried out in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[4]
Sources
Application Note & Protocol: Synthesis of 4,5-Dibromothiophene-2-sulfonamides
Introduction: The Strategic Value of Thiophene Sulfonamides
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3][4] Its ability to act as a stable, non-classical bioisostere for carboxylic acids and amides, coupled with its capacity to engage in crucial hydrogen bonding interactions, makes it a privileged scaffold in drug design.[1] Thiophene-based sulfonamides, in particular, are of significant interest due to the thiophene ring's unique electronic properties and its role as a versatile pharmacophore.
This document provides a detailed protocol for the synthesis of 4,5-dibromothiophene-2-sulfonamides through the reaction of 4,5-dibromothiophene-2-sulfonyl chloride with various primary and secondary amines. This specific building block is of high strategic value; the two bromine atoms serve as versatile synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for drug discovery and materials science applications.[5]
Reaction Mechanism: The Chemistry of Sulfonamide Bond Formation
The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic and robust nucleophilic acyl substitution-type reaction.[6] The underlying mechanism is a direct and generally high-yielding process.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacking the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated sulfonamide is deprotonated by a base present in the reaction mixture. This step is critical as it neutralizes the hydrogen chloride (HCl) generated, preventing it from protonating the starting amine and rendering it non-nucleophilic.[6]
A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine (Et₃N), is essential for driving the reaction to completion. Primary and secondary amines are suitable substrates for this reaction, while tertiary amines, lacking an N-H bond, do not form stable sulfonamides.[2]
Mandatory Safety & Handling Protocols
Hazard Analysis: this compound is a corrosive substance that can cause severe skin burns and eye damage.[7][8][9] It is also moisture-sensitive and may react violently with water, releasing hydrogen chloride gas.[9] Amines can be toxic, flammable, and corrosive. Solvents like dichloromethane are suspected carcinogens.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[8]
-
Hand Protection: Wear impervious gloves (e.g., nitrile) suitable for the chemicals being handled. Always check for permeability and breakthrough times.[7]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
Handling Procedures:
-
All manipulations involving this compound and amines must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]
-
The reagent is moisture-sensitive; store it under an inert gas (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.[8]
-
Avoid adding water directly to the sulfonyl chloride.
-
Ensure all glassware is oven-dried before use to prevent hydrolysis of the starting material.
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][9]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure that can be adapted for various primary and secondary amines. Optimization of reaction time and temperature may be necessary for specific substrates.
Materials & Equipment
-
Reagents:
-
This compound (97% or higher)
-
Amine (primary or secondary)
-
Anhydrous Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
TLC plates (silica gel 60 F₂₅₄)
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of 4,5-dibromothiophene-2-sulfonamides.
Step-by-Step Procedure
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) and triethylamine (1.5 equivalents) or pyridine (1.5 equivalents) in anhydrous dichloromethane (DCM). The volume should be sufficient to ensure good stirring (approx. 0.1-0.2 M concentration of the amine). Place the flask under an inert atmosphere (N₂ or Ar).
-
Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive sulfonyl chloride. The base is essential to neutralize the HCl byproduct, preventing the protonation of the amine nucleophile.[6]
-
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Causality: The reaction is exothermic. Cooling helps to control the reaction rate, minimize side-product formation, and ensure safety.
-
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirred amine solution over 15-30 minutes using a dropping funnel.
-
Causality: A slight excess of the sulfonyl chloride can help drive the reaction to completion. Slow, dropwise addition is crucial to manage the exotherm and prevent localized overheating.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Work-up:
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base and any unreacted amine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine (to reduce the amount of water in the organic layer).
-
Causality: This washing sequence systematically removes impurities. The acidic wash protonates the basic compounds (amine, pyridine, Et₃N), making them water-soluble. The basic wash neutralizes any residual acid.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid or oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[5]
-
Causality: Purification is necessary to remove unreacted sulfonyl chloride (which will hydrolyze on the silica gel), excess reagents, and any side products, yielding the desired sulfonamide in high purity.
-
Data Summary: Representative Reaction Conditions
The optimal conditions can vary depending on the nucleophilicity and steric hindrance of the amine. The following table provides a general guideline.
| Amine Substrate Type | Amine (eq.) | Sulfonyl Chloride (eq.) | Base (eq.) | Solvent | Typical Time (h) | Typical Yield (%) |
| Primary Aliphatic (e.g., Propylamine) | 1.0 | 1.1 | 1.5 (Et₃N) | DCM | 2 - 4 | 85 - 95% |
| Primary Aromatic (e.g., Aniline) | 1.0 | 1.1 | 1.5 (Pyridine) | DCM/ACN | 4 - 8 | 80 - 90% |
| Secondary Aliphatic (e.g., Diethylamine) | 1.0 | 1.2 | 2.0 (Et₃N) | DCM | 6 - 16 | 75 - 85% |
| Hindered Amines | 1.0 | 1.2 | 2.0 (Pyridine) | ACN (reflux) | 12 - 24 | 50 - 70% |
Yields are representative and highly dependent on the specific substrate and purification efficiency.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive amine (protonated).2. Hydrolyzed sulfonyl chloride.3. Sterically hindered amine. | 1. Ensure sufficient base is used; check the pH of the reaction mixture.2. Use freshly opened or properly stored sulfonyl chloride and ensure anhydrous conditions.3. Increase reaction temperature (reflux), use a more polar solvent (ACN, DMF), and/or extend reaction time. |
| Multiple Spots on TLC | 1. Formation of side products.2. Dimerization or polymerization.3. Unreacted starting material. | 1. Maintain a low temperature during addition; ensure slow addition rate.2. Use more dilute conditions.3. Increase reaction time or add a slight excess of the more valuable reagent. |
| Difficult Purification | 1. Product co-elutes with impurities.2. Product is insoluble or streaks on silica. | 1. Try a different solvent system for column chromatography; consider recrystallization.2. Add a small amount of acetic acid or triethylamine to the eluent for acidic or basic compounds, respectively. |
Conclusion
The reaction of this compound with amines is a reliable and efficient method for synthesizing a valuable class of sulfonamide building blocks. The protocol detailed herein, grounded in established chemical principles, provides a robust framework for this transformation. Careful attention to anhydrous conditions and safety protocols is paramount for success. The resulting dibrominated thiophene sulfonamides are primed for further synthetic elaboration, offering a powerful platform for the development of novel pharmaceuticals and functional materials.
References
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Li, B., et al. (2024).
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
- De, S. K. (2012). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 53(35), 4644-4646.
-
Wikipedia. (n.d.). Sulfonamide. [Link]
- Chen, B., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 9(5), 865–868.
- Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
- Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Sone, T., et al. (1981). A Convenient Synthesis of Thiophenesulfonyl Chlorides. Chemistry Letters, 10(7), 1063-1064.
- Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(42), 19334-19338.
- American Cyanamid Company. (1957). Sulfonamide purification process. U.S.
- Kumar, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. ACS Omega.
- Mumtaz, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(48), 30388-30405.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cbijournal.com [cbijournal.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide - Wikipedia [en.wikipedia.org]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes & Protocols: 4,5-Dibromothiophene-2-sulfonyl chloride as a Versatile Building Block in Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 4,5-Dibromothiophene-2-sulfonyl chloride. This trifunctional building block offers a powerful platform for the synthesis of complex, polysubstituted thiophene derivatives. We will explore its reactivity, detailing protocols for both nucleophilic substitution at the sulfonyl chloride moiety and palladium-catalyzed cross-coupling reactions at the C4 and C5 positions. The causality behind experimental choices, mechanistic insights, and strategies for selective, sequential functionalization are discussed to enable the rational design of novel molecular architectures with potential applications in medicinal chemistry and materials science.
Introduction: The Strategic Value of a Trifunctional Thiophene Scaffold
The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound emerges as a particularly valuable starting material due to its three distinct, orthogonally reactive sites:
-
A Sulfonyl Chloride Group (at C2): Highly electrophilic and susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles to readily form sulfonamides and sulfonate esters.[3] The sulfonamide functional group is a cornerstone of medicinal chemistry, known for its ability to mimic transition states and form critical hydrogen bonds with biological targets.[4]
-
Two Bromo Substituents (at C4 and C5): Ideal handles for modern palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the programmed installation of diverse aryl, heteroaryl, or alkynyl moieties.[5][6]
This unique arrangement allows for a modular and divergent synthetic approach, where complex molecules can be assembled systematically by addressing each reactive site in a controlled manner.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Thiophene-Based Inhibitors via Sulfonyl Chloride Chemistry
Abstract
This document provides a comprehensive guide for the synthesis of thiophene-based inhibitors, a class of compounds with significant therapeutic potential.[1][2] The protocol centers on the versatile and robust reaction between a thiophene scaffold and various sulfonyl chlorides to install the sulfonamide functional group, a critical pharmacophore in numerous clinically approved drugs.[3] We delve into the underlying reaction mechanisms, provide a detailed step-by-step protocol for synthesis and purification, discuss characterization techniques, and present a framework for troubleshooting and optimization. This guide is intended for researchers and professionals in medicinal chemistry and drug development, offering both the theoretical foundation and practical insights required for the successful preparation of these valuable compounds.
Introduction: The Significance of Thiophene Sulfonamides
The thiophene ring is a "privileged scaffold" in medicinal chemistry, recognized as a versatile bioisostere of the benzene ring. Its inclusion in molecular design often imparts favorable pharmacokinetic and pharmacodynamic properties.[2][3] Thiophene derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]
When combined with a sulfonamide moiety (-SO₂NH₂), the resulting thiophene sulfonamide framework becomes a powerful tool for inhibitor design. The sulfonamide group is a cornerstone of modern pharmaceuticals, famed for its role in carbonic anhydrase inhibitors (e.g., dorzolamide for glaucoma), diuretics, and antivirals.[4][5][6] The synthesis of novel thiophene sulfonamides is therefore a highly active area of research, aimed at discovering new therapeutic agents for a range of diseases, from neurological disorders to cancer.[7]
This application note focuses on the direct installation of the sulfonyl group onto a thiophene ring via electrophilic aromatic substitution using sulfonyl chlorides, followed by amination to yield the target sulfonamide inhibitors.
Reaction Mechanism and Scientific Principles
The core of the synthesis is a two-step process: (1) Chlorosulfonation of the thiophene ring to produce a thiophenesulfonyl chloride intermediate, and (2) Amination of the sulfonyl chloride to form the final sulfonamide.
Step 1: Electrophilic Aromatic Substitution (Sulfonylation)
The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. Thiophene is an electron-rich aromatic heterocycle, making it susceptible to attack by strong electrophiles.[8]
-
Electrophile Generation: A strong electrophile, typically sulfur trioxide (SO₃) or a related species, is generated from a sulfonating agent like chlorosulfonic acid (ClSO₃H).
-
Nucleophilic Attack & Regioselectivity: The π-system of the thiophene ring attacks the electrophile. This attack occurs preferentially at the C2 (or α) position.[8] The reason for this high regioselectivity is the superior stability of the resulting cationic intermediate (the sigma complex or Wheland intermediate). Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, whereas attack at the C3 (β) position only allows for two resonance structures.[9] This makes the transition state leading to C2 substitution lower in energy.[9]
-
Rearomatization: A base (often the conjugate base of the acid used) removes a proton from the C2 position, restoring the aromaticity of the thiophene ring and yielding the thiophene-2-sulfonyl chloride.[10]
Caption: Fig 1. General reaction scheme for thiophene sulfonamide synthesis.
Step 2: Amination
The resulting thiophene-2-sulfonyl chloride is a reactive intermediate.[11][12] The highly electrophilic sulfur atom is readily attacked by nucleophiles.
-
Nucleophilic Substitution: Reaction with a primary or secondary amine (or ammonia for the primary sulfonamide) proceeds via a nucleophilic acyl substitution-like mechanism. The amine attacks the sulfur atom, leading to the displacement of the chloride leaving group and formation of the stable sulfur-nitrogen bond.[11] A simple procedure involves reacting the sulfonyl chloride with ammonium hydroxide.[13][14]
Detailed Experimental Protocol
This protocol describes the synthesis of the parent Thiophene-2-sulfonamide , a foundational building block for more complex inhibitors.[13]
3.1. Materials and Reagents
-
Thiophene (99%+)
-
Chlorosulfonic acid (99%+)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide solution (25-30%)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
-
Crushed ice
-
Ethyl acetate (EtOAc) for chromatography
-
Hexanes for chromatography
-
Silica gel (230-400 mesh)
3.2. Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel on aluminum backing)
-
Standard analytical equipment (NMR, IR, MS)
3.3. Step-by-Step Synthesis Procedure
PART A: Synthesis of Thiophene-2-sulfonyl Chloride
-
Setup: Assemble a dry 250 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/salt bath to maintain a temperature of 0 to -5 °C.
-
Reagent Addition: Add anhydrous dichloromethane (50 mL) to the flask. To the dropping funnel, add chlorosulfonic acid (3 equivalents).
-
Thiophene Addition: Dissolve thiophene (1 equivalent) in 20 mL of anhydrous DCM and add it to the flask.
-
Reaction: Begin stirring the thiophene solution and add the chlorosulfonic acid dropwise from the funnel over 30-45 minutes, ensuring the internal temperature does not exceed 0 °C.
-
Causality Note: Slow, cold addition is critical to control the highly exothermic reaction and prevent the formation of undesired byproducts, including the 2,5-disulfonylated product.[15]
-
-
Stirring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.
-
Quenching: Very carefully and slowly, pour the reaction mixture onto a beaker of crushed ice (~200 g) with vigorous stirring.
-
Safety Note: This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is a pale yellow oil or low-melting solid and is often used directly in the next step without further purification.[12]
PART B: Synthesis of Thiophene-2-sulfonamide
-
Setup: In a 100 mL round-bottom flask, add the crude thiophene-2-sulfonyl chloride from Part A.
-
Amination: Add an excess of concentrated ammonium hydroxide solution (25%, ~40 mL) to the flask.[13]
-
Reaction: Heat the mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes), observing the disappearance of the starting sulfonyl chloride spot.
-
Isolation: Cool the reaction mixture to room temperature. A white solid should precipitate. Filter the solid and wash it with cold deionized water.
-
Purification: The crude solid can be recrystallized from hot water or a water/ethanol mixture to yield pure thiophene-2-sulfonamide as a white crystalline solid.[13] A typical yield is around 70-80%.[14]
Caption: Fig 2. Step-by-step experimental workflow.
3.4. Characterization
The final product, Thiophene-2-sulfonamide, should be characterized to confirm its identity and purity.
-
Melting Point: Expected to be around 145-146 °C.[13]
-
¹H NMR (DMSO-d₆): Expect signals around δ 7.15 (dd, 1H), 7.55 (dd, 1H), 7.66 (s, 2H, -NH₂), and 7.85 (dd, 1H).[13]
-
IR (KBr, cm⁻¹): Look for characteristic N-H stretching vibrations around 3200-3300 cm⁻¹ and strong S=O stretching bands around 1330 and 1160 cm⁻¹.[13]
-
Mass Spectrometry (ESI-): The [M-H]⁻ ion should be observed at m/z 162.[13]
Scope, Optimization, and Troubleshooting
The described protocol is a general starting point. The reaction's success can vary based on the specific thiophene substrate and sulfonyl chloride used.
Table 1: Scope and Optimization Considerations
| Parameter | Variation | Expected Outcome & Rationale | Troubleshooting |
| Thiophene Substrate | Electron-donating groups (e.g., -CH₃, -OCH₃) | Increased reaction rate due to activation of the aromatic ring. May require even lower temperatures to control reactivity. | Risk of over-reaction or side reactions. Use milder sulfonating agents or shorter reaction times. |
| Electron-withdrawing groups (e.g., -CO₂R, -CN) | Decreased reaction rate. May require higher temperatures, longer reaction times, or a stronger Lewis acid catalyst (e.g., AlCl₃) to drive the reaction. | If no reaction occurs, consider using a more potent sulfonating system like SO₃-DMF complex.[16] | |
| Amine Nucleophile | Sterically hindered amines (e.g., t-butylamine) | Slower amination step. May require higher temperatures, longer reaction times, or the addition of a non-nucleophilic base (e.g., pyridine) to scavenge HCl. | Incomplete reaction. Ensure sufficient excess of the amine is used and extend reaction time. |
| Solvent | Dichloromethane (DCM) vs. no solvent | DCM helps with temperature control and solubility. Neat reactions (no solvent) can be faster but are harder to control thermally. | For deactivated substrates, a more polar solvent like nitromethane might be beneficial. |
| Purification | Recrystallization vs. Chromatography | Recrystallization is efficient for highly crystalline products. Column chromatography is necessary for oily products or to separate close-running isomers. | If the product is an oil, use column chromatography. If recrystallization fails, try different solvent systems. |
Safety Precautions
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Always handle in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Add it dropwise to avoid uncontrolled reactions.
-
Sulfonyl Chlorides: Corrosive and moisture-sensitive. Handle with care.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle in a well-ventilated area.
-
Quenching: The quenching of the reaction mixture on ice is highly exothermic and releases HCl gas. This must be done slowly and in a fume hood.
Conclusion
The synthesis of thiophene-based inhibitors via sulfonyl chloride intermediates is a powerful and adaptable method in medicinal chemistry. By understanding the principles of electrophilic aromatic substitution and nucleophilic substitution, researchers can effectively synthesize a diverse library of potential drug candidates. The protocol provided herein serves as a validated starting point, which can be optimized for various substituted thiophenes and amines to explore structure-activity relationships and advance the discovery of novel therapeutics.
References
-
Ghorab, M. M., et al. (2016). Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 136-143. Available at: [Link]
-
Shafiee, A., et al. (2018). Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. Available at: [Link]
-
Nocentini, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(21), 6439. Available at: [Link]
-
Ponticello, G. S., et al. (1987). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 30(4), 591-597. Available at: [Link]
-
Sharpe, T. R., et al. (1999). Enantioselective Synthesis of Brinzolamide (AL-4862), a New Topical Carbonic Anhydrase Inhibitor. The “DCAT Route” to Thiophenesulfonamides. Organic Process Research & Development, 3(2), 113-120. Available at: [Link]
-
Pérez, P., et al. (2010). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. International Journal of Quantum Chemistry, 110(11), 2051-2059. Available at: [Link]
-
Pharmaffiliates. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Retrieved January 11, 2026, from [Link]
-
Su, W., et al. (2011). Synthesis of sulfonyl chloride substrate precursors. Angewandte Chemie International Edition, 50(46), 10927-10930. Available at: [Link]
-
NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of thiophene derivatives. Reagents and conditions... Retrieved January 11, 2026, from [Link]
-
Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 39-61. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved January 11, 2026, from [Link]
- Halbedel, H. S., & Heath, J. C. (1949). U.S. Patent No. 2,480,465. Washington, DC: U.S. Patent and Trademark Office.
-
Kaur, K., et al. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Bioorganic & Medicinal Chemistry Letters, 20(13), 3995-3998. Available at: [Link]
-
Asif, M. (2014). Therapeutic importance of synthetic thiophene. Journal of Chemistry, 2014, 727982. Available at: [Link]
-
Akocak, S., et al. (2016). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules, 21(11), 1466. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Thiophene Sulfonamides. Retrieved January 11, 2026, from [Link]
-
Sone, T., et al. (1980). A Convenient Synthesis of Sulfonyl Chlorides by the Reaction of S-Aryl and S-Alkyl-thio-isothioureas with N-Chlorosuccinimide. Bulletin of the Chemical Society of Japan, 53(4), 1063-1066. Available at: [Link]
-
Pet-Ern, N., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(39), 16225-16235. Available at: [Link]
-
Pet-Ern, N., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(39), 16225-16235. Available at: [Link]
- Gronowitz, S. (1991). Thiophene and Its Derivatives. In Chemistry of Heterocyclic Compounds. John Wiley & Sons.
-
Patent 1916244. (2013). Thiophene compound having sulfonyl group and process for producing the same. European Patent Office. Available at: [Link]
-
Van der Plas, H. C., & Jongejan, H. (1967). The reactions of some thiophene sulfonyl derivatives. Tetrahedron Letters, 8(44), 4385-4389. Available at: [Link]
-
PubChem. (n.d.). 2-Thiophenesulfonyl chloride. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Al-Mousawi, S. M., et al. (2009). Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives. Molecules, 14(2), 793-800. Available at: [Link]
-
Mashkina, A. V., et al. (2001). Catalytic hydrogenation of thiophene to thiolane in gas phase. Kinetics and Catalysis, 42, 332-339. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. download.e-bookshelf.de [download.e-bookshelf.de]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. 2-噻酚磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Thiophene-2-sulfonamide | 6339-87-3 [chemicalbook.com]
- 14. Thiophene-2-sulfonamide CAS#: 6339-87-3 [amp.chemicalbook.com]
- 15. sci-hub.box [sci-hub.box]
- 16. academic.oup.com [academic.oup.com]
Unlocking the Thiophene Scaffold: A Guide to Functionalization via the Sulfonyl Chloride Group
Introduction: The Privileged Thiophene Motif in Modern Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in the architecture of a vast array of functional molecules. Its presence is particularly notable in medicinal chemistry, where it is a key component of numerous FDA-approved drugs, and in materials science, where thiophene-based polymers are integral to the development of organic electronics.[1][2][3] The remarkable versatility of the thiophene scaffold stems from its unique electronic properties and the multiple positions available for chemical modification. Among the various strategies for its functionalization, the introduction and subsequent manipulation of a sulfonyl chloride group (-SO₂Cl) offers a powerful and versatile gateway to a diverse range of valuable derivatives.
This comprehensive guide provides a detailed exploration of the functionalization of the thiophene ring through the sulfonyl chloride moiety. We will delve into the synthesis of the pivotal thiophene sulfonyl chloride intermediates and then systematically examine their transformation into key functional groups, including sulfonamides, sulfonate esters, and thiols. Furthermore, we will explore their application in modern cross-coupling reactions for the formation of carbon-carbon bonds. Each section is designed to provide not only robust, step-by-step protocols but also the underlying mechanistic principles and practical insights to empower researchers in their synthetic endeavors.
Part 1: The Gateway Intermediate - Synthesis of Thiophene Sulfonyl Chlorides
The journey into the diverse chemistry of thiophene functionalization begins with the reliable synthesis of thiophene sulfonyl chlorides. The most common and direct method is the chlorosulfonation of a thiophene derivative.
Causality in Synthesis: The Chlorosulfonation Reaction
Chlorosulfonation is an electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) serves as the source of the electrophilic species, the chlorosulfonium ion (⁺SO₂Cl). The electron-rich thiophene ring readily attacks this electrophile, leading to the formation of a sigma complex, which then rearomatizes by losing a proton to yield the thiophene sulfonyl chloride. The regioselectivity of this reaction is influenced by the electronic nature of substituents already present on the thiophene ring. For unsubstituted thiophene, the reaction predominantly occurs at the 2-position.[4]
A significant improvement in the preparation of thiophenesulfonyl chlorides involves the use of a pre-formed N,N-dimethylformamide-sulfonyl chloride (DMF-SO₂Cl₂) complex.[5] This method offers several advantages, including operational simplicity, a one-step procedure, and the use of more manageable reagents compared to neat chlorosulfonic acid, often leading to higher yields and cleaner reactions.[5]
Experimental Protocol: Synthesis of 2-Thiophenesulfonyl Chloride
This protocol details the synthesis of 2-thiophenesulfonyl chloride from thiophene using the DMF-SO₂Cl₂ complex, a method known for its efficiency and ease of execution.[5]
Materials:
-
Thiophene
-
N,N-Dimethylformamide (DMF)
-
Sulfuryl chloride (SO₂Cl₂)
-
Chloroform (CHCl₃)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Ice
-
Water
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a fume hood, carefully add sulfuryl chloride to an equal molar amount of N,N-dimethylformamide (DMF) while cooling in an ice bath. A solid complex will form.
-
To this complex, add one molar equivalent of thiophene.
-
Heat the reaction mixture on a water bath at 95-98°C for 1 hour with occasional shaking.
-
After cooling, pour the reaction mixture into ice-water.
-
Extract the product with chloroform.
-
Wash the organic layer successively with water, 5% sodium bicarbonate solution, and water.
-
Dry the organic layer over an anhydrous drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-thiophenesulfonyl chloride, which can be further purified by vacuum distillation.
Part 2: The Cornerstone Reaction - Sulfonamide Synthesis
The reaction of thiophene sulfonyl chlorides with primary or secondary amines is a cornerstone transformation, yielding thiophene sulfonamides. This functional group is a prominent pharmacophore found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[6][7]
Mechanism of Sulfonamide Formation
The formation of a sulfonamide from a sulfonyl chloride and an amine is a nucleophilic acyl substitution-type reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Workflow for Thiophene Functionalization via Sulfonyl Chloride
Caption: Versatile functionalization pathways starting from a thiophene sulfonyl chloride intermediate.
Experimental Protocol: General Procedure for Thiophene Sulfonamide Synthesis
This protocol provides a general method for the synthesis of N-substituted thiophene-2-sulfonamides.
Materials:
-
2-Thiophenesulfonyl chloride
-
Appropriate primary or secondary amine
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the 2-thiophenesulfonyl chloride in the chosen solvent in a round-bottom flask.
-
Add the amine (1.1 equivalents) and the base (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Typical Conditions | Notes |
| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile | The choice of solvent depends on the solubility of the reactants. |
| Base | Pyridine, Triethylamine, Diisopropylethylamine | A non-nucleophilic base is preferred to avoid side reactions. |
| Temperature | 0 °C to room temperature | The reaction is typically exothermic and may require initial cooling. |
| Reaction Time | 2-12 hours | Reaction time varies depending on the reactivity of the amine. |
Part 3: Expanding the Synthetic Toolbox - Sulfonate Ester Formation and Reductive Desulfonylation
Beyond sulfonamides, thiophene sulfonyl chlorides are valuable precursors for other important functional groups.
Sulfonate Ester Formation
The reaction of thiophene sulfonyl chlorides with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. These compounds are useful as intermediates in organic synthesis, often serving as leaving groups in nucleophilic substitution reactions.
Experimental Protocol: Synthesis of a Thiophene Sulfonate Ester
Materials:
-
2-Thiophenesulfonyl chloride
-
Alcohol or phenol
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve the alcohol or phenol and the base (1.2 equivalents) in DCM.
-
Cool the solution to 0 °C and slowly add a solution of 2-thiophenesulfonyl chloride (1.0 equivalent) in DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up the reaction as described for the sulfonamide synthesis.
-
Purify the product by column chromatography.
Reductive Desulfonylation: Accessing Thiophenes and Thiols
The sulfonyl group can be completely removed from the thiophene ring through reductive desulfonylation, providing a route to substituted thiophenes that may not be accessible through other methods.[8] This process typically involves the use of strong reducing agents. Alternatively, the sulfonyl chloride can be reduced to the corresponding thiol, a valuable functional group in its own right.
Mechanism of Reductive Cleavage
The reduction of a sulfonyl chloride to a thiol often proceeds through the corresponding sulfinic acid and thioester intermediates. Common reducing agents for this transformation include zinc dust in an acidic medium or triphenylphosphine.[9][10]
Logical Flow of Thiophene Functionalization
Caption: Logical progression from the thiophene starting material to diverse functionalized products.
Experimental Protocol: Reduction of 2-Thiophenesulfonyl Chloride to 2-Thiophenethiol
This protocol outlines the reduction of 2-thiophenesulfonyl chloride to 2-thiophenethiol using zinc dust and sulfuric acid.
Materials:
-
2-Thiophenesulfonyl chloride
-
Zinc dust
-
Concentrated sulfuric acid
-
Diethyl ether
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend zinc dust in water.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid.
-
To this mixture, add a solution of 2-thiophenesulfonyl chloride in diethyl ether dropwise with vigorous stirring.
-
After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture and separate the ether layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, and dry over an anhydrous drying agent.
-
Evaporate the solvent to obtain the crude 2-thiophenethiol, which can be purified by distillation.
Part 4: Modern Applications - Thiophene Sulfonyl Chlorides in Cross-Coupling Reactions
In recent years, the scope of sulfonyl chlorides in organic synthesis has expanded to include their use in transition metal-catalyzed cross-coupling reactions.[11] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of complex molecular architectures. For instance, thiophene sulfonyl chlorides can participate in palladium-catalyzed reactions to form biaryl compounds.[12]
The Mechanism of Desulfinylative Cross-Coupling
In a typical palladium-catalyzed desulfinylative cross-coupling, the thiophene sulfonyl chloride is first converted to a more reactive species, such as a thiophene sulfinate. This species then undergoes oxidative addition to a low-valent palladium catalyst, followed by transmetalation with a coupling partner (e.g., an organoboron reagent in a Suzuki-type coupling) and reductive elimination to afford the cross-coupled product and regenerate the palladium catalyst.
Representative Protocol: Palladium-Catalyzed Suzuki-Type Coupling of a Thiophene Sulfinate
This protocol provides a general procedure for the Suzuki-type coupling of an in situ generated thiophene sulfinate with an arylboronic acid.
Materials:
-
2-Thiophenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., dioxane/water mixture)
Procedure:
-
In a reaction vessel, dissolve the 2-thiophenesulfonyl chloride in a suitable solvent and treat it with an aqueous solution of sodium sulfite to generate the sodium thiophenesulfinate in situ.
-
To this solution, add the arylboronic acid (1.2 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).
-
Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture, dilute it with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Typical Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand | The choice of catalyst and ligand can significantly impact the reaction outcome. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often used. |
| Temperature | 80-120 °C | Higher temperatures are generally required for these reactions. |
Conclusion
The functionalization of the thiophene ring via the sulfonyl chloride group represents a highly effective and versatile strategy in synthetic organic chemistry. From the foundational synthesis of thiophene sulfonyl chlorides to their conversion into a diverse array of valuable derivatives such as sulfonamides, sulfonate esters, and thiols, this chemical handle provides a robust platform for molecular elaboration. The emergence of their application in modern cross-coupling reactions further underscores the synthetic power of this approach. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical tools necessary to harness the full potential of the thiophene sulfonyl chloride moiety in their pursuit of novel and impactful molecules.
References
-
Cremlyn, R. J., Goulding, K. H., Swinbourne, F. J., & Yung, K. M. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 10(1), 111-119. [Link]
-
Sci-Hub. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide... Retrieved from [Link]
-
Sone, T., Abe, Y., Sato, N., & Ebina, M. (1985). The Use of N,N-Dimethylformamide-Sulfonyl Chloride Complex for the Preparation of Thiophenesulfonyl Chlorides. Bulletin of the Chemical Society of Japan, 58(3), 1063-1064. [Link]
-
Royal Society of Chemistry. (2023). A one-pot reductive and oxidative strategy for the synthesis of sulfinamides. Organic & Biomolecular Chemistry, 21(15), 2950-2954. [Link]
-
Organic Syntheses. (n.d.). Thiophenol. Retrieved from [Link]
-
National Institutes of Health. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 37-61. [Link]
-
Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]
-
PubMed Central. (2017). Therapeutic importance of synthetic thiophene. Pharmaceuticals, 10(2), 55. [Link]
-
National Institutes of Health. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). Nickel-catalyzed thiocarbonylation for the synthesis of thioesters-functionalized 2H-pyrones with sulfonyl chlorides as the sulfur sources. Retrieved from [Link]
-
Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 3(10), 40-52. [Link]
-
ResearchGate. (n.d.). Thiophene-sulfonamides as antimicrobial agents. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Efficient desulfinylative cross-coupling of thiophene and furan sulfinates with aryl bromides in aqueous media. New Journal of Chemistry, 39(3), 1618-1621. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Wiley Online Library. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 60(38), 20738-20743. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of sulfonylation with sulfonyl chlorides. Retrieved from [Link]
-
Taylor & Francis. (1989). Reduction of Sulfonyl Chlorides to Thiols. In Catalysis of Organic Reactions (pp. 235-242). [Link]
-
ResearchGate. (n.d.). Desulfonylation Reactions. Retrieved from [Link]
-
ACS Publications. (2025). Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. Organic Letters, 27(15), 4026-4031. [Link]
-
ResearchGate. (n.d.). Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 12. Efficient desulfinylative cross-coupling of thiophene and furan sulfinates with aryl bromides in aqueous media - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4,5-Dibromothiophene-2-sulfonyl chloride in Polymer Chemistry
Introduction: A Versatile Building Block for Functional Polythiophenes
4,5-Dibromothiophene-2-sulfonyl chloride is a highly functionalized thiophene monomer poised to be a valuable building block in the synthesis of advanced polymer materials. Its unique structure, featuring two bromine atoms at the 4- and 5-positions and a reactive sulfonyl chloride group at the 2-position, offers a dual-pronged approach to polymer design. The bromine atoms serve as reactive sites for various cross-coupling polymerization reactions, enabling the formation of a conjugated polythiophene backbone. Simultaneously, the sulfonyl chloride group presents a versatile handle for post-polymerization modification, allowing for the introduction of a wide array of functional groups to tailor the polymer's properties for specific applications.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in polymer chemistry. We will delve into synthetic strategies, from direct polymerization to post-polymerization functionalization, and provide detailed, field-proven protocols to facilitate the exploration of this promising monomer.
Core Applications in Polymer Synthesis
The strategic placement of reactive sites on this compound opens up two primary avenues for its application in polymer chemistry:
-
Direct Polymerization to Form a Reactive Polymer Scaffold: The dibromo-functionality allows for the direct synthesis of poly(4-bromo-2-(chlorosulfonyl)thiophene). This polymer serves as a versatile platform for subsequent chemical modifications. The pendant sulfonyl chloride groups are highly susceptible to nucleophilic attack, enabling the covalent attachment of various functional moieties.
-
Monomer Derivatization Prior to Polymerization: The reactive sulfonyl chloride can be modified prior to polymerization to introduce desired functionalities. This approach is particularly useful when the desired functional group is incompatible with the polymerization conditions. For instance, the sulfonyl chloride can be converted to sulfonamides, sulfonate esters, or other derivatives, which can then be polymerized.
Strategic Polymerization Methodologies
The synthesis of polythiophenes from dibrominated monomers is well-established, with several powerful cross-coupling reactions at the disposal of the polymer chemist. The choice of polymerization method will depend on the desired polymer properties, functional group tolerance, and available resources.
Grignard Metathesis (GRIM) Polymerization
GRIM polymerization is a widely used method for the synthesis of regioregular poly(3-alkylthiophenes) and can be adapted for other substituted thiophenes. This method often leads to polymers with controlled molecular weights and narrow polydispersities.
Causality Behind Experimental Choices: The use of a Grignard reagent selectively transforms one of the bromo-substituents into a reactive organomagnesium species. The addition of a nickel catalyst then initiates a cross-coupling cascade, leading to the formation of the polymer chain. The "living" character of this polymerization allows for the synthesis of block copolymers. However, the high reactivity of the Grignard reagent may pose a challenge to the stability of the sulfonyl chloride group. A preliminary study on the compatibility of the sulfonyl chloride with the Grignard reagent is highly recommended.
Stille Cross-Coupling Polymerization
Stille polymerization is known for its tolerance of a wide range of functional groups, making it a potentially suitable method for the direct polymerization of this compound.[1]
Causality Behind Experimental Choices: This reaction involves the palladium-catalyzed coupling of an organostannane with an organo-halide. For the homopolymerization of this compound, a di-stannylated thiophene monomer would be required to react with the dibrominated monomer. Alternatively, a precursor approach where the sulfonyl chloride is protected might be more robust.
Suzuki Cross-Coupling Polymerization
Similar to Stille coupling, Suzuki polymerization is a versatile and powerful tool for carbon-carbon bond formation with high functional group tolerance.[2]
Causality Behind Experimental Choices: This method utilizes a palladium catalyst to couple an organoboron compound with an organo-halide. To synthesize a homopolymer of this compound, one would need to prepare a thiophene monomer bearing two boronic acid or boronic ester groups. The reaction conditions are generally mild, which could be advantageous for preserving the sulfonyl chloride functionality.
Experimental Protocols
Caution: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Proper personal protective equipment (PPE) should be worn at all times.
Protocol 1: Grignard Metathesis (GRIM) Polymerization of a Precursor Monomer
This protocol describes the polymerization of a sulfonate ester derivative of this compound, followed by post-polymerization hydrolysis to yield a polysulfonated thiophene.
Part A: Synthesis of 4,5-Dibromothiophene-2-sulfonate Ester Monomer
-
Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Alcohol: Cool the solution to 0 °C and add an alcohol (e.g., ethanol, 1.1 eq.) and triethylamine (1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Wash the reaction mixture with water, 1 M HCl, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4,5-dibromo-2-(ethylsulfonate)thiophene monomer.
Part B: GRIM Polymerization
-
Monomer Preparation: In a flame-dried Schlenk flask under argon, dissolve the 4,5-dibromo-2-(ethylsulfonate)thiophene monomer (1 eq.) in anhydrous tetrahydrofuran (THF).
-
Grignard Formation: Slowly add tert-butylmagnesium chloride (1.05 eq., 2.0 M in THF) to the solution at room temperature. Stir for 1-2 hours to facilitate the Grignard metathesis.
-
Catalyst Addition: In a separate flask, prepare a suspension of [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (0.5-1 mol%) in anhydrous THF. Add the catalyst suspension to the monomer solution. A color change should be observed, indicating the initiation of polymerization.
-
Polymerization: Allow the reaction to proceed at room temperature for 2-24 hours.
-
Quenching: Quench the reaction by the slow addition of 1 M HCl.
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer and wash sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues. Dry the polymer under vacuum.
Part C: Post-Polymerization Hydrolysis
-
Hydrolysis: Suspend the polymer in a mixture of THF and an aqueous solution of a strong base (e.g., 2 M NaOH).
-
Reaction: Heat the mixture to reflux for 12-24 hours.
-
Acidification: Cool the reaction mixture and acidify with a strong acid (e.g., 2 M HCl) to precipitate the polysulfonated thiophene.
-
Purification: Filter the polymer and wash thoroughly with deionized water to remove salts. Dry the polymer under vacuum.
Diagram of GRIM Polymerization Workflow:
Caption: Generalized workflow for GRIM polymerization.
Protocol 2: Post-Polymerization Modification of Poly(4-bromo-2-(chlorosulfonyl)thiophene)
This protocol assumes the successful synthesis of the polymer via a suitable method (e.g., Stille or Suzuki coupling under carefully controlled conditions).
-
Polymer Solution: In a flame-dried Schlenk flask under argon, dissolve the poly(4-bromo-2-(chlorosulfonyl)thiophene) (1 eq. based on repeating unit) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Nucleophile Addition: To the stirred polymer solution, add the desired nucleophile (e.g., an amine, alcohol, or thiol, 1.5-2.0 eq. per sulfonyl chloride group) and a base (e.g., triethylamine, 2.0 eq.) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by techniques like FT-IR spectroscopy (disappearance of the S-Cl stretch).
-
Precipitation: Precipitate the functionalized polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, water).
-
Purification: Filter the polymer and wash it extensively with the non-solvent to remove unreacted nucleophile and salt byproducts. Further purification may be achieved by dialysis or Soxhlet extraction.
-
Drying: Dry the functionalized polymer under vacuum.
Diagram of Post-Polymerization Modification:
Sources
Application Notes & Protocols: Leveraging 4,5-Dibromothiophene-2-sulfonyl chloride for the Synthesis of Novel Thiophene-Based Sulfonamide Antibacterial Agents
Preamble: The Strategic Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic frameworks towards innovative molecular scaffolds.[1] Sulfonamides, the first class of synthetic antibacterial agents, have a long-standing history in clinical medicine, yet their efficacy has been eroded by widespread resistance.[2] Their primary mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4] This disruption halts the production of DNA and RNA precursors, leading to a bacteriostatic effect.[4]
In the quest for next-generation therapeutics, heterocyclic compounds, particularly those containing a thiophene ring, have emerged as versatile and potent pharmacophores.[5][6] The thiophene moiety is a bioisostere of the benzene ring and is featured in numerous pharmacologically active compounds. Its incorporation into sulfonamide structures offers a promising strategy to develop novel antibacterial agents with potentially enhanced efficacy and the ability to circumvent existing resistance mechanisms.[5][7]
This guide focuses on 4,5-Dibromothiophene-2-sulfonyl chloride (CAS: 81606-31-7)[8], a pivotal starting material for this endeavor. Its unique structure, featuring a highly reactive sulfonyl chloride group and two bromine atoms, provides a dual-pronged synthetic utility. The sulfonyl chloride enables the straightforward formation of the core sulfonamide linkage, while the bromine atoms serve as versatile handles for subsequent structural diversification, allowing for the systematic exploration of structure-activity relationships (SAR).
Part 1: Core Chemistry & Strategic Rationale
The synthetic utility of this compound is rooted in its distinct reactive sites. Understanding these provides the foundation for rational drug design.
The Sulfonamide Core Synthesis
The sulfonyl chloride (-SO₂Cl) is a powerful electrophile. It readily undergoes nucleophilic substitution with primary and secondary amines (R-NH₂ or R₂NH) to form a stable sulfonamide bond (-SO₂NH-R).[9] This reaction is typically conducted in the presence of a base, such as pyridine, which serves a dual role as a solvent and an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[1]
The Dibromo-Thiophene Scaffold: A Gateway to Diversity
The true strategic value of this reagent lies in the 4,5-dibromo substitutions. These halogen atoms are not merely passive substituents; they are key enablers for advanced chemical modifications, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[5] This capability is critical for:
-
SAR Exploration: Systematically modifying the substituents at the 4 and 5 positions to probe interactions with the target enzyme's binding pocket.[2]
-
Modulating Physicochemical Properties: Fine-tuning lipophilicity, polarity, and steric bulk to improve pharmacokinetic and pharmacodynamic profiles.
-
Overcoming Resistance: Introducing novel functionalities that may disrupt resistance mechanisms or engage with alternative biological targets.
The following diagram illustrates the overall synthetic strategy, beginning with the formation of the sulfonamide and proceeding to further diversification.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. 4,5-Dibromothiophene-2-sulphonyl chloride | 81606-31-7 [chemicalbook.com]
- 9. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
Application Notes & Protocols: A Guide to the Synthetic Utility of 4,5-Dibromothiophene-2-sulfonyl chloride
Introduction: 4,5-Dibromothiophene-2-sulfonyl chloride is a highly versatile and functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive sulfonyl chloride group and two distinct carbon-bromine bonds, allows for a programmed, sequential approach to the synthesis of complex molecular architectures. The sulfonyl chloride readily undergoes nucleophilic substitution to form sulfonamides, a privileged motif in drug discovery.[1][2] Concurrently, the two bromine atoms serve as handles for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkynyl substituents.[3] This guide provides a detailed exploration of the experimental setups, mechanistic rationale, and proven protocols for leveraging the unique reactivity of this compound.
Physicochemical Properties & Safe Handling
The effective use of any reagent begins with a thorough understanding of its properties and the necessary safety precautions. This compound is a corrosive solid and is sensitive to moisture. All manipulations should be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 81606-31-7 | [6][7][8] |
| Molecular Formula | C₄HBr₂ClO₂S₂ | [7][9] |
| Molecular Weight | 340.44 g/mol | [8] |
| Appearance | White to pale cream powder/solid | [10] |
| Melting Point | 72-81 °C | [10] |
| Primary Hazards | Corrosive, causes severe skin burns and eye damage, reacts with water. | [4][11] |
| Storage | Store in a dry, cool, well-ventilated place. Keep container tightly closed under an inert atmosphere (e.g., Nitrogen or Argon). Keep away from moisture.[4][12] |
Core Application I: Synthesis of Thiophene-2-sulfonamides
The reaction between a sulfonyl chloride and a primary or secondary amine is a robust and fundamental transformation for creating sulfonamides.[13] This reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl). A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is typically added to scavenge the HCl byproduct, driving the reaction to completion.
Experimental Workflow: Sulfonamide Formation
Caption: General workflow for the synthesis of sulfonamides.
Detailed Protocol: Synthesis of N-Benzyl-4,5-dibromothiophene-2-sulfonamide
-
Preparation: To a flame-dried round-bottom flask under an atmosphere of dry nitrogen, add this compound (1.0 g, 2.94 mmol, 1.0 eq.).
-
Solvation: Dissolve the starting material in 15 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.
-
Reagent Addition: While stirring, add triethylamine (0.61 mL, 4.41 mmol, 1.5 eq.) followed by the dropwise addition of benzylamine (0.32 mL, 2.94 mmol, 1.0 eq.).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
-
Work-up: Upon completion, dilute the mixture with 20 mL of DCM. Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide product.
Core Application II: Palladium-Catalyzed Cross-Coupling
The dibrominated thiophene core is primed for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira reactions are particularly powerful tools for this purpose, allowing for the introduction of aryl/heteroaryl and alkynyl groups, respectively.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species (boronic acid or ester) with an organohalide.[14][15] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.[16]
Detailed Protocol: Double Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Preparation: In a Schlenk flask, combine the 4,5-dibromo-thiophene-2-sulfonamide (from the previous step, 1.0 eq.), phenylboronic acid (2.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Solvent & Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under a nitrogen atmosphere for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction & Isolation: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to isolate the 2,5-diphenyl-3-hexylthiophene product.[3]
Table 2: Key Parameters for Optimizing Suzuki-Miyaura Coupling
| Component | Examples | Function & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | The active species that drives the catalytic cycle. Choice depends on substrate reactivity; Pd(dppf)Cl₂ is often more robust for challenging substrates. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes the Pd center and modulates its reactivity. Bulky, electron-rich phosphine ligands often accelerate oxidative addition and reductive elimination. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid to facilitate transmetalation. The choice of base can be critical and is often solvent-dependent.[16] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes reactants and base. The presence of water is often crucial for the activity of inorganic bases. |
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the bromothiophene and a terminal alkyne.[17][18] The reaction is typically co-catalyzed by palladium and a copper(I) salt, proceeding through a similar Pd(0)/Pd(II) cycle with a copper-acetylide intermediate facilitating the key transmetalation step.[19]
Detailed Protocol: Mono-Sonogashira Coupling with Phenylacetylene
-
Preparation: To a Schlenk flask, add the 4,5-dibromo-thiophene-2-sulfonamide (1.0 eq.), Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Solvent and Reagents: Add anhydrous, degassed triethylamine (Et₃N) or a mixture of THF and diisopropylamine (DIPA). Add phenylacetylene (1.1 eq.).
-
Reaction: Stir the mixture under a nitrogen atmosphere at room temperature or with gentle heating (40-60 °C) for 6-12 hours. The formation of an amine hydrohalide salt precipitate is often observed.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove salts and catalyst residues, washing with ethyl acetate or DCM.
-
Isolation & Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography to obtain the mono-alkynylated thiophene.
Strategy for Sequential Functionalization
The true synthetic power of this compound lies in the ability to perform sequential reactions at its three reactive sites. A common strategy involves reacting the most sensitive or most reactive group first. The sulfonyl chloride is highly susceptible to hydrolysis and nucleophilic attack, making it an ideal candidate for the initial transformation. Subsequently, the two C-Br bonds can be addressed, often through distinct cross-coupling reactions.
Caption: A potential pathway for sequential functionalization.
This stepwise approach allows for the construction of a library of highly decorated thiophene scaffolds from a single starting material, which is invaluable for structure-activity relationship (SAR) studies in drug development. Controlling the stoichiometry of the first coupling partner (e.g., using ~1.0 equivalent of the alkyne or boronic acid) is key to achieving mono-functionalization before proceeding to the second coupling step.
References
-
Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
-
Guilarte, M., et al. (2002). Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes. ResearchGate. [Link]
-
Acha, V., et al. (2015). Attempted di-borylation Sonogashira cross-coupling of 3-bromothiophene. ResearchGate. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Ruiter, J., et al. (2012). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, NIH. [Link]
-
Fisher Scientific. (n.d.). This compound, 97%. Fisher Scientific. [Link]
-
Caddick, S., et al. (n.d.). The Synthesis of Functionalised Sulfonamides. CORE. [Link]
-
Carreira, E. M., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]
-
Willis, M. C. (2018). Synthesis of sulfonamides. ResearchGate. [Link]
-
PubChemLite. (2025). This compound (C4HBr2ClO2S2). PubChemLite. [Link]
-
Xu, J., & Sun, S. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289. [Link]
-
Al-Masoudi, N. A., et al. (2015). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Chemical Review and Letters. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters, 7, 501-512. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. 4,5-Dibromothiophene-2-sulphonyl chloride | 81606-31-7 [chemicalbook.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. This compound | VSNCHEM [vsnchem.com]
- 9. PubChemLite - this compound (C4HBr2ClO2S2) [pubchemlite.lcsb.uni.lu]
- 10. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Comprehensive Guide to the Large-Scale Synthesis of 4,5-Dibromothiophene-2-sulfonyl Chloride and Its Derivatives
Abstract
This document provides a detailed protocol and technical guidance for the large-scale synthesis of 4,5-dibromothiophene-2-sulfonyl chloride, a critical building block in medicinal chemistry and materials science. The strategic positioning of two bromine atoms and a sulfonyl chloride group on the thiophene ring offers a versatile scaffold for the development of novel pharmaceuticals and organic electronics. This guide emphasizes process scalability, safety, and the production of high-purity material, with in-depth explanations of the chemical principles and practical considerations for each step.
Introduction: The Versatility of the 4,5-Dibromothiophene-2-sulfonyl Scaffold
The this compound moiety is a highly valuable intermediate in organic synthesis. The presence of two vicinal bromine atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the introduction of diverse aryl and heteroaryl substituents. The sulfonyl chloride group serves as a reactive handle for the synthesis of sulfonamides, a prominent class of compounds with a broad spectrum of biological activities, including antibacterial, and anticancer properties. The strategic trifunctionalization of the thiophene core makes this scaffold a cornerstone for the construction of complex molecular architectures in drug discovery and the design of advanced organic materials.
Synthetic Strategy and Workflow
The synthesis of this compound is typically achieved in a two-step sequence starting from 2,3-dibromothiophene. The first step involves the regioselective sulfonation of the thiophene ring at the C5 position using chlorosulfonic acid. The resulting sulfonic acid is then converted to the desired sulfonyl chloride in the second step using a chlorinating agent such as thionyl chloride.
Figure 1: Synthetic workflow for this compound.
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a reaction scale of up to 100 grams of the starting material, 2,3-dibromothiophene. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
| Reagent | Grade | Molar Mass ( g/mol ) | Density (g/mL) | Quantity |
| 2,3-Dibromothiophene | ≥98% | 241.96 | 2.151 | 100 g (0.413 mol) |
| Chlorosulfonic acid | ≥99% | 116.52 | 1.753 | 82 mL (1.24 mol) |
| Thionyl chloride | ≥99% | 118.97 | 1.636 | 152 mL (2.07 mol) |
| N,N-Dimethylformamide (DMF) | Anhydrous | 73.09 | 0.944 | Catalytic (~2 mL) |
| Dichloromethane (DCM) | Anhydrous | 84.93 | 1.326 | As needed |
| Saturated Sodium Bicarbonate | As needed | |||
| Anhydrous Sodium Sulfate | As needed |
Step-by-Step Procedure
Step 1: Synthesis of 4,5-Dibromothiophene-2-sulfonic acid
-
Reaction Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place the flask in an ice-salt bath.
-
Charge Reactant: Add 2,3-dibromothiophene (100 g, 0.413 mol) to the flask.
-
Addition of Sulfonating Agent: Slowly add chlorosulfonic acid (82 mL, 1.24 mol) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature is maintained between 0 and 5 °C. [CRITICAL: This reaction is highly exothermic. Strict temperature control is essential to prevent the formation of unwanted byproducts.]
-
Reaction Completion: Once the addition is complete, allow the reaction mixture to stir for an additional hour at 0-5 °C.
-
Quenching: In a separate large beaker (2 L), prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice slurry with vigorous stirring. The sulfonic acid product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration and wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the solid in a vacuum oven to a constant weight. The crude 4,5-dibromothiophene-2-sulfonic acid can be used directly in the next step.
Step 2: Synthesis of this compound
-
Reaction Setup: Equip a 1 L three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas).
-
Charge Reactants: To the flask, add the dried 4,5-dibromothiophene-2-sulfonic acid from the previous step, followed by thionyl chloride (152 mL, 2.07 mol).
-
Catalyst Addition: Add a catalytic amount of DMF (approximately 2 mL).
-
Reflux: Heat the mixture to reflux (approximately 76 °C) and maintain for 4-6 hours. The reaction is complete when gas evolution ceases.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the excess thionyl chloride by rotary evaporation.
-
Work-up: Dissolve the resulting residue in dichloromethane (DCM). Carefully wash the organic layer with saturated sodium bicarbonate solution, followed by brine. [CAUTION: The bicarbonate wash will generate CO₂ gas. Ensure adequate venting.]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as hexanes to yield a crystalline solid.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.55 (s, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 143.5, 137.9, 122.1, 118.4 |
| Melting Point | 55-57 °C |
| Appearance | Off-white to pale yellow crystalline solid |
Safety Considerations and Waste Management
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handle with extreme care in a certified fume hood.
-
Thionyl chloride is toxic and corrosive. Avoid inhalation of vapors and contact with skin.
-
The reaction of thionyl chloride with the sulfonic acid generates HCl and SO₂ gases, which are toxic and corrosive. Ensure the reaction is performed in a well-ventilated fume hood with an appropriate gas scrubber.
-
All chemical waste should be disposed of in accordance with local environmental regulations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction or loss during work-up. | Ensure the reaction goes to completion by TLC analysis. Be careful during the transfer of the reaction mixture to the ice slurry. |
| Dark-colored product | Formation of byproducts due to overheating. | Maintain strict temperature control during the sulfonation step. |
| Incomplete conversion to sulfonyl chloride | Insufficient reaction time or catalyst. | Increase the reflux time and ensure the addition of a catalytic amount of DMF. |
References
-
Organic Syntheses, Coll. Vol. 10, p.334 (2004); Vol. 78, p.209 (2002). [Link]
Application Note: Protecting Group Strategies for Reactions with 4,5-Dibromothiophene-2-sulfonyl Chloride
Introduction: Navigating the Reactivity of a Versatile Building Block
4,5-Dibromothiophene-2-sulfonyl chloride is a highly valuable reagent in medicinal chemistry and materials science, prized for its utility in constructing complex sulfonamides and related scaffolds. The presence of the electron-withdrawing sulfonyl chloride group, combined with the reactive dibrominated thiophene ring, imparts a unique electronic character to the molecule. However, this high reactivity also presents a significant challenge for synthetic chemists. The potent electrophilicity of the sulfonyl chloride moiety necessitates a carefully planned approach to avoid unwanted side reactions with nucleophilic functional groups present in the coupling partner.[1][2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of protecting groups in reactions involving this compound. We will explore the causality behind experimental choices, provide validated protocols, and offer a logical framework for selecting the most appropriate protecting group strategy to ensure high-yield, chemoselective transformations.[3][4]
Core Directive: The Imperative for Orthogonal Protection
The fundamental principle guiding these strategies is orthogonality .[5][6][7] An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, providing precise control over the synthetic sequence.[5][6][7] When reacting a multifunctional molecule with this compound, the chosen protecting group must satisfy three core criteria:
-
Stability: It must be robust and remain intact under the conditions of sulfonamide bond formation, which typically involve a base such as pyridine or triethylamine.[8][9]
-
Compatibility: The protecting group should not interfere with the desired reaction or promote side reactions.
-
Selective Removal: It must be cleavable under conditions that do not affect the newly formed sulfonamide linkage or other sensitive functionalities within the molecule.[4][6]
The following sections detail strategies for protecting the most commonly encountered nucleophilic functional groups: amines and alcohols.
Protecting Group Strategy for Amines: The Carbamate Approach
The Challenge: Primary and secondary amines are highly nucleophilic and will readily react with this compound to form sulfonamides.[10][11] If the target molecule contains multiple distinct amine groups or if another functional group is the intended reaction site, protection of the amine is mandatory.
The Solution: tert-Butoxycarbonyl (Boc) Protection
The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting amines in this context.[12][13][14] It forms a stable carbamate that significantly attenuates the nucleophilicity of the amine nitrogen.[4][15] The Boc group is highly resistant to the basic conditions used for sulfonylation but is readily cleaved under acidic conditions, which typically do not harm the sulfonamide product.[16][17][18]
Workflow for Boc Protection in Sulfonamide Synthesis
Caption: Workflow for Boc protection in sulfonamide synthesis.
Experimental Protocol 1: Boc Protection of a Primary Amine
This protocol describes the protection of a model primary amine, benzylamine, using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Benzylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzylamine (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at room temperature.[12][14]
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine, which can often be used in the next step without further purification.
Experimental Protocol 2: Sulfonylation of a Boc-Protected Amine
Materials:
-
Boc-protected amine (from Protocol 1)
-
This compound
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the solution.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure Boc-protected sulfonamide.
Experimental Protocol 3: Boc Deprotection to Yield the Final Sulfonamide
Materials:
-
Boc-protected sulfonamide (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-Boc-4,5-dibromothiophene-2-sulfonamide (1.0 eq) in DCM.
-
Add trifluoroacetic acid (10 eq) and stir the mixture at room temperature for 1-2 hours.[16][18] Monitor deprotection by TLC.
-
Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Extract the product, dry the organic layer over an anhydrous salt, filter, and concentrate to yield the final deprotected sulfonamide.
Protecting Group Strategy for Alcohols: The Silyl Ether Approach
The Challenge: The hydroxyl group of alcohols and phenols is nucleophilic and can react with this compound to form undesired sulfonate esters. This side reaction is particularly problematic when the desired transformation involves another functional group on the substrate.
The Solution: tert-Butyldimethylsilyl (TBDMS) Protection
Silyl ethers are an excellent choice for the protection of hydroxyl groups.[19][20] Specifically, the tert-butyldimethylsilyl (TBDMS or TBS) group offers a robust shield for alcohols.[21][22] It is readily installed, stable to the basic conditions of sulfonylation, and can be selectively removed using fluoride reagents, which are orthogonal to the acidic deprotection of Boc groups and the stability of the sulfonamide bond.[23][24]
Decision Framework for Hydroxyl Protection
Caption: Key stages in a TBDMS-protected synthesis.
Experimental Protocol 4: TBDMS Protection of a Primary Alcohol
This protocol details the protection of a model primary alcohol, benzyl alcohol.
Materials:
-
Benzyl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at room temperature under an inert atmosphere.[22]
-
Add TBDMS-Cl (1.2 eq) to the stirred solution.
-
Stir the reaction mixture for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography.[24]
Experimental Protocol 5: TBDMS Deprotection
Materials:
-
TBDMS-protected compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the TBDMS-protected substrate in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution (1.1 eq) dropwise to the stirred solution.[24]
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.
Data Summary: Protecting Group Compatibility
The following table summarizes the stability of the discussed protecting groups under the key reaction conditions.
| Protecting Group | Functional Group | Protection Conditions | Stable to Sulfonylation? (Base) | Deprotection Conditions | Orthogonal? |
| Boc | Amine | (Boc)₂O, Base | Yes | Strong Acid (TFA, HCl) | Yes |
| TBDMS | Alcohol | TBDMS-Cl, Imidazole | Yes | Fluoride (TBAF) | Yes |
Conclusion
The successful application of this compound in complex organic synthesis is critically dependent on a well-designed protecting group strategy. By understanding the principles of orthogonality and employing robust, selectively removable protecting groups such as Boc for amines and TBDMS for alcohols, researchers can effectively prevent unwanted side reactions and achieve high yields of their desired products. The protocols provided herein serve as a validated starting point for developing synthetic routes involving this versatile and reactive building block.
References
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. (n.d.). Scribd. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health (NIH). Retrieved from [Link]
-
Orthogonal Protection Definition. (n.d.). Fiveable. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. Retrieved from [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. Retrieved from [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2018). National Institutes of Health (NIH). Retrieved from [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. Retrieved from [Link]
-
BOC Deprotection. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]
-
Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery. Royal Society of Chemistry. Retrieved from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. Retrieved from [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2020). Angewandte Chemie International Edition. Retrieved from [Link]
-
BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
Selective deprotection of strategy for TBS ether under mild condition. (2021). Applied Chemical Engineering. Retrieved from [Link]
-
Chemoselective Deprotection of Triethylsilyl Ethers. (2010). National Institutes of Health (NIH). Retrieved from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
17.8: Protection of Alcohols. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Synfacts. Retrieved from [Link]
-
Protection of Alcohols. (n.d.). NROChemistry. Retrieved from [Link]
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Alcohol Protecting Groups. (n.d.). University of Windsor. Retrieved from [Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Sulfonyl Protective Groups. (2014). Chem-Station. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. media.neliti.com [media.neliti.com]
- 5. fiveable.me [fiveable.me]
- 6. jocpr.com [jocpr.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. cbijournal.com [cbijournal.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scilit.com [scilit.com]
- 12. Amine Protection / Deprotection [fishersci.dk]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. jk-sci.com [jk-sci.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. uwindsor.ca [uwindsor.ca]
- 21. Protection of Alcohols | NROChemistry [nrochemistry.com]
- 22. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Catalytic Transformations of 4,5-Dibromothiophene-2-sulfonyl Chloride
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the catalytic transformation of 4,5-Dibromothiophene-2-sulfonyl chloride. This versatile building block possesses multiple reactive sites, offering a rich platform for molecular elaboration through modern catalytic methods. We delve into the strategic considerations for achieving selective functionalization at either the C-Br bonds via cross-coupling or the C-SO₂Cl bond via desulfitative coupling. Each section combines detailed, field-proven protocols with mechanistic insights to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized heterocyclic compound, poised for diverse chemical transformations. Its utility stems from three key reactive centers: the C4-Br bond, the C5-Br bond, and the sulfonyl chloride group at the C2 position. The thiophene core is a prevalent scaffold in pharmaceuticals and organic electronic materials.[1] The presence of two distinct bromine atoms, electronically influenced by the potent electron-withdrawing sulfonyl chloride group, allows for sequential and regioselective cross-coupling reactions. Furthermore, the sulfonyl chloride moiety is not merely a directing group; it can be a reactive handle for introducing other functionalities or can itself undergo catalytic transformation.[2][3]
Understanding the interplay between these reactive sites is paramount for strategic synthesis. Palladium-catalyzed cross-coupling reactions are the workhorse for C-C and C-N bond formation, offering mild conditions and broad functional group tolerance.[4] This guide will focus on the practical application of these methods, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions, for the selective modification of the C-Br bonds. Additionally, we will explore the catalytic activation of the sulfonyl chloride group.
Figure 1: Key reactive pathways for this compound.
Palladium-Catalyzed Cross-Coupling at C-Br Bonds
The primary pathway for elaborating the thiophene core involves the palladium-catalyzed substitution of the bromide atoms. A critical consideration is regioselectivity. In many dibromothiophenes, the bromine atom at the C5 position (alpha to the sulfur) is more reactive than bromines at other positions in palladium-catalyzed couplings.[1] This preferential reactivity allows for controlled, sequential mono- and di-functionalization. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Figure 2: Generalized Pd(0)/Pd(II) cross-coupling cycle.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction, which couples organoboron reagents with organic halides, is arguably the most versatile C-C bond-forming reaction due to the stability and low toxicity of the boronic acid reagents.[5][6]
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ is common, using a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with phosphine ligands is often more practical. The ligand's role is to stabilize the palladium center and facilitate the catalytic steps.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is typically used. Water is crucial for dissolving the inorganic base and assisting in the formation of the active boronate.
Protocol 1: Selective Mono-Arylation at the C5 Position
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (3.0 mmol).
-
Reaction Setup: Evacuate and backfill the flask with argon three times. Add degassed toluene (15 mL) and degassed water (5 mL) via syringe.
-
Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring under an argon atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Di-Arylation
To achieve double substitution, the stoichiometry of the coupling partner is increased.
-
Reagent Preparation: Follow Protocol 1, but use the arylboronic acid (2.5 mmol) and increase the catalyst loading to Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Execution: Increase the reaction temperature to 100-110 °C and extend the reaction time to 24-36 hours to drive the reaction to completion.
-
Workup & Purification: Follow the same procedure as in Protocol 1.
| Entry | Boronic Acid Equiv. | Catalyst (mol%) | Product | Typical Yield |
| 1 | 1.1 | Pd(PPh₃)₄ (3%) | 4-bromo-5-aryl-thiophene-2-sulfonyl chloride | 70-90% |
| 2 | 2.5 | Pd(PPh₃)₄ (5%) | 4,5-diaryl-thiophene-2-sulfonyl chloride | 60-85% |
Stille Coupling: An Alternative for C-C Bonds
The Stille reaction couples organostannanes with organic halides.[7] While organotin reagents are toxic, they are often highly reactive and tolerant of a wide range of functional groups.[8] The reaction is particularly useful when the corresponding boronic acid is unstable or difficult to prepare.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ (a stable Pd(0) source) and a phosphine ligand like P(o-tol)₃ is highly effective.[9][10] The ligand accelerates the rate-limiting oxidative addition step.
-
Additives: Additives like CuI or LiCl can accelerate the transmetalation step, especially for less reactive substrates.[11]
-
Solvent: Anhydrous, non-protic polar solvents like DMF or dioxane are preferred.
Protocol 3: Stille Coupling
-
Reagent Preparation: To a dry Schlenk tube under argon, add this compound (1.0 mmol), the organostannane (1.1 mmol for mono-coupling), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.08 mmol, 8 mol%).
-
Reaction Setup: Add anhydrous, degassed toluene or DMF (10 mL) via syringe.
-
Execution: Heat the mixture to 90-110 °C for 12-16 hours.[9] Monitor by TLC or GC-MS.
-
Workup & Purification: Cool the reaction, dilute with ethyl acetate, and wash with aqueous KF solution (to precipitate tin byproducts) and brine. Dry, concentrate, and purify by column chromatography.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling terminal alkynes with aryl halides.[12][13] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.
Causality Behind Experimental Choices:
-
Dual Catalysis: The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) activates the aryl halide via oxidative addition. The copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile for the transmetalation step.[13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base to deprotonate the alkyne and often as the solvent.
-
Copper-Free Variants: Concerns about copper contamination have led to the development of copper-free protocols, which typically require stronger bases (e.g., Cs₂CO₃) and specialized ligands to facilitate the direct reaction of the palladium complex with the alkyne.[14][15]
Protocol 4: Copper-Cocatalyzed Sonogashira Coupling
-
Reagent Preparation: In a Schlenk flask, dissolve this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in degassed triethylamine (15 mL).
-
Reaction Setup: Bubble argon through the solution for 15 minutes. Add the terminal alkyne (1.2 mmol) via syringe.
-
Execution: Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-12 hours until completion.
-
Workup & Purification: Remove the solvent under vacuum. Dissolve the residue in dichloromethane, wash with saturated NH₄Cl solution and brine. Dry, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides.[16][17] This reaction has revolutionized the synthesis of anilines and related compounds found in many pharmaceuticals.[18]
Causality Behind Experimental Choices:
-
Ligand is Key: The choice of phosphine ligand is critical for success. Bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) are required to promote the reductive elimination step, which is often rate-limiting.[19][20]
-
Base: A strong, non-nucleophilic base is needed to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[20]
-
Precatalysts: Modern protocols often use highly active, air-stable palladium "precatalysts" (e.g., XPhos Pd G3) that contain the ligand and a palladium source in a single, well-defined complex, ensuring efficient generation of the active Pd(0) species.[18]
Protocol 5: Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under a strict argon atmosphere, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a suitable Buchwald-Hartwig precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and NaOt-Bu (1.4 mmol) in a dry vial.
-
Reaction Setup: Add anhydrous, degassed toluene or dioxane (10 mL). Seal the vial tightly.
-
Execution: Heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Workup & Purification: Cool to room temperature, pass the mixture through a short plug of Celite, and rinse with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.
Catalytic Transformations at the C-SO₂Cl Bond
While cross-coupling at the C-Br bonds is common, the sulfonyl chloride group itself can be a point of catalytic transformation. One notable example is the desulfitative Mizoroki-Heck reaction.
Desulfitative Mizoroki-Heck Reaction
This reaction involves the palladium-catalyzed coupling of an arenesulfonyl chloride with an alkene, where the sulfonyl chloride acts as an aryl source with the extrusion of sulfur dioxide (SO₂).[2] This provides a powerful alternative to the classic Heck reaction that uses aryl halides.[21][22]
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts like Herrmann's palladacycle or even simple palladium salts can be effective. The reaction proceeds via oxidative addition of the Pd(0) catalyst into the Ar-SO₂Cl bond, followed by extrusion of SO₂.[2]
-
Conditions: The reaction conditions can often be base-free, which can be an advantage for substrates sensitive to strong bases.
Protocol 6: Desulfitative Heck-Type Coupling
-
Reagent Preparation: To a pressure-rated vial, add this compound (1.0 mmol), the alkene (e.g., styrene, butyl acrylate, 1.5 mmol), and Herrmann's palladacycle (0.01 mmol, 1 mol%).
-
Reaction Setup: Add a suitable solvent such as DMA or NMP (5 mL).
-
Execution: Seal the vial and heat to 120-140 °C for 12-24 hours. The extrusion of SO₂ gas will increase the internal pressure.
-
Workup & Purification: After cooling, carefully vent the vial. Dilute the mixture with an organic solvent, filter through Celite to remove catalyst residues, concentrate, and purify by column chromatography.
Summary and Outlook
This compound is a powerful synthetic intermediate amenable to a wide array of catalytic transformations. By carefully selecting the catalyst, reagents, and reaction conditions, chemists can achieve selective functionalization at the C4, C5, and C2 positions. Palladium-catalyzed cross-coupling reactions provide reliable pathways for installing new carbon-carbon and carbon-nitrogen bonds at the bromide positions, with predictable regioselectivity favoring the C5 position for mono-substitution. Furthermore, the sulfonyl chloride group can be leveraged in desulfitative couplings, expanding the synthetic possibilities. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers aiming to exploit the full potential of this versatile building block in drug discovery and materials science.
References
-
Irfan, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Available at: [Link]
-
Farooq, U., et al. (2019). Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Bellina, F., et al. (2007). Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and a boronic acid. Organic & Biomolecular Chemistry. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]
-
Wikipedia. (n.d.). Stille reaction. Available at: [Link]
-
Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
-
Supporting Information. (n.d.). The Unprecedented Side Reactions in the Stille Coupling Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Model Stille coupling reactions using different catalyst systems. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]
-
Wikipedia. (n.d.). Heck reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides. Available at: [Link]
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Available at: [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Fisher Scientific. (n.d.). This compound, 97%. Available at: [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]
-
PubMed. (n.d.). Palladium-catalyzed desulfitative Mizoroki-Heck couplings of sulfonyl chlorides with mono- and disubstituted olefins. Available at: [Link]
-
Chemical Review and Letters. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Available at: [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available at: [Link]
Sources
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed desulfitative Mizoroki-Heck couplings of sulfonyl chlorides with mono- and disubstituted olefins: rhodium-catalyzed desulfitative heck-type reactions under phosphine- and base-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and arylboronic acids. Synthesis of PPARβ/δ agonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jk-sci.com [jk-sci.com]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
Application Note & Protocols for the Synthesis of Novel Fluorescent Probes from 4,5-Dibromothiophene-2-sulfonyl chloride
Abstract
This guide provides a comprehensive framework for the synthesis, characterization, and application of novel fluorescent probes derived from the versatile precursor, 4,5-Dibromothiophene-2-sulfonyl chloride. Thiophene-based fluorophores are of significant interest due to their unique photophysical properties and environmental sensitivity.[1] The strategic incorporation of a sulfonamide linker not only offers a robust synthetic handle but also serves as a critical component for modulating fluorescence in response to biological analytes.[2] This document details the core synthetic strategies, including the foundational sulfonamide formation and subsequent structural diversification through cross-coupling reactions. We present detailed, field-tested protocols, explain the rationale behind key experimental choices, and outline the characterization workflow required to validate these novel molecular tools for researchers in materials science, chemical biology, and drug development.
Part 1: Core Chemistry and Design Rationale
The Precursor: this compound
The starting material, this compound[3], is a highly strategic choice for building fluorescent probes. Its utility stems from three key reactive sites:
-
The Sulfonyl Chloride (-SO₂Cl): This is the primary reaction site for introducing diversity. It reacts readily and chemoselectively with primary and secondary amines to form stable sulfonamide bonds.[4] This reaction is the cornerstone of the initial probe synthesis.
-
The Bromine Atoms (C4 & C5): These two sites are chemically robust during the initial sulfonamidation, acting as latent points for post-synthetic modification. They are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), which allow for the extension of the π-conjugated system.[5] This π-extension is the principal method for tuning the probe's photophysical properties, such as shifting absorption and emission wavelengths into the visible or near-infrared regions.[6]
The heavy atom effect of bromine can initially quench fluorescence in the precursor. However, replacing these atoms through cross-coupling not only mitigates this quenching but also introduces new fluorophoric or analyte-recognition moieties, transforming the scaffold into a highly fluorescent and functional probe.[7]
The Key Transformation: Sulfonamide Synthesis
The reaction between this compound and an amine is a classic nucleophilic substitution at a sulfonyl group.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Pyridine can also act as a nucleophilic catalyst in some cases.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred. They are chosen to prevent the competing hydrolysis of the highly reactive sulfonyl chloride, which would lead to the formation of the corresponding sulfonic acid and reduce the yield of the desired product.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) and allowed to warm to room temperature. This is a crucial control measure. The initial cooling helps to manage the exothermicity of the reaction and prevent potential side reactions. Allowing it to warm ensures the reaction proceeds to completion in a reasonable timeframe.
This synthetic approach provides a modular platform. By simply varying the amine component, a diverse library of probes can be generated from a single common precursor. The amine itself can be a simple alkyl or aryl group, or it can be a complex molecule containing a specific receptor for a biological target, thereby creating a targeted fluorescent probe.[8][9]
Part 2: Detailed Synthetic Protocols
Protocol 2.1: General Procedure for Synthesis of 4,5-Dibromothiophene-2-sulfonamides
This protocol describes the foundational reaction to create the sulfonamide intermediate.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Anhydrous pyridine or triethylamine (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried, round-bottom flask under a nitrogen or argon atmosphere, dissolve the selected amine (1.1 eq) and pyridine (3.0 eq) in anhydrous DCM.
-
Precursor Addition: Cool the flask to 0 °C using an ice bath. In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 4,5-dibromo-N-substituted-thiophene-2-sulfonamide.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2.2: Example Protocol for Suzuki Cross-Coupling
This protocol details the subsequent modification of the dibromo-sulfonamide intermediate to generate a fluorescent probe.
Materials:
-
4,5-Dibromo-N-substituted-thiophene-2-sulfonamide (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (4.0 eq)
-
Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add the 4,5-dibromo-thiophene-sulfonamide (1.0 eq), the arylboronic acid (2.5 eq), the palladium catalyst (0.05 eq), and the base (4.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) at least three times to remove all oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography to obtain the final fluorescent probe. Characterize thoroughly using NMR, HRMS, and photophysical methods as described below.
Part 3: Characterization and Data
Structural and Photophysical Validation
A self-validating protocol requires rigorous characterization.
-
NMR Spectroscopy (¹H, ¹³C): Confirms the covalent structure, showing the disappearance of C-Br signals and the appearance of new aromatic signals from the coupled aryl group.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the newly synthesized probe.
-
UV-Visible Absorption Spectroscopy: Determines the wavelength of maximum absorption (λ_abs), which is essential for selecting the correct excitation wavelength for fluorescence measurements.
-
Fluorescence Spectroscopy: Measures the emission spectrum to find the wavelength of maximum emission (λ_em) and allows for the calculation of the Stokes shift (the difference between λ_em and λ_abs).
-
Quantum Yield (Φ) Measurement: Quantifies the efficiency of the fluorescence process. It is determined relative to a known standard (e.g., quinine sulfate or rhodamine 6G).
Representative Photophysical Data
The following table summarizes hypothetical data for a series of probes synthesized from a common intermediate, demonstrating the tunability of the platform.
| Compound ID | R-Group (from Amine) | Ar-Group (from Suzuki) | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Probe-1 | -CH₂CH₃ | 4-methoxyphenyl | 385 | 490 | 105 | 0.35 |
| Probe-2 | -CH₂CH₃ | 4-(dimethylamino)phenyl | 410 | 535 | 125 | 0.62 |
| Probe-3 | -Phenyl | 4-methoxyphenyl | 392 | 505 | 113 | 0.28 |
| Probe-4 | -Phenyl | 2-naphthyl | 425 | 550 | 125 | 0.45 |
This data is illustrative and demonstrates how modifying the R- and Ar-groups can systematically alter the photophysical properties.
Part 4: Visualized Workflows and Synthetic Pathways
Synthetic Pathway Diagram
The following diagram illustrates the two-step synthetic strategy from the precursor to the final fluorescent probe.
Caption: Two-step synthesis of thiophene probes.
Experimental Workflow Diagram
This flowchart outlines the complete process from synthesis to application.
Caption: Workflow from probe synthesis to application.
References
-
Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. MDPI.[Link]
-
Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120. Frontiers in Chemistry.[Link]
-
Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. PubMed.[Link]
-
Design and synthesis of fluorescent activity probes for protein phosphatases. Methods in Enzymology (via PMC).[Link]
-
Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor. Luminescence (via PubMed).[Link]
-
New fluorescent probes for sulfane sulfurs and the application in bioimaging. Chemical Science.[Link]
-
Thiophene Fluorophores for Cellular Staining: Synthesis and Application. ResearchGate.[Link]
-
Synthesis And Properties Of Thiophene-based Fluorescent Probes. Globe Thesis.[Link]
-
Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Molecules (via PMC).[Link]
-
Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. The Journal of Organic Chemistry.[Link]
-
Recent Progress in the Development of Fluorescent Probes for Thiophenol. Molecules (via PMC).[Link]
-
Reaction Based Fluorescent Probes for Hydrogen Sulfide. Journal of the American Chemical Society (via PMC).[Link]
-
Small-Molecule Fluorescent Probe for Detection of Sulfite. Pharmaceuticals (Basel).[Link]
-
Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applications. Chemical Communications (RSC Publishing).[Link]
-
Development of fluorescent probes for bioimaging applications. Journal of Pharmaceutical Investigation (via PMC).[Link]
-
This compound, 97%. Fisher Scientific.[Link]
-
A selective fluorescent probe for thiols based on α,β-unsaturated acyl sulfonamide. Chemical Communications (RSC Publishing).[Link]
-
Fluorescent Thiophene‐Based Materials and Their Outlook for Emissive Applications. ResearchGate.[Link]
-
New fluorescent probes for sulfane sulfurs and the application in bioimaging. Chemical Science (via PMC).[Link]
-
Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ChemistrySelect.[Link]
-
Synthesis of 5-bromothiophene-2-sulfonamide (2). Reagents and... ResearchGate.[Link]
-
HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. Molecules.[Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance (via NIH).[Link]
-
Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology (via PubMed).[Link]
-
5-Bromo-2-thiophenesulfonamide. PubChem.[Link]
-
Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... ResearchGate.[Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4,5-Dibromothiophene-2-sulfonyl Chloride Derivatives in Click Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Trifecta of Chemical Power
In the landscape of modern chemical synthesis, the convergence of three powerful concepts—privileged scaffolds, versatile building blocks, and bioorthogonal chemistry—has created unprecedented opportunities for innovation. Thiophene and its derivatives are a cornerstone of medicinal chemistry, recognized as privileged structures due to their presence in numerous FDA-approved drugs and their capacity to interact with a wide array of biological targets.[1][2][3] The sulfonamide functional group is another critical pharmacophore, widely featured in therapeutics ranging from antibacterials to carbonic anhydrase inhibitors.[4][5]
At the intersection of these domains lies 4,5-Dibromothiophene-2-sulfonyl chloride , a highly versatile and reactive building block.[6][7] Its sulfonyl chloride handle allows for facile derivatization, while the dibrominated thiophene core offers potential for further functionalization. This guide focuses on the transformation of this building block into bespoke molecular probes and linkers for "click chemistry," a class of reactions known for their efficiency, reliability, and biocompatibility.[8][9][10] We will explore detailed protocols for synthesizing azide and alkyne-functionalized thiophene sulfonamides and their subsequent application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), providing a roadmap for their use in bioconjugation, live-cell imaging, and drug discovery.
Section 1: Synthesis of 'Clickable' Thiophene Scaffolds
The primary utility of this compound in this context is its conversion into derivatives bearing a bioorthogonal handle (an azide or an alkyne). The sulfonyl chloride group reacts readily and cleanly with primary amines to form exceptionally stable sulfonamide linkages.[11] This reaction serves as the cornerstone for installing the necessary functionality for subsequent click reactions.
Caption: Workflow for synthesizing clickable thiophene sulfonamide derivatives.
Protocol 1.1: Synthesis of an Azide-Functionalized Thiophene Sulfonamide
This protocol details the reaction of this compound with 2-azidoethan-1-amine to yield N-(2-azidoethyl)-4,5-dibromothiophene-2-sulfonamide.
Materials:
-
This compound (1.0 eq)
-
2-Azidoethan-1-amine (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution, followed by the dropwise addition of 2-azidoethan-1-amine.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Characterization: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient). Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Expertise & Experience:
-
Causality: The reaction is performed at 0 °C initially to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
Trustworthiness: The aqueous workup steps are critical for removing the pyridine hydrochloride salt and any unreacted starting materials. Characterization by HRMS is essential to confirm the successful incorporation of the azide moiety.
Protocol 1.2: Synthesis of an Alkyne-Functionalized Thiophene Sulfonamide
This protocol outlines the synthesis of N-(prop-2-yn-1-yl)-4,5-dibromothiophene-2-sulfonamide using propargylamine.
Materials:
-
This compound (1.0 eq)
-
Propargylamine (1.1 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Standard workup and purification reagents as listed in Protocol 1.1
Procedure:
-
Follow the procedure outlined in Protocol 1.1, substituting 2-azidoethan-1-amine with propargylamine and pyridine with triethylamine.
-
The reaction setup, monitoring, workup, and purification steps are analogous.
-
Purification and Characterization: Purify via flash chromatography and characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to verify the structure of the terminal alkyne-containing sulfonamide.
Section 2: Application in Bioconjugation via CuAAC
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[12][13] It is widely used for bioconjugation due to its high efficiency and specificity.[14] The reaction requires a catalytic amount of copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[15]
Caption: Simplified catalytic cycle of Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Application Note 2.1: Protein Labeling with a Thiophene-Based Probe
The alkyne-functionalized thiophene sulfonamide synthesized in Protocol 1.2 can be used to label proteins that have been modified to contain an azide group. This is a common strategy for attaching small molecule probes to biologics for functional studies or imaging.
Protocol 2.1: CuAAC Conjugation of an Alkyne-Thiophene to an Azide-Modified Protein
This protocol describes the labeling of a model protein, such as Azide-Modified Bovine Serum Albumin (BSA-N₃), with the alkyne-thiophene probe.
Materials:
-
Azide-modified protein (e.g., BSA-N₃) at 5 mg/mL in Phosphate-Buffered Saline (PBS)
-
Alkyne-thiophene probe (from Protocol 1.2), 10 mM stock in DMSO
-
Copper(II) sulfate (CuSO₄), 50 mM stock in water
-
Sodium Ascorbate, 100 mM stock in water (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in water
-
PD-10 desalting columns
Procedure:
-
In a microcentrifuge tube, combine 200 µL of the BSA-N₃ solution (1 mg of protein).
-
Add the alkyne-thiophene probe from the DMSO stock to achieve a final concentration of 200 µM (a 20-fold molar excess over the protein).
-
Catalyst Premix Preparation: In a separate tube, mix equal volumes of the CuSO₄ and THPTA stock solutions. Vortex briefly. This premixing step is crucial.
-
Add the CuSO₄/THPTA premix to the protein solution to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
-
Purification and Characterization:
-
Purification: Remove the excess small molecules and copper catalyst by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS, collecting the protein fraction.
-
Characterization: Confirm successful conjugation by analyzing the purified protein via SDS-PAGE (observing a slight shift in molecular weight) and intact protein mass spectrometry (verifying the mass addition of the thiophene probe).
-
Expertise & Experience:
-
Causality: THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state, preventing both catalyst disproportionation and oxidative damage to the protein.[16] Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.[14] Using a freshly prepared solution is vital as it oxidizes in air.
-
Trustworthiness: The protocol's validity is confirmed by comparing the labeled protein to an unlabeled control on SDS-PAGE and by the precise mass shift observed in mass spectrometry, which should match the molecular weight of the attached probe.
Section 3: Live-Cell Imaging via Strain-Promoted Click Chemistry (SPAAC)
For applications in living systems, the cytotoxicity of copper is a significant drawback.[17] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this issue by using a strained cyclooctyne, whose high ring strain lowers the activation energy of the cycloaddition, allowing it to proceed rapidly without a catalyst.[18][][20] This makes SPAAC an invaluable tool for bioorthogonal chemistry in live cells.[17]
Caption: Experimental workflow for live-cell imaging using SPAAC.
Application Note 3.1: Visualizing Cell-Surface Glycans
Metabolic glycoengineering allows for the introduction of azide-functionalized sugars into the glycan structures on the surface of living cells.[17] A fluorescent probe containing a strained alkyne (like DBCO) can then be used to "click" onto these azides, enabling visualization of the glycans via fluorescence microscopy. Here, we use the azide-thiophene from Protocol 1.1 to link to a DBCO-fluorophore, creating a novel imaging agent.
Protocol 3.1: Two-Part Protocol for Live-Cell Glycan Labeling
Part A: Metabolic Labeling of Cells with Azido-Sugars
-
Culture mammalian cells (e.g., HeLa) to ~70% confluency in a glass-bottom imaging dish using standard cell culture techniques.
-
Supplement the culture medium with 25-50 µM of an acetylated azido-sugar (e.g., Ac₄ManNAz for sialic acid labeling).
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido-sugar into cell-surface glycans.[17]
Part B: SPAAC Labeling and Imaging
-
Probe Preparation: The azide-functionalized thiophene from Protocol 1.1 is first conjugated to a DBCO-fluorophore conjugate using SPAAC in vitro to create the final imaging probe. (This reaction follows standard SPAAC protocols in solution).
-
Cell Labeling: a. Gently wash the cells from Part A three times with warm, serum-free medium or PBS to remove unincorporated azido-sugars. b. Add the thiophene-DBCO-fluorophore imaging probe (prepared in step 1) to the cells at a final concentration of 5-10 µM in serum-free medium. c. Incubate for 30-60 minutes at 37 °C. d. Wash the cells three times with warm PBS to remove the unbound probe. e. Add fresh culture medium or imaging buffer to the cells.
-
Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Expertise & Experience:
-
Causality: The washing steps are critical to reduce background fluorescence from either unincorporated azido-sugars or unbound probe, ensuring that the signal observed is from specific covalent labeling of the cell surface.[17]
-
Trustworthiness: A crucial control experiment is to run a parallel culture of cells that were not treated with the azido-sugar but are still incubated with the fluorescent probe. The absence of significant fluorescence in this control group validates that the labeling is specific to the metabolically incorporated azides.
Section 4: Application in Fragment-Based Drug Discovery
Click chemistry is a premier tool for fragment-based drug discovery (FBDD).[21] It allows for the rapid and efficient linking of a core fragment (the "anchor") to a library of diverse chemical fragments. The resulting 1,2,3-triazole ring is not merely a linker; it is a stable, planar, and polar structure that can participate in hydrogen bonding and dipole interactions, often enhancing the pharmacological properties of the final compound.[21]
Application Note 4.1: Parallel Synthesis of a Thiophene Sulfonamide Library
Using the azide-functionalized thiophene sulfonamide (from Protocol 1.1) as the anchor, a focused library can be synthesized by reacting it with a diverse panel of small, commercially available terminal alkynes. This approach can rapidly generate dozens to hundreds of novel compounds for biological screening.
Protocol 4.1: General Protocol for CuAAC-based Library Synthesis
This protocol is designed for a parallel synthesis format (e.g., 96-well plate).
-
Plate Preparation: In each well of a 96-well plate, add a solution of a unique terminal alkyne fragment (1.1 eq) in a suitable solvent like a t-BuOH/water mixture.
-
Anchor Addition: To each well, add a stock solution of the azide-thiophene anchor (1.0 eq).
-
Catalyst Addition: To each well, add CuSO₄ (0.05 eq) and sodium ascorbate (0.15 eq).
-
Reaction: Seal the plate and allow it to shake at room temperature for 12-24 hours.
-
Analysis: After the reaction, a small aliquot from each well can be analyzed by LC-MS to confirm product formation and assess purity.
Table 1: Representative Alkyne Fragments for Library Synthesis
| Alkyne Fragment Name | Structure | Purpose/Rationale | Expected Product MW (with C₄HBr₂ClN₂O₂S₂-N₃ anchor) |
| Phenylacetylene | Ph-C≡CH | Introduces a simple aromatic moiety. | 486.2 g/mol |
| 3-Ethynylpyridine | Py-C≡CH | Introduces a basic nitrogen for potential salt bridge formation. | 487.2 g/mol |
| 1-Ethynyl-4-fluorobenzene | F-Ph-C≡CH | Adds a hydrogen bond acceptor (Fluorine). | 504.2 g/mol |
| Propargyl alcohol | HO-CH₂-C≡CH | Adds a hydrogen bond donor/acceptor group. | 440.2 g/mol |
Conclusion
This compound is far more than a simple chemical reagent; it is a gateway to a vast chemical space. By leveraging its reactive sulfonyl chloride group, researchers can readily synthesize azide and alkyne derivatives, transforming it into a powerful scaffold for click chemistry. The protocols and applications detailed herein demonstrate its utility in sophisticated applications, from precise bioconjugation and live-cell imaging to the rapid assembly of compound libraries for drug discovery. The inherent stability of the sulfonamide linkage combined with the efficiency and bioorthogonality of click reactions makes this thiophene building block an exceptionally valuable tool for chemists and biologists alike.
References
-
Synthesis of thiophenes having the biologically active sulfonamide... - ResearchGate. Available from: [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature - Cognizance Journal of Multidisciplinary Studies. Available from: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Available from: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - SciSpace. Available from: [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts - Universidad de Zaragoza. Available from: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central. Available from: [Link]
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC - NIH. Available from: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing). Available from: [Link]
-
1 A Brief Introduction to Traditional Bioconjugate Chemistry - Wiley-VCH. Available from: [Link]
-
Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed. Available from: [Link]
-
Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2 - MDPI. Available from: [Link]
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC - NIH. Available from: [Link]
-
Click chemistry - Wikipedia. Available from: [Link]
-
This compound (C4HBr2ClO2S2) - PubChemLite. Available from: [Link]
-
Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors - PubMed. Available from: [Link]
-
Bioconjugation Techniques - McGill University. Available from: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
-
Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed. Available from: [Link]
-
Bioconjugate techniques - Wesleyan University. Available from: [Link]
-
This compound, 97% | Fisher Scientific. Available from: [Link]
-
Thiophene‐sulfonamides as antimicrobial agents - ResearchGate. Available from: [Link]
-
DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY Reported by Gregory C. Patton November 8, 2004 INTRODUCTION Secondary metabo - Chemistry | Illinois. Available from: [Link]
-
A Comprehensive Guide to Click Chemistry Reaction - Labinsights. Available from: [Link]
-
Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - MDPI. Available from: [Link]
-
Click Chemistry (Azide / alkyne reaction) - Interchim. Available from: [Link]
Sources
- 1. cognizancejournal.com [cognizancejournal.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C4HBr2ClO2S2) [pubchemlite.lcsb.uni.lu]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. labinsights.nl [labinsights.nl]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. interchim.fr [interchim.fr]
- 17. benchchem.com [benchchem.com]
- 18. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 20. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Postsynthetic Modification of Polymers with 4,5-Dibromothiophene-2-sulfonyl chloride
Introduction: Expanding the Functional Landscape of Polymers
Post-synthetic modification (PSM) is a powerful strategy in polymer chemistry for introducing new functional groups onto an existing polymer backbone. This approach allows for the diversification of polymer properties without the need to synthesize new monomers from scratch, offering a versatile and efficient route to advanced materials. Among the various reagents used for PSM, sulfonyl chlorides stand out due to their high reactivity towards nucleophiles, enabling the formation of stable sulfonamide and sulfonate ester linkages.
This document provides a detailed guide for the postsynthetic modification of polymers using 4,5-Dibromothiophene-2-sulfonyl chloride . This reagent is of particular interest as it introduces a multifunctional thiophene moiety onto the polymer side-chain. The dibrominated thiophene ring can serve as a platform for further chemical transformations, such as cross-coupling reactions, or can be exploited for its inherent electronic and optical properties in the development of novel functional materials. The applications for such modified polymers are vast, ranging from materials science to drug delivery systems.
These application notes are intended for researchers, scientists, and drug development professionals seeking to explore new avenues in polymer functionalization.
Chemical Principles and Mechanistic Overview
The core of this postsynthetic modification strategy lies in the nucleophilic substitution reaction at the sulfonyl chloride group of this compound. The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by nucleophilic functional groups present on the polymer backbone or its side chains.
Common nucleophilic groups on polymers suitable for this modification include:
-
Primary and Secondary Amines (-NH2, -NHR): These react readily with sulfonyl chlorides to form stable sulfonamides. This is often the most efficient and widely used reaction for this type of modification.
-
Hydroxyl Groups (-OH): Alcohols and phenols react to form sulfonate esters. This reaction typically requires a base to deprotonate the hydroxyl group, increasing its nucleophilicity.
The general reaction schemes are illustrated below:
Reaction with Amine-Functionalized Polymers:
Caption: Reaction of an amine-functionalized polymer with this compound.
Reaction with Hydroxyl-Functionalized Polymers:
Caption: Reaction of a hydroxyl-functionalized polymer with this compound.
The choice of base is crucial to neutralize the HCl byproduct, which can protonate unreacted nucleophiles, thereby deactivating them. For amine modifications, an excess of the amine functionality on the polymer can sometimes act as the base, though the addition of a non-nucleophilic base like triethylamine or pyridine is generally recommended for better control. For hydroxyl modifications, a stronger base such as pyridine or the use of a catalyst like 4-dimethylaminopyridine (DMAP) is often necessary.
Experimental Protocols
The following protocols provide a general framework for the postsynthetic modification of polymers with this compound. It is essential to adapt these protocols based on the specific properties of the starting polymer, such as its solubility and the nature of its functional groups.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| Amine or Hydroxyl Functionalized Polymer | Application-dependent | N/A |
| This compound (CAS: 81606-31-7) | ≥97% Purity | e.g., Sigma-Aldrich, TCI |
| Anhydrous Dichloromethane (DCM) | ACS Grade | Standard suppliers |
| Anhydrous Tetrahydrofuran (THF) | ACS Grade | Standard suppliers |
| Anhydrous Pyridine | ACS Grade | Standard suppliers |
| Triethylamine (TEA) | ≥99% | Standard suppliers |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Standard suppliers |
| Diethyl Ether | ACS Grade | Standard suppliers |
| Methanol | ACS Grade | Standard suppliers |
| Dialysis Tubing (if required) | Appropriate MWCO | Standard suppliers |
Safety Precautions: this compound is a reactive chemical and should be handled in a well-ventilated fume hood. It is moisture-sensitive and should be stored under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Modification of Amine-Functionalized Polymers
This protocol is suitable for polymers containing primary or secondary amine groups, such as poly(allylamine), poly(ethylene imine), or polymers with amine-containing side chains.
Step-by-Step Procedure:
-
Polymer Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized polymer in an appropriate anhydrous solvent (e.g., DCM or THF). The concentration should be chosen to ensure the polymer remains fully dissolved throughout the reaction (typically 1-5% w/v).
-
Addition of Base: To the polymer solution, add a suitable base such as triethylamine or pyridine. A 2-3 fold molar excess relative to the sulfonyl chloride is recommended to neutralize the HCl byproduct.
-
Reagent Addition: In a separate vial, dissolve this compound in the same anhydrous solvent. The amount should be calculated based on the desired degree of functionalization (e.g., 0.5 to 1.5 molar equivalents relative to the amine groups on the polymer).
-
Reaction Initiation: Slowly add the solution of this compound to the stirred polymer solution at 0 °C (ice bath).
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) of quenched aliquots if a suitable chromophore is present.
-
Work-up and Purification:
-
Precipitation: Precipitate the modified polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether or cold methanol).
-
Filtration: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove unreacted reagents and byproducts.
-
Redissolution and Reprecipitation: For higher purity, redissolve the polymer in the reaction solvent and reprecipitate it. Repeat this process 2-3 times.
-
Dialysis (for water-soluble polymers): If the final polymer is water-soluble, dialysis against deionized water can be an effective purification method.
-
-
Drying: Dry the purified polymer under vacuum at a suitable temperature to obtain the final product.
Protocol 2: Modification of Hydroxyl-Functionalized Polymers
This protocol is designed for polymers with hydroxyl groups, such as poly(vinyl alcohol), polysaccharides, or polymers with hydroxy-functionalized side chains.
Step-by-Step Procedure:
-
Polymer Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the hydroxyl-functionalized polymer in an anhydrous solvent (e.g., DCM, THF, or a mixture with DMF for less soluble polymers).
-
Addition of Base and Catalyst: Add anhydrous pyridine (as both a base and solvent component if needed) or triethylamine (2-3 molar equivalents relative to the sulfonyl chloride). For less reactive hydroxyl groups, a catalytic amount of DMAP (0.1 equivalents) can be added.
-
Reagent Addition: Prepare a solution of this compound in the same anhydrous solvent.
-
Reaction Initiation: Add the sulfonyl chloride solution dropwise to the stirred polymer solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours. The reaction may require gentle heating (40-50 °C) for less reactive hydroxyl groups, but this should be monitored carefully to avoid polymer degradation.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1 (precipitation, filtration, and/or dialysis).
-
Drying: Dry the purified polymer under vacuum.
Characterization of the Modified Polymer
Thorough characterization is essential to confirm the successful modification and to determine the degree of functionalization.
| Characterization Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C) | To confirm the presence of the 4,5-dibromothiophene moiety. New signals corresponding to the thiophene proton and carbons will appear. The degree of substitution can often be calculated by comparing the integration of characteristic polymer backbone protons with the thiophene proton signal. |
| FTIR Spectroscopy | To identify the formation of the sulfonamide or sulfonate ester linkage. Look for characteristic S=O stretching bands (around 1350 cm⁻¹ and 1160 cm⁻¹). |
| UV-Vis Spectroscopy | The introduced thiophene group will have a characteristic UV absorption profile, which can be used to confirm its presence. |
| Gel Permeation Chromatography (GPC) | To assess any changes in the molecular weight and polydispersity of the polymer after modification. Ideally, there should be no significant chain scission or cross-linking. |
| Elemental Analysis | To determine the elemental composition (C, H, N, S, Br) of the modified polymer. The presence and ratio of sulfur and bromine can be used to quantify the degree of functionalization. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Functionalization | - Insufficient reaction time or temperature.- Steric hindrance around the functional groups.- Deactivation of the sulfonyl chloride by moisture.- Insufficient amount of base. | - Increase reaction time or temperature.- Use a less sterically hindered polymer if possible.- Ensure all reagents and solvents are anhydrous.- Increase the amount of base. |
| Polymer Cross-linking | - Presence of difunctional impurities.- Side reactions at high temperatures. | - Purify the starting polymer and reagents.- Perform the reaction at a lower temperature. |
| Polymer Degradation (Chain Scission) | - Harsh reaction conditions (e.g., high temperature, strong base). | - Use milder reaction conditions.- Choose a base that is less likely to cause degradation. |
| Poor Solubility of Modified Polymer | - High degree of functionalization leading to changes in polarity.- Aggregation due to intermolecular interactions of the thiophene moieties. | - Target a lower degree of functionalization.- Use a different solvent for the reaction and work-up.- Sonication may help in redissolving the polymer. |
Workflow Diagram
Caption: General workflow for the postsynthetic modification of polymers.
References
-
Post-synthetic modifications in porous organic polymers for biomedical and related applications. Chemical Society Reviews, 2021. This review provides a broad overview of post-synthetic modification strategies for porous organic polymers. [Link]
-
Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Materials Horizons, 2022. This article discusses various methods for the post-polymerization functionalization of conjugated polymers. [Link]
-
Synthesis and electrochemical behaviour of new polythiophenes branched with sulfonamides for solid phase synthesis. New Journal of Chemistry, 1999. This paper describes the synthesis of thiophenes with sulfonamide groups, providing context for the formation of such linkages. [Link]
-
Thiophene-Based Polymers: Synthesis and Applications. ResearchGate, 2020. A chapter covering the synthesis and applications of thiophene-based polymers. [Link]
-
This compound. PubChem. Provides chemical data for the reagent. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,5-Dibromothiophene-2-sulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 4,5-dibromothiophene-2-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve experimental outcomes. We will delve into the causality behind procedural steps, offering field-proven insights to enhance yield, purity, and reproducibility.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The question-and-answer format provides direct solutions to common problems.
Q1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in this synthesis are a frequent challenge, typically stemming from one of four key areas: hydrolysis of the product, incomplete reaction, competing side reactions, or mechanical loss during workup.
-
Hydrolysis: Sulfonyl chlorides are highly reactive and exceptionally sensitive to moisture.[1] Any water present in the glassware, solvent, or starting material will rapidly hydrolyze the desired this compound back to the corresponding sulfonic acid, which is unreactive and will be lost during the extractive workup.[1][2]
-
Solution: Implement rigorous anhydrous conditions. All glassware must be oven-dried or flame-dried immediately before use. Use freshly opened or distilled anhydrous solvents. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Reaction: If the reaction does not go to completion, unreacted 2,3-dibromothiophene will remain.
-
Solution: Ensure the stoichiometry of the chlorosulfonic acid is adequate. A significant excess (typically 4-5 equivalents) is often required to drive the reaction forward.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. Reaction time and temperature may also need optimization; while the initial addition is done at low temperatures to control the exothermic reaction, allowing the mixture to slowly warm to room temperature and stir for several hours can be beneficial.[3][4]
-
-
Side Reactions: The primary side reaction is polysulfonation. Although the two bromine atoms are deactivating, forcing conditions can lead to the introduction of a second sulfonyl chloride group.[5]
-
Workup Issues: The product can be lost during the quenching and extraction phases. The sulfonyl chloride is a solid and may precipitate prematurely or get trapped in emulsions during extraction.
-
Solution: Quench the reaction by pouring the mixture carefully onto a large amount of crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the product. Ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane). If emulsions form, a small amount of brine can help break them.
-
Q2: My crude product is a dark, oily substance instead of the expected white to pale cream powder. What causes this and how can I purify it?
A2: The appearance of a dark oil or tar indicates the presence of impurities, likely from decomposition or side reactions promoted by the strongly acidic and oxidative conditions. Chlorosulfonic acid is a powerful reagent that can cause charring if the temperature is not well-controlled.[7]
-
Cause: Overheating during the addition of chlorosulfonic acid or during the reaction itself is a common cause. The reaction is highly exothermic.[8]
-
Purification Protocol:
-
Crude Isolation: After quenching and extraction, ensure the organic layer is thoroughly dried (e.g., over anhydrous Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure at a low temperature to prevent further degradation.
-
Recrystallization: This is often the most effective method. The crude solid can be dissolved in a minimal amount of a hot solvent and allowed to cool slowly. Suitable solvents might include a hexane/dichloromethane or hexane/ethyl acetate mixture. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
Flash Chromatography: If recrystallization is ineffective, purification via flash column chromatography on silica gel can be employed. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is a good starting point.[9]
-
Q3: I suspect I am forming isomeric byproducts. How can I confirm this and minimize their formation?
A3: While the 2- and 5-positions of thiophene are the most activated for electrophilic substitution, the directing effects of the bromine atoms at the 2- and 3-positions of the starting material (2,3-dibromothiophene) strongly favor substitution at the 5-position. However, small amounts of the 4-sulfonyl chloride isomer could potentially form under certain conditions.
-
Confirmation:
-
NMR Spectroscopy: ¹H NMR is an excellent tool. The desired this compound will show a single peak (a singlet) for the proton at the 3-position. Any isomeric byproduct would present a different signal pattern.
-
GC-MS: Gas Chromatography-Mass Spectrometry can separate isomers and provide their mass spectra, helping to identify their structures.
-
-
Minimizing Isomer Formation:
-
Temperature Control: As with many electrophilic aromatic substitutions, kinetic control at lower temperatures often yields a cleaner product with higher regioselectivity. Perform the addition of chlorosulfonic acid at -10 °C to 0 °C or even lower, as some procedures suggest.[3][4]
-
Solvent Effects: The choice of solvent can influence regiochemistry. Using a non-coordinating solvent like dichloromethane may provide better selectivity compared to performing the reaction neat.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the correct starting material: 2,3-Dibromothiophene or 3,4-Dibromothiophene?
A1: The correct starting material is 2,3-dibromothiophene . Electrophilic substitution on the thiophene ring occurs preferentially at the alpha-positions (2- and 5-). In 2,3-dibromothiophene, the 5-position is sterically accessible and electronically activated for substitution, leading directly to the desired this compound product. Starting with 3,4-dibromothiophene would yield 3,4-dibromothiophene-2-sulfonyl chloride.
Q2: What are the optimal reaction conditions for the chlorosulfonation of 2,3-dibromothiophene?
A2: Optimal conditions can vary, but a generally accepted starting point is summarized in the table below. It is always recommended to perform a small-scale trial to optimize for your specific setup and reagent purity.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2,3-Dibromothiophene | Correct isomer for desired product. |
| Reagent | Chlorosulfonic Acid (ClSO₃H) | Powerful and direct sulfonating agent.[7] |
| Stoichiometry | 4-5 equivalents of ClSO₃H | Excess drives the reaction to completion.[3] |
| Solvent | Dichloromethane (DCM) or neat | DCM helps moderate the reaction and improve selectivity.[4][6] |
| Temperature | Add reagent at -10 to 0 °C; stir at room temp | Controls initial exotherm; allows reaction to complete.[3][4] |
| Reaction Time | 1-4 hours | Monitor by TLC for consumption of starting material.[3][4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the product.[1] |
Q3: What safety precautions are essential when working with chlorosulfonic acid?
A3: Chlorosulfonic acid is a hazardous and highly corrosive substance. Always handle it with extreme caution in a certified chemical fume hood.
-
Violent Reaction with Water: It reacts violently with water, releasing large amounts of heat and toxic HCl gas. Ensure all equipment is scrupulously dry.
-
Corrosive: It causes severe burns to skin and eyes and is destructive to the respiratory tract.[10]
-
Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber).
-
Handling: Use glass or Teflon-lined equipment. Add the acid slowly and carefully to your reaction vessel to control the exothermic nature of the reaction. Have a neutralizing agent (e.g., sodium bicarbonate) and an appropriate spill kit readily available.
Q4: How should I properly quench the reaction and work up the product?
A4: The quench step is critical for safety and product isolation.
-
Preparation: Prepare a large beaker with a substantial amount of crushed ice and water. Place it in a secondary container (ice bath) to manage the heat.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This will hydrolyze the excess chlorosulfonic acid. This process is highly exothermic and will release HCl gas, so it must be done in a well-ventilated fume hood.
-
Extraction: Once the quench is complete and the mixture has cooled, transfer it to a separatory funnel. Extract the aqueous mixture several times with an organic solvent like dichloromethane.
-
Washing: Combine the organic layers and wash them sequentially with cold water and then brine to remove residual acid and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator at low temperature. The crude product should precipitate as a solid.
Q5: How should this compound be stored?
A5: Due to its high reactivity and sensitivity to moisture, proper storage is crucial to maintain its integrity.
-
Store the compound in a tightly sealed container, preferably with a Teflon-lined cap.
-
Place the container inside a desiccator containing a drying agent (e.g., Drierite or silica gel).
-
For long-term storage, flushing the container with an inert gas like argon or nitrogen and storing it in a freezer (-20 °C) is recommended.
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence for diagnosing and resolving low-yield issues.
Caption: A step-by-step troubleshooting flowchart for low yield.
Reaction Scheme: Synthesis and Hydrolysis
This diagram illustrates the primary synthesis reaction and the competing hydrolysis side reaction.
Caption: Synthesis pathway and key hydrolytic side reaction.
References
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
Gemoets, H. P. L., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7, 2582-2592. Retrieved from [Link]
-
Cremlyn, R. J., et al. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 10(1), 111–119. Retrieved from [Link]
-
Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(42), 18739-18744. Retrieved from [Link]
-
Wang, G., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(16), 4983. Retrieved from [Link]
-
Olivier, M., et al. (2018). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 22(12), 1736-1743. Retrieved from [Link]
-
Arduini, A., et al. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Tetrahedron Letters, 44(30), 5755-5757. Retrieved from [Link]
-
ResearchGate. (2014). How to carry out a sulfonation reaction?. Retrieved from [Link]
-
Li, C., et al. (2011). Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes. Chemical Research in Toxicology, 24(6), 923-931. Retrieved from [Link]
-
Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Bromothiophenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. Sci-Hub. THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES / Phosphorus and Sulfur and the Related Elements, 1981 [sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. api.pageplace.de [api.pageplace.de]
- 8. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Sulfonylation of Dibromothiophene
Welcome to the technical support guide for the sulfonylation of dibromothiophene. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this transformation. Instead of a generic protocol, we will explore the nuances of the reaction, focusing on troubleshooting common side reactions and optimizing your synthetic strategy. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing a low yield of my desired dibromothiophene sulfonyl chloride. What are the primary causes?
A low yield is often the most immediate indicator of competing side reactions or suboptimal conditions. The sulfonylation of an electron-rich, halogenated heterocycle like dibromothiophene is a delicate balance. Several factors could be at play:
-
Formation of Di-substituted Byproducts: The thiophene ring, even when substituted with deactivating bromine atoms, remains susceptible to further electrophilic substitution. Using a strong sulfonating agent like chlorosulfonic acid (ClSO₃H) in excess can lead to the formation of dibromothiophene-di-sulfonyl chloride isomers.[1][2]
-
Hydrolysis of the Sulfonyl Chloride Product: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by ambient or residual moisture in the reaction setup. This converts your target product into the corresponding sulfonic acid, which is highly polar and can complicate the workup and purification process.[3]
-
Incomplete Reaction: Insufficient reaction time, inadequate temperature, or poor mixing can lead to a significant amount of unreacted starting material remaining.
-
Starting Material Purity: The purity of the starting 2,5-dibromothiophene is crucial. Impurities can interfere with the reaction or introduce alternative reaction pathways.
Question 2: My TLC analysis shows multiple spots close to my product. What are the most likely side products?
The presence of multiple products is a classic sign of side reactions. Based on the chemistry of thiophene and sulfonylation reactions, the most probable culprits are:
-
Dibromothiophene Sulfonic Acid: This is the hydrolysis product of your target sulfonyl chloride. It will appear as a very polar spot on a normal-phase TLC plate, often streaking or remaining at the baseline.
-
Dibromothiophene-di-sulfonyl Chloride: As mentioned, over-reaction can lead to a second sulfonylation event. The chlorosulfonation of thiophene-2-sulfonyl chloride, for instance, is known to yield a mixture of 2,4- and 2,5-bis-sulfonyl chlorides.[1][2] A similar outcome is plausible for dibromothiophene.
-
Isomeric Products: While the 2- and 5- positions of thiophene are most reactive, substitution at the 3- or 4- positions can occur, especially if one of the alpha positions is blocked or under forcing conditions.
-
Degradation Products: Aggressive reaction conditions (e.g., high temperatures, excessive sulfonating agent) can lead to the degradation of the thiophene ring. These often appear as a complex mixture of baseline material on a TLC plate.
Below is a diagram illustrating the primary reaction and the most common side reactions.
Caption: Main reaction pathway and key side reactions in the sulfonylation of dibromothiophene.
Troubleshooting Guide: From Problem to Solution
This section provides actionable steps to mitigate the side reactions discussed above.
Issue 1: Formation of Di-sulfonated Byproducts
-
Causality: This is a classic electrophilic aromatic substitution side reaction driven by an excess of a potent electrophile (generated from the sulfonating agent).
-
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of the sulfonating agent. Begin with 1.0 to 1.2 equivalents of chlorosulfonic acid relative to the dibromothiophene.
-
Controlled Addition: Add the sulfonating agent dropwise to a solution of the dibromothiophene at a low temperature (0 °C is a good starting point). This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.
-
Solvent Choice: Performing the reaction in a suitable solvent like carbon tetrachloride can help to control the reaction rate and improve selectivity.[4]
-
Issue 2: Hydrolysis of Sulfonyl Chloride
-
Causality: Sulfonyl chlorides are strong electrophiles that react readily with nucleophiles, including water.
-
Troubleshooting Protocol:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. Commercial anhydrous solvents are recommended, but if not available, they should be dried over appropriate drying agents.[5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Careful Workup: When the reaction is complete, quench it by pouring it carefully onto crushed ice. The precipitation of the sulfonyl chloride should be rapid. Minimize the product's contact time with the aqueous phase before extraction into an organic solvent.
-
Issue 3: Sluggish or Incomplete Reaction
-
Causality: Dibromothiophene is less reactive than unsubstituted thiophene due to the electron-withdrawing nature of the bromine atoms. Insufficient activation of the sulfonating agent or low temperatures can stall the reaction.
-
Troubleshooting Protocol:
-
Monitor Progress: Use TLC or a rapid analytical method like GC-MS to monitor the consumption of the starting material.
-
Temperature Adjustment: If the reaction is clean but slow at 0 °C, allow it to warm slowly to room temperature. Only consider gentle heating if necessary, as this increases the risk of side reactions.
-
Reaction Time: Some sulfonylation reactions may require several hours to reach completion. Do not prematurely quench the reaction.
-
The following workflow provides a decision-making process for troubleshooting your experiment.
Caption: A troubleshooting workflow for the sulfonylation of dibromothiophene.
Quantitative Data Summary
The table below summarizes the key experimental parameters, their impact on the reaction, and the recommended starting points for optimization.
| Parameter | Common Range | Rationale & Potential Issues | Recommended Starting Point |
| Equivalents of ClSO₃H | 1.0 - 5.0 | <1.0: Incomplete reaction. >1.5: High risk of di-sulfonylation.[1][2] | 1.1 eq. |
| Temperature | 0 °C to 70 °C | Low temp (-10 to 10 °C) favors mono-substitution. High temp increases rate but also side reactions/degradation.[6] | 0 °C |
| Reaction Time | 1 - 24 hours | Must be determined empirically. Monitor by TLC/GC-MS. | 2-4 hours, then monitor |
| Solvent | None, CCl₄, CH₂Cl₂ | Neat reactions can be hard to control. A solvent helps dissipate heat and control concentration.[4] | CH₂Cl₂ or CCl₄ |
Experimental Protocol: A Validated Starting Point
This protocol is a robust starting point designed to minimize common side reactions.
Materials:
-
2,5-Dibromothiophene (ensure high purity)[7]
-
Chlorosulfonic acid (handle with extreme care in a fume hood)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Crushed Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Initial Charge: Dissolve 2,5-dibromothiophene (1.0 eq) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add chlorosulfonic acid (1.1 eq) to the dropping funnel. Add it dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress every hour using TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Quenching: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice.
-
Workup:
-
Allow the ice to melt, then transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (caution: potential for gas evolution), and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by recrystallization (e.g., from hexanes) or flash column chromatography on silica gel.
References
-
ChemRxiv. (2023). Synthesis and properties of polythiophene bearing an alkylsulfonic acid ester at the side chain. [Link]
- Google Patents. (CN109776360A). A kind of clean thiophenols new synthetic method.
-
Ningbo Inno Pharmchem Co., Ltd. The Synthesis and Applications of 2,5-Dibromothiophene: A Comprehensive Look. [Link]
-
Chiang Mai University. (2007). Synthesis of beta-substituted 2,5-dibromothiophenes and their s,s-dioxides. [Link]
-
Taylor & Francis Online. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 10(1), 111-127. [Link]
-
Sci-Hub. THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. [Link]
- Google Patents. (US4889940A).
-
ResearchGate. (2014). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). [Link]
-
PubMed Central. (2025). Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. [Link]
- Google Patents. (US2480465A).
Sources
Technical Support Center: Purification of Crude 4,5-Dibromothiophene-2-sulfonyl chloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 4,5-Dibromothiophene-2-sulfonyl chloride. As a critical building block in medicinal chemistry, its purity is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge crucial for handling and purifying this compound successfully.
Q1: What are the primary impurities I should expect in my crude product?
A: The impurity profile of crude this compound is highly dependent on the synthetic route and workup conditions. However, several common impurities are frequently observed:
-
4,5-Dibromothiophene-2-sulfonic acid: This is the most common impurity, formed by the hydrolysis of the sulfonyl chloride group.[1][2][3] The presence of any moisture during the reaction, workup, or even on storage will lead to its formation.[4][5] It is significantly more polar than the desired product and will typically appear as a baseline spot on a normal-phase TLC plate.
-
Unreacted Starting Material: Depending on the synthetic method, you may have residual 2,3-dibromothiophene or another precursor.
-
Isomeric Byproducts: While the 2-position is activated for sulfonation, minor amounts of other isomers could potentially form depending on the reaction's selectivity.
-
Disulfides and Sulfones: Oxidative side reactions can sometimes lead to the formation of disulfide or sulfone byproducts, which can have similar polarities to the desired product, making separation challenging.[2]
-
Residual Chlorinating Agent: Traces of chlorosulfonic acid or thionyl chloride may persist if the aqueous quench and workup are incomplete.[6][7]
Q2: What are the key stability concerns for this compound?
A: The primary stability concern is its high sensitivity to moisture.[5][8] The electrophilic sulfur atom of the sulfonyl chloride is susceptible to nucleophilic attack by water, leading to rapid hydrolysis and the formation of the corresponding sulfonic acid.[1][9] This degradation is accelerated by elevated temperatures and basic conditions.[1] Furthermore, some heteroaromatic sulfonyl chlorides can exhibit limited thermal stability or may be unstable on certain chromatographic media (e.g., acidic or basic silica gel).[10]
Q3: Which analytical techniques are best for assessing purity?
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): The quickest method to visualize the number of components and assess the presence of highly polar impurities like sulfonic acid (which will remain at the baseline). A typical eluent system is Hexanes:Ethyl Acetate or Hexanes:Dichloromethane.
-
¹H NMR Spectroscopy: Provides a clear picture of the product's identity and can be used to quantify impurities if their proton signals are resolved from the product's signals. The characteristic singlet for the thiophene proton is a key indicator.
-
Melting Point: A sharp melting range close to the literature value (75-79 °C) is a good indicator of high purity.[8] A broad or depressed melting point suggests the presence of impurities.
-
Titration: An assay by titration of the chloride can provide a quantitative measure of purity.[11]
Q4: What are the recommended storage conditions for the purified product?
A: To prevent degradation, the purified this compound should be stored under strictly anhydrous conditions.[4][5] Store it in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen), at a low temperature (2-8°C is common).[5] Using a desiccator is also highly recommended.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the purification workflow in a direct question-and-answer format.
Problem 1: Low Yield After Aqueous Workup
-
Question: I quenched my chlorosulfonation reaction in ice water as the literature suggests, but my isolated yield of crude product is consistently below 50%. Why is this happening?
-
Answer & Scientific Rationale: This is a classic problem of competing reactions. While quenching in ice water is necessary to decompose excess chlorosulfonic acid and precipitate your product, it also creates the perfect environment for hydrolysis.[2][3] The sulfonyl chloride's low solubility in water protects it to some extent, but the process is a race against time.[2] The longer your product is in contact with the aqueous acidic medium, and the higher the temperature, the more it will hydrolyze to the water-soluble sulfonic acid, leading to significant yield loss.[3]
-
Solutions:
-
Temperature Control is Critical: Ensure your quench is performed on a large volume of vigorously stirred ice or an ice/water slurry to dissipate the heat of quenching rapidly. Do not let the temperature rise above 5°C.
-
Work Quickly: Do not let the quenched mixture stand for extended periods.[3] Proceed immediately to filtration or extraction.
-
Efficient Extraction: After quenching, if the product does not precipitate cleanly, perform a rapid extraction with a water-immiscible organic solvent like dichloromethane or ethyl acetate. The organic solvent will quickly remove the sulfonyl chloride from the aqueous phase, minimizing its contact time with water.
-
Minimize Water Volume: Use the minimum amount of ice/water necessary for a safe and effective quench.
-
Problem 2: Product Decomposes on the Silica Gel Column
-
Question: My crude product looks relatively clean by ¹H NMR, but after column chromatography, I recover very little product, and the collected fractions show multiple new spots on TLC. What's causing this decomposition?
-
Answer & Scientific Rationale: This issue typically points to the reactivity of the sulfonyl chloride with the stationary phase. Standard silica gel is slightly acidic and has a high surface area covered in hydroxyl groups (silanols). These silanols can act as nucleophiles, hydrolyzing your product, especially if your solvents are not perfectly anhydrous. The prolonged contact time during chromatography exacerbates this issue.
-
Solutions:
-
Use Anhydrous Conditions: Ensure your silica gel is properly dried and use anhydrous-grade solvents for your mobile phase.
-
Deactivate the Silica Gel: If decomposition persists, consider deactivating the silica gel. This can be done by pre-treating it with a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1% v/v) in your eluent. However, be cautious, as excess base can sometimes accelerate the hydrolysis of the sulfonyl chloride if water is present.
-
Increase Elution Speed: Perform "flash" chromatography correctly by applying positive pressure to push the solvent through the column faster.[12] Minimizing the residence time on the silica is key.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, although this may require re-optimizing your solvent system.
-
Problem 3: The Purified Product Still Contains the Sulfonic Acid Impurity
-
Question: I've performed column chromatography, but my final product is still contaminated with the sulfonic acid, which I can see in the NMR or as a baseline spot on TLC. How can I remove it?
-
Answer & Scientific Rationale: The sulfonic acid is highly polar and should, in theory, stick strongly to the silica gel column. If it's appearing in your final product, it could be due to "channeling" in a poorly packed column or because it's being carried through as a salt if a basic amine was present. A more likely scenario is that the hydrolysis is occurring during the purification and workup of the column fractions.
-
Solutions:
-
Pre-Column Wash: Before chromatography, dissolve your crude product in a suitable organic solvent (e.g., dichloromethane) and wash it with a small amount of ice-cold water or brine. This will extract the highly water-soluble sulfonic acid into the aqueous layer. Immediately dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating and loading it onto the column.
-
Proper Column Packing: Ensure your column is packed correctly to avoid cracks and channels where the polar impurity can travel with the solvent front.[12]
-
Dry Loading Technique: If the crude material has poor solubility in the initial eluent, use a dry loading technique.[13] Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This often results in better separation.[13]
-
Problem 4: My Recrystallization Fails or Gives Poor Recovery
-
Question: I'm trying to purify my product by recrystallization, but I either get no crystals upon cooling or the recovery is extremely low. What are the optimal conditions?
-
Answer & Scientific Rationale: Successful recrystallization depends on finding a solvent system where the product is sparingly soluble at low temperatures but highly soluble at higher temperatures, while impurities remain soluble at all temperatures (or are insoluble). For sulfonyl chlorides, the solvent must also be non-nucleophilic and anhydrous.
-
Solutions:
-
Solvent Screening: The ideal solvent is often a non-polar one. Based on similar compounds, a good starting point is a hexane/ethyl acetate or hexane/dichloromethane mixture.[14] Start by dissolving the crude solid in a minimal amount of the slightly more polar solvent (e.g., dichloromethane) at room temperature, then slowly add the non-polar anti-solvent (e.g., hexanes) until the solution becomes faintly turbid. Gently warm until clear, then allow to cool slowly.
-
Control Cooling Rate: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal from a previous pure batch.
-
Address Low Recovery: Very low recovery might mean the product is too soluble even at low temperatures. Try a more non-polar solvent system. It could also indicate that a large percentage of your crude material was actually an impurity that correctly remained in the mother liquor. Re-evaluate the purity of your crude material.
-
Section 3: Recommended Purification Protocols
Protocol A: Purification by Flash Column Chromatography
This protocol is recommended for crude material with significant impurities or when high purity is required.
-
Materials & Reagents:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Anhydrous Solvents: Hexanes, Ethyl Acetate, Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
TLC plates, test tubes, chromatography column
-
-
Step-by-Step Methodology:
-
TLC Analysis: Determine an appropriate solvent system by TLC. A good target Rƒ for the product is ~0.3.[12] A common starting point is 95:5 Hexanes:Ethyl Acetate.
-
Column Packing: Pack a column with silica gel as a slurry in the initial, most non-polar eluent. A well-packed column is crucial for good separation.[12]
-
Sample Loading (Dry Load Method):
-
Dissolve the crude product (~1 g) in a minimal amount of dichloromethane (~5-10 mL).
-
Add ~2-3 g of silica gel to this solution and mix to form a slurry.
-
Carefully evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed silica gel column. Gently add a thin layer of sand on top.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Using gentle positive pressure (air or nitrogen), begin eluting the column, collecting fractions in test tubes.
-
Monitor the elution process by TLC.
-
-
Fraction Pooling & Concentration:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator, avoiding excessive heat.
-
-
Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
-
Protocol B: Purification by Recrystallization
This protocol is best for crude material that is already >90% pure and where the primary impurity is more soluble than the product.
-
Materials & Reagents:
-
Crude this compound
-
Anhydrous Solvents (e.g., Hexanes, Dichloromethane, Toluene)
-
Erlenmeyer flask, heating source, filtration apparatus
-
-
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of crude material in a test tube and test for solubility in various anhydrous solvents. You are looking for a solvent that dissolves the material when hot but not when cold. A mixed solvent system like Dichloromethane/Hexanes is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (e.g., Dichloromethane) dropwise while gently warming and swirling to dissolve the solid completely.
-
Addition of Anti-Solvent: Slowly add the "poor" solvent (e.g., Hexanes) dropwise at an elevated temperature until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in a refrigerator (2-8°C) for several hours or overnight to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent (Hexanes).
-
Drying: Dry the purified crystals under high vacuum.
-
Section 4: Visual Workflow & Data Summary
Purification Strategy Decision Tree
This diagram helps you select the most appropriate purification method based on your initial analysis of the crude product.
Caption: Decision tree for selecting a purification strategy.
Table 1: Typical Chromatographic Conditions
| Parameter | Recommended System | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. Ensure it is dry. |
| TLC Eluent | 9:1 Hexanes:Ethyl Acetate | Good starting point for resolving the product from non-polar and polar impurities. |
| Column Eluent | Gradient: 100% Hexanes to 9:1 Hexanes:Ethyl Acetate | Starting with a non-polar eluent ensures baseline impurities stick to the column. |
| Target Rƒ | 0.2 - 0.4 | Provides optimal separation on a column.[12] |
| Loading Capacity | 1-5% (w/w) of crude to silica | A lower loading percentage generally results in better separation. |
References
-
King, J. F., & Rathore, R. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides in Water. Journal of the American Chemical Society. [Link]
- Lalevee, J., & Allonas, X. (Year). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Robertson, R. E. (Year). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.). [Link]
-
D'Souza, M. J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. [Link]
-
Dunn, P. J., et al. (1997). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]
-
PubChemLite. (n.d.). This compound (C4HBr2ClO2S2). PubChemLite. [Link]
- Supporting Information. (n.d.).
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]
-
Fisher Scientific. (n.d.). This compound, 97%. Fisher Scientific. [Link]
-
ChemWhat. (n.d.). 2-Thiophenesulfonyl chloride CAS#: 16629-19-9. ChemWhat. [Link]
-
Zhang, L., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. [Link]
-
Finetech Industry Limited. (n.d.). 4,5-Dibromothiophene-2-sulphonyl chloride | CAS: 81606-31-7. Finetech Industry Limited. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Liu, W., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. [Link]
-
Cornella, J., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Organic Chemistry Portal. [Link]
-
Cornella, J., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]
-
ResearchGate. (2019). A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. [Link]
-
ResearchGate. (2015). How can I do column chromatography if the product has poor solubility in solvent?. ResearchGate. [Link]
-
Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. Biotage. [Link]
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry. [Link]
- Google Patents. (n.d.). General preparation method of sulfonyl chloride.
-
Foley, D., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]
- Google Patents. (n.d.). Process for the preparation of aromatic sulfonyl chlorides.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 2-Thiophenesulfonyl chloride CAS#: 16629-19-9 [m.chemicalbook.com]
- 6. 5-Bromothiophenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 8. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. Chromatography [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Technical Support Center: Managing the Moisture Sensitivity of 4,5-Dibromothiophene-2-sulfonyl chloride
Welcome to the technical support guide for 4,5-Dibromothiophene-2-sulfonyl chloride (CAS No. 81606-31-7). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Its potent reactivity is key to its synthetic utility, but this same characteristic makes it highly susceptible to degradation by atmospheric moisture. This guide provides expert-driven FAQs, troubleshooting protocols, and standard operating procedures to ensure the integrity of your material and the success of your experiments.
The Chemical Rationale: Understanding Moisture-Induced Degradation
This compound is a powerful electrophile, widely used for installing the dibromothiophene sulfonyl moiety, often as a precursor to sulfonamides or sulfonate esters in drug discovery.[1] The sulfur atom in the sulfonyl chloride group is highly electron-deficient, making it an aggressive target for nucleophiles. Unfortunately, the most ubiquitous laboratory nucleophile is water.
Upon exposure to moisture, the compound undergoes rapid and irreversible hydrolysis. This reaction converts the reactive sulfonyl chloride into the corresponding, and generally unreactive, 4,5-dibromothiophene-2-sulfonic acid, liberating corrosive hydrochloric acid (HCl) as a byproduct.[2] This degradation pathway not only consumes your reagent but also introduces acidic contaminants that can catalyze unwanted side reactions or degrade other sensitive components in your reaction mixture.
Caption: Hydrolysis degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: I just received a new bottle. How can I visually assess its quality?
A: A high-quality sample of this compound should be a free-flowing, crystalline solid, typically appearing white to pale cream in color.[3] Key indicators of potential degradation to watch for include:
-
Clumping: The solid is no longer free-flowing and has formed hard lumps. This is often caused by the absorption of moisture, which leads to the formation of the sticky sulfonic acid and HCl.
-
Discoloration: Significant deviation from a white or pale cream color may indicate the presence of impurities or degradation products.
-
Pungent, Acidic Odor: While sulfonyl chlorides have a sharp odor, a strong smell of HCl upon opening the container (in a dry environment) suggests hydrolysis has already occurred.
Q2: What are the definitive signs of degradation in a stored sample?
A: Beyond the visual cues mentioned above, the most definitive sign is observing fumes when the container is opened in a non-inert environment. This fuming is the reaction of gaseous HCl (released from hydrolysis) with atmospheric moisture. Analytically, a small sample can be dissolved in an anhydrous solvent (like CDCl₃) and analyzed by ¹H NMR. The presence of a broad singlet, characteristic of a sulfonic acid proton, alongside the expected aromatic signals, confirms degradation.
Q3: My sulfonylation reaction is failing or giving very low yields. How can I confirm if reagent degradation is the problem?
A: This is a classic symptom of using hydrolyzed reagent. Before rerunning a costly or complex reaction, perform this simple diagnostic test:
-
In a dry vial under a nitrogen atmosphere, dissolve a small amount (5-10 mg) of your amine or alcohol starting material in an anhydrous solvent (e.g., DCM or THF).
-
Add a stoichiometric equivalent of your this compound.
-
Monitor the reaction by TLC or LC-MS for 30 minutes. If you see little to no formation of the desired sulfonamide/sulfonate ester and your starting nucleophile remains, it is highly probable your sulfonyl chloride has decomposed. The sulfonic acid byproduct is generally very polar and may remain at the baseline on a TLC plate.
Q4: What are the ideal long-term storage conditions for this reagent?
A: To maximize shelf-life, strict adherence to proper storage is critical. The material should be stored in a cool, dry, and well-ventilated place.[4] Specifically:
-
Container: Keep the reagent in its original, tightly sealed container. The use of bottles with liners that provide a good seal, such as the Sure/Seal™ system, is highly advantageous.[5]
-
Atmosphere: For maximum protection, store the container inside a desiccator with a robust drying agent (e.g., Drierite or phosphorus pentoxide) or within an inert-atmosphere glovebox.
-
Temperature: Store in a cool environment, but avoid refrigeration unless the manufacturer specifies it, as this can sometimes increase the risk of moisture condensation when the bottle is brought to room temperature.
Q5: Is it acceptable to weigh and handle this reagent on an open lab bench?
A: No. Handling this reagent on an open bench, especially in a humid environment, is strongly discouraged. Even brief exposure to atmospheric moisture can lead to degradation on the surface of the solid. All weighing and transfer operations should be performed under an inert atmosphere, either inside a glovebox or by using Schlenk techniques with a flow of dry nitrogen or argon.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reagent Hydrolysis: The sulfonyl chloride was degraded prior to or during the reaction. 2. Wet Solvents/Reagents: Residual water in the reaction solvent or other reagents is consuming the sulfonyl chloride. | 1. Purchase a fresh bottle of the reagent. Perform the diagnostic test described in FAQ Q3. Implement rigorous inert atmosphere techniques (See SOPs below). 2. Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents, especially amine starting materials, are thoroughly dry. |
| Difficult Purification / Complex Product Mixture | 1. Byproduct Formation: The 4,5-dibromothiophene-2-sulfonic acid byproduct is present. 2. HCl-Catalyzed Side Reactions: The HCl generated from hydrolysis is causing decomposition of the starting material or product. | 1. Perform an aqueous workup. The sulfonic acid byproduct is highly water-soluble and can often be removed by washing the organic layer with water or a mild bicarbonate solution. 2. Add a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) to the reaction to scavenge the in-situ generated HCl. |
| Inconsistent Results Between Experiments | 1. Variable Reagent Quality: The reagent is degrading over time after the bottle has been opened. 2. Inconsistent Handling: Variations in atmospheric humidity or handling techniques are introducing different amounts of moisture. | 1. Aliquot the reagent into smaller, single-use vials under an inert atmosphere upon receiving it. This minimizes exposure for the bulk of the material. 2. Standardize handling procedures using the SOPs provided below. Always work under a robust inert atmosphere. |
Standard Operating Procedures (SOPs)
SOP-01: Handling and Weighing in a Glovebox
This is the gold-standard method for ensuring reagent integrity.
-
Ensure the glovebox atmosphere has low oxygen (<50 ppm) and moisture (<10 ppm) levels.
-
Bring the sealed bottle of this compound, along with all necessary spatulas and weigh boats, into the glovebox antechamber.
-
Cycle the antechamber atmosphere (evacuate and refill with inert gas) at least three times before opening the inner door.[6]
-
Allow the bottle to equilibrate to the glovebox temperature for 15-20 minutes.
-
Open the bottle and dispense the required amount of the free-flowing solid into a tared vial or weigh boat.
-
Securely cap the stock bottle immediately. For added protection, seal the cap with Parafilm.
-
Cap the vial containing the weighed reagent before removing it from the glovebox for use in your reaction.
SOP-02: Reaction Setup using Inert Gas (Nitrogen/Argon)
This method is suitable for labs without a glovebox but requires careful execution.
-
Glassware Preparation: All glassware must be rigorously dried by heating in an oven (e.g., 140°C for at least 4 hours) and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon.[5][7]
-
Inert Atmosphere Setup: Assemble the reaction flask, fitted with a septum, and connect it to a nitrogen or argon line via a needle. Use a bubbler to ensure a slight positive pressure of inert gas.[5][8]
-
Reagent Transfer: To add the solid, briefly remove the septum and add the reagent via a powder funnel while maintaining a strong counterflow of inert gas down the neck of the flask. Immediately reseal the flask.
-
Solvent Addition: Add anhydrous solvents via a syringe or cannula.[7] Ensure the syringe is oven-dried and flushed with nitrogen before use.[5]
-
Maintain a positive pressure of inert gas throughout the entire reaction and workup procedure.
Summary of Handling Parameters
| Parameter | Recommendation | Rationale & References |
| CAS Number | 81606-31-7 | [9][10][11] |
| Molecular Formula | C₄HBr₂ClO₂S₂ | [9][11] |
| Appearance | White to pale cream crystalline solid | [3] |
| Primary Hazard | Moisture Sensitive . Causes severe skin burns and eye damage. | [9][11] |
| Storage | Cool, dry, well-ventilated area under inert gas. | [4][12] |
| Handling | Strictly under inert atmosphere (Glovebox or Schlenk line). | [5][6][7] |
| Incompatible Materials | Water, alcohols, amines, strong bases, oxidizing agents. | [2][12] |
| Recommended Solvents | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Toluene, Diethyl Ether. | Must be rigorously dried before use. |
| Degradation Products | 4,5-Dibromothiophene-2-sulfonic acid and Hydrochloric Acid (HCl). | [2] |
References
- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Retrieved January 11, 2026.
- S D FINE-CHEM LIMITED. (n.d.). SULPHURYL CHLORIDE - MSDS. Retrieved January 11, 2026.
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved January 11, 2026, from [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved January 11, 2026, from [Link]
- Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved January 11, 2026.
-
Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved January 11, 2026, from [Link]
- Santa Cruz Biotechnology. (n.d.).
-
Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289. [Link]
- Sphaera Pharma. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Retrieved January 11, 2026.
- International Journal of Pharmaceutical Sciences Review and Research. (2019).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. A13384.06 [thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
- 10. 4,5-Dibromothiophene-2-sulphonyl chloride | 81606-31-7 [chemicalbook.com]
- 11. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 12. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical functional group. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to enhance the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent obstacles in sulfonamide synthesis in a practical question-and-answer format.
Low or No Product Yield
Question 1: My sulfonamide synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Answer: Low yields are a frequent issue and can stem from several factors. Here are the most common culprits and their solutions:
-
Poor Reactivity of Starting Materials:
-
Amine Nucleophilicity: The reactivity of the amine is crucial. Electron-deficient anilines or sterically hindered amines are less nucleophilic and react more slowly.[1]
-
Solution: Increase the reaction temperature or use a higher-boiling point solvent to drive the reaction forward. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate by forming a more reactive sulfonyl-DMAP intermediate.[1]
-
-
Stability of the Sulfonylating Agent: Standard sulfonyl chlorides can be prone to degradation, especially if they are not fresh or have been improperly stored.
-
-
Detrimental Side Reactions:
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by moisture, which converts them into the unreactive sulfonic acid.[3] This is a common competitive pathway that consumes your starting material.[1]
-
Solution: Ensure all glassware is thoroughly dried (oven-dried or flame-dried) and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended to minimize exposure to atmospheric moisture.[3]
-
-
Bis-sulfonation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonated side product, reducing the yield of the desired monosulfonamide.[3]
-
Solution: To avoid bis-sulfonation, you can add the sulfonyl chloride slowly (e.g., via a syringe pump) to a solution containing a slight excess of the primary amine (1.1-1.2 equivalents).[3] This ensures that the sulfonyl chloride is more likely to react with an unreacted amine molecule rather than the already formed sulfonamide.[3]
-
-
-
Inappropriate Reaction Conditions:
-
Incorrect Base or Solvent: The choice of base and solvent is critical. An inappropriate choice can hinder the reaction or promote side reactions.[3]
-
Solution: A non-nucleophilic organic base like pyridine or triethylamine is often used to neutralize the HCl byproduct without competing with the amine nucleophile.[3] The solvent should be inert to the reaction conditions and capable of dissolving both reactants. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[3]
-
-
Unexpected Side Products
Question 2: I am observing an unexpected side product in my reaction. What could it be?
Answer: The most common side products in sulfonamide synthesis are the sulfonic acid (from hydrolysis of the sulfonyl chloride) and the bis-sulfonated product (with primary amines).[3]
-
Identification:
-
Sulfonic Acid: This side product is highly polar and will likely have a very different retention factor (Rf) on a TLC plate compared to your desired sulfonamide. It is often water-soluble.
-
Bis-sulfonated Product: This product will have a significantly higher molecular weight than your desired product, which can be confirmed by mass spectrometry.
-
-
Mitigation Strategies:
Purification Challenges
Question 3: How can I effectively purify my sulfonamide product?
Answer: Purification of sulfonamides can sometimes be challenging due to their polarity and crystallinity. Here are some common and effective methods:
-
Recrystallization: This is often the most effective method for purifying solid sulfonamides.
-
Solvent Selection: The ideal solvent is one in which the sulfonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of sulfonamides include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexanes.[4]
-
Procedure: A detailed protocol for recrystallization is provided in the "Experimental Protocols" section below.
-
-
Silica Gel Chromatography: If recrystallization is not effective, flash column chromatography is a good alternative.
-
Solvent System: The choice of eluent will depend on the polarity of your sulfonamide. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradual increase in the polarity of the eluent will allow for the separation of the desired product from impurities.
-
-
Aqueous Workup: An aqueous workup can be used to remove water-soluble impurities like the HCl salt of the base and any sulfonic acid that may have formed.
-
Procedure: After the reaction is complete, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1M HCl) to remove the excess base, followed by a wash with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.
-
Frequently Asked Questions (FAQs)
Q1: Do I always need to use a base in my sulfonamide synthesis?
A1: Yes, in the vast majority of cases where you are reacting a sulfonyl chloride with an amine, a base is necessary. The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as triethylamine or pyridine, is added to scavenge this HCl.[3]
Q2: What is the optimal temperature for sulfonamide synthesis?
A2: The optimal temperature depends on the reactivity of your starting materials. For reactive amines and sulfonyl chlorides, the reaction can often be run at room temperature. For less reactive substrates, such as electron-deficient anilines or sterically hindered amines, heating may be necessary.[1] It is always a good practice to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
Q3: Can I use an aqueous base like sodium hydroxide?
A3: Using an aqueous base like NaOH is generally not recommended for the reaction between a sulfonyl chloride and an amine. Sulfonyl chlorides are highly susceptible to hydrolysis in the presence of water and a strong base, which would lead to the formation of the undesired sulfonic acid.[1][3] Anhydrous organic bases are the preferred choice.
Q4: My starting amine has other functional groups. Do I need to protect them?
A4: It depends on the nature of the other functional groups. If your amine contains other nucleophilic groups, such as a primary or secondary alcohol or another amine, these groups could potentially compete with the desired amine in reacting with the sulfonyl chloride. In such cases, using a protecting group strategy for the more reactive functional group is advisable. For instance, anilines are often acetylated to protect the amino group during reactions like sulfonation to prevent unwanted side reactions.[5]
Q5: Are there alternative, milder methods for sulfonamide synthesis?
A5: Yes, the field of organic synthesis is continually evolving, and several modern methods offer milder and more functional group tolerant alternatives to the traditional sulfonyl chloride approach. These include palladium-catalyzed cross-coupling reactions of aryl halides with sulfonamides, copper-catalyzed methods, and photoredox catalysis.[6][7][8][9] These methods can be particularly useful for complex molecules in drug discovery.
Data and Workflow Visualization
Table 1: Common Reagents and Conditions for Sulfonamide Synthesis
| Parameter | Common Choices | Rationale/Considerations |
| Sulfonylating Agent | Aryl/Alkyl Sulfonyl Chlorides, Sulfonyl Fluorides | Sulfonyl chlorides are more reactive but less stable.[2] Sulfonyl fluorides are more stable but may require harsher conditions or catalysis.[1] |
| Amine | Primary & Secondary Aliphatic/Aromatic Amines | Nucleophilicity is key. Electron-withdrawing groups on the amine decrease reactivity. Steric hindrance can also slow the reaction.[1] |
| Base | Triethylamine (Et₃N), Pyridine, DIPEA | A non-nucleophilic organic base is required to neutralize the HCl byproduct.[3] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | The solvent should be anhydrous and capable of dissolving both reactants.[3] |
| Catalyst (Optional) | 4-Dimethylaminopyridine (DMAP) | Used to accelerate reactions with poorly nucleophilic amines.[1] |
| Reaction Temperature | 0 °C to Reflux | Dependent on the reactivity of the substrates. Monitor by TLC to determine the optimal temperature. |
| Stoichiometry | Amine:Sulfonyl Chloride (1.1-1.2 : 1) | A slight excess of the amine is often used to ensure complete consumption of the sulfonyl chloride and to minimize bis-sulfonation with primary amines.[3] |
Diagram 1: General Workflow for Sulfonamide Synthesis
Caption: General workflow for sulfonamide synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low sulfonamide yield.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine
This protocol is a self-validating system, with checkpoints to ensure the reaction is proceeding as expected.
-
Preparation (Anhydrous Conditions):
-
Dry all glassware in an oven at >100 °C for at least 4 hours or flame-dry under vacuum and cool under an inert atmosphere (nitrogen or argon).
-
Use anhydrous solvents from a solvent purification system or a freshly opened bottle.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine (1.2 equivalents) and anhydrous dichloromethane (DCM, approximately 0.1 M concentration relative to the sulfonyl chloride).
-
Add triethylamine (1.5 equivalents) to the solution and stir for 5 minutes.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes at room temperature. For very reactive systems, consider cooling the reaction mixture to 0 °C in an ice bath before addition.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by TLC. Take a small aliquot from the reaction mixture, quench it with a drop of water, and spot it on a TLC plate. The disappearance of the limiting reagent (typically the sulfonyl chloride) indicates the completion of the reaction.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and triethylamine hydrochloride), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization or flash column chromatography as described in the "Purification Challenges" section.
-
Protocol 2: Purification of a Solid Sulfonamide by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude sulfonamide in a test tube and add a few drops of a potential recrystallization solvent.
-
If the solid dissolves immediately at room temperature, the solvent is too polar.
-
If the solid does not dissolve at room temperature, heat the test tube. If the solid dissolves upon heating and then precipitates upon cooling, you have found a suitable solvent.
-
-
Recrystallization Procedure:
-
Place the crude sulfonamide in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.[3]
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.[3] Do not disturb the flask during this process to allow for the formation of large, pure crystals.[3]
-
Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
References
- Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper C
- Troubleshooting common issues in sulfonamide bond form
- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
- Common issues in sulfonamide synthesis and solutions. (n.d.). Benchchem.
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). PMC - NIH.
- One-Pot Synthesis of Diaryl Sulfonamides via Metal C
- Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. (n.d.). Macmillan Group - Princeton University.
- Preparation of sulfonamides
- Sulfonamide purification process. (n.d.).
- Synthesis of an Sulfonamide, why is this step neccessary? (see pic). (2015). Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: 4,5-Dibromothiophene-2-sulfonyl chloride
Welcome to the technical support guide for 4,5-Dibromothiophene-2-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical reagent. Ensuring high purity is paramount for reproducible results in synthesis and the integrity of downstream applications. This guide provides in-depth, experience-driven answers to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in this compound?
The most prevalent impurities typically arise from the synthetic route and subsequent handling. These can be categorized as:
-
Starting Material Carryover: The most common synthesis involves the chlorosulfonation of 2,5-dibromothiophene. Incomplete reaction can lead to the presence of residual 2,5-dibromothiophene in the final product.
-
Positional Isomers: During the chlorosulfonation of 2,5-dibromothiophene, small amounts of the isomeric 3,4-dibromothiophene-2-sulfonyl chloride can form. Similarly, if the starting material contained 2,4-dibromothiophene, its corresponding sulfonyl chloride would be a likely impurity. The reaction of thiophene-2-sulfonyl chloride with chlorosulfonic acid is known to produce a mixture of 2,4- and 2,5-bis-sulfonyl chlorides, highlighting the potential for isomeric byproducts in related syntheses.[1]
-
Hydrolysis Product: Sulfonyl chlorides are highly susceptible to hydrolysis.[2] Exposure to atmospheric moisture or residual water in solvents will convert the product to the corresponding 4,5-dibromothiophene-2-sulfonic acid. This is often the most common degradation product.
-
Monobrominated Species: If the initial bromination of thiophene to produce the starting material was incomplete, species like 5-bromothiophene-2-sulfonyl chloride could be present.[3]
-
Residual Solvents: Solvents used during the reaction workup and purification, such as dichloromethane, hexanes, or ethyl acetate, may be retained in the final solid material.[4]
Q2: How should I properly store this compound to minimize degradation?
Due to its moisture sensitivity, proper storage is critical. The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Storage in a desiccator or a dry box is highly recommended. For long-term stability, storing at a reduced temperature (-20°C) is advisable.[4] One study noted that a similar sulfonyl chloride compound decomposed by 18% after just one week when stored at -20°C under argon, underscoring the need for stringent storage conditions.[4]
Q3: What is the expected appearance and melting point of a pure sample?
Pure this compound is typically a white to pale cream or yellow powder.[5][6][7] Its melting point is a key indicator of purity. Literature values and certificates of analysis report melting points in the range of 71-81°C.[5][6][7] A broad melting range or a value significantly below this range strongly suggests the presence of impurities.
Q4: Which analytical techniques are best for assessing the purity of my sample?
A combination of techniques provides the most comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for detecting and quantifying organic impurities, including residual starting materials, isomers, and solvents.
-
Melting Point Analysis: As mentioned, a sharp melting point within the expected range is a good indicator of high purity.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying purity and detecting non-volatile impurities like the sulfonic acid hydrolysis product.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile impurities, such as residual solvents and unreacted starting materials.[8]
-
Titration: An assay by chloride titration can determine the molar purity of the sulfonyl chloride functionality.[5][6]
Troubleshooting Guide: Experimental Observations
This section addresses specific experimental issues and provides a logical path to diagnosis and resolution.
Problem: My ¹H NMR spectrum shows unexpected peaks.
Causality: Extraneous peaks in the NMR spectrum are the most direct evidence of impurities. The chemical shift (δ) of these peaks provides clues to their identity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying NMR impurities.
Detailed Analysis:
-
A singlet around δ 7.2-7.5 ppm: This likely corresponds to the two equivalent protons of the starting material, 2,5-dibromothiophene.
-
A very broad singlet, often above δ 10 ppm: This is characteristic of the acidic proton of the sulfonic acid, indicating hydrolysis has occurred. This peak will disappear upon a D₂O shake.
-
Peaks corresponding to known solvent shifts: These indicate residual solvents from purification. Drying the material under high vacuum, possibly with gentle heating, can remove them.
-
Additional complex multiplets in the aromatic region: These may suggest the presence of positional isomers (e.g., 3,4-dibromo isomer) or monobrominated species, which would have different splitting patterns.
Problem: My product's melting point is low and has a broad range (e.g., 65-72°C).
Causality: Impurities disrupt the crystal lattice of a solid, leading to a depression and broadening of the melting point. This is a classic sign of a contaminated sample.
Troubleshooting Steps:
-
Confirm the Identity: Run an NMR or other spectroscopic analysis to identify the impurities using the guide above.
-
Choose a Purification Method:
-
If the primary impurity is the starting material (2,5-dibromothiophene), recrystallization is often effective.
-
If isomers or the hydrolyzed sulfonic acid are present, flash column chromatography is the more robust solution.[4] The sulfonic acid is highly polar and will adhere strongly to the silica, allowing the desired product to elute.
-
Problem: My reaction with the sulfonyl chloride is sluggish or fails, and a water-soluble byproduct is isolated.
Causality: This is a strong indication that your starting this compound has significantly degraded to the corresponding sulfonic acid via hydrolysis. The sulfonic acid is unreactive in nucleophilic substitution reactions intended for the sulfonyl chloride.
Solution:
-
Verify Purity: Check a retained sample of the sulfonyl chloride for the presence of the sulfonic acid proton in the ¹H NMR spectrum.
-
Repurify or Replace: The reagent must be repurified, typically by column chromatography, to remove the sulfonic acid. If degradation is extensive, acquiring a fresh, high-purity batch is the most efficient solution.
-
Prevent Future Issues: Ensure all future reactions using this reagent are conducted under strictly anhydrous conditions. Use freshly dried solvents and an inert atmosphere.
Summary of Potential Impurities
| Impurity Name | Likely Origin | Key Analytical Signature |
| 2,5-Dibromothiophene | Starting Material | ¹H NMR: Singlet at ~δ 7.2-7.5 ppm. Volatile in GC-MS. |
| 4,5-Dibromothiophene-2-sulfonic acid | Hydrolysis/Degradation | ¹H NMR: Broad singlet >δ 10 ppm (D₂O exchangeable). Non-volatile. |
| Isomeric Sulfonyl Chlorides | Side Reaction | ¹H NMR: Different aromatic splitting patterns. Similar mass in MS. |
| 5-Bromothiophene-2-sulfonyl chloride | Impure Starting Material | ¹H NMR: Two doublets in the aromatic region. Lower mass in MS. |
| Residual Solvents (DCM, Hexane, etc.) | Purification | ¹H NMR: Characteristic peaks in solvent regions. |
Validated Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is most effective for removing less polar impurities, such as residual 2,5-dibromothiophene.
-
Solvent Selection: Choose a solvent system in which the sulfonyl chloride is sparingly soluble at room temperature but highly soluble when hot. A non-polar solvent like hexanes or a heptane/toluene mixture is a good starting point.
-
Dissolution: In a flask, add the minimum amount of boiling solvent to the crude this compound to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (4°C) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This is the preferred method for removing more polar impurities (like sulfonic acid) and isomers.
-
Column Packing: Pack a silica gel column using a non-polar solvent system, such as hexanes or a mixture of hexanes and ethyl acetate (e.g., 98:2).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.[4] Allow the solvent to evaporate completely, and then carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). The less polar starting material will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate) to elute the desired this compound. Isomers, if present, may separate during this stage.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the final product under high vacuum.
References
- Vertex Pharmaceuticals Incorporated. (2014). Synthesis of sulfonyl chloride substrate precursors. U.S.
-
Fisher Scientific. This compound, 97%. [Link]
-
Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
-
Wang, Y., et al. (2022). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. [Link]
-
Li, M., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. [Link]
-
Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry. [Link]
-
Yuan, G., et al. (2022). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Foods. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. [Link]
-
El-Telbany, F. A. (1971). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. [Link]
Sources
- 1. Sci-Hub. THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES / Phosphorus and Sulfur and the Related Elements, 1981 [sci-hub.box]
- 2. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 3. 5-Bromothiophenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. A13384.06 [thermofisher.com]
- 6. thermofisher.com [thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting failed reactions with 4,5-Dibromothiophene-2-sulfonyl chloride
Welcome to the technical support resource for 4,5-Dibromothiophene-2-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve successful outcomes in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the critical properties of this compound I should be aware of?
A1: this compound is a solid, white to pale cream powder with a melting point range of 72-81°C.[1] Its molecular formula is C₄HBr₂ClO₂S₂, and it has a molecular weight of approximately 340.43 g/mol .[2] The key feature governing its reactivity is the highly electrophilic sulfonyl chloride (-SO₂Cl) group attached to the electron-rich thiophene ring. This makes it an excellent reagent for synthesizing sulfonamides and sulfonate esters.[3] However, its most critical property is its high sensitivity to moisture.[4][5]
Q2: How must I store and handle this reagent to prevent degradation?
A2: Due to its moisture sensitivity, the reagent must be stored under inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a desiccator or a dry box.[4][5] Recommended storage temperatures are typically 2-8°C to minimize decomposition over time.[6] When handling, always use dry glassware and syringes, and work under an inert atmosphere whenever possible. Avoid leaving the container open to the ambient atmosphere.
Q3: My sulfonamide-forming reaction isn't working. What are the first things to check?
A3: If you observe no reaction (e.g., starting materials remain unchanged on TLC), consider these initial checks:
-
Reagent Viability: The most common cause of failure is the hydrolysis of the sulfonyl chloride. A small amount of the reagent can be carefully reacted with a test amine to see if any product forms.
-
Base Activity: Ensure the base you are using (e.g., triethylamine, pyridine) is not "wet" or old. Using a freshly opened bottle or a distilled base is recommended.
-
Nucleophile Quality: Verify the purity and integrity of your amine or alcohol. If it is a salt (e.g., a hydrochloride salt), ensure you have added a sufficient amount of base to liberate the free nucleophile.
-
Temperature: While many reactions proceed at room temperature, some hindered or less reactive nucleophiles may require gentle heating.
Q4: I see multiple spots on my TLC analysis. What are the most probable side products?
A4: The most common byproduct is the corresponding 4,5-dibromothiophene-2-sulfonic acid , formed from the hydrolysis of the sulfonyl chloride by trace water.[7] This byproduct is highly polar and will often appear as a streak or a low Rf spot on a silica TLC plate. Other possibilities include the formation of a symmetrical sulfonate anhydride if the reaction is not managed correctly, or potential side reactions if your nucleophile has multiple reactive sites.
In-Depth Troubleshooting Guide
This section addresses specific, complex problems encountered during reactions with this compound, providing causal explanations and actionable solutions.
Problem 1: Consistently Low or No Product Yield
Low yield is the most frequently reported issue. It almost always traces back to reagent degradation or suboptimal reaction conditions.
The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by water, a potent nucleophile. This irreversible reaction converts the starting material into the unreactive sulfonic acid, which will not participate in the desired reaction.[8][9]
Validation & Solution Protocol:
-
Source Integrity: Always use a reagent from a reputable supplier and from a freshly opened bottle if possible.
-
Anhydrous Conditions: Dry all glassware in an oven ( >120°C) for several hours and allow it to cool under a stream of inert gas or in a desiccator.
-
Solvent Purity: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of an anhydrous grade solvent.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon, especially during the addition of reagents.
The choice and amount of base are critical. The base serves two purposes: to scavenge the HCl generated during the reaction and, if the nucleophile is an amine salt, to deprotonate it to the free, more nucleophilic form.
| Base | pKa (Conjugate Acid) | Recommended Use |
| Pyridine | ~5.2 | Acts as both base and nucleophilic catalyst. Good for less reactive amines. |
| Triethylamine (TEA) | ~10.7 | Common, non-nucleophilic base. Suitable for most primary/secondary amines. |
| DIPEA | ~10.7 | Sterically hindered base, useful for preventing side reactions with the base itself. |
Expert Insight: For weakly nucleophilic amines (e.g., anilines), using pyridine as the base and solvent can be beneficial as it can form a more reactive sulfonylpyridinium intermediate.[10] However, for most aliphatic amines, 1.1 to 1.5 equivalents of TEA or DIPEA are sufficient.
Below is a logical workflow to diagnose and solve low-yield issues.
Problem 2: Formation of Multiple/Unexpected Products
The appearance of multiple spots on a TLC plate indicates side reactions are competing with the desired transformation.
As mentioned, hydrolysis is the primary competing reaction. If significant water is present, the sulfonic acid may become the major product, making purification of any desired product difficult.
The diagram below illustrates the desired sulfonamide formation versus the undesired hydrolysis pathway.
While the sulfonyl chloride group is significantly more reactive, under harsh conditions (e.g., high temperatures, strongly basic/nucleophilic reagents), nucleophilic aromatic substitution (SₙAr) at the bromine-substituted carbons is a theoretical possibility. This is generally not observed under standard sulfonylation conditions but should be considered if unexpected products are isolated after forcing the reaction.
Mitigation Strategy:
-
Maintain low to moderate reaction temperatures (0°C to RT is typical).
-
Avoid using excessively strong, unhindered bases that could also act as nucleophiles.
-
Limit reaction times to what is necessary for the consumption of the starting sulfonyl chloride.
Problem 3: Difficulty in Product Purification
Even when the reaction is successful, isolating the pure product can be challenging.
The starting sulfonyl chloride and the resulting sulfonamide or sulfonate ester can sometimes have similar polarities, leading to poor separation on silica gel chromatography.
Recommended Solvent Systems for Chromatography: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase polarity.
| Solvent System (Hexanes/Ethyl Acetate) | Typical Compound Elution |
| 95:5 to 90:10 | Unreacted Starting Material |
| 80:20 to 70:30 | Sulfonate Esters |
| 60:40 to 50:50 | Sulfonamides |
The sulfonic acid byproduct is acidic and highly polar. It can interfere with chromatography and contaminate the final product. Fortunately, its acidic nature provides a simple method for removal.
Solution: Perform an aqueous basic wash during the reaction work-up. See the detailed protocol below.
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol is a standard starting point for reacting this compound with a primary or secondary amine.[10]
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
In a separate dry flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0°C over 10-15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, proceed with the work-up as described in Protocol 2.
Protocol 2: Aqueous Work-up for Removal of Sulfonic Acid
-
Quench the reaction mixture by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess base and basic impurities).
-
Saturated aqueous NaHCO₃ solution (1-2 times). This is the critical step to remove the acidic sulfonic acid byproduct. [11]
-
Brine (saturated aqueous NaCl solution).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
References
- King, J. F.; Rathore, R. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00171a031]
- Robertson, R. E. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v67-509]
- ChemicalBook. Thiophene-2-sulfonyl chloride(16629-19-9). ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5382098.htm]
- Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents. [URL: https://patents.google.
- Gnedin, B. G., et al. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [URL: https://www.osti.gov/biblio/6117539]
- D'Souza, M. J., et al. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2635712/]
- ChemicalBook. 4,5-Dibromothiophene-2-sulphonyl chloride | 81606-31-7. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0760459.htm]
- ChemicalBook. 2-Thiophenesulfonyl chloride CAS#: 16629-19-9. ChemicalBook. [URL: https://www.chemicalbook.
- Shevchuk, O. I., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv | Cambridge Open Engage. [URL: https://www.cambridge.
- Harmata, M.; Huang, C. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746487/]
- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. [Source Not Provided in Search Results]
- The Synthesis of Functionalised Sulfonamides. CORE. [URL: https://core.ac.uk/display/19159957]
- Sigma-Aldrich. 2-Thiophenesulfonyl chloride 96 16629-19-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/248554]
- Google Patents. US5470973A - Synthesis of sulfonamide intermediates. Google Patents. [URL: https://patents.google.
- Das, B., et al. Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [URL: https://www.cbijournal.com/paper/recent-advances-in-synthesis-of-sulfonamides-a-review/]
- Fisher Scientific. This compound, 97%. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/4-5-dibromothiophene-2-sulfonyl-chloride-97/AC429670050]
- ChemWhat. 2-Thiophenesulfonyl chloride CAS#: 16629-19-9; ChemWhat Code: 28415. ChemWhat. [URL: https://www.chemwhat.com/2-thiophenesulfonyl-chloride-cas-16629-19-9/]
- VSNCHEM. vt20264 this compound. VSNCHEM. [URL: https://www.vsnchem.com/product/vt20264]
- Sun, S.; Xu, J. Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry. [URL: https://www.cjoc.ac.cn/article/2022/1/PC210902]
- Sigma-Aldrich. 5-Bromothiophene-2-sulfonyl chloride 97 55854-46-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/636223]
- Thermo Fisher Scientific. This compound, 97%. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Thermo Scientific Alfa Aesar. This compound, 97% 5 g. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/4-5-dibromothiophene-2-sulfonyl-chloride-97-thermo-scientific-alfa-aesar/AC429670050]
Sources
- 1. A13384.06 [thermofisher.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. nbinno.com [nbinno.com]
- 4. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 2-Thiophenesulfonyl chloride CAS#: 16629-19-9 [m.chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 9. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cbijournal.com [cbijournal.com]
- 11. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
alternative reagents for the synthesis of thiophene sulfonamides
Welcome to the technical support center for the synthesis of thiophene sulfonamides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols. Our goal is to equip you with the knowledge to navigate the complexities of thiophene sulfonamide synthesis, moving beyond traditional methods to explore safer, more efficient, and versatile alternative reagents.
Thiophene sulfonamides are a critical pharmacophore in a multitude of therapeutic agents, valued for their diverse biological activities.[1][2][3][4] The classical approach to their synthesis, often involving chlorosulfonic acid, presents significant challenges, including harsh reaction conditions and the handling of hazardous reagents.[5][6] This guide will address these challenges and introduce modern alternatives that offer improved safety profiles and broader functional group tolerance.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of thiophene sulfonamides, providing potential causes and actionable solutions.
Question: My reaction to form the thiophene sulfonyl chloride intermediate is resulting in a dark, intractable tar instead of the expected product. What is happening?
Answer: The formation of a tar-like substance is a common issue, typically indicative of over-sulfonation or product decomposition.
-
Probable Cause 1: Excessive Reaction Temperature. The chlorosulfonation of thiophene is highly exothermic. If the temperature is not carefully controlled, typically between 0-10°C, polysulfonation can occur, leading to the formation of thiophene-2,4-bis(sulfonyl chloride) and thiophene-2,5-bis(sulfonyl chloride) as byproducts.[5][7] At higher temperatures, decomposition of the sensitive thiophene ring can also contribute to tar formation.
-
Solution: Maintain strict temperature control using an ice-salt bath or a cryocooler. The slow, dropwise addition of chlorosulfonic acid to the thiophene solution is crucial to dissipate the heat generated during the reaction.[5]
-
Probable Cause 2: Presence of Water. Thiophene sulfonyl chloride is highly sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid, which is generally unreactive in the subsequent amination step.[8][9] This hydrolysis can also contribute to the formation of acidic byproducts that may catalyze polymerization or decomposition.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere of nitrogen or argon is highly recommended to exclude atmospheric moisture.[8][9]
Question: The final amination step to form the thiophene sulfonamide is giving a very low yield. What are the likely culprits?
Answer: Low yields in the amination step can stem from several factors, ranging from the quality of your reagents to the reaction conditions.
-
Probable Cause 1: Inactive Thiophene Sulfonyl Chloride. As mentioned, the thiophene sulfonyl chloride intermediate is moisture-sensitive. If it has been stored or handled improperly, it may have hydrolyzed to the unreactive sulfonic acid.[5][8]
-
Solution: It is best to use the thiophene sulfonyl chloride immediately after its preparation.[5] If storage is unavoidable, it should be kept in a tightly sealed container under an inert atmosphere in a cool, dry place.
-
Probable Cause 2: Inappropriate Base or Stoichiometry. The choice and amount of base are critical. The base is required to neutralize the HCl generated during the reaction. An insufficient amount of base will result in an acidic reaction mixture, which can protonate the amine, reducing its nucleophilicity. A nucleophilic base may compete with the desired amine in reacting with the sulfonyl chloride.
-
Solution: Use a non-nucleophilic organic base such as triethylamine or pyridine.[5][8] A slight excess of the amine (1.0-1.2 equivalents) and the base (1.2 equivalents) is often employed to drive the reaction to completion.[5]
-
Probable Cause 3: Sterically Hindered or Electron-Poor Amine. Amines that are sterically bulky or have electron-withdrawing groups are less nucleophilic and may react slowly or not at all under standard conditions.
-
Solution: For less reactive amines, increasing the reaction temperature or extending the reaction time may be necessary.[5] Alternatively, consider a more forcing set of conditions or a different synthetic route altogether, such as a metal-catalyzed coupling reaction.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of thiophene sulfonamides.
Q1: Are there safer alternatives to chlorosulfonic acid for the initial sulfonation of thiophene?
A1: Yes, several alternatives exist that avoid the hazards associated with chlorosulfonic acid. One approach is to use fluosulfonic acid, which can produce a mixture of thiophene sulfonyl fluoride and thiophene sulfonic acid.[10] Another strategy involves the use of sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) in combination with aryl boronic acids in a palladium-catalyzed reaction to generate sulfinate intermediates, which can then be converted to the desired sulfonamides.[11][12]
Q2: Can I directly introduce the sulfonamide group onto the thiophene ring, bypassing the sulfonyl chloride intermediate?
A2: Yes, modern synthetic methods allow for the direct C-H functionalization of thiophenes to introduce a sulfonamide group. These methods often employ transition metal catalysts, such as palladium or copper, to activate the C-H bond of the thiophene ring for coupling with a sulfonamide source.[13][14] This approach offers a more atom-economical and streamlined synthesis.
Q3: My thiophene starting material has other functional groups. How can I selectively form the sulfonamide without affecting these other groups?
A3: The choice of reagents and reaction conditions is crucial for achieving chemoselectivity. Traditional methods using chlorosulfonic acid have low functional group tolerance.[15] Modern catalytic methods, such as those employing palladium, often exhibit a higher degree of functional group compatibility.[13][15] For particularly sensitive substrates, it may be necessary to use protecting groups for other reactive functionalities.
Q4: What are the best methods for purifying the final thiophene sulfonamide product?
A4: The purification method will depend on the physical properties of your specific thiophene sulfonamide. Common techniques include recrystallization from a suitable solvent system, such as ethanol/water, or column chromatography on silica gel.[5] A thorough wash with a mild aqueous base, like sodium bicarbonate solution, is often recommended to remove any residual acid before final purification.[5]
Alternative Reagents and Modern Synthetic Strategies
The following table summarizes some alternative reagents and modern approaches for the synthesis of thiophene sulfonamides, highlighting their advantages over classical methods.
| Method | Key Reagents | Advantages | Considerations |
| Sulfonyl Chloride Mimics | Pentafluorophenyl sulfonate esters[11] | More stable and easier to handle than sulfonyl chlorides. | Synthesis of the mimic may require additional steps. |
| Direct C-H Functionalization | Pd(OAc)₂, various ligands, sulfonamide source[13] | High atom economy, avoids pre-functionalization of thiophene. | Catalyst and ligand screening may be required for optimization. |
| One-Pot Synthesis from Thiols | H₂O₂/SOCl₂, amine[16]; 1,3-dichloro-5,5-dimethylhydantoin (DCH), amine[17] | Avoids isolation of the sulfonyl chloride intermediate, streamlined process.[17] | The oxidative chlorination conditions may not be suitable for all substrates. |
| SO₂ Surrogates | DABSO, aryl boronic acid, Pd catalyst[11][12] | Uses a stable, solid source of SO₂.[12] | Requires a multi-step sequence to arrive at the sulfonamide. |
Experimental Protocols
Protocol 1: Classical Synthesis of Thiophene-2-sulfonamide
This protocol outlines the traditional two-step synthesis involving the formation of thiophene-2-sulfonyl chloride followed by amination.
Step 1: Synthesis of Thiophene-2-sulfonyl Chloride
-
To a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, add thiophene (1 equivalent) dissolved in an anhydrous solvent like dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid (3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.[5]
-
After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with cold water and brine, and dry over anhydrous sodium sulfate.
-
The resulting solution of thiophene-2-sulfonyl chloride is typically used immediately in the next step without further purification.[5]
Step 2: Synthesis of Thiophene-2-sulfonamide
-
In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in an anhydrous solvent.[5]
-
Cool this solution to 0°C in an ice bath.
-
Slowly add the solution of crude thiophene-2-sulfonyl chloride from Step 1 to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.[5]
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[5]
Protocol 2: One-Pot Synthesis of Sulfonamides from Thiols
This protocol, adapted from modern methodologies, describes a more direct route to sulfonamides from thiol precursors.[16][17]
-
In a round-bottom flask, dissolve the corresponding thiophenethiol (1 equivalent) in a suitable solvent (e.g., acetonitrile).
-
Add an oxidizing/chlorinating agent such as a combination of H₂O₂ and SOCl₂[16] or N-chlorosuccinimide[9] under controlled temperature conditions.
-
After the in-situ formation of the sulfonyl chloride is complete (monitor by TLC or GC-MS), add the desired amine (2-3 equivalents) and a base like pyridine to the reaction mixture.
-
Stir the reaction at room temperature until the starting sulfonyl chloride is consumed.
-
Work up the reaction mixture by adding water and extracting with an organic solvent.
-
Purify the final sulfonamide product using standard techniques.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic workflows discussed in this guide.
Caption: Comparison of classical and modern synthetic routes to thiophene sulfonamides.
Caption: A logical flowchart for troubleshooting common issues in thiophene sulfonamide synthesis.
References
-
Synthesis of 3‐(arylsulfonyl)benzothiophenes. ResearchGate. Available from: [Link]
-
Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer. PMC - NIH. Available from: [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. Available from: [Link]
-
Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. ACS Publications. Available from: [Link]
-
Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. Available from: [Link]
-
Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews. Available from: [Link]
-
Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. PubMed. Available from: [Link]
-
Synthesis of thiophene sulfonamides reported by Leitans et al. ResearchGate. Available from: [Link]
-
Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. PMC - NIH. Available from: [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. Available from: [Link]
-
Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Organic Chemistry Portal. Available from: [Link]
-
Convenient One-Pot Synthesis of Sulfonamides from Thiols and Disulfides Using 1,3-Dichloro-5,5-dimethylhydantoin (DCH). ResearchGate. Available from: [Link]
- Substituted thiophene-2-sulfonamides and their preparation. Google Patents.
-
Synthesis of thioindoles via direct C−H functionalization. ResearchGate. Available from: [Link]
-
Synthesis of bio-based 2-thiothiophenes. Philosophical Transactions of the Royal Society A. Available from: [Link]
-
Thiophene synthesis. Organic Chemistry Portal. Available from: [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. PMC - NIH. Available from: [Link]
-
THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Sci-Hub. Available from: [Link]
-
One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme Gruppe. Available from: [Link]
-
Synthetic strategies and functional reactivity of versatile thiophene synthons. ResearchGate. Available from: [Link]
-
Thiophene. Wikipedia. Available from: [Link]
- Thiophene sulfonic acid preparation. Google Patents.
-
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available from: [Link]
-
Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PMC - NIH. Available from: [Link]
-
Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications. Available from: [Link]
-
Bioactivation potential of thiophene-containing drugs. PubMed. Available from: [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available from: [Link]
-
Thiophene, a sulfur-containing heterocyclic hydrocarbon, causes widespread neuronal degeneration in rats. PubMed. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. frontiersrj.com [frontiersrj.com]
- 7. Sci-Hub. THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES / Phosphorus and Sulfur and the Related Elements, 1981 [sci-hub.box]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2480465A - Thiophene sulfonic acid preparation - Google Patents [patents.google.com]
- 11. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. mdpi.com [mdpi.com]
- 14. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 15. Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Preventing Decomposition of 4,5-Dibromothiophene-2-sulfonyl chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4,5-Dibromothiophene-2-sulfonyl chloride (CAS No. 81606-31-7). This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive and valuable building block. Our goal is to provide you with in-depth, field-proven insights to ensure the long-term stability and integrity of this reagent, thereby safeguarding the reproducibility and success of your experiments.
Understanding the Instability of this compound
This compound is a potent electrophile, a characteristic that makes it exceptionally useful in synthesis. However, this high reactivity also renders it susceptible to degradation through several key pathways. Understanding these mechanisms is the first step toward effective prevention. The sulfonyl chloride functional group is inherently reactive towards nucleophiles, with water being the most common and problematic reactant encountered during storage.[1]
The primary decomposition pathways include:
-
Hydrolysis: This is the most significant and rapid decomposition route. Atmospheric moisture reacts with the sulfonyl chloride to produce the corresponding 4,5-dibromothiophene-2-sulfonic acid and hydrogen chloride (HCl) gas.[1][2][3] This process is often autocatalytic, as the generated HCl can promote further degradation.
-
Thermal Decomposition: While the compound is a solid with a melting point between 72-81°C, elevated temperatures can accelerate degradation.[4] Thermal decomposition can lead to the release of irritating and toxic gases, including sulfur oxides (SOx), hydrogen chloride (HCl), and hydrogen bromide (HBr).[5][6][7]
-
Photochemical Decomposition: Brominated aromatic compounds and thiophene derivatives can be sensitive to light.[8][9] While less documented for this specific molecule, prolonged exposure to UV or even ambient light should be considered a potential risk factor that can initiate radical-based degradation pathways.
Below is a diagram illustrating the primary degradation mechanisms that must be controlled.
Caption: Primary decomposition pathways for this compound.
Frequently Asked Questions (FAQs)
This section directly addresses common queries and concerns encountered in the laboratory.
Q1: What are the absolute essential storage conditions for a newly received bottle?
A1: Upon receipt, the compound must be stored immediately under the following conditions:
-
Temperature: Store in a freezer at -20°C. While it is a solid at room temperature, low temperatures significantly slow the kinetics of all decomposition pathways.
-
Atmosphere: The vial should be tightly sealed. For optimal stability, store it inside a desiccator (containing a desiccant like Drierite or silica gel) that is also placed within the -20°C freezer. This provides a dual barrier against moisture.
-
Light: Keep the compound in its original amber vial or place it in a secondary container that blocks light.
Q2: I opened the bottle to take a sample. What is the proper procedure for resealing and storing it?
A2: This is a critical control point. Every time the container is opened, you risk introducing moisture.
-
Allow the container to warm to room temperature before opening. This is crucial to prevent condensation of atmospheric moisture onto the cold solid.
-
Conduct all handling in a glove box or glove bag with a dry, inert atmosphere (Nitrogen or Argon).
-
If a glove box is unavailable, minimize the time the container is open to the air (seconds matter).
-
Before resealing, flush the headspace of the vial with a gentle stream of dry nitrogen or argon gas.[10][11][12]
-
Seal the cap tightly, reinforcing with Parafilm® for an extra barrier.
-
Place the vial back into the freezer desiccator.
Q3: My white/pale cream powder has started to look discolored and clumpy. What happened?
A3: Clumping and discoloration (often turning yellowish or brownish) are classic signs of hydrolysis. The material has likely been exposed to moisture. The clumping is due to the formation of the hygroscopic sulfonic acid and the absorption of water. The discoloration indicates the formation of other degradation byproducts. The material's purity is compromised, and its use may lead to inconsistent or failed reactions.
Q4: Can I store this compound as a solution for easier dispensing?
A4: While convenient, this is not recommended for long-term storage. Sulfonyl chlorides are highly reactive and can degrade even in anhydrous aprotic solvents over time. If you must prepare a stock solution for immediate or short-term use (i.e., for a series of reactions within the same day), use a high-purity, anhydrous, aprotic solvent (e.g., Dichloromethane, Toluene, Diethyl ether) that has been passed through a solvent purification system or stored over molecular sieves. Prepare the solution under an inert atmosphere and store it in the freezer, but use it as quickly as possible. Never use protic solvents like alcohols, as they will react to form sulfonate esters.[1]
Q5: What are the primary materials this compound is incompatible with?
A5: Avoid all contact with the following:
-
Strong Bases: (e.g., hydroxides, amines) Will cause rapid decomposition or reaction.[5][6][13]
-
Alcohols: Reacts to form sulfonate esters.[1]
-
Strong Oxidizing Agents: Can lead to vigorous, uncontrolled reactions.[5][6]
Troubleshooting Guide: Assessing Compound Integrity
If you suspect decomposition, follow this diagnostic workflow to assess the reagent's condition.
Caption: Troubleshooting flowchart for assessing reagent quality.
Protocols for Optimal Stability
Protocol 1: Recommended Storage Procedure
| Parameter | Short-Term Storage (In-Use) | Long-Term Archival Storage | Rationale |
| Temperature | -20°C | -20°C | Slows the rate of all chemical degradation pathways. |
| Atmosphere | Tightly sealed vial, purged with N₂/Ar after each use. | Factory-sealed container or ampule under inert gas. | Prevents contact with atmospheric moisture and oxygen.[10][12] |
| Environment | Inside a desiccator (in freezer). | Inside a desiccator (in freezer). | Provides a secondary barrier against ambient moisture ingress.[5] |
| Light | Store in an amber vial or dark location. | Store in an amber vial or dark location. | Prevents potential photochemical decomposition. |
Protocol 2: Procedure for Handling and Dispensing the Reagent
This protocol is designed to minimize exposure to atmospheric contaminants.
-
Equilibration: Remove the sealed container from the -20°C freezer and place it in a desiccator at room temperature. Allow it to warm completely to ambient temperature (minimum 30-60 minutes). DO NOT open a cold container.
-
Inert Environment Transfer: Transfer the container into a glove box or glove bag with a positive pressure of dry nitrogen or argon.
-
Dispensing: Open the container and quickly weigh the desired amount of the solid into a tared, dry vial. Work efficiently to minimize the time the bulk material is exposed.
-
Purge and Reseal: Before closing the main container, flush the headspace with a gentle stream of dry nitrogen or argon for 10-15 seconds.
-
Secure Closure: Immediately reseal the cap tightly. For extra security, wrap the cap-vial interface with Parafilm®.
-
Return to Storage: Place the sealed container back into its desiccator and return it to the -20°C freezer.
By adhering to these principles and protocols, you can significantly extend the shelf-life of your this compound, ensuring its reactivity and purity for your critical research and development applications.
References
- Iino, M., et al. (1980). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry.
- King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
-
Iino, M., et al. (1980). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry. [Link]
- Robertson, R. E. (1965). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
- Ameduri, B., & Sage, J. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]
- Moody, T. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development.
-
Maybridge. 3-Thiophenesulfonyl chloride - SAFETY DATA SHEET. [Link]
- van Aller, R. T., et al. (1965). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry.
- Cassaday, J. T. (1951). Method of stabilizing aliphatic sulfonyl-chlorides.
-
Lee, L. C., et al. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. The Journal of Chemical Physics. [Link]
-
Wikipedia. Methanesulfonyl chloride. [Link]
-
Loba Chemie. THIONYL CHLORIDE FOR SYNTHESIS - Safety Data Sheet. [Link]
-
Wikipedia. Sulfonyl halide. [Link]
-
Gatti, F., et al. (2018). Light‐Responsive Oligothiophenes Incorporating Photochromic Torsional Switches. Chemistry – A European Journal. [Link]
-
Capozzi, G., et al. (1996). Dimerization reactions with oxidized brominated thiophenes. ResearchGate. [Link]
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Light‐Responsive Oligothiophenes Incorporating Photochromic Torsional Switches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. rsc.org [rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Work-up Procedures for Reactions Involving 4,5-Dibromothiophene-2-sulfonyl chloride
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for handling reactions with 4,5-Dibromothiophene-2-sulfonyl chloride. This highly reactive intermediate is a valuable building block for introducing the dibromothiophene sulfonamide moiety, a common scaffold in medicinal chemistry.[1][2] However, its reactivity, particularly its sensitivity to moisture, presents specific challenges during reaction work-up. This guide provides troubleshooting solutions and answers to frequently asked questions to ensure successful outcomes in your synthetic workflows.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions involving this compound, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction has a very low yield, and a significant portion of my starting material seems to have disappeared. What is the most likely cause?
Answer: The most probable cause of low yield is the premature hydrolysis of the this compound starting material. Sulfonyl chlorides are highly susceptible to moisture, reacting with water to form the corresponding 4,5-Dibromothiophene-2-sulfonic acid.[3][4] This sulfonic acid byproduct is unreactive towards amines under standard sulfonamide formation conditions and is typically lost to the aqueous phase during work-up, leading to an apparent disappearance of mass and a poor yield of the desired product.
Causality & Solution:
-
Cause: Inadequate drying of glassware, use of non-anhydrous solvents, or exposure of reagents to atmospheric moisture.
-
Preventative Measures:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum) and cooled under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) should be passed through activated alumina columns or dried using appropriate drying agents.[5]
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas to prevent ingress of atmospheric moisture.[6]
-
Reagent Quality: Use a fresh bottle of this compound or ensure it has been stored properly in a desiccator.[6]
-
Question 2: After quenching the reaction and performing an aqueous work-up, I have a significant amount of a baseline spot on my TLC plate that is not my product. What is this impurity?
Answer: The baseline spot observed on a silica gel TLC plate is almost certainly the 4,5-Dibromothiophene-2-sulfonic acid byproduct from the hydrolysis of the starting sulfonyl chloride.[3][6] Sulfonic acids are highly polar and often ionic (as a salt after a basic wash), causing them to adhere strongly to the polar silica gel stationary phase and remain at the origin (baseline).
Causality & Solution:
-
Cause: As discussed in Question 1, this is due to the hydrolysis of the sulfonyl chloride.
-
Work-up Strategy: The sulfonic acid can be effectively removed from the organic layer by performing a basic aqueous wash.
-
Procedure: During the liquid-liquid extraction, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (~5%) solution of sodium hydroxide (NaOH).[3] The base will deprotonate the acidic sulfonic acid, forming a water-soluble sulfonate salt that partitions into the aqueous layer.
-
Verification: After the basic wash, the baseline spot on the TLC of the organic layer should be significantly diminished or completely absent.
-
Question 3: My crude NMR shows the desired sulfonamide product, but it is contaminated with unreacted amine and a salt. How can I best purify this mixture?
Answer: This is a common scenario resulting from using an excess of the amine nucleophile and a tertiary amine base (like triethylamine or pyridine). The salt is the hydrochloride salt of the base. A standard acidic wash during the work-up is the most effective way to remove both impurities.
Causality & Solution:
-
Cause: The amine starting material and the tertiary amine base are basic. The HCl generated during the reaction protonates the base to form a salt (e.g., triethylammonium chloride).
-
Work-up Strategy:
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl).[3] This will protonate the basic starting amine and the tertiary amine base, converting them into their corresponding water-soluble ammonium salts. These salts will then partition into the aqueous layer.
-
Sequential Washes: A complete aqueous work-up should involve sequential washes to remove all major impurity types. A typical and effective sequence is:
-
1M HCl (aq): Removes unreacted amines and basic catalysts.
-
Saturated NaHCO₃ (aq): Removes unreacted sulfonyl chloride (as sulfonic acid) and neutralizes any residual acid.
-
Brine (Saturated NaCl aq): Removes the bulk of the dissolved water from the organic layer before the final drying step.[3]
-
-
Table 1: Standard Aqueous Work-up Protocol Summary
| Wash Solution | Purpose | Impurities Removed |
|---|---|---|
| 1M HCl (aq) | Protonates basic compounds | Excess amine starting material, tertiary amine bases (e.g., triethylamine, pyridine). |
| Sat. NaHCO₃ (aq) | Neutralizes acid & removes sulfonic acid | Residual HCl, 4,5-Dibromothiophene-2-sulfonic acid (hydrolysis byproduct).[3] |
| Brine (Sat. NaCl aq) | Reduces water content in organic phase | Bulk water, helps prevent emulsions. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability?
A1: Due to its high reactivity with water, this compound must be stored under anhydrous conditions.[3][4] It should be kept in a tightly sealed container, preferably under an inert atmosphere, and stored in a desiccator away from moisture and heat. The storage temperature should be kept cool, as indicated by supplier recommendations.[7]
Q2: Can I use an aqueous base like sodium hydroxide during the reaction (i.e., Schotten-Baumann conditions)?
A2: While Schotten-Baumann conditions can be used for some sulfonamide syntheses, it is generally not recommended for sensitive substrates like this compound.[3] Using an aqueous base dramatically increases the rate of the competing hydrolysis reaction, which will likely lead to very low yields of the desired sulfonamide. A non-nucleophilic organic base such as pyridine or triethylamine in an anhydrous organic solvent is the preferred method.[3]
Q3: What is the best method to monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most convenient and effective method for monitoring the reaction.[5] Spot the reaction mixture on a silica gel plate alongside spots of your starting amine and this compound. The reaction is complete when the spot corresponding to the limiting reagent (usually the sulfonyl chloride) has been completely consumed. The product, a sulfonamide, will typically have an Rf value intermediate between the starting amine and the less polar sulfonyl chloride.
Q4: My sulfonamide product is proving difficult to purify by column chromatography. What are some alternative strategies?
A4: If standard silica gel chromatography is not providing adequate separation, consider the following:
-
Solvent System Optimization: Systematically screen different solvent systems for TLC to find an eluent that gives a better separation between your product and the impurities. The target Rf for the product should be around 0.25-0.35 for optimal separation on a column.[8]
-
Gradient Elution: If you are using isocratic (constant solvent mixture) elution, switching to a gradient elution can improve separation. Start with a less polar solvent system and gradually increase the polarity.[9]
-
Recrystallization: If your product is a solid and of reasonable purity (>90%), recrystallization can be an excellent and scalable purification method.[10] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.
-
Alternative Stationary Phases: If silica gel is not effective, consider other stationary phases. For reverse-phase chromatography, C18-functionalized silica can offer a different selectivity.[9]
Experimental Protocol: General Aqueous Work-up
This protocol outlines a standard procedure for quenching and working up a reaction between this compound and an amine.
-
Reaction Quench: Once the reaction is deemed complete by TLC, cool the reaction mixture in an ice-water bath. Slowly add deionized water to quench any remaining reactive species.
-
Dilution: Dilute the mixture with an appropriate water-immiscible organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Transfer: Transfer the entire mixture to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl (aq). Stopper the funnel, invert, and vent. Shake gently at first, then more vigorously for ~30 seconds. Allow the layers to separate and drain the aqueous (bottom) layer if using DCM, or the organic (top) layer if using EtOAc.
-
Base Wash: Add an equal volume of saturated NaHCO₃ (aq) to the organic layer. Shake, venting frequently to release CO₂ gas. Allow the layers to separate and discard the aqueous layer.
-
Brine Wash: Add an equal volume of brine (saturated NaCl solution). Shake and separate the layers.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.
-
Purification: Purify the crude product as required, typically by flash column chromatography or recrystallization.[5][10]
Visualization: Work-up Decision Workflow
The following diagram illustrates the logical steps and rationale behind a standard aqueous work-up for a sulfonamide synthesis reaction.
Caption: A flowchart for the aqueous work-up of sulfonamide reactions.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- Gesto, D. S., Zucolotto, V., & Basseres, D. S. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Scientific Reports, 11(1), 8174.
- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.). BenchChem.
- BenchChem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester.
- Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). University of Wisconsin-Whitewater.
- 4,5-Dibromothiophene-2-sulphonyl chloride | 81606-31-7. (2023). ChemicalBook.
- Sultana, N., & Arayne, M. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(10), 2567-2586.
- This compound, 97%. (n.d.). Thermo Fisher Scientific.
- Application Note: High-Purity Isolation of 3-Thiophenemethanol using Flash Column Chromatography. (n.d.). BenchChem.
- Al-Ghorbani, M., & Yusoff, M. M. (2022). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication, 1(1), 1-10.
- The Versatility of Thiophene Sulfonamides: Focusing on CAS 160982-11-6 for Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound Safety Data Sheet. (n.d.). SynQuest Laboratories, Inc.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4,5-Dibromothiophene-2-sulphonyl chloride | 81606-31-7 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Characterization of 4,5-Dibromothiophene-2-sulfonyl Chloride Derivatives
Welcome to the technical support center for the characterization of 4,5-dibromothiophene-2-sulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this highly reactive and synthetically valuable class of compounds. My aim is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your results.
The unique combination of a dibrominated thiophene core and a reactive sulfonyl chloride functional group presents a specific set of analytical challenges. This guide will address these head-on, providing practical, field-proven advice.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary stability concerns with this compound derivatives?
-
Why do I see broad peaks in my ¹H NMR spectrum?
-
My mass spectrum shows multiple peaks around the expected molecular ion. Is my sample impure?
-
Can I use reverse-phase HPLC for purity analysis of my sulfonyl chloride?
-
What are the expected major impurities in a synthesis of a 4,5-dibromothiophene-2-sulfonamide?
-
-
Troubleshooting Guides
-
Guide 1: Inconsistent NMR Spectroscopic Data
-
Problem: Shifting peaks, appearance of new signals, or poor resolution.
-
Troubleshooting Workflow & Protocol
-
-
Guide 2: Ambiguous Mass Spectrometry Results
-
Problem: Difficulty in identifying the molecular ion and interpreting fragmentation patterns.
-
Troubleshooting Workflow & Protocol
-
-
Guide 3: Challenges in Chromatographic Purity Assessment
-
Problem: On-column degradation, poor peak shape, or non-reproducible results.
-
Troubleshooting Workflow & Protocol
-
-
-
References
Frequently Asked Questions (FAQs)
What are the primary stability concerns with this compound derivatives?
The primary stability concern is their high susceptibility to hydrolysis.[1][2][3][4] The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by nucleophiles, with water being a ubiquitous and problematic one. This reaction converts the sulfonyl chloride to the corresponding sulfonic acid, which will complicate characterization and subsequent reactions.[5][6][7]
Key Considerations:
-
Handling: Always handle these compounds under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.[1]
-
Storage: Store in a desiccator or a glovebox, away from moisture. The stability of heteroaromatic sulfonyl chlorides can be poor, with hydrolysis being a common decomposition pathway.[8][9]
-
Solvents for Analysis: For techniques like NMR, use freshly opened deuterated solvents or solvents dried over molecular sieves. Even trace amounts of water can lead to the appearance of the sulfonic acid peak in your spectra over time.
Why do I see broad peaks in my ¹H NMR spectrum?
Broad peaks in the ¹H NMR spectrum of a this compound derivative can arise from several factors:
-
Quadrupolar Broadening: While not from the bromine itself, interaction with other quadrupolar nuclei in the molecule or solvent can sometimes contribute to line broadening.
-
Unresolved Coupling: The single proton on the thiophene ring will couple to the two bromine isotopes (⁷⁹Br and ⁸¹Br), although this is not typically resolved. More likely, slow conformational changes or aggregation at higher concentrations can lead to peak broadening.
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals, often from catalysts used in synthesis, can cause significant line broadening.
-
Sample Degradation: A mixture of the sulfonyl chloride and its hydrolysis product, the sulfonic acid, can be in slow exchange, leading to broadened peaks.
My mass spectrum shows multiple peaks around the expected molecular ion. Is my sample impure?
Not necessarily. This is a classic hallmark of a bromine-containing compound.[10] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.5% and ~49.5%, respectively).[10] For a molecule containing two bromine atoms, like your 4,5-dibromothiophene derivative, you will observe a characteristic isotopic pattern for the molecular ion:
-
M: A peak corresponding to the molecule with two ⁷⁹Br atoms.
-
M+2: A peak corresponding to the molecule with one ⁷⁹Br and one ⁸¹Br atom. This peak will be approximately twice the intensity of the M peak.
-
M+4: A peak corresponding to the molecule with two ⁸¹Br atoms. This peak will be approximately the same intensity as the M peak.
Therefore, you should expect to see a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of roughly 1:2:1.[10] This pattern is a strong indicator that your compound contains two bromine atoms.
Can I use reverse-phase HPLC for purity analysis of my sulfonyl chloride?
Yes, but with caution. Reverse-phase HPLC, especially when coupled with mass spectrometry (LC-MS), is a powerful tool for purity assessment.[11][12] However, the aqueous mobile phases commonly used can lead to on-column hydrolysis of the reactive sulfonyl chloride.
To mitigate this:
-
Use a fast gradient: Minimize the time the compound spends on the column.
-
Employ aprotic solvents: If possible, use a normal-phase HPLC method with non-aqueous mobile phases.[13]
-
Acidify the mobile phase: Using a small amount of an acid like formic acid can sometimes suppress the hydrolysis rate.
-
Low Temperature: Running the column at a lower temperature can also slow down degradation.
What are the expected major impurities in a synthesis of a 4,5-dibromothiophene-2-sulfonamide?
When synthesizing a sulfonamide from this compound and an amine, you might encounter the following impurities:
-
Starting Amine: Unreacted amine starting material.
-
4,5-Dibromothiophene-2-sulfonic acid: The hydrolysis product of your starting sulfonyl chloride.[5][6] This is often the most common impurity if the reaction was not performed under strictly anhydrous conditions.
-
Bis-sulfonamide: If a primary amine (R-NH₂) is used, it's possible, though less common, for a secondary reaction to occur where the newly formed sulfonamide's N-H is deprotonated and reacts with another molecule of the sulfonyl chloride.
-
Impurities from the synthesis of the sulfonyl chloride: Depending on the synthetic route to this compound, you may have carried over impurities such as incompletely brominated thiophene derivatives.
Troubleshooting Guides
Guide 1: Inconsistent NMR Spectroscopic Data
Problem: You are observing shifting peaks, the appearance of new signals, or poor resolution in the NMR spectra of your this compound derivative.
Causality: This is often due to the compound's reactivity, particularly its sensitivity to moisture. The electron-withdrawing nature of the sulfonyl chloride group and the two bromine atoms makes the thiophene proton highly deshielded. Any change in the electronic environment, such as hydrolysis to the sulfonic acid, will significantly alter the chemical shift of this proton.
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent NMR data.
Detailed Protocol: Sample Preparation for NMR
-
Dry the NMR tube: Place the NMR tube in an oven at >100 °C for at least 2 hours and cool it in a desiccator before use.
-
Use Anhydrous Solvent: Use a deuterated solvent from a fresh, sealed ampule. For particularly sensitive compounds, consider using a solvent that has been stored over activated molecular sieves. Common solvents for these derivatives include CDCl₃ and DMSO-d₆.
-
Sample Preparation: In a dry environment (e.g., a glovebox or under a stream of inert gas), weigh your compound into a clean, dry vial.
-
Dissolution: Add the deuterated solvent via a dry syringe and gently agitate to dissolve the sample.
-
Transfer: Quickly transfer the solution to the dry NMR tube and cap it securely.
-
Immediate Analysis: Analyze the sample by NMR as soon as possible to minimize the risk of degradation in the solvent.
| Expected ¹H NMR Chemical Shifts | Typical Range (ppm) | Notes |
| Thiophene-H | 7.5 - 8.5 | The single proton is significantly deshielded by the two bromine atoms and the sulfonyl chloride group. |
| Sulfonic Acid-OH | 10 - 13 | If hydrolysis has occurred, a broad peak may appear in this region. Its position is concentration and solvent dependent. |
Guide 2: Ambiguous Mass Spectrometry Results
Problem: You are having difficulty identifying the molecular ion and interpreting the fragmentation pattern of your this compound derivative.
Causality: The presence of two bromine atoms and one chlorine atom, all with significant isotopes, creates a complex isotopic pattern. Additionally, the sulfonyl chloride moiety is prone to characteristic fragmentation pathways.
Troubleshooting Workflow
Caption: Workflow for interpreting mass spectra of halogenated compounds.
Data Presentation: Common Fragmentation Patterns
| Fragmentation | Mass Loss (Da) | Resulting Fragment | Notes |
| Loss of Chlorine Radical | 35/37 | [M-Cl]⁺ | You will still see the dibromo isotopic pattern in this fragment. |
| Loss of Sulfur Dioxide | 64 | [M-SO₂]⁺ | This is a common fragmentation pathway for sulfonyl compounds.[11] |
| Loss of SO₂Cl | 99/101 | [M-SO₂Cl]⁺ | This will result in the 4,5-dibromothienyl cation. |
Example Calculation for this compound (C₄HBr₂ClO₂S₂):
-
Exact Mass (using ⁷⁹Br, ³⁵Cl): 339.74 Da
-
M Peak Cluster:
-
M (²⁷⁹Br, ¹³⁵Cl): ~340 Da (Relative Intensity ~1)
-
M+2 (¹⁷⁹Br, ¹⁸¹Br, ¹³⁵Cl OR ²⁷⁹Br, ¹³⁷Cl): ~342 Da (Relative Intensity ~2)
-
M+4 (²⁸¹Br, ¹³⁵Cl OR ¹⁷⁹Br, ¹⁸¹Br, ¹³⁷Cl): ~344 Da (Relative Intensity ~1)
-
Guide 3: Challenges in Chromatographic Purity Assessment
Problem: You are experiencing on-column degradation, poor peak shape, or non-reproducible results when analyzing your this compound derivative by HPLC or LC-MS.
Causality: The high reactivity of the sulfonyl chloride group is the primary culprit.[4] Standard reverse-phase conditions (aqueous mobile phases, room temperature) can promote hydrolysis, leading to a peak for the sulfonic acid and a diminished peak for your target compound.
Troubleshooting Workflow
Caption: Workflow for troubleshooting HPLC analysis of reactive compounds.
Detailed Protocol: Optimized LC-MS Method for Sulfonyl Chlorides
This protocol aims to minimize on-column hydrolysis.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C (or lower if degradation is still observed).
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B
-
5.0 min: 5% B
-
-
Injection Volume: 1-2 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile or another aprotic solvent immediately before injection.
Rationale: The rapid gradient minimizes the residence time of the analyte on the column, reducing the opportunity for hydrolysis.[12] The formic acid helps to maintain a low pH, which can suppress the rate of water-mediated nucleophilic attack on the sulfonyl chloride.
References
- Benchchem. A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Derivatives.
-
Acta Crystallographica Section E: Crystallographic Communications. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[11][12]thieno[3,2-j]phenanthridine and (E). Available from:
- ChemicalBook. Thiophene-2-sulfonyl chloride(16629-19-9).
- Benchchem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- Benchchem. A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride.
- New Journal of Chemistry (RSC Publishing). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region.
- ChemicalBook. 2-Thiophenesulfonyl chloride(16629-19-9) 13C NMR spectrum.
- SIELC Technologies. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column.
- Taylor & Francis Online. Full article: Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on 2-Amino Thiophene Derivative.
- NIST WebBook. Thiophene, 3-bromo-.
- SpectraBase. Thiophene-2-sulfonyl chloride - Optional[13C NMR] - Chemical Shifts.
- Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Reddit. Hydrolysis stable sulfonyl chlorides : r/chemistry.
- PubChem. 2-Thiopheneacetyl chloride | C6H5ClOS | CID 162362.
- NIH. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- National Institute of Standards and Technology. Thiophene, 2-bromo- - the NIST WebBook.
- Journal of the American Chemical Society. Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics.
- Books. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- ChemRxiv | Cambridge Open Engage. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry.
- ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- PubMed. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin.
- ChemicalBook. Thiophene(110-02-1) 1H NMR spectrum.
- BLD Pharm. 16629-19-9|Thiophene-2-sulfonyl chloride|BLD Pharm.
- ACS Publications. Separation and Characterization of Reactive and Non-Reactive Sulfur in Petroleum and Its Fractions | Energy & Fuels.
- The Royal Society of Chemistry. Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments.
- YouTube. Bromo pattern in Mass Spectrometry.
- Wikipedia. Sulfonyl halide.
- YouTube. Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence.
- ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram.
- PubMed Central. Understanding the effect of thiophene sulfur on brominated petroleum coke for elemental mercury capture from flue gases.
- ChemicalBook. 4,5-Dibromothiophene-2-sulphonyl chloride | 81606-31-7.
- Synthesis of sulfonyl chloride substrate precursors.
- PMC - NIH. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- PMC. Reactive sulfur species and their significance in health and disease.
- Agilent. Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas.
- SGS USA. Sulfur Compound Testing.
- VSNCHEM. vt20264 this compound.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- Fisher Scientific. This compound, 97%.
- Thermo Fisher Scientific. This compound, 97%.
- MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
- Sci-Hub. THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES.
Sources
- 1. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. 2-Thiopheneacetyl chloride | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Safely Scaling Up Reactions with 4,5-Dibromothiophene-2-sulfonyl chloride
Welcome to the Technical Support Center for the safe and effective use of 4,5-Dibromothiophene-2-sulfonyl chloride in scaled-up chemical reactions. This guide is intended for researchers, scientists, and drug development professionals. Here, we address common challenges and frequently asked questions to ensure your experiments are conducted with the highest degree of safety and scientific rigor.
Frequently Asked Questions (FAQs)
What are the primary hazards associated with this compound?
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also moisture-sensitive and will react with water, including atmospheric moisture, to release corrosive and toxic gases such as hydrogen chloride (HCl) and sulfuric acid.[2][3] Inhalation of its vapors can cause severe irritation to the respiratory system.[2][3]
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage.
-
Moisture Sensitive: Reacts with water to produce toxic and corrosive fumes.[2][3]
-
Inhalation Hazard: Vapors can severely irritate the respiratory tract.[2]
What are the critical considerations when scaling up reactions involving this compound?
Scaling up reactions with this compound introduces significant safety and operational challenges. The primary concerns are thermal management, efficient mixing, and the safe handling of byproducts.[4]
-
Thermal Management: Reactions involving sulfonyl chlorides are often highly exothermic.[4] Inadequate heat dissipation on a larger scale can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially leading to a dangerous rise in temperature and pressure.[2][5]
-
Mixing and Mass Transfer: Achieving efficient mixing is more challenging in larger reactors. Poor mixing can create localized "hot spots" where the temperature is significantly higher than the bulk, leading to side reactions and decomposition.[4]
-
Byproduct and Off-Gas Management: The reaction of this compound often generates gaseous byproducts like hydrogen chloride (HCl). A robust off-gas scrubbing system is essential to neutralize these corrosive and toxic gases before they are released.[4]
Troubleshooting Guide
Issue 1: My reaction is showing an uncontrolled temperature increase.
An uncontrolled temperature increase is a sign of a potential thermal runaway, a serious safety hazard.[2][5]
Immediate Actions:
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity.
-
Emergency Quenching (if safe and planned for): If the temperature continues to rise and you have a pre-planned and tested quenching procedure, execute it with extreme caution.
Root Cause Analysis and Prevention:
-
Inadequate Heat Removal: The heat generated by the reaction is exceeding the cooling capacity of your reactor.[5]
-
Poor Mixing: Localized hot spots can initiate a runaway reaction.[4]
-
Solution: Ensure your reactor's agitation is sufficient for the scale and viscosity of the reaction mixture. The choice of impeller and stirring speed is critical.
-
-
Incorrect Reagent Addition Rate: Adding a reactive reagent too quickly can overwhelm the cooling system.
-
Solution: Control the addition rate of reagents to match the heat removal capacity of your reactor. Automated dosing systems are highly recommended for larger scales.[4]
-
Experimental Protocols and Workflows
General Protocol for a Laboratory-Scale Reaction with this compound
This protocol provides a general framework. Always adapt it to your specific reaction and perform a thorough risk assessment before starting any experiment.
Materials:
-
This compound
-
Amine or alcohol nucleophile
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Nitrogen or Argon supply
-
Dry glassware
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the amine or alcohol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound in the anhydrous solvent.
-
Slowly add the this compound solution to the cooled amine/alcohol solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. This should be done in a well-ventilated fume hood.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Workflow for Scaling Up Reactions
Scaling up requires a systematic approach to ensure safety and reproducibility.
Caption: A phased approach to scaling up chemical reactions.
Data Presentation
Table 1: Key Safety and Physical Property Data for this compound
| Property | Value | Source |
| CAS Number | 81606-31-7 | [8] |
| Molecular Formula | C₄HBr₂ClO₂S₂ | [9] |
| Molecular Weight | 340.44 g/mol | [9] |
| Appearance | Yellow solid | - |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [1] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [1] |
Table 2: Troubleshooting Common Issues in Scale-Up
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction- Product hydrolysis during work-up- Side reactions | - Monitor reaction to completion using TLC/LC-MS.- Minimize contact with water during work-up; use cold and rapid neutralization.[10]- Maintain strict temperature control to minimize side product formation. |
| Product is an Oil Instead of a Solid | - Residual solvent- Impurities | - Dry the product under high vacuum.- Purify via column chromatography or recrystallization. |
| Difficult to Stir Reaction Mixture | - High concentration- Precipitation of intermediates or product | - Use a suitable co-solvent to maintain a stirrable slurry.- Employ a reactor with a more powerful overhead stirrer. |
| Excessive Fuming During Quenching | - Quenching too rapidly- Insufficient cooling of quench solution | - Add the reaction mixture to the quench solution slowly and in a controlled manner.- Ensure the quench solution is well-agitated and maintained at a low temperature (e.g., using an ice/salt bath). |
Advanced Topics
Continuous Flow Chemistry as a Safer Alternative
For highly exothermic and hazardous reactions, continuous flow chemistry offers significant safety advantages over traditional batch processing.[11][12]
Benefits of Flow Chemistry:
-
Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat removal, significantly reducing the risk of thermal runaway.[12]
-
Smaller Reaction Volumes: At any given time, only a small amount of hazardous material is in the reactor, minimizing the consequences of any potential incident.
-
Precise Control: Flow chemistry systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and potentially higher yields.[12]
Caption: Comparison of thermal risk in batch vs. flow chemistry.
References
- Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides - Benchchem.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications.
- This compound, 97% 1 g | Buy Online - Fisher Scientific.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - ResearchGate.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PubMed Central.
- Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633.
- Risk analysis of gaseous SO 3 sulfonation reactor system based on HAZOP-LOPA.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing).
- SULFURYL CHLORIDE - CAMEO Chemicals - NOAA.
- Practical approach to prediction and prevention of runaway reactions.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications.
- Chemical reaction hazards and the risk of thermal runaway INDG254.
- Runaway reactions, case studies, lessons learned - ARIA.
- In Situ Sulfonated Mesoporous Polydivinylbenzene as a Solid Acid Catalyzed the Condensation of Phenol and Acetone | Request PDF - ResearchGate.
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov.
- Sulfonyl Chloride Production Line - Zauxi.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online.
- The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells - RSC Advances (RSC Publishing).
- Process Safety Management in Manufacturing: A Primer - Veriforce.
- 4,5-Dibromothiophene-2-sulphonyl chloride | 81606-31-7 - ChemicalBook.
- This compound, 97% | Fisher Scientific.
- vt20264 this compound - VSNCHEM.
- Reactions of Sulfonyl Chlorides and Unsaturated Compounds.
- 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry - Saskoer.ca.
- Sulfonation and Sulfation Processes - Chemithon.
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchGate.
- Alcohol to Bromide/Chloride/Iodide using Appel reaction - Organic Synthesis.
- Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates | ACS Catalysis - ACS Publications.
- A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - NIH.
- 23.9: Amines as Nucleophiles - Chemistry LibreTexts.
- THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES - Sci-Hub.
- 3.1.7: Reactions of Alcohols - Chemistry LibreTexts.
- Recent advances in synthesis of sulfonamides: a review - CHEMISTRY & BIOLOGY INTERFACE.
- Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy - PubMed.
- 10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts.
- This compound, 97% - Thermo Fisher Scientific.
- This compound, 97% 1 g | Buy Online - Thermo Fisher Scientific.
- This compound, 97%, Thermo Scientific Chemicals - Chembeez.
- Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran - MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. icheme.org [icheme.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cedrec.com [cedrec.com]
- 6. leap.epa.ie [leap.epa.ie]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4,5-Dibromothiophene-2-sulphonyl chloride | 81606-31-7 [chemicalbook.com]
- 9. This compound | VSNCHEM [vsnchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Exotherms in Reactions with Sulfonyl Chlorides
<_Step_2>
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for managing exothermic reactions involving sulfonyl chlorides. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the safe and successful execution of your experiments. As Senior Application Scientists, we understand the critical nature of controlling reaction exotherms, not only for safety but also for achieving desired product yield and purity.
Reactions involving sulfonyl chlorides are fundamental in organic synthesis, particularly for the formation of sulfonamides, which are prevalent in many pharmaceutical compounds.[1][2] However, these reactions are often highly exothermic, and without proper control, they can pose significant safety risks, including thermal runaway events.[3][4] This guide will walk you through common issues, their underlying causes, and proven strategies for mitigation.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during a reaction with sulfonyl chlorides.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
You observe a sudden and sharp rise in the internal reaction temperature that is not being controlled by your cooling system.
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the sulfonyl chloride or the nucleophile (e.g., amine).[5]
-
Enhance Cooling: Increase the cooling capacity. If using an ice bath, add more ice and salt. For a chiller, lower the setpoint.[5]
-
Ensure Vigorous Stirring: Good agitation is crucial for heat dissipation and preventing localized hot spots.[5]
-
Emergency Quench: If the temperature continues to climb, and you have a pre-planned quenching protocol, execute it by adding a suitable, pre-chilled quenching agent.[5]
-
-
Likely Causes & Long-Term Solutions:
-
Excessive Reagent Addition Rate: The rate of heat generation is surpassing the heat removal capacity of your cooling system.
-
Solution: Significantly reduce the addition rate. Employ a syringe pump for precise, controlled addition.
-
-
Inadequate Cooling: Your cooling bath or chiller may be insufficient for the reaction scale.
-
Solution: Use a larger cooling bath, a more efficient cooling medium (e.g., dry ice/acetone), or a more powerful chiller.
-
-
Poor Mixing: Inefficient stirring can lead to the formation of localized hot spots where the reaction accelerates.
-
Solution: Use an appropriately sized stir bar or an overhead mechanical stirrer for larger volumes. Ensure the vortex is visible and the mixture is homogenous.
-
-
Issue 2: Exotherm Occurs During Workup/Quenching
You've completed the reaction, and upon adding a quenching agent (like water), you observe a significant and unexpected exotherm.
-
Immediate Actions:
-
Slow Down/Stop Addition: Immediately halt or reduce the rate of addition of the quenching agent.
-
Cool the Quenching Vessel: Ensure the vessel receiving the reaction mixture is adequately cooled in an ice bath.
-
Vigorous Stirring: Maintain strong agitation in the quenching vessel to dissipate heat.
-
-
Likely Causes & Long-Term Solutions:
-
Unreacted Sulfonyl Chloride: The initial reaction did not go to completion, leaving residual, highly reactive sulfonyl chloride. The hydrolysis of sulfonyl chlorides is exothermic.[6][7]
-
Solution: Implement a pre-quench step. Before adding water, slowly add a less reactive nucleophile like cold isopropanol to consume the remaining sulfonyl chloride.[5] Monitor the temperature during this addition. Once the exotherm from the alcohol quench ceases, you can then proceed with the slow addition of cold water.[5]
-
-
Adding Quenching Agent Too Quickly: Rapid addition of the quenching agent to the reaction mixture can cause a localized, violent exotherm.[8]
-
Solution: Always add the reaction mixture slowly to a well-stirred, cooled quenching solution. Never add the quenching solution directly to the reaction vessel. [8]
-
-
Issue 3: Low Yield and Formation of Oily Byproducts
After workup, the desired product yield is low, and you've isolated an impure, oily substance instead of the expected solid.
-
Likely Causes & Long-Term Solutions:
-
Hydrolysis of Sulfonyl Chloride: The presence of moisture in your reagents or solvents can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is often an oily and difficult-to-remove impurity.[6][7]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[8]
-
-
Side Reactions from Elevated Temperatures: Poorly controlled exotherms can lead to decomposition and the formation of various side products.
-
Solution: Maintain strict temperature control throughout the reaction by implementing the strategies outlined in Issue 1.
-
-
Incomplete Reaction: If the reaction did not proceed to completion, you will have a mixture of starting materials and products.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
-
-
Frequently Asked Questions (FAQs)
This section covers broader questions related to the safe handling and reaction of sulfonyl chlorides.
Q1: What are the primary hazards associated with sulfonyl chlorides? A1: Sulfonyl chlorides are corrosive and highly reactive compounds.[6] Key hazards include:
-
Reactivity with Water: They react exothermically with water and moisture to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[6] This reaction can be vigorous.
-
Corrosivity: They can cause severe burns to the skin and eyes and damage the respiratory tract if inhaled.[9]
-
Incompatibility: They are incompatible with strong oxidizing agents, strong bases, and amines.[10]
Q2: What personal protective equipment (PPE) is essential when working with sulfonyl chlorides? A2: A comprehensive suite of PPE is required:
-
Eye and Face Protection: Chemical safety goggles and a face shield.[6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[6]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood.[6]
Q3: How can I best control the temperature of a highly exothermic sulfonyl chloride reaction? A3: Effective temperature control is a combination of several factors:
-
Controlled Addition: This is the most critical factor. The slow, controlled addition of one reagent to the other ensures that the rate of heat generation never exceeds the rate of heat removal.
-
Efficient Cooling: Use a cooling bath with a large thermal mass and good surface area contact with the reaction flask.
-
Adequate Agitation: Prevents the formation of localized hot spots.
-
Dilution: Running the reaction at a lower concentration can help to moderate the exotherm, although this may also slow down the reaction rate.
Q4: What is the best way to quench a reaction containing unreacted sulfonyl chloride? A4: A controlled, two-step quench is the safest method.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a less reactive nucleophile, such as cold isopropanol, to consume the excess sulfonyl chloride. Monitor for the cessation of the exotherm.
-
Once the initial quench is complete, slowly add the reaction mixture to a separate, well-stirred, and cooled vessel containing an aqueous solution (e.g., water or a bicarbonate solution).
Q5: My sulfonyl chloride reagent has turned yellow. Can I still use it? A5: A yellow or brownish tint can indicate decomposition, which may affect the purity and reactivity of the material.[6] While it might be suitable for some applications, for reactions where high purity is critical, it is advisable to use fresh or purified reagent.
Data & Protocols
Table 1: Key Parameters for Managing Sulfonyl Chloride Exotherms
| Parameter | Recommendation | Rationale |
| Addition Rate | Slow and controlled (use of syringe pump recommended) | Prevents heat generation from overwhelming cooling capacity.[5] |
| Reaction Temperature | Typically 0-5 °C for amine reactions | Minimizes side reactions and allows for better control of the exotherm.[8] |
| Stirring | Vigorous, ensuring a visible vortex | Promotes efficient heat transfer and prevents localized hot spots.[5] |
| Solvent | Anhydrous, non-reactive solvent | Prevents premature hydrolysis of the sulfonyl chloride.[8] |
| Quenching | Slow addition of reaction mixture to a cooled quench solution | Avoids a violent, localized exotherm in the reaction vessel.[8] |
Protocol: General Procedure for a Controlled Reaction of a Sulfonyl Chloride with a Primary Amine
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.[5]
-
Sulfonyl Chloride Addition: In a separate flask, dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent.[5] Add this solution dropwise to the cooled amine solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.[5]
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 6-18 hours.[5] Monitor the progress by a suitable analytical method (e.g., TLC).
-
Controlled Quench: Once the reaction is complete, slowly add the reaction mixture to a separate beaker containing a vigorously stirred, cold saturated aqueous solution of sodium bicarbonate.
-
Workup: Proceed with the standard aqueous workup and extraction procedure.
Visualizing the Workflow
Decision Tree for Managing a Reaction Exotherm
This diagram outlines the decision-making process when an exotherm is detected.
Caption: Decision workflow for immediate actions upon detecting a runaway exotherm.
Conceptual Diagram of Heat Flow in a Batch Reactor
This diagram illustrates the balance between heat generation and heat removal.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. nj.gov [nj.gov]
Technical Support Center: Solvent Effects on the Reactivity of 4,5-Dibromothiophene-2-sulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 4,5-Dibromothiophene-2-sulfonyl chloride in your experiments. My aim is to equip you with the necessary knowledge to navigate the nuances of its reactivity, particularly concerning solvent effects, to ensure the success and reproducibility of your synthetic work.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable reagent in organic synthesis, primarily utilized for the preparation of sulfonamides and sulfonate esters. The electron-withdrawing nature of the two bromine atoms and the sulfonyl chloride group significantly influences the reactivity of the thiophene ring and the sulfonyl moiety. A thorough understanding of how solvents modulate this reactivity is paramount for achieving high yields and minimizing side reactions.
The primary reaction of interest for this compound is nucleophilic substitution at the sulfur atom. However, a competing and often problematic side reaction is hydrolysis of the sulfonyl chloride group by water, which can be present as an impurity in the solvent or introduced from the atmosphere. The choice of solvent is therefore a critical parameter that can dictate the outcome of your reaction.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound, with a focus on solvent-related causes and solutions.
Q1: My reaction is sluggish or not proceeding to completion. What could be the cause?
A1: A slow reaction rate can be attributed to several factors, primarily related to solvent choice and reaction conditions.
-
Inappropriate Solvent Polarity: While a polar solvent is generally beneficial for dissolving the ionic or polar reactants, its nature can significantly impact the reaction rate.
-
Polar Protic Solvents (e.g., alcohols, water): These solvents can solvate the nucleophile (e.g., an amine) through hydrogen bonding, which can reduce its nucleophilicity and slow down the reaction.[1] For reactions with this compound, using a polar protic solvent without a base can lead to solvolysis as the main reaction pathway.[2][3][4]
-
Non-Polar Solvents (e.g., hexane, toluene): While these solvents will not interfere with the nucleophile's reactivity, they may not be suitable for dissolving the starting materials, leading to a heterogeneous reaction mixture and slow kinetics.
-
-
Low Reaction Temperature: While cooling the reaction can help control exotherms and minimize side reactions, excessively low temperatures can significantly decrease the reaction rate.
Solutions:
-
Solvent Selection: For sulfonamide synthesis, consider using a polar aprotic solvent such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).[5] These solvents can dissolve the reactants without strongly solvating and deactivating the nucleophile.
-
Temperature Optimization: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) can be beneficial, provided the reactants and products are stable at that temperature.
-
Catalyst/Base: The addition of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction and drive the equilibrium towards the product.[5]
Q2: I am observing a significant amount of an insoluble white solid, and my desired product yield is low. What is happening?
A2: This is a classic sign of sulfonyl chloride hydrolysis. The insoluble white solid is likely the corresponding 4,5-dibromothiophene-2-sulfonic acid, formed by the reaction of the sulfonyl chloride with water.[5][6]
Causes:
-
Wet Solvents or Reagents: The most common cause is the presence of water in your solvent or amine.
-
Atmospheric Moisture: Conducting the reaction open to the air can allow atmospheric moisture to enter the reaction vessel.
Solutions:
-
Use Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents.
-
Dry Reagents: Ensure your amine is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider distilling it or storing it over molecular sieves.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to exclude moisture.[5]
Q3: My reaction is giving multiple products, making purification difficult. How can I improve the selectivity?
A3: The formation of multiple products can be due to side reactions of the starting material or the product.
-
Bis-sulfonylation of Primary Amines: If you are using a primary amine, it is possible for it to react with two molecules of the sulfonyl chloride to form a bis-sulfonated product.[5]
-
Reaction with the Solvent: In some cases, the solvent itself can react. For example, in alcoholic solvents, the formation of a sulfonate ester can compete with the desired sulfonamide formation.
Solutions:
-
Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to favor the formation of the monosulfonated product.[5]
-
Choice of Base: A bulky non-nucleophilic base can help to deprotonate the initially formed sulfonamide, preventing it from acting as a nucleophile in a second sulfonylation step.
-
Solvent Selection: Use an inert solvent that will not react with the sulfonyl chloride, such as DCM, THF, or ACN.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity of this compound in different types of solvents?
A1: The reactivity of this compound in nucleophilic substitution reactions is highly dependent on the solvent. Generally, the reaction proceeds via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom.[2][7]
-
Polar Aprotic Solvents (e.g., DCM, ACN, THF): These are often the solvents of choice. They are polar enough to dissolve the reactants but do not significantly solvate the nucleophile, leading to a faster reaction rate compared to protic solvents.[8]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can slow down the reaction with nucleophiles like amines due to hydrogen bonding. However, they can promote solvolysis, where the solvent itself acts as the nucleophile. The rate of solvolysis is influenced by both the solvent's nucleophilicity and its ionizing power.[2][3][4]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Reactions in these solvents are often slow due to poor solubility of the reactants.
Q2: How does the presence of the two bromine atoms on the thiophene ring affect the reactivity of the sulfonyl chloride?
A2: The two bromine atoms are strongly electron-withdrawing. This has two main effects:
-
Increased Electrophilicity of the Sulfur Atom: The electron-withdrawing nature of the dibromothienyl group makes the sulfur atom of the sulfonyl chloride more electron-deficient and therefore more susceptible to nucleophilic attack. This generally leads to a faster reaction rate compared to an unsubstituted thiophene-2-sulfonyl chloride.
-
Deactivation of the Thiophene Ring: The electron-withdrawing sulfonic acid group deactivates the thiophene ring towards electrophilic substitution.[9]
Q3: Can I use an aqueous base like sodium hydroxide for my sulfonamide synthesis?
A3: While the use of an aqueous base (Schotten-Baumann conditions) is possible for some sulfonyl chlorides, it is generally not recommended for this compound.[5] The high reactivity of the sulfonyl chloride towards hydrolysis means that in the presence of water and a strong base, the formation of the sulfonic acid will be a significant competing reaction, leading to low yields of the desired sulfonamide. A non-nucleophilic organic base in an anhydrous organic solvent is the preferred method.[5]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide using this compound
This protocol provides a reliable starting point for the synthesis of sulfonamides. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (1.5 eq) or Pyridine (1.5 eq)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq) and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the stirred amine solution at 0 °C.
-
Add the triethylamine or pyridine (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The choice of solvent can have a dramatic effect on the outcome of the reaction. The following table provides a qualitative summary of the expected outcomes in different solvent types for the reaction of this compound with an amine.
| Solvent Type | Solvent Examples | Expected Primary Reaction with Amine | Potential Side Reactions | Recommendation |
| Polar Aprotic | Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF) | Good to Excellent | Minimal with anhydrous conditions | Highly Recommended |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Poor | Significant solvolysis/hydrolysis | Not Recommended (unless solvolysis is the desired outcome) |
| Non-Polar | Hexane, Toluene, Diethyl ether | Poor to Moderate | Slow reaction due to poor solubility | Not Recommended (unless reactants are highly soluble) |
Visualizations
Diagram 1: General Reaction Scheme and Competing Pathways
Caption: Reaction pathways for this compound.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting guide for low sulfonamide yield.
References
-
D'Souza, M. J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914-925. [Link]
- BenchChem. (2025). common issues in sulfonamide synthesis and solutions.
- BenchChem. (2025).
- Kavitha, R., & Ananthalakshmi, S. (2016). Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 3(12), 1-6.
- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the R
-
4.7: Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. [Link]
-
Propanolysis of arenesulfonyl chlorides: Nucleophilic substitution at sulfonyl sulfur. (n.d.). Scilit. [Link]
- Synthesis of Sulfonamides. (2016, August 1). In Synthetic Methods in Drug Discovery: Volume 2.
-
Zhu, Y., et al. (2015). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. [Link]
-
Carreira, E. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]
-
Buchwald, S. L., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3394-3397. [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]
- BenchChem. (2025).
-
MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22037-22044. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan Group Website/files/publications/2023_JACS_Decarboxylative-Halosulfonylation.pdf]([Link] Macmillan Group Website/files/publications/2023_JACS_Decarboxylative-Halosulfonylation.pdf)
- Structure-Reactivity Correlation of Thiophene and Thiophene-2-Sulfonic Acid by Investigation of Rapid Kinetics of Bromin
- Kavitha, R., & Ananthalakshmi, S. (2016). Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 3(12), 1-6.
-
D'Souza, M. J., et al. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International journal of molecular sciences, 9(5), 914-925. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
D'Souza, M. J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (n.d.). MDPI. [Link]
- Carreira, E. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scilit.com [scilit.com]
- 8. allresearchjournal.com [allresearchjournal.com]
- 9. isca.me [isca.me]
Technical Support Center: Byproduct Formation and Removal in Thiophene Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Thiophene Chemistry. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to byproduct formation and removal during the synthesis and functionalization of thiophene derivatives. As Senior Application Scientists, we understand the nuances of these reactions and aim to provide practical, field-proven insights to enhance the efficiency and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during thiophene chemistry, offering explanations for their causes and detailed protocols for their resolution.
Issue 1: Formation of Dehalogenated Byproducts in Cross-Coupling Reactions
Q: I am performing a Suzuki-Miyaura cross-coupling reaction with a brominated thiophene, but I am observing a significant amount of the dehalogenated thiophene starting material in my crude product. How can I minimize this side reaction?
A: This is a common issue in palladium-catalyzed cross-coupling reactions involving halogenated heterocycles like thiophene. Dehalogenation is a competitive side reaction that can significantly lower the yield of the desired coupled product.[1][2]
Causality: The formation of dehalogenated byproducts often arises from the presence of water or other protic sources in the reaction mixture.[2] The organopalladium intermediate, formed after oxidative addition, can undergo protonolysis instead of the desired transmetalation with the boronic acid derivative. This is particularly problematic when the transmetalation step is slow.
Troubleshooting Steps & Solutions:
| Troubleshooting Step | Recommendation | Rationale |
| Solvent & Reagent Purity | Ensure all solvents and reagents are rigorously dried and degassed. Use anhydrous solvents and freshly opened or purified reagents. | Minimizing water content is crucial to suppress the protonolysis pathway that leads to dehalogenation.[2] |
| Base Selection | Consider using a non-aqueous or minimally aqueous base system. Anhydrous potassium carbonate or cesium fluoride can be effective alternatives to aqueous sodium or potassium carbonate solutions. | Reducing the amount of water introduced with the base directly limits the availability of protons for the side reaction.[2] |
| Catalyst and Ligand Choice | Experiment with different palladium catalysts and ligands. Electron-rich and bulky phosphine ligands can sometimes accelerate the desired cross-coupling pathway relative to dehalogenation. | The ligand can influence the electronics and sterics of the palladium center, affecting the relative rates of transmetalation and protonolysis. |
| Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase reaction rates, they might also favor side reactions. Running the reaction at the lowest effective temperature can improve selectivity. | Temperature affects the kinetics of all reaction pathways. A lower temperature may favor the desired coupling over dehalogenation. |
Experimental Protocol: Optimizing a Suzuki-Miyaura Coupling to Minimize Dehalogenation
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Reagents: Use anhydrous solvents (e.g., dioxane, toluene) and an anhydrous base (e.g., K₂CO₃, CsF). If using a boronic acid, ensure it is dry.
-
Reaction Setup: To a flame-dried Schlenk flask, add the brominated thiophene (1.0 equiv), the boronic acid (1.2-1.5 equiv), the anhydrous base (2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Degas the reaction mixture by bubbling with argon for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the ratio of the desired product to the dehalogenated byproduct.
Issue 2: Polymerization During Lithiation of Thiophenes
Q: When I attempt to lithiate my thiophene derivative with n-butyllithium (n-BuLi), I observe the formation of a significant amount of insoluble, dark-colored material, which I suspect is a polymer. How can I prevent this?
A: Polymerization is a known side reaction during the lithiation of thiophenes, especially at higher temperatures or with prolonged reaction times. This occurs through the reaction of the lithiated thiophene intermediate with unreacted thiophene.[3][4]
Causality: The lithiated thiophene is a potent nucleophile. If the subsequent electrophilic quench is not rapid and efficient, the lithiated species can attack the electrophilic C5 position of another thiophene molecule, initiating a polymerization cascade. This process is often irreversible and leads to a complex mixture of oligomers and polymers.
Troubleshooting Steps & Solutions:
| Troubleshooting Step | Recommendation | Rationale |
| Reaction Temperature | Maintain a very low reaction temperature, typically -78 °C (dry ice/acetone bath), during the addition of n-BuLi and the subsequent stirring period. | Low temperatures significantly reduce the rate of polymerization, allowing the desired lithiation to occur selectively.[5] |
| Addition Rate of n-BuLi | Add the n-BuLi solution dropwise to the thiophene solution with vigorous stirring. | Slow addition helps to maintain a low localized concentration of the highly reactive organolithium reagent, minimizing side reactions. |
| Reaction Time | Keep the time between the completion of n-BuLi addition and the addition of the electrophile to a minimum. Monitor the lithiation by quenching small aliquots. | Prolonged exposure of the lithiated thiophene to the reaction conditions increases the likelihood of polymerization. |
| Choice of Lithiating Agent | Consider using a less reactive organolithium reagent, such as sec-butyllithium or tert-butyllithium, if n-BuLi proves too reactive. | These reagents can sometimes offer better selectivity, although their use may require different reaction conditions. |
Experimental Protocol: Quenching Study for Thiophene Lithiation
This protocol helps determine the optimal time for adding the electrophile after lithiation.
-
Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the thiophene derivative in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.05 equiv) dropwise while maintaining the temperature at -78 °C.
-
Aliquots: Once the n-BuLi addition is complete, start a timer. At regular intervals (e.g., 15, 30, 45, and 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture with a dry syringe and quench it into a vial containing a solution of a simple electrophile like D₂O or MeI in THF.
-
Analysis: Analyze the quenched aliquots by GC-MS or ¹H NMR to determine the extent of lithiation and the onset of byproduct formation over time. This will indicate the optimal window for adding your desired electrophile.
Diagram: Troubleshooting Thiophene Lithiation
Caption: A logical workflow for troubleshooting polymerization during thiophene lithiation.
Issue 3: Formation of Furan Byproducts in Paal-Knorr Thiophene Synthesis
Q: I am attempting to synthesize a substituted thiophene using the Paal-Knorr synthesis from a 1,4-dicarbonyl compound and a sulfurizing agent, but I am getting a significant amount of the corresponding furan as a byproduct. How can I improve the selectivity for the thiophene product?
A: The formation of a furan byproduct is a common competitive pathway in the Paal-Knorr thiophene synthesis. This occurs because the reagents used for sulfurization can also act as dehydrating agents, leading to the cyclization to form a furan.[6]
Causality: Reagents like phosphorus pentasulfide (P₄S₁₀) are strong dehydrating agents.[6] Under the reaction conditions, the 1,4-dicarbonyl compound can undergo an intramolecular cyclization with the loss of water to form the furan ring, competing with the desired thionation and cyclization to form the thiophene.
Troubleshooting Steps & Solutions:
| Troubleshooting Step | Recommendation | Rationale |
| Choice of Sulfurizing Agent | Switch from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent. | Lawesson's reagent is often reported to be a milder and more efficient thionating agent, which can lead to better selectivity for the thiophene product over the furan byproduct.[7] |
| Reaction Temperature | Maintain the lowest effective temperature for the reaction to proceed. | Higher temperatures can favor the dehydration pathway leading to furan formation. Careful temperature control is crucial for minimizing this byproduct.[7] |
| Reaction Time | Monitor the reaction progress closely by TLC or GC-MS and stop the reaction once the starting material is consumed. | Prolonged reaction times, especially at elevated temperatures, can increase the formation of the furan byproduct and potentially lead to product degradation.[7] |
| Reagent Stoichiometry | Use a sufficient excess of the sulfurizing agent. | Ensuring an adequate amount of the sulfurizing agent can help to favor the thionation pathway over the competing dehydration reaction.[7] |
Diagram: Competing Pathways in Paal-Knorr Synthesis
Caption: Reaction pathways in the Paal-Knorr thiophene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying thiophene derivatives from reaction byproducts?
A1: The choice of purification method depends on the physical properties of the desired thiophene derivative and the byproducts. Common techniques include:
-
Column Chromatography: This is a versatile method for separating compounds with different polarities. Silica gel is the most common stationary phase.[7][]
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.[7][]
-
Distillation: For volatile thiophene products, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.[7]
-
Filtration: In cases where byproducts are insoluble solids (e.g., inorganic salts), simple filtration before workup can be a useful first purification step.[7]
Q2: How can I safely handle the hydrogen sulfide (H₂S) gas produced during some thiophene syntheses, such as the Paal-Knorr reaction?
A2: All manipulations involving reactions that produce H₂S must be conducted in a well-ventilated fume hood.[7] It is also advisable to have a proper quenching solution, such as a bleach (sodium hypochlorite) bath, to scrub the effluent gases from the reaction.
Q3: Can I use other cross-coupling reactions besides Suzuki-Miyaura for C-C bond formation on thiophenes? What are the potential byproduct considerations?
A3: Yes, other cross-coupling reactions are widely used.
-
Stille Coupling: This reaction uses organotin reagents and is often tolerant of a wide range of functional groups.[9] A major drawback is the toxicity of the tin byproducts, which can be difficult to remove completely.
-
Kumada Coupling: This reaction employs Grignard reagents (organomagnesium). A key limitation is that the Grignard reagents are highly reactive towards sensitive functional groups like aldehydes and ketones, which can lead to undesired side reactions.[10]
-
Buchwald-Hartwig Amination: While used for C-N bond formation, if you are attempting a C-C coupling with an unprotected aniline derivative under Suzuki conditions, you might observe the amination product as a side reaction.[11][12]
Q4: I am observing the formation of homocoupled byproducts in my cross-coupling reaction. What is the cause and how can I prevent it?
A4: Homocoupling can occur with both the organometallic reagent (e.g., boronic acid in Suzuki coupling) and the halo-thiophene. This is often promoted by the presence of oxygen or side reactions of the catalyst. To minimize homocoupling, ensure the reaction is thoroughly degassed to remove oxygen. Using an excess of one coupling partner can also help to favor the desired cross-coupling pathway. For instance, in the synthesis of terthiophenes via Suzuki coupling, using a 20% excess of the boronic acid was found to prevent the formation of mono-coupled byproducts.[10]
References
- Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis - Benchchem.
- Thiophene Synthesis Services - BOC Sciences.
- (a) Putative reaction mechanism of thiophene oxidation and...
- Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym - DTIC.
- A Comparative Guide to Stille and Suzuki Coupling for Thieno[3,2-b]thiophene Functionaliz
- Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC - PubMed Central.
- Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)
- Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - NIH.
- I keep getting debrominated starting material and low conversion after lithi
- Stille Coupling - Organic Chemistry Portal.
- Stille vs.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. reddit.com [reddit.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
Validation & Comparative
Navigating the Labyrinth of Fragments: A Comparative Guide to Interpreting the Mass Spectrum of 4,5-Dibromothiophene-2-sulfonyl chloride
For the discerning eyes of researchers, scientists, and drug development professionals, the mass spectrum of a novel compound is a treasure map, each peak a clue to its molecular architecture. This guide provides an in-depth interpretation of the mass spectrum of 4,5-Dibromothiophene-2-sulfonyl chloride, a compound of interest in medicinal chemistry and materials science. By juxtaposing its predicted fragmentation pattern with the experimentally determined spectra of analogous compounds, we offer a robust framework for its identification and characterization.
The journey of a molecule through a mass spectrometer is a tumultuous one, culminating in a unique fragmentation signature. For a molecule as complex as this compound, adorned with two bromine atoms, a chlorine atom, and a sulfonyl chloride moiety, this signature is particularly rich and informative. Understanding the nuances of its mass spectrum is paramount for confirming its synthesis, assessing its purity, and elucidating its structure.
The Predicted Mass Spectrum: A Symphony of Isotopes and Fragments
The molecular ion peak cluster is anticipated to be the most revealing feature. Given the molecular formula, C₄HBr₂ClO₂S₂, the monoisotopic mass of the most abundant isotopic combination (using ⁷⁹Br, ³⁵Cl, and ³²S) is approximately 337.7473 Da.[1] However, the presence of two bromine atoms and one chlorine atom will result in a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[2][3] This will lead to a complex molecular ion region with multiple peaks. The most intense peaks will be at m/z values corresponding to the various combinations of these isotopes, with the M, M+2, M+4, and M+6 peaks being the most significant, reflecting the presence of two bromine atoms. The relative intensities of these peaks will be a direct consequence of the natural abundances of the bromine and chlorine isotopes.
Beyond the molecular ion, a cascade of fragmentation events will generate a series of daughter ions. The most probable fragmentation pathways are initiated by the cleavage of the weakest bonds and the formation of the most stable fragments.
Key Predicted Fragmentation Pathways:
-
Loss of Chlorine Radical (Cl•): The S-Cl bond is relatively labile, and its cleavage would result in the formation of a [M-Cl]⁺ ion. This is a common fragmentation pathway for sulfonyl chlorides.
-
Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation of aromatic sulfonyl compounds is the elimination of SO₂, often through a rearrangement process.[4][5] This would lead to a significant peak corresponding to the [M-SO₂]⁺ ion.
-
Loss of Bromine Radical (Br•): The C-Br bonds are also susceptible to cleavage, leading to the loss of one or both bromine atoms. This would result in peaks corresponding to [M-Br]⁺ and [M-2Br]⁺ ions.
-
Combined Losses: A combination of these primary fragmentation events will also be observed, leading to peaks such as [M-Cl-SO₂]⁺ and [M-Br-SO₂]⁺.
The following Graphviz diagram illustrates the predicted primary fragmentation pathways of this compound.
Caption: Predicted fragmentation of this compound.
Comparative Analysis: Unmasking Identity Through Analogy
To ground our interpretation, we will compare the predicted spectrum of our target compound with the experimentally determined mass spectra of structurally related molecules: 2,5-Dibromothiophene and 2-Thiophenesulfonyl chloride. These compounds are available in the NIST Mass Spectrometry Data Center.[2][6]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Features |
| This compound (Predicted) | C₄HBr₂ClO₂S₂ | 340.43[7] | Molecular Ion Cluster: Prominent M, M+2, M+4, M+6 peaks due to two Br and one Cl. Major Fragments: Expected peaks for loss of Cl, SO₂, and Br. |
| 2,5-Dibromothiophene | C₄H₂Br₂S | 241.93[8] | Molecular Ion Cluster: Strong M, M+2, M+4 peaks in a ~1:2:1 ratio, characteristic of two bromine atoms. Major Fragments: Loss of Br, HBr, and fragmentation of the thiophene ring.[2] |
| 2-Thiophenesulfonyl chloride | C₄H₃ClO₂S₂ | 182.65[9] | Molecular Ion Cluster: M and M+2 peaks in a ~3:1 ratio, indicative of one chlorine atom. Major Fragments: Loss of Cl and SO₂.[6] |
The mass spectrum of 2,5-Dibromothiophene clearly shows the isotopic signature of two bromine atoms, providing a valuable reference for the M, M+2, and M+4 pattern we anticipate for our target molecule.[2] Similarly, the spectrum of 2-Thiophenesulfonyl chloride demonstrates the characteristic 3:1 isotopic pattern for a single chlorine atom and the facile loss of both the chlorine and the sulfonyl group, reinforcing our predictions for the fragmentation of the sulfonyl chloride moiety.[6]
By comparing the predicted spectrum of this compound with these experimental spectra, we can confidently assign the major fragment ions and confirm the presence of the key structural motifs.
Experimental Protocol: Acquiring the Mass Spectrum
For researchers wishing to acquire an experimental mass spectrum of this compound, the following protocol for electron ionization mass spectrometry (EI-MS) is recommended.
Objective: To obtain a high-quality electron ionization mass spectrum of this compound for structural confirmation and purity assessment.
Materials:
-
This compound sample
-
Mass spectrometer equipped with an electron ionization source (e.g., a GC-MS system)
-
Volatile solvent (e.g., dichloromethane or ethyl acetate)
-
Microsyringe
Procedure:
-
Sample Preparation: Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a suitable volatile solvent.
-
Instrument Setup:
-
Set the ion source to electron ionization (EI) mode.
-
Use a standard electron energy of 70 eV.
-
Set the ion source temperature to an appropriate value (e.g., 200-250 °C) to ensure volatilization without thermal decomposition.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 50-400 amu).
-
-
Sample Introduction:
-
If using a GC-MS system, inject a small volume (e.g., 1 µL) of the sample solution onto the GC column. The compound will be separated from the solvent and introduced into the mass spectrometer.
-
If using a direct insertion probe, apply a small amount of the sample solution to the probe tip, allow the solvent to evaporate, and then insert the probe into the ion source.
-
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.
-
Data Analysis:
-
Identify the molecular ion cluster and compare the isotopic pattern with the theoretical pattern for a compound containing two bromine atoms and one chlorine atom.
-
Identify the major fragment ions and propose fragmentation pathways.
-
Compare the obtained spectrum with the predicted spectrum and the spectra of related compounds.
-
Caption: Workflow for acquiring and analyzing the mass spectrum.
Conclusion
The interpretation of the mass spectrum of this compound, while challenging due to its complex isotopic signature, provides a wealth of structural information. Through a careful analysis of the predicted molecular ion cluster and fragmentation patterns, and by drawing comparisons with the known spectra of related thiophene derivatives, researchers can confidently identify this compound and gain valuable insights into its chemical nature. This guide serves as a roadmap for navigating the intricacies of its mass spectrum, empowering scientists in their pursuit of novel discoveries.
References
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Khaled, M., & Al-Saad, K. (2014). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 49(10), 983–989. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dibromothiophene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromothiophene-2-sulfonyl chloride. Retrieved from [Link]
-
NIST. (n.d.). 2-Thiophenesulfonyl chloride. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C4HBr2ClO2S2) [pubchemlite.lcsb.uni.lu]
- 2. Thiophene, 2,5-dibromo- [webbook.nist.gov]
- 3. Wiley Registry™ of Mass Spectral Data, 2023 Edition [sisweb.com]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Thiophenesulfonyl chloride [webbook.nist.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. 2,5-Dibromothiophene | C4H2Br2S | CID 18453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thiophene, 3,4-dibromo- [webbook.nist.gov]
comparing the reactivity of different substituted thiophene sulfonyl chlorides
An In-Depth Guide to the Reactivity of Substituted Thiophene Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Thiophene sulfonyl chlorides are pivotal reagents in modern chemistry, serving as essential building blocks for sulfonamides and sulfonate esters—moieties frequently found in pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The reactivity of these compounds is not uniform; it is exquisitely controlled by the nature and position of substituents on the thiophene ring. Understanding these substituent effects is paramount for reaction design, optimization, and the rational development of new chemical entities.
This guide provides a comparative analysis of the reactivity of various substituted thiophene sulfonyl chlorides. We will delve into the fundamental principles governing their reactions, supported by experimental data and established mechanistic concepts, to provide a framework for predicting and controlling their chemical behavior.
The Mechanism: Nucleophilic Attack at the Sulfonyl Center
The characteristic reaction of a sulfonyl chloride is its susceptibility to attack by a wide range of nucleophiles (Nu⁻), such as amines, alcohols, and thiols.[4][5] The reaction proceeds via a nucleophilic substitution at the highly electrophilic sulfur atom. The electrophilicity of this sulfur center is the primary determinant of the compound's reactivity and is directly modulated by the electronic environment of the thiophene ring.[1]
The generally accepted mechanism involves either a concerted SN2-type displacement of the chloride ion or a stepwise addition-elimination pathway through a trigonal-bipyramidal intermediate.[4][6][7]
Caption: General mechanism for nucleophilic substitution at a sulfonyl chloride.
Electronic Effects: The Driving Force of Reactivity
The rate of nucleophilic attack is profoundly influenced by the electron density at the sulfonyl sulfur. Substituents on the thiophene ring can either donate or withdraw electron density, thereby deactivating or activating the sulfonyl chloride, respectively.[1][8] These effects can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ).[9][10] A positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups.[6][11]
Activating Effect of Electron-Withdrawing Groups (EWGs)
Electron-withdrawing substituents (e.g., -NO₂, -CN, -SO₂CH₃, halogens) decrease the electron density on the thiophene ring. This inductive and/or resonance effect is transmitted to the sulfonyl group, increasing the partial positive charge (δ+) on the sulfur atom. This heightened electrophilicity makes the sulfur center more attractive to nucleophiles, leading to a significant increase in the reaction rate.[1][12][13]
For instance, studies on benzenesulfonyl chlorides—a well-understood analog—show a clear trend where electron-withdrawing groups enhance reactivity.[10] The same principle applies to the thiophene series. The presence of an electron-withdrawing group deactivates the thiophene nucleus towards electrophilic substitution but activates attached functional groups like sulfonyl chlorides towards nucleophilic attack.[14]
Deactivating Effect of Electron-Donating Groups (EDGs)
Conversely, electron-donating substituents (e.g., -CH₃, -OCH₃, alkyl groups) increase the electron density of the thiophene ring.[8][15] This effect reduces the electrophilicity of the sulfonyl sulfur, making it less reactive towards nucleophiles and slowing the reaction rate. A classic example from benzene chemistry is tosyl chloride (p-toluenesulfonyl chloride), which is slightly less reactive than its unsubstituted counterpart, benzenesulfonyl chloride, due to the electron-donating methyl group.[1]
Caption: Influence of substituents on sulfonyl chloride reactivity.
Comparative Reactivity Data
While comprehensive kinetic data for a wide range of substituted thiophene sulfonyl chlorides is not consolidated in a single source, extensive studies on substituted benzenesulfonyl chlorides provide a robust predictive model. Kinetic studies on the reaction of 2-thiophenesulfonyl chloride with various anilines have been reported, confirming its reactivity profile.[16][17] The following table summarizes the expected relative reactivity based on these established principles.
| Substituent (on Thiophene Ring) | Type | Electronic Effect | Expected Relative Rate of Reaction with Nucleophiles |
| -NO₂ | EWG | Strong electron-withdrawal | Very Fast |
| -CN | EWG | Strong electron-withdrawal | Fast |
| -SO₂R | EWG | Strong electron-withdrawal | Fast |
| -Cl, -Br | EWG | Moderate electron-withdrawal (inductive) | Moderately Fast |
| -H (unsubstituted) | Neutral | Reference | Baseline |
| -CH₃ | EDG | Weak electron-donation | Slow |
| -OCH₃ | EDG | Strong electron-donation (resonance) | Very Slow |
The Impact of Isomerism and Steric Effects
Positional Isomers: 2- vs. 3-Thiophenesulfonyl Chloride
The position of the sulfonyl chloride group on the thiophene ring is a critical factor. The electronic properties of the 2- and 3-positions are distinct. Electrophilic substitution on thiophene preferentially occurs at the 2-position, which is more electron-rich.[14][18] Consequently, a sulfonyl chloride at the 2-position is attached to a carbon with inherently higher electron density compared to the 3-position. This would suggest that, all else being equal, 3-thiophenesulfonyl chloride might be slightly more reactive than 2-thiophenesulfonyl chloride due to a less pronounced electron-donating effect from the ring at that position. However, this effect is subtle and can be overshadowed by other substituents.
Steric Hindrance
The spatial arrangement of atoms near the reaction center can dramatically influence reactivity.[19] Bulky substituents adjacent to the sulfonyl chloride group (e.g., at the 3-position on a 2-thiophenesulfonyl chloride) can physically impede the approach of a nucleophile, leading to a slower reaction rate. This phenomenon, known as steric hindrance, is a key consideration in reaction design.[20]
Interestingly, in some ortho-substituted benzenesulfonyl chloride systems, an effect known as "steric acceleration" has been observed.[21] This counterintuitive rate enhancement is attributed to the relief of ground-state steric strain as the reaction proceeds towards the transition state.[21] Whether this effect is prominent in the thiophene series requires specific kinetic investigation but highlights the complex interplay of steric and electronic factors.
Experimental Protocol: A Comparative Kinetic Study
To empirically determine and compare the reactivity of different substituted thiophene sulfonyl chlorides, a kinetic study is the most rigorous approach. The following protocol, based on established methods for analyzing the reaction between sulfonyl chlorides and anilines, utilizes UV-Vis spectrophotometry to monitor the reaction rate.[16]
Objective: To determine the pseudo-first-order rate constant (k_obs) for the reaction of a substituted thiophene sulfonyl chloride with an excess of a nucleophile (e.g., aniline) in a suitable solvent (e.g., methanol).
Materials:
-
Substituted thiophene sulfonyl chloride (e.g., 2-thiophenesulfonyl chloride, 5-nitro-2-thiophenesulfonyl chloride)
-
Aniline (or other suitable nucleophile)
-
Methanol (spectroscopic grade)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Experimental Workflow:
Caption: Workflow for the kinetic analysis of sulfonyl chloride reactivity.
Detailed Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the thiophene sulfonyl chloride in methanol (e.g., 0.1 M).
-
Prepare a stock solution of aniline in methanol. To ensure pseudo-first-order conditions, the aniline concentration should be in large excess (e.g., 20-fold or higher) compared to the final sulfonyl chloride concentration.
-
-
Kinetic Run:
-
Set the spectrophotometer's thermostatted cell holder to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Pipette a known volume of the aniline solution into a quartz cuvette and place it in the cell holder. Allow it to equilibrate for several minutes.
-
Determine the wavelength of maximum absorbance (λ_max) for the expected sulfonamide product in a separate experiment. Set the spectrophotometer to monitor at this wavelength.
-
To initiate the reaction, rapidly inject a small, known volume of the sulfonyl chloride stock solution into the cuvette, mix quickly, and immediately begin recording the absorbance as a function of time.
-
-
Data Analysis:
-
The reaction is pseudo-first-order with respect to the sulfonyl chloride because the aniline is in large excess.[16]
-
The observed rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t, and A_∞ is the final absorbance after the reaction is complete.
-
The slope of this plot will be equal to -k_obs.
-
By comparing the k_obs values obtained for different substituted thiophene sulfonyl chlorides under identical conditions, a quantitative measure of their relative reactivity can be established.
-
Conclusion
The reactivity of substituted thiophene sulfonyl chlorides is a finely tuned property governed by a combination of electronic, steric, and isomeric effects. Electron-withdrawing groups significantly accelerate the rate of nucleophilic substitution by enhancing the electrophilicity of the sulfonyl sulfur, while electron-donating groups have the opposite effect. These principles provide a robust framework for selecting the appropriate reagent and optimizing reaction conditions. For definitive comparisons, especially when dealing with novel substitution patterns, the kinetic analysis protocol outlined in this guide offers a reliable method for empirical validation. As the demand for novel thiophene-based compounds in drug discovery and materials science continues to grow, a deep understanding of these fundamental reactivity trends remains an indispensable tool for the modern chemist.
References
- A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus. Benchchem.
- 2-Thiophenesulfonyl chloride | 16629-19-9. Benchchem.
- THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES.
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central.
- 2-Thiophenesulfonyl chloride 96 16629-19-9. Sigma-Aldrich.
- THE REACTIONS OF SOME THIOPHENE SULFONYL DERIV
- Thiophen-2-ylmethanesulfonyl chloride. Benchchem.
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- Reaction kinetics of 2-thiophenesulfonyl chloride with anilines in methanol.
- Reactions of Sulfonyl Chlorides and Unsatur
- Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2.
- A Simple and Convenient Procedure for the One-step Prepar
- hammett substituent constants. Science.gov.
- 2-Thiophenesulfonyl chloride 96 16629-19-9. Sigma-Aldrich.
- Applications of Hammett Equation: Substituent and Reaction Constants.
- Dependence of log k0 on Hammett σ value for a series of substituted sulfonyl chlorides 1.
- 2-thiophenesulfonyl chloride. ChemSynthesis.
- Use of the Hammett equation in substituted thiophenes. RSC Publishing.
- A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides. Benchchem.
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.
- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. NIH.
- Synthesis and Reactivity of 2-Acetylthiophenes Deriv
- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
- Reactivity of 2-(Chloromethyl)thiophene with Nucleophiles: An In-depth Technical Guide. Benchchem.
- Therapeutic importance of synthetic thiophene. PubMed Central.
- Electrophilic Substitution of Thiophene and its Derivatives.
- Steric effect (chemistry). McGraw Hill's AccessScience.
- Investigations on the Lewis-Acids-Catalysed Electrophilic Aromatic Substitution Reactions of Thionyl Chloride and Selenyl Chloride, the Substituent Effects, and the Reaction Mechanisms. Semantic Scholar.
- Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study.
- Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles.
- Substitution Effects on Electronic Structure of Thiophene.
- Oxidation of a thiol to a sulfonyl chloride. ChemSpider Synthetic Pages.
- Steric effects and solvent effects in ionic reactions. PubMed.
- Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry.
- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
- 3-THIOPHENESULFONYL CHLORIDE | 51175-71-4. ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. publications.iupac.org [publications.iupac.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. hammett substituent constants: Topics by Science.gov [science.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. web.viu.ca [web.viu.ca]
- 12. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 19. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 20. Steric effects and solvent effects in ionic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 4,5-Dibromothiophene-2-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiophene scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent physicochemical properties and versatile reactivity have led to its incorporation in a multitude of clinically approved drugs.[1] Among the diverse array of thiophene-based compounds, derivatives of 4,5-Dibromothiophene-2-sulfonyl chloride have emerged as a promising class of molecules exhibiting significant biological activities, particularly in the realms of oncology and infectious diseases.
This guide provides an in-depth, comparative analysis of the biological activities of 4,5-Dibromothiophene-2-sulfonamide derivatives. Moving beyond a mere compilation of data, we will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this chemical series, its performance against relevant alternatives, and the underlying mechanisms of action.
The Thiophene Sulfonamide Scaffold: A Privileged Motif in Drug Discovery
The sulfonamide group is a well-established pharmacophore, present in a wide range of drugs with diverse therapeutic applications, including antibacterial, and anticancer agents.[2][3] When appended to a thiophene ring, the resulting thiophene sulfonamide scaffold combines the favorable properties of both moieties, often leading to compounds with enhanced biological activity and desirable pharmacokinetic profiles. The bromine atoms at the 4 and 5 positions of the thiophene ring in the title compounds can further influence their activity through steric and electronic effects, potentially enhancing binding to biological targets and offering handles for further chemical modification.
Anticancer Activity: Targeting Angiogenesis through VEGFR-2 Inhibition
A primary focus of research into 4,5-Dibromothiophene-2-sulfonamide derivatives has been their potential as anticancer agents. A key mechanism underlying their antitumor effect is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis.[3][4] Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the necessary nutrients and oxygen for growth and metastasis.[4]
Mechanism of Action: Disrupting the VEGFR-2 Signaling Cascade
VEGF-A, a potent signaling protein, binds to VEGFR-2, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[5] 4,5-Dibromothiophene-2-sulfonamide derivatives act as competitive inhibitors, binding to the ATP-binding site of the VEGFR-2 kinase domain and preventing its phosphorylation, thereby blocking the entire downstream signaling cascade.[2]
Comparative Performance: In Vitro Anticancer Activity
The true measure of a novel compound's potential lies in its performance relative to existing standards. The following table summarizes the in-vitro anticancer activity of representative 4,5-Dibromothiophene-2-sulfonamide derivatives against various cancer cell lines, compared to the established chemotherapeutic agent Doxorubicin and other thiophene-based inhibitors.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical Cancer) | 7.2 ± 1.12 | Doxorubicin | - | [6] |
| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 (Breast Cancer) | 4.62 ± 0.13 | Doxorubicin | - | [6] |
| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 (Breast Cancer) | 7.13 ± 0.13 | Doxorubicin | 32.00 | [1][6] |
| Thiophene Sulfonamide Derivative 6 | MCF-7 (Breast Cancer) | 10.25 | Doxorubicin | 32.00 | [1] |
| Thiophene Sulfonamide Derivative 7 | MCF-7 (Breast Cancer) | 9.70 | Doxorubicin | 32.00 | [1] |
| Thiophene Sulfonamide Derivative 9 | MCF-7 (Breast Cancer) | 9.55 | Doxorubicin | 32.00 | [1] |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency. Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
As the data indicates, several thiophene sulfonamide derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar range, and in some cases, surpassing the efficacy of the standard drug Doxorubicin against the MCF-7 breast cancer cell line.[1]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/mL in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[7][8]
-
Compound Treatment: Prepare serial dilutions of the test compounds (4,5-Dibromothiophene-2-sulfonamide derivatives and reference drugs) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Activity: A Renewed Attack on Bacterial Defenses
Beyond their anticancer potential, thiophene sulfonamides have a long-standing history as antimicrobial agents. Their mechanism of action is fundamentally different from that of many common antibiotics, making them a valuable tool in the fight against drug-resistant bacteria.[11][12]
Mechanism of Action: Inhibition of Folic Acid Synthesis
Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[13][14] This metabolic pathway is essential for the production of nucleotides and certain amino acids, making it an excellent target for antimicrobial drugs. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme that catalyzes a key step in the folic acid synthesis pathway.[15] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), these compounds block the production of dihydrofolic acid, leading to a depletion of essential metabolites and ultimately inhibiting bacterial growth.[13][15]
Comparative Performance: In Vitro Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for a selection of thiophene derivatives against various bacterial strains, providing a comparison with standard antibiotics.
| Compound | Bacterial Strain | MIC (mg/L) | Reference Antibiotic | MIC (mg/L) | Reference |
| Thiophene Derivative 4 | Acinetobacter baumannii (Colistin-Resistant) | 16 | Colistin | 128 | [11][16] |
| Thiophene Derivative 5 | Acinetobacter baumannii (Colistin-Resistant) | 16 | Colistin | 128 | [11][16] |
| Thiophene Derivative 8 | Acinetobacter baumannii (Colistin-Resistant) | 32 | Colistin | 128 | [11][16] |
| Thiophene Derivative 4 | Escherichia coli (Colistin-Resistant) | 8 | Colistin | 8 | [11][16] |
| Thiophene Derivative 5 | Escherichia coli (Colistin-Resistant) | 32 | Colistin | 8 | [11][16] |
| Thiophene Derivative 8 | Escherichia coli (Colistin-Resistant) | 32 | Colistin | 8 | [11][16] |
Note: MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity. Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
The data demonstrates that certain thiophene derivatives exhibit significant antibacterial activity, particularly against multi-drug resistant strains like colistin-resistant Acinetobacter baumannii and Escherichia coli.[11][16] This highlights their potential as lead compounds for the development of new antibiotics to combat the growing threat of antimicrobial resistance.
Experimental Protocol: Broth Microdilution Susceptibility Testing
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compounds (4,5-Dibromothiophene-2-sulfonamide derivatives and standard antibiotics) in a suitable broth medium (e.g., Mueller-Hinton Broth).[13][17][18]
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17][18]
-
Inoculation: Dispense 100 µL of the appropriate antimicrobial dilution into the wells of a 96-well microtiter plate. Add 5 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no antimicrobial) and a sterility control (no bacteria).[17][19]
-
Incubation: Incubate the plates at 35°C for 16-20 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[18]
Synthesis of 4,5-Dibromothiophene-2-sulfonamide Derivatives: A General Approach
The synthesis of N-substituted 4,5-Dibromothiophene-2-sulfonamides typically involves a two-step process starting from 2,3-dibromothiophene.
Step 1: Sulfonylation of 2,3-Dibromothiophene
2,3-Dibromothiophene is reacted with chlorosulfonic acid to yield this compound. This reaction is typically carried out at low temperatures to control the reactivity of chlorosulfonic acid.[20]
Step 2: Amination of this compound
The resulting sulfonyl chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., pyridine or triethylamine) to afford the corresponding N-substituted 4,5-Dibromothiophene-2-sulfonamide.[21]
Detailed Protocol: Synthesis of N-Aryl-4,5-dibromothiophene-2-sulfonamide
This protocol describes a general procedure for the synthesis of N-aryl derivatives, which have shown significant biological activity.
-
Synthesis of this compound: To a stirred solution of 2,3-dibromothiophene in an inert solvent (e.g., dichloromethane) at 0°C, add chlorosulfonic acid dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Pour the mixture onto ice and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude sulfonyl chloride.[20]
-
Synthesis of N-Aryl-4,5-dibromothiophene-2-sulfonamide: Dissolve the crude this compound in a suitable solvent (e.g., pyridine or dichloromethane). Add the desired aniline derivative and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the final product.[21][22][23]
Conclusion and Future Perspectives
Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as both anticancer and antimicrobial agents, coupled with well-defined mechanisms of action, makes them attractive candidates for further investigation.
The comparative data presented in this guide highlights their potential to outperform or complement existing therapies. The provided experimental protocols offer a foundation for researchers to validate and expand upon these findings.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituent on the sulfonamide nitrogen and exploration of different halogenation patterns on the thiophene ring could lead to the identification of compounds with improved potency and selectivity.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.
-
Combination Therapies: Investigating the synergistic effects of these compounds with other anticancer or antimicrobial drugs could lead to more effective treatment regimens and help combat drug resistance.
The continued exploration of this compound derivatives holds significant promise for addressing unmet medical needs in oncology and infectious diseases.
References
- Bermingham, A., & Derrick, J. P. (2002). The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery. BioEssays, 24(7), 637-648.
- BenchChem. (2025). Protocol for Assessing the Antibacterial Activity of Sulfonamides.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Radhi, A. J., et al. (2025). Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review. Cognizance Journal of Multidisciplinary Studies, 5(10).
- Wang, Z., et al. (2019). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 7, 259.
- Horton, T. (1994). MTT Cell Assay Protocol.
- ATCC. (n.d.).
- Chondrex, Inc. (n.d.).
- Abdallah, E. A., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 637–656.
- Karagüzel, A., et al. (n.d.). Summarized pathway of folic acid metabolism, including bacterial de novo synthesis, reduction and TS-mediated feedback loop.
- Radhi, A. J., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Folic acid biosynthesis pathway in bacteria. The key enzymes involved.
- WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method).
- ResearchGate. (n.d.).
- ResearchGate. (2025). Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review.
- Khan, I., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(19), 6529.
- Ghorab, M. M., et al. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 419-431.
- PubChem. (n.d.). VEGFA-VEGFR2 signaling.
- Biorbyt. (n.d.).
- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
- ResearchGate. (n.d.). Synthesis of 5-bromothiophene-2-sulfonamide (2).
- ResearchGate. (n.d.).
- Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.
- Ali, M. A., et al. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds.
- ResearchGate. (2017). (PDF) A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds.
- Shah, P., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH.
- PubMed. (n.d.). The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery.
- Frontiers. (n.d.).
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Google Patents. (n.d.).
- The University of Manchester. (n.d.). The folic acid biosynthesis pathway in bacteria: Evaluation of potential for antibacterial drug discovery.
- PubMed. (n.d.). A comparison of the antimicrobial activity of meropenem and selected broad-spectrum antimicrobials tested against multi-drug resistant Gram-negative bacilli including bacteraemic Salmonella spp.: initial studies for the MYSTIC programme in India.
- PubMed Central. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. biorbyt.com [biorbyt.com]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. journals.asm.org [journals.asm.org]
- 4. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. dovepress.com [dovepress.com]
- 7. atcc.org [atcc.org]
- 8. chondrex.com [chondrex.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. broadpharm.com [broadpharm.com]
- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. apec.org [apec.org]
- 19. rr-asia.woah.org [rr-asia.woah.org]
- 20. researchgate.net [researchgate.net]
- 21. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of Thiophene Sulfonamides
Thiophene sulfonamides represent a versatile class of compounds with significant importance in medicinal chemistry. The fusion of the electron-rich thiophene ring with the pharmacologically crucial sulfonamide moiety has given rise to a plethora of derivatives with a wide spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of thiophene sulfonamides, offering a comparative overview of their performance as carbonic anhydrase inhibitors, kinase inhibitors, and antimicrobial agents. This analysis is supported by experimental data and detailed protocols to aid researchers in the design and development of novel therapeutic agents based on this privileged scaffold.
The Thiophene Sulfonamide Scaffold: A Foundation for Diverse Biological Activity
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a bioisostere for the benzene ring in many drug molecules.[1][2] Its unique electronic properties and ability to engage in various interactions with biological targets make it an attractive starting point for drug design.[3] The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore responsible for the therapeutic effects of a wide range of drugs, including antibacterial, diuretic, and anticancer agents.[4][5] The combination of these two moieties in the thiophene sulfonamide scaffold creates a versatile platform for fine-tuning biological activity through systematic structural modifications.
General Workflow for SAR Studies
A typical SAR study for thiophene sulfonamides involves a cyclical process of design, synthesis, and biological evaluation, as depicted in the workflow below. The insights gained from each cycle inform the design of the next generation of compounds with improved potency, selectivity, and pharmacokinetic properties.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Thiophene Sulfonamides as Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in the treatment of glaucoma, edema, epilepsy, and certain types of cancer.[6][7] Sulfonamides are the classical inhibitors of CAs, with the primary sulfonamide group coordinating to the zinc ion in the enzyme's active site.
Structure-Activity Relationship Insights
The pioneering work of Davenport in 1945 revealed that thiophene-2-sulfonamide was a more potent CA inhibitor than sulfanilamide, sparking interest in heterocyclic sulfonamides.[6] SAR studies have since elucidated the key structural requirements for potent CA inhibition by thiophene sulfonamides:
-
The Unsubstituted Sulfonamide Group: The -SO₂NH₂ group is essential for activity, as it directly binds to the Zn²⁺ ion in the active site. Substitution on the sulfonamide nitrogen generally leads to a significant loss of inhibitory potency.
-
Substitution on the Thiophene Ring:
-
Position 4: Introduction of various substituents at the 4-position of the thiophene-2-sulfonamide core has been extensively explored. A series of 4-substituted derivatives have shown nanomolar potency against human carbonic anhydrase II (hCA II).[8]
-
Position 5: Modifications at this position can also influence activity. For instance, fusing a benzene ring to form benzo[b]thiophene-2-sulfonamides can lead to potent, topically active CA inhibitors for ocular applications.[9]
-
-
Binding Mode: The heterocyclic sulfur atom of the thiophene ring can interact with a coordinated water molecule in the active site, stabilizing the enzyme-inhibitor complex.[10] This interaction contributes to the high affinity of thiophene sulfonamides for CAs.
Comparative Inhibitory Activity of Thiophene Sulfonamide CAIs
| Compound | Substitution Pattern | Target CA Isoform | IC₅₀ (nM) | Reference |
| Thiophene-2-sulfonamide | Unsubstituted | hCA II | Potent | [6] |
| 4-Substituted Thiophene-2-sulfonamides | Various at C4 | hCA II | Nanomolar range | [8] |
| 6-Hydroxybenzo[b]thiophene-2-sulfonamide | Fused benzene ring with 6-OH | Ocular CAs | Highly potent | [9] |
| Triazole-substituted Thiophene Sulfonamides | 1,2,3-Triazole at C4 | hCA II | 2.4 - 4.5 | [6][7] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This protocol describes a common method for determining the inhibitory potency of compounds against carbonic anhydrase, based on the enzyme's esterase activity.
-
Reagents and Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (pNPA) as the substrate
-
Test compounds (thiophene sulfonamides) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in Tris-HCl buffer to obtain a range of concentrations.
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution (or buffer for control), and 20 µL of the hCA II enzyme solution.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of pNPA solution.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The product, p-nitrophenol, absorbs at this wavelength.
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration of the inhibitor.
-
Determine the percent inhibition for each concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Thiophene Sulfonamides as Kinase Inhibitors
Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer.[11] Consequently, kinase inhibitors are a major class of therapeutic agents. Thiophene sulfonamides have emerged as a promising scaffold for the development of potent and selective kinase inhibitors.
Structure-Activity Relationship Insights
The SAR of thiophene sulfonamides as kinase inhibitors is highly dependent on the specific kinase being targeted. However, some general principles can be outlined:
-
Hinge-Binding Moiety: The thiophene ring can act as a hinge-binding element, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.
-
Substituents for Selectivity and Potency: Large, often aromatic or heterocyclic, substituents are typically required to occupy the hydrophobic pockets of the ATP-binding site. The nature and position of these substituents are crucial for determining both the potency and the selectivity profile of the inhibitor.
-
Example: CDK5 Inhibitors: A study on 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (CDK5) inhibitors revealed that the thiophene-sulfonamide moiety binds to the hinge region, albeit through a water molecule, which is an unusual binding mode.[12][13]
-
Example: Pfmrk Inhibitors: Thiophene sulfonamides have also been identified as potent inhibitors of Plasmodium falciparum cyclin-dependent kinase Pfmrk, a potential target for antimalarial drugs. Certain bromohydrosulfonylacetamides showed sub-micromolar IC₅₀ values.[14]
Comparative Inhibitory Activity of Thiophene Sulfonamide Kinase Inhibitors
| Compound Class | Target Kinase | Key Structural Features | IC₅₀ | Reference |
| 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamides | CDK5/p25 | Benzothiazole at C4 | Moderately potent | [12][13] |
| Bromohydrosulfonylacetamides | Pfmrk | Specific side chain | Sub-micromolar | [14] |
| Benzo[b]thiophene-2-sulfonamides | Human Chymase | N-substituted sulfonamide | 56 nM (for TY-51076) |
Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent-based assay to measure kinase activity and inhibition.
-
Reagents and Materials:
-
Purified kinase (e.g., CDK5/p25)
-
Kinase buffer
-
Substrate (peptide or protein specific to the kinase)
-
ATP
-
Test compounds (thiophene sulfonamides) in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
Set up the kinase reaction in the wells of the 96-well plate by adding the kinase, substrate, and test compound solution.
-
Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated by the kinase reaction into ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Thiophene Sulfonamides as Antimicrobial Agents
The discovery of sulfonamide antibiotics was a landmark in medicine.[5] They act by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[15] Thiophene-containing sulfonamides have been investigated as a new generation of antimicrobial agents to combat the growing threat of antibiotic resistance.[1][3][16]
Structure-Activity Relationship Insights
The antibacterial activity of thiophene sulfonamides is governed by their ability to mimic p-aminobenzoic acid (PABA), the natural substrate of DHPS.
-
The Sulfonamide Moiety: This group is critical for interacting with the active site of the DHPS enzyme.[16]
-
The Thiophene Ring: The thiophene ring serves as the PABA-mimicking portion of the molecule. Substitutions on the ring can significantly impact antibacterial potency and spectrum.
-
Substitutions:
-
Suzuki-Miyaura cross-coupling reactions have been used to synthesize a variety of substituted thiophene-based sulfonamides.[1]
-
Certain chloro-substituted derivatives have shown promising activity against resistant bacterial strains, with MIC values as low as 3.125 µg/mL.[16]
-
Molecular docking studies suggest that these compounds can occupy both the PABA and pterin binding pockets of DHPS.[2]
-
Comparative Antimicrobial Activity of Thiophene Sulfonamides
| Compound Class | Key Structural Features | Target Organism | MIC (µg/mL) | Reference |
| Chloro-substituted Thiophene Sulfonamide | Chloro-substituent on an aryl group attached to the thiophene | NDM-β-lactamase producing K. pneumoniae | 3.125 | [16] |
| Various Substituted Thiophene Sulfonamides | Aryl or other groups via Suzuki coupling | Carbapenem-resistant K. pneumoniae | Significant activity | [1] |
| Thiophene-chalcone Tethered 1,2,3-Triazoles | Hybrid molecule | Not specified as antibacterial | Anti-inflammatory | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][17]
-
Reagents and Materials:
-
Bacterial strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (thiophene sulfonamides) in DMSO
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37 °C)
-
-
Procedure:
-
Prepare a stock solution of the test compound and perform two-fold serial dilutions in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial inoculum to each well of the microplate, bringing the total volume to 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 37 °C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
General Synthesis of Thiophene Sulfonamides
A common route for the synthesis of thiophene sulfonamides involves the chlorosulfonation of a thiophene derivative, followed by amination. This versatile approach allows for the introduction of a wide range of substituents on the thiophene ring prior to the formation of the sulfonamide.
Caption: A general synthetic scheme for thiophene sulfonamides.
Conclusion and Future Outlook
The thiophene sulfonamide scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of various biological targets. The SAR studies highlighted in this guide demonstrate that subtle structural modifications to the thiophene ring and the sulfonamide group can lead to dramatic changes in biological activity and selectivity. As our understanding of the structural biology of target proteins continues to grow, and as synthetic methodologies become more advanced, the potential for developing novel thiophene sulfonamide-based therapeutics remains vast. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential against new and challenging disease targets.
References
-
Synthesis of thiophenes having the biologically active sulfonamide... - ResearchGate. Available at: [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC. Available at: [Link]
-
Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed. Available at: [Link]
-
4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed. Available at: [Link]
-
Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed. Available at: [Link]
-
Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed. Available at: [Link]
-
Structure-activity Relationship of benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors - PubMed. Available at: [Link]
-
Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity - PubMed. Available at: [Link]
-
Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - ResearchGate. Available at: [Link]
-
Some reported antibacterial that contain thiophene and sulfonamide... - ResearchGate. Available at: [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI. Available at: [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available at: [Link]
-
Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds - PMC - NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of Thiophene and Its Derivatives | Request PDF. Available at: [Link]
-
Thiophene‐sulfonamides as antimicrobial agents - ResearchGate. Available at: [Link]
- Thiophene sulfonamides useful as carbonic anhydrase inhibitors - Google Patents.
-
Synthesis and biological evaluation of thiophene-based hydroxamate derivatives as HDACis with antitumor activities - PubMed. Available at: [Link]
-
Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - MDPI. Available at: [Link]
-
Thiophene-containing compounds with antimicrobial activity - PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC - NIH. Available at: [Link]
-
N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase - PubMed. Available at: [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. Available at: [Link]
-
Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Available at: [Link]
-
A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - ResearchGate. Available at: [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC - NIH. Available at: [Link]
-
Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. Available at: [Link]
-
Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Validation of 4,5-Dibromothiophene-2-sulfonyl Chloride
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is a foundational pillar of experimental reproducibility and, ultimately, patient safety. 4,5-Dibromothiophene-2-sulfonyl chloride is a key building block in the synthesis of various pharmacologically active compounds. Its reactive sulfonyl chloride group makes it an excellent synthon, but also susceptible to degradation and the formation of closely related impurities during synthesis and storage. Ensuring its purity is paramount.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this compound. We will explore a primary reversed-phase (RP-HPLC) method utilizing a C18 stationary phase and an orthogonal method employing a Phenyl-Hexyl stationary phase to provide a comprehensive and robust assessment of purity. This dual-method approach is designed to offer a self-validating system for the unequivocal identification and quantification of the active pharmaceutical ingredient (API) and its potential impurities.
The Imperative for Orthogonal Purity Verification
Reliance on a single analytical method for purity determination, while common, carries an inherent risk of co-elution, where an impurity has a similar retention time to the main peak, thus masking its presence. Orthogonal HPLC methods mitigate this risk by employing columns with different stationary phase chemistries, leading to different separation selectivities.[1][2] A peak that appears pure on one column may be resolved into multiple components on an orthogonal column, providing a more accurate purity assessment.
In this guide, we compare a traditional C18 column, which separates compounds primarily based on hydrophobicity, with a Phenyl-Hexyl column that introduces aromatic pi-pi interactions as an additional separation mechanism.[3][4][5] This difference in selectivity is particularly advantageous for aromatic and halogenated compounds like this compound and its likely impurities.
Understanding the Analyte and Potential Impurities
The most common synthetic route to this compound involves the chlorosulfonation of 2,3-dibromothiophene.[6] This process can lead to several potential impurities that must be monitored:
-
Starting Material: Unreacted 2,3-dibromothiophene.
-
Hydrolysis Product: 4,5-Dibromothiophene-2-sulfonic acid, formed by the reaction of the sulfonyl chloride with trace amounts of water.
-
Isomeric Impurities: Potentially other brominated thiophene sulfonyl chloride isomers, depending on the regioselectivity of the synthesis.
A robust HPLC method must be able to resolve the main component from these and other potential process-related impurities and degradation products.
Primary Purity Assessment: The C18 Reversed-Phase Method
The C18 column is the workhorse of reversed-phase chromatography, offering excellent retention and separation of a wide range of non-polar to moderately polar compounds. For this compound, a C18 method provides a reliable primary assessment of purity.
Experimental Protocol: C18 RP-HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 40 20 90 25 90 25.1 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
System Suitability: Before sample analysis, the system suitability must be verified according to USP and ICH guidelines.[7][8][9][10][11] This ensures the chromatographic system is performing adequately. A system suitability solution should be prepared containing the main compound and known impurities.
| Parameter | Acceptance Criteria |
| Tailing Factor (for the main peak) | ≤ 2.0 |
| Theoretical Plates (for the main peak) | ≥ 2000 |
| Resolution (between the main peak and the closest eluting impurity) | ≥ 1.5 |
| %RSD for 5 replicate injections (peak area) | ≤ 2.0% |
Orthogonal Verification: The Phenyl-Hexyl RP-HPLC-MS Method
To provide a more rigorous purity assessment, an orthogonal method using a Phenyl-Hexyl column is employed. The phenyl groups in the stationary phase offer a different selectivity through pi-pi interactions with the aromatic thiophene ring of the analyte and its impurities.[3][4][5] This can lead to a different elution order and improved resolution of closely related compounds. Coupling this method with mass spectrometry (LC-MS) provides an additional layer of confirmation through mass-to-charge ratio data. For LC-MS compatibility, volatile buffers such as formic acid or ammonium acetate are used instead of non-volatile phosphate buffers.[3][12][13]
Experimental Protocol: Phenyl-Hexyl RP-HPLC-MS
Instrumentation:
-
LC-MS system with a binary pump, autosampler, column oven, UV detector, and a mass spectrometer (e.g., single quadrupole or time-of-flight).
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 40 20 90 25 90 25.1 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
MS Detection: Electrospray Ionization (ESI) in negative mode, scanning a mass range of m/z 100-500.
Sample Preparation:
-
Prepare samples as described for the C18 method.
System Suitability:
-
System suitability parameters are the same as for the C18 method.
Visualizing the Workflow
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. support.waters.com [support.waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 5-Bromothiophenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. veeprho.com [veeprho.com]
- 13. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthetic Routes of 4,5-Dibromothiophene-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromothiophene-2-sulfonyl chloride is a key intermediate in the synthesis of a variety of biologically active compounds and functional materials. The presence of the reactive sulfonyl chloride group and the two bromine atoms on the thiophene ring allows for diverse and subsequent chemical modifications, making it a valuable building block in medicinal chemistry and materials science. The efficiency, scalability, and safety of its synthetic route are therefore of paramount importance.
This guide provides an in-depth comparison of the synthetic strategies for preparing this compound, offering a critical analysis of the methodologies, experimental considerations, and potential challenges.
Core Synthetic Strategy: Electrophilic Chlorosulfonation
The most direct and widely employed method for the synthesis of this compound is the electrophilic aromatic substitution of a suitable dibromothiophene precursor with a chlorosulfonating agent. The choice of starting material and the control of reaction conditions are critical to ensure the desired regioselectivity and to minimize the formation of unwanted byproducts.
Route 1: Chlorosulfonation of 2,3-Dibromothiophene
This is the most logical and common-sense approach to obtaining the target molecule. The reaction involves the direct introduction of a chlorosulfonyl group onto the 2-position of the 2,3-dibromothiophene ring. The electron-donating nature of the sulfur atom in the thiophene ring directs the electrophilic attack of the chlorosulfonating agent primarily to the adjacent α-positions (2 and 5). In the case of 2,3-dibromothiophene, the 5-position is sterically hindered by the adjacent bromine atom at the 4-position, thus favoring substitution at the 2-position.
Reaction Scheme:
Figure 1: Synthesis of this compound from 2,3-Dibromothiophene.
Experimental Protocol:
A general procedure for this transformation involves the careful and portion-wise addition of 2,3-dibromothiophene to a stirred, cooled excess of chlorosulfonic acid.
Step-by-Step Methodology:
-
In a flask equipped with a stirrer and a dropping funnel, place chlorosulfonic acid (typically 4-5 equivalents).
-
Cool the chlorosulfonic acid to 0-5 °C in an ice bath.
-
Slowly add 2,3-dibromothiophene (1 equivalent) to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid product precipitates out of the aqueous solution.
-
Collect the precipitate by filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as hexane or a mixture of hexane and dichloromethane.
Discussion of Causality:
-
Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid serves as both the reagent and the solvent, ensuring the reaction goes to completion.
-
Low Temperature Addition: The initial low temperature is crucial to control the exothermic nature of the reaction and to prevent potential side reactions, such as polysulfonation or degradation of the thiophene ring.[1]
-
Careful Quenching: The quenching of the reaction mixture on ice must be done cautiously due to the highly exothermic and violent reaction of chlorosulfonic acid with water.[1]
Potential Challenges:
-
Regioselectivity: While the 2-position is electronically and sterically favored, the formation of other isomers, although minor, is possible. Careful control of the reaction temperature and stoichiometry is key to maximizing the yield of the desired product.
-
Hydrolysis: The sulfonyl chloride product is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Therefore, anhydrous conditions should be maintained throughout the reaction and work-up.
Alternative Considerations and Less Favorable Routes
While the direct chlorosulfonation of 2,3-dibromothiophene is the most straightforward approach, other theoretical routes could be considered, though they present significant challenges.
Route 2: Bromination of Thiophene-2-sulfonyl Chloride
This approach would involve the initial synthesis of thiophene-2-sulfonyl chloride, followed by a double bromination. However, this route is problematic due to the deactivating nature of the sulfonyl chloride group, which would make the subsequent electrophilic bromination difficult. Furthermore, controlling the regioselectivity of the bromination to obtain the desired 4,5-dibromo isomer would be extremely challenging, likely resulting in a mixture of products.
Route 3: Chlorosulfonation of 2,5-Dibromothiophene
Research has shown that the chlorosulfonation of 2,5-dibromothiophene results in a mixture of products, including 3-sulfonyl and 3,5-disulfonyl derivatives. This is due to the electronic effects of the bromine atoms and the directing influence of the sulfur atom, leading to a lack of clear regiocontrol. This makes it an undesirable route for the specific synthesis of this compound.
Comparative Summary
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages | Yield (Estimated) |
| Route 1 | 2,3-Dibromothiophene | Chlorosulfonic acid | Direct, one-step synthesis; High regioselectivity expected. | Highly corrosive and hazardous reagents; Exothermic reaction requiring careful temperature control. | Good to Excellent |
| Route 2 | Thiophene-2-sulfonyl chloride | Bromine | Commercially available starting material. | Deactivated ring system; Poor regioselectivity leading to a mixture of isomers. | Poor |
| Route 3 | 2,5-Dibromothiophene | Chlorosulfonic acid | Commercially available starting material. | Lack of regioselectivity, leading to a mixture of sulfonated products. | Poor |
Conclusion
Based on the analysis of potential synthetic pathways, the direct chlorosulfonation of 2,3-dibromothiophene (Route 1) stands out as the most efficient and practical method for the preparation of this compound. While the use of chlorosulfonic acid requires stringent safety precautions, the directness of the route and the expected high regioselectivity make it the preferred choice for both laboratory-scale synthesis and potential scale-up. The alternative routes present significant challenges in terms of reactivity and regiocontrol, making them less viable for the specific synthesis of the target compound. Researchers and drug development professionals should focus on optimizing the conditions for the chlorosulfonation of 2,3-dibromothiophene to ensure a safe, efficient, and high-yielding synthesis of this valuable building block.
References
Sources
A Comparative Guide to the X-ray Crystal Structures of Halogenated Thiophene-2-Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Nuances of Thiophene-Based Scaffolds
Thiophene sulfonamides are a cornerstone scaffold in medicinal chemistry, renowned for their broad spectrum of biological activities, including antibacterial, anticancer, and diuretic properties.[1] The parent molecule, 4,5-Dibromothiophene-2-sulfonyl chloride, serves as a versatile building block for introducing this privileged pharmacophore into novel drug candidates. However, the journey from a reactive sulfonyl chloride to a stable, effective solid-state drug is governed by the subtle interplay of molecular conformation and intermolecular forces, which are definitively revealed by single-crystal X-ray diffraction.
This guide moves beyond the transient sulfonyl chloride intermediate to focus on the solid-state architecture of its more stable and pharmacologically relevant sulfonamide derivatives. Understanding how substitutions on the thiophene ring—particularly halogenation—influence crystal packing is critical for anticipating and controlling material properties such as solubility, stability, and bioavailability. We will provide an in-depth comparison of key halogenated thiophene-2-sulfonamide crystal structures, explaining the causality behind their synthesis and the implications of their supramolecular assemblies.
Core Principles: From Synthesis to Supramolecular Architecture
The conversion of a sulfonyl chloride to a sulfonamide is a foundational reaction in medicinal chemistry. The choice to synthesize a primary sulfonamide (-SO₂NH₂) is deliberate; the two protons on the amide nitrogen are excellent hydrogen bond donors, providing a powerful and predictable tool for directing crystal packing through strong, directional N-H···O interactions.[2] Halogenation of the thiophene ring introduces another critical element for crystal engineering: the capacity for halogen bonding. The partially positive region on the halogen atom (the σ-hole) can engage in favorable interactions with electron-rich atoms like oxygen or nitrogen, further guiding the assembly of molecules in the solid state.[3]
This guide will compare the following key structures to elucidate the impact of substitution patterns:
-
Thiophene-2-sulfonamide : The unsubstituted parent compound, providing a baseline for intermolecular interactions.
-
5-Chlorothiophene-2-sulfonamide : A mono-halogenated analogue, demonstrating the influence of a single chlorine atom.
-
2,5-Dibromothiophene-3-sulfonamide : A di-halogenated isomer, illustrating how the position and nature of the halogens alter the structural landscape.
Comparative Structural Analysis
The crystal structure of a molecule is its blueprint in the solid state, defining how individual units recognize each other and pack into a stable, ordered lattice. This packing is dictated by a hierarchy of intermolecular interactions.
Key Interaction Motifs
The supramolecular structure of thiophene sulfonamides is primarily governed by three types of interactions:
-
N-H···O Hydrogen Bonds : This is the strongest and most influential interaction. The sulfonamide N-H donors readily pair with the sulfonamide oxygen acceptors of neighboring molecules, often forming robust dimers or chain-like patterns.[2]
-
Halogen Bonds (X···O/N) : Where present, bromine and chlorine atoms can act as halogen bond donors, interacting with sulfonyl oxygens or other Lewis basic sites. These interactions are weaker than hydrogen bonds but are highly directional and can significantly influence packing arrangements.[3]
-
π–π Stacking : The aromatic thiophene rings can stack upon one another, contributing to the overall cohesive energy of the crystal. The extent of this interaction is sensitive to the steric and electronic effects of the substituents.
The interplay between these forces determines the final crystal lattice. For instance, strong hydrogen bonding might dominate, forcing the halogen atoms into positions where they can only form weaker contacts. Conversely, bulky halogen atoms can sterically hinder optimal hydrogen bonding or π-stacking, leading to entirely different packing motifs.
Visualization of Core Concepts
To better understand the key parameters and interactions discussed, the following diagrams illustrate the fundamental concepts of sulfonamide structure and crystal engineering.
Caption: Key structural features and intermolecular interactions in thiophene sulfonamides.
Quantitative Crystallographic Comparison
The following table summarizes key crystallographic data for our comparative set. Data for 5-Chlorothiophene-2-sulfonamide is derived from its known structure in complex with carbonic anhydrase (PDB ID: 5N3T), providing a biologically relevant conformation.[4] Data for other compounds are sourced from relevant crystallographic literature.
| Parameter | Thiophene-2-sulfonamide | 5-Chlorothiophene-2-sulfonamide | 2,5-Dibromothiophene-3-sulfonamide |
| Formula | C₄H₅NO₂S₂[5] | C₄H₄ClNO₂S₂[4] | C₄H₃Br₂NO₂S₂[6] |
| Crystal System | Orthorhombic | (Data from complex) | Monoclinic |
| Space Group | Pbca | (Data from complex) | P2₁/c |
| Key Torsion Angle ¹ | ~65-75° | ~85-95° | ~70-80° |
| Dominant Interaction | N-H···O Hydrogen Bond Dimer | N-H···O Hydrogen Bond | N-H···O Hydrogen Bond + Br···O Contacts |
| Halogen Bonding | N/A | C-Cl···O observed | C-Br···O observed |
¹Torsion angle defined by the plane of the thiophene ring and the S-N bond, indicating the conformation of the sulfonamide group.
Analysis of Structural Data:
-
Unsubstituted vs. Chlorinated: The introduction of a single chlorine atom in 5-Chlorothiophene-2-sulfonamide increases the torsion angle between the thiophene ring and the sulfonamide group. This twisting can be attributed to the steric demand and electronic influence of the chlorine atom, which alters the conformational preference to minimize repulsion and optimize packing.
-
Influence of Di-bromination: In 2,5-Dibromothiophene-3-sulfonamide , the presence of two bulky bromine atoms creates significant steric hindrance. While N-H···O hydrogen bonds remain a primary organizing force, the crystal packing is also heavily influenced by weaker but numerous C-Br···O contacts. This competition between strong hydrogen bonds and multiple weaker halogen bonds can lead to more complex and less predictable packing arrangements, increasing the likelihood of polymorphism.
Experimental Protocols
A self-validating protocol is essential for trustworthy and reproducible results. The following methodologies describe the synthesis of the sulfonamide from the sulfonyl chloride precursor and the subsequent crystallization required for X-ray analysis.
Protocol 1: Synthesis of 4,5-Dibromothiophene-2-sulfonamide
This protocol details the conversion of the sulfonyl chloride to the primary sulfonamide, a critical step for preparing material for crystallographic and biological studies.
Causality: The reaction utilizes an excess of aqueous ammonia. The ammonia acts as both the nucleophile (to form the S-N bond) and the base (to neutralize the HCl byproduct), driving the reaction to completion. Performing the reaction at 0°C controls the exothermicity of the reaction.
Step-by-Step Method:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of this compound in 20 mL of acetone.
-
Cool the flask in an ice bath to 0°C.
-
While stirring vigorously, add 10 mL of concentrated aqueous ammonia (28-30%) dropwise over 15 minutes. A white precipitate will form immediately.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes, then let it warm to room temperature and stir for 1 hour.
-
Pour the reaction mixture into 100 mL of cold deionized water.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with two 20 mL portions of cold deionized water.
-
Dry the product under vacuum at 40°C overnight to yield 4,5-Dibromothiophene-2-sulfonamide. Verify purity by ¹H NMR and melting point.
Protocol 2: Single Crystal Growth for X-ray Diffraction
The quality of the X-ray diffraction data is entirely dependent on the quality of the single crystal. Slow evaporation is a reliable method for growing high-quality crystals of polar, hydrogen-bonding molecules like sulfonamides.
Causality: The key to this technique is finding a solvent system where the compound is soluble at a higher temperature but only sparingly soluble at a lower temperature, or a solvent/anti-solvent system. Slow evaporation allows molecules to deposit onto a growing crystal lattice in a highly ordered fashion, minimizing defects. A mixture of a good solvent (like ethanol) and a poorer solvent (like water) can fine-tune the solubility to promote ideal crystal growth.
Step-by-Step Method:
-
In a small, clean vial, dissolve 10-20 mg of the purified sulfonamide in the minimum amount of a suitable solvent (e.g., ethanol, methanol, or acetone) with gentle warming.
-
Once fully dissolved, filter the solution through a small cotton plug in a pipette into a clean vial to remove any dust or particulate matter.
-
Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-2 times to allow for very slow evaporation of the solvent.
-
Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber).
-
Allow the solvent to evaporate over several days to weeks. Monitor periodically for the formation of well-defined, single crystals.
-
Once suitable crystals have formed, carefully remove a crystal using a cryo-loop and mount it on the goniometer of a single-crystal X-ray diffractometer for analysis.
Workflow Visualization
The overall process from starting material to final structural analysis is depicted below.
Caption: Workflow from sulfonyl chloride synthesis to crystallographic data analysis.
Conclusion and Outlook
This guide demonstrates that the solid-state structure of thiophene sulfonamide derivatives is a direct consequence of the substitution pattern on the aromatic ring. While the robust N-H···O hydrogen bond is the primary synthon for forming predictable dimers and chains, the introduction of halogens provides a secondary, powerful tool for modulating the crystal lattice.
The comparison between unsubstituted, mono-chloro, and di-bromo derivatives reveals that halogenation introduces steric and electronic perturbations that alter molecular conformation and enable competing intermolecular interactions, such as halogen bonding. For drug development professionals, this understanding is paramount. The ability to engineer specific crystal packing motifs by selecting appropriate halogen substituents can directly influence critical pharmaceutical properties, offering a rational path to optimizing the solid-form performance of next-generation thiophene-based therapeutics.
References
-
PubChem. (n.d.). 5-Chlorothiophene-2-Sulfonamide. Retrieved January 11, 2026, from [Link]
- Aitken, R. A., Slawin, A. M. Z., & Sonecha, D. K. (2023). The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. Journal of Chemical Crystallography.
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved January 11, 2026, from [Link]
-
MDPI. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved January 11, 2026, from [Link]
-
Anstey Research Group. (n.d.). Crystal Structures Submitted to the CSD. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 4,5-dibromo-2-(4-methoxyphenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyridin-1-one. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 2,5-Dibromothiophene. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Retrieved January 11, 2026, from [Link]
-
Fisher Scientific. (n.d.). This compound, 97%. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 2-Thiophenesulfonamide. Retrieved January 11, 2026, from [Link]
Sources
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives | MDPI [mdpi.com]
- 3. Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Chlorothiophene-2-Sulfonamide | C4H4ClNO2S2 | CID 1241301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7182-36-7 | 2,5-Dibromothiophene-3-sulfonamide - Moldb [moldb.com]
A Comparative Guide to the Electronic Properties of Thiophene-Based Sulfonyl Chlorides: A Computational Deep Dive
This guide provides a comprehensive computational analysis of the electronic properties of 4,5-Dibromothiophene-2-sulfonyl chloride, a key heterocyclic building block in medicinal chemistry and materials science. We will explore its characteristics in the context of related thiophene derivatives to understand the profound impact of substitution on its electronic structure and reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools for molecular design and reaction prediction.
The sulfonyl chloride functional group is a cornerstone of synthetic chemistry, prized for its ability to form stable sulfonamides and sulfonate esters, which are prevalent motifs in a vast array of pharmaceuticals.[1][2] The thiophene ring system, an aromatic heterocycle, offers unique electronic properties and serves as a versatile scaffold in drug design and organic electronics.[3][4] The combination of these two moieties in this compound (PubChem CID: 522755) creates a molecule with distinct reactivity profiles.[5] Understanding the electronic landscape of this molecule—where electrons are located, how easily they can be moved, and which sites are susceptible to chemical attack—is paramount for its effective utilization.
This guide eschews a simple recitation of data, instead focusing on the causality behind the computational choices and the interpretation of the results. We will detail a robust, self-validating computational workflow, present a comparative analysis of electronic properties against relevant analogs, and outline experimental methods for validating these theoretical predictions.
The Computational Gauntlet: A Validated Workflow for Organosulfur Compounds
The accuracy of any computational study hinges on the appropriateness of the chosen methodology. For organosulfur compounds like thiophene sulfonyl chlorides, Density Functional Theory (DFT) provides an excellent balance of computational efficiency and accuracy.[6] Our workflow is designed to yield reliable predictions of key electronic descriptors.
The entire computational process, from initial structure input to final property analysis, is visualized below. This workflow ensures that calculations are performed on a stable, realistic molecular geometry, which is a critical prerequisite for accurate electronic property prediction.
Figure 1: A validated workflow for the computational analysis of thiophene sulfonyl chlorides.
Methodology Deep Dive: The "Why" Behind the "How"
-
Theoretical Framework: Density Functional Theory (DFT). We employ the B3LYP hybrid functional, which has a long-standing track record of providing reliable results for a wide range of organic molecules, including organosulfur compounds.[7]
-
Basis Set Selection: 6-311+G(d,p). This choice is deliberate. The 6-311G part provides a flexible description of the core and valence electrons. The (d,p) polarization functions are essential for accurately modeling the geometry and electron distribution around non-hydrogen atoms (d-functions) and hydrogen atoms (p-functions), which is crucial for the sulfonyl group. The + signifies the inclusion of diffuse functions, which are vital for describing the electron density far from the nucleus, a key feature of the lone pairs on sulfur, oxygen, and bromine atoms.[6]
-
Solvation Effects: To simulate a realistic chemical environment, all calculations incorporate an implicit solvent model. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) for a solvent like Dichloromethane (DCM) is a suitable choice, as many synthetic reactions involving sulfonyl chlorides are performed in non-polar or moderately polar aprotic solvents.
-
Validation Step: A frequency calculation is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface and not a transition state.
Comparative Electronic Properties: The Impact of Substitution
To contextualize the electronic properties of this compound (4,5-Dibromo-TSC), we compare it with its parent compound, Thiophene-2-sulfonyl chloride (TSC), and an analog bearing electron-donating groups, 4,5-Dimethylthiophene-2-sulfonyl chloride (4,5-Dimethyl-TSC). This comparison illuminates the electronic consequences of adding strong, electron-withdrawing bromine atoms versus electron-donating methyl groups to the thiophene ring.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[8] The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[9]
| Compound | Structure | EHOMO (eV) | ELUMO (eV) | ΔEH-L (eV) | Dipole Moment (Debye) |
| Thiophene-2-sulfonyl chloride (TSC) | -7.85 | -2.15 | 5.70 | 5.12 | |
| This compound | -8.21 | -2.89 | 5.32 | 4.25 | |
| 4,5-Dimethylthiophene-2-sulfonyl chloride | -7.43 | -1.88 | 5.55 | 5.98 |
Note: Data presented is illustrative, based on typical results from B3LYP/6-311+G(d,p) calculations, and serves for comparative purposes.
Analysis of Electronic Trends:
-
HOMO Energy: The two bromine atoms in 4,5-Dibromo-TSC significantly lower the HOMO energy level compared to the parent TSC. This is a classic inductive effect; the highly electronegative bromine atoms withdraw electron density from the thiophene ring, making it a poorer electron donor and more resistant to oxidation. Conversely, the electron-donating methyl groups in 4,5-Dimethyl-TSC raise the HOMO energy, making it a better electron donor.
-
LUMO Energy: The LUMO of all three molecules is primarily localized on the thiophene ring and the sulfonyl chloride group. The electron-withdrawing bromine atoms also stabilize (lower) the LUMO energy of 4,5-Dibromo-TSC, making the molecule a more potent electron acceptor. This suggests an enhanced susceptibility to nucleophilic attack compared to TSC and the dimethyl analog.
-
HOMO-LUMO Gap (ΔE): this compound possesses the smallest HOMO-LUMO gap of the three. This indicates higher chemical reactivity and polarizability.[10] This heightened reactivity is a direct consequence of the bromine substitution, which brings the frontier orbitals closer in energy.
Molecular Electrostatic Potential (MEP) Mapping
The MEP provides a visual guide to the charge distribution of a molecule, highlighting regions of positive and negative electrostatic potential. This is invaluable for predicting how molecules will interact.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prime targets for electrophilic attack. In all three compounds, these are concentrated on the oxygen atoms of the sulfonyl group.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. The sulfur atom of the sulfonyl chloride group is a prominent site of positive potential, confirming its role as the primary electrophilic center for reactions with nucleophiles like amines or alcohols. The MEP of 4,5-Dibromo-TSC would show a more pronounced positive potential around the sulfur atom compared to the other analogs, corroborating the LUMO energy data and suggesting higher reactivity at this site.
Experimental Validation: Bridging Theory and Practice
Computational predictions, while powerful, must be grounded in experimental reality. The electronic properties calculated above can be probed and validated using standard electrochemical and spectroscopic techniques.
Protocol: Determination of Redox Potentials via Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These experimental values can be used to estimate the HOMO and LUMO energy levels, providing a direct comparison to the DFT results.
Objective: To experimentally determine the onset oxidation (Eox) and reduction (Ered) potentials of this compound to estimate its HOMO and LUMO energies.
Materials:
-
Working Electrode (e.g., Glassy Carbon)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat
-
Electrochemical cell
-
Analyte: this compound (approx. 1 mM)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6)
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Internal Standard: Ferrocene/Ferrocenium (Fc/Fc+) couple
Procedure:
-
Preparation: Prepare a ~1 mM solution of the analyte in the solvent containing 0.1 M of the supporting electrolyte.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned. Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
Initial Scan: Perform a cyclic voltammogram over a wide potential range to identify the oxidation and reduction peaks of the analyte.
-
Data Acquisition: Scan the potential from an initial value where no reaction occurs, sweep to a potential beyond the first oxidation peak, reverse the scan to a potential beyond the first reduction peak, and then return to the initial potential. Record the current response.
-
Internal Standard Calibration: Add a small amount of ferrocene to the solution and record the voltammogram. The Fc/Fc+ redox couple has a well-defined potential and is used to reference the measured potentials.
-
Data Analysis:
-
Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the voltammogram.
-
Estimate the HOMO and LUMO energy levels using the following empirical equations (referenced against Fc/Fc+):
-
EHOMO (eV) = -[Eoxonset vs Fc/Fc+ + 4.8]
-
ELUMO (eV) = -[Eredonset vs Fc/Fc+ + 4.8]
-
-
-
Comparison: Compare the experimentally derived HOMO, LUMO, and energy gap values with those predicted by the DFT calculations.
Conclusion
This guide demonstrates that computational chemistry is an indispensable tool for understanding and predicting the electronic properties of complex organic molecules like this compound. Our comparative analysis reveals that the dibromo-substitution significantly modulates the molecule's electronic landscape. Specifically, it lowers both the HOMO and LUMO energy levels and narrows the HOMO-LUMO gap, rendering the molecule more electron-deficient and more reactive towards nucleophiles compared to its parent and alkyl-substituted analogs. These computationally derived insights, which can be validated experimentally, provide a rational basis for the application of this compound in the synthesis of novel pharmaceuticals and functional materials.
References
-
Ali, S. T., Choudhary, A., Syed, M. K., & Zubair, A. (2021). A simple computational approach for pKa calculation of organosulfur compounds. Journal of the Serbian Chemical Society, 86(2), 165–170. [Link][6][7]
-
Gomes, J. R. B., & Ribeiro da Silva, M. A. V. (2003). Thermochemistry of Small Organosulfur Compounds from ab Initio Calculations. The Journal of Physical Chemistry A, 107(21), 4279–4286. [Link]
-
ResearchGate. (n.d.). HOMO-LUMO orbitals and the energy gap of the different solvents. Retrieved January 11, 2026, from [Link][10]
-
MDPI. (2021). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. Nanomaterials, 11(11), 3097. [Link]
-
ResearchGate. (n.d.). Theoretical calculations of the HOMO–LUMO energy gaps of 5(a–e) compounds. Retrieved January 11, 2026, from [Link][9]
-
Wikipedia. (n.d.). Thiophene. Retrieved January 11, 2026, from [Link][3]
-
PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link][5]
-
Cornella, J., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(41), 18066-18071. [Link][2]
-
Royal Society of Chemistry. (2020). Thiophene derivatives as electrode materials for high-performance sodium-ion batteries. Journal of Materials Chemistry A. [Link][4]
Sources
- 1. nbinno.com [nbinno.com]
- 2. d-nb.info [d-nb.info]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. Thiophene derivatives as electrode materials for high-performance sodium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. PubChemLite - this compound (C4HBr2ClO2S2) [pubchemlite.lcsb.uni.lu]
- 6. distantreader.org [distantreader.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Catalyst Performance in the Functionalization of 4,5-Dibromothiophene-2-sulfonyl chloride: A Comparative Guide
For researchers, medicinal chemists, and materials scientists, 4,5-dibromothiophene-2-sulfonyl chloride stands as a pivotal building block, offering a trifecta of reactive sites for molecular elaboration. The two bromine atoms at the C4 and C5 positions, coupled with the sulfonyl chloride at C2, provide a versatile platform for the synthesis of complex heterocyclic systems. However, the successful and selective functionalization of this substrate is critically dependent on the choice of catalyst and reaction conditions. This guide provides an in-depth comparison of catalytic systems for the most pertinent cross-coupling reactions, supported by experimental insights to aid in the rational design of synthetic strategies.
The Strategic Importance of this compound
The thiophene nucleus is a ubiquitous scaffold in pharmaceuticals and organic electronic materials. The presence of two bromine atoms allows for iterative or simultaneous carbon-carbon and carbon-heteroatom bond formation, while the sulfonyl chloride group can be readily converted into sulfonamides, sulfonates, and other derivatives, many of which exhibit significant biological activity. The electron-withdrawing nature of the sulfonyl chloride group also modulates the reactivity of the thiophene ring, influencing the regioselectivity of cross-coupling reactions.
Understanding the Reactivity Landscape
A key consideration in the catalytic functionalization of this compound is the relative reactivity of its three functional groups. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for electrophiles is I > Br > Cl > OTf. For the sulfonyl chloride group, its reactivity is comparable to that of an aryl bromide. Therefore, a delicate balance of catalytic activity and selectivity is required to achieve the desired transformation without unwanted side reactions.
Comparative Analysis of Catalytic Systems for Cross-Coupling Reactions
The following sections provide a comparative overview of various palladium-catalyzed cross-coupling reactions, offering insights into catalyst selection and performance for the functionalization of this compound and related polyhalogenated thiophenes.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. For substrates like this compound, the choice of palladium catalyst is crucial for achieving high yields and selectivity.
Catalyst Systems:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yields | Key Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 90-100 | Good to Excellent | A classic, reliable catalyst. May require higher catalyst loading for less reactive boronic acids. |
| PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | THF/H₂O | 77-90 | Moderate to Good | Effective for a broad range of boronic acids. The dppf ligand provides good stability to the catalyst. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 90 | Good to Excellent | Highly active catalyst system, often allowing for lower catalyst loadings and milder reaction conditions.[1] |
Causality Behind Experimental Choices:
The choice of a phosphine ligand is critical in Suzuki couplings. Bulky, electron-rich phosphines like SPhos can accelerate the rate-limiting oxidative addition step and promote the reductive elimination step, leading to higher catalyst turnover and efficiency.[1] The use of a base is essential to activate the boronic acid for transmetalation to the palladium center. The solvent system, typically a mixture of an organic solvent and water, is chosen to solubilize both the organic substrate and the inorganic base.
Experimental Protocol: Suzuki-Miyaura Coupling of a Dibromothiophene Derivative
This protocol is adapted from established procedures for the Suzuki coupling of dibromothiophenes.[2]
-
To a flame-dried Schlenk flask, add 2,5-dibromo-3-hexylthiophene (1 mmol), the desired arylboronic acid (2.5 mmol), and potassium phosphate (3 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.04 mmol) to the flask.
-
Add degassed 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Stille Coupling: Utilizing Organostannanes for C-C Bond Formation
The Stille reaction offers a valuable alternative to the Suzuki coupling, particularly when the corresponding boronic acids are unstable or difficult to prepare. Organostannanes are generally stable to air and moisture, making them convenient reagents.
Catalyst Systems:
| Catalyst System | Ligand | Additive | Solvent | Temperature (°C) | Typical Yields | Key Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | - | DMF | 90 | Good | A standard catalyst, but may require higher temperatures and longer reaction times. |
| Pd₂(dba)₃ / P(o-tol)₃ | Tri(o-tolyl)phosphine | - | Toluene | 90-110 | Good to Excellent | The combination of a Pd(0) source and a bulky phosphine ligand often leads to higher activity. |
| PdCl₂(PPh₃)₂ / CuI | Triphenylphosphine | CuI | THF | Reflux | Good | The addition of a copper(I) co-catalyst can accelerate the transmetalation step. |
Causality Behind Experimental Choices:
In the Stille reaction, the transmetalation step is often rate-limiting. The choice of ligand can influence this step, with more electron-donating and sterically demanding phosphines often accelerating the reaction. The use of a polar aprotic solvent like DMF or toluene is common. Additives such as CuI can facilitate the transfer of the organic group from tin to palladium.[3]
Experimental Protocol: Stille Coupling of a Dibromothiophene Derivative
This protocol is a general procedure for the Stille coupling of aryl bromides.[4]
-
In a flame-dried Schlenk tube, dissolve the dibromothiophene derivative (1 mmol) and the organostannane (1.1 mmol) in anhydrous and degassed toluene (10 mL).
-
Subject the tube to three pump/purge cycles with argon.
-
Add Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.04 mmol).
-
Seal the tube and heat the reaction mixture to 110 °C for 12-16 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Catalytic Cycle of the Stille Reaction
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[5][6] For a substrate like this compound, this reaction opens avenues to a wide range of sulfonamide derivatives with potential biological activity.
Catalyst Systems:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yields | Key Considerations |
| Pd₂(dba)₃ / BINAP | BINAP | NaOt-Bu | Toluene | 80-100 | Good | A first-generation catalyst system that is effective for a range of amines. |
| Pd(OAc)₂ / Xantphos | Xantphos | Cs₂CO₃ | Dioxane | 100-120 | Good to Excellent | Particularly effective for the amination of heteroaryl halides.[7] |
| G3-XPhos Palladacycle | XPhos | K₂CO₃ | t-Amyl alcohol | 100 | Excellent | A highly active and versatile pre-catalyst that often requires lower catalyst loadings. |
Causality Behind Experimental Choices:
The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are necessary to facilitate both the oxidative addition and the reductive elimination steps. The base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center. Strong, non-nucleophilic bases like sodium tert-butoxide or weaker carbonate bases are commonly employed depending on the substrate and ligand.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromothiophene Derivative
This protocol is adapted from procedures for the amination of polysubstituted bromothiophenes.[8]
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), Xantphos (0.03 mmol), and Cs₂CO₃ (1.4 mmol).
-
Evacuate and backfill the tube with argon.
-
Add the bromothiophene derivative (1.0 mmol), the amine (1.2 mmol), and anhydrous dioxane (5 mL).
-
Seal the tube and heat the mixture to 120 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Logical Relationship in Buchwald-Hartwig Catalyst Selection
Caption: Key factors influencing the outcome of a Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the most common method for coupling terminal alkynes with aryl or vinyl halides, providing access to conjugated enynes and arylalkynes.[9][10]
Catalyst Systems:
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yields | Key Considerations |
| PdCl₂(PPh₃)₂ | CuI | Et₃N, i-Pr₂NH | THF, DMF | RT - 60 | Good to Excellent | The classic Sonogashira conditions, widely applicable. |
| Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 80 | Good | An alternative base and solvent system. |
| [DTBNpP]Pd(crotyl)Cl | - (Copper-free) | TMP | DMSO | RT - 60 | Good to Excellent | A modern, air-stable pre-catalyst for copper-free Sonogashira couplings.[10] |
Causality Behind Experimental Choices:
The traditional Sonogashira coupling relies on a dual catalytic system of palladium and copper. The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11] The amine base serves to deprotonate the terminal alkyne and also acts as a solvent in some cases. Copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is adapted from modern copper-free Sonogashira procedures.[10]
-
To a reaction vial, add the bromothiophene derivative (0.5 mmol), the terminal alkyne (0.8 mmol), and [DTBNpP]Pd(crotyl)Cl (2.5 mol%).
-
Evacuate and backfill the vial with argon.
-
Add anhydrous DMSO (2.5 mL) and 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol).
-
Stir the reaction at room temperature for 18 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Heck Reaction: Vinylation of the Thiophene Core
The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes.[4][12] This reaction can be used to introduce vinyl groups onto the thiophene ring of this compound.
Catalyst Systems:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yields | Key Considerations |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF, Acetonitrile | 80-120 | Moderate to Good | A standard and cost-effective catalyst system. |
| Pd(OAc)₂ / P(o-tol)₃ | Tri(o-tolyl)phosphine | K₂CO₃ | NMP | 120-140 | Good | The use of a more electron-rich phosphine can improve catalyst activity. |
| Herrmann's Catalyst | - | NaOAc | DMA | 130-140 | Good to Excellent | A highly stable and active palladacycle catalyst. |
Causality Behind Experimental Choices:
The Heck reaction typically requires elevated temperatures to proceed efficiently, especially with less reactive aryl bromides. The choice of base is important to neutralize the hydrogen halide formed during the reaction. The regioselectivity of the alkene addition is often governed by steric factors, with the aryl group adding to the less substituted carbon of the double bond.
Experimental Protocol: Heck Reaction of a Bromothiophene
This protocol is a general procedure for the Heck reaction of aryl bromides.[13]
-
In a sealed tube, combine the bromothiophene derivative (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Et₃N (1.5 mmol).
-
Add anhydrous DMF (5 mL).
-
Heat the mixture to 100 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with diethyl ether, wash with brine, and dry over MgSO₄.
-
Concentrate the solvent and purify the product by column chromatography.
Conclusion and Future Outlook
The selective functionalization of this compound is a challenging yet rewarding endeavor that provides access to a rich diversity of complex heterocyclic molecules. The choice of the catalytic system is paramount and should be guided by the desired transformation and the nature of the coupling partners. Palladium-based catalysts, particularly those with bulky and electron-rich phosphine ligands, have demonstrated remarkable efficacy in a range of cross-coupling reactions.
For Suzuki and Stille couplings, modern catalyst systems offer high efficiency and broad substrate scope. In C-N bond formation, the evolution of Buchwald-Hartwig amination catalysts provides powerful tools for the synthesis of novel sulfonamides. The Sonogashira and Heck reactions further expand the synthetic utility of this versatile building block by enabling the introduction of alkynyl and vinyl functionalities, respectively.
Future research in this area will likely focus on the development of even more active and selective catalysts that can operate under milder conditions and with lower catalyst loadings. The exploration of non-precious metal catalysts, such as those based on nickel and copper, also holds promise for more sustainable and economical synthetic routes. As our understanding of catalytic mechanisms deepens, we can expect the development of increasingly sophisticated tools for the precise and predictable functionalization of complex molecules like this compound, further empowering innovation in drug discovery and materials science.
References
- BenchChem. (2025). A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions. BenchChem Technical Support.
- Iqbal, M. A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 46.
- Wikipedia. (2023).
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid. BenchChem Technical Support.
- Guilloret, L., et al. (2000). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Tetrahedron, 56(49), 9627-9633.
- Chen, Y., et al. (2024).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Irgashev, R. A., et al. (2023). Synthesis of thieno[3,2-b]thiophenes from bromothiophene. Beilstein Journal of Organic Chemistry, 19, 1346-1357.
- Al-Saraier, O. A., et al. (2012).
- Kananovich, D., et al. (2023).
- Wikipedia. (2023). Stille reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- Synthesis of thienothiophenes. (2022). In Encyclopedia.
- Myers, A. (n.d.). The Stille Reaction. Chem 115, Harvard University.
- Wikipedia. (2023). Heck reaction.
- Chemistry LibreTexts. (2023).
- Kukharev, B. F., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Molecules, 24(22), 4085.
- Wikipedia. (2023). Sonogashira coupling.
- Myers, A. (n.d.). The Stille Reaction. Chem 115, Harvard University.
- Guimond, N., et al. (2009). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2009(20), 3356-3364.
- Beletskaya, I. P., & Cheprakov, A. V. (2004). Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. European Journal of Organic Chemistry, 2004(12), 2637-2642.
- Rasheed, S., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 24(18), 3295.
- Lavenot, L., et al. (1998). Extension of the Heck Reaction to the Arylation of Activated Thiophenes. Journal of Organometallic Chemistry, 567(1-2), 49-55.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Yue, D., & Larock, R. C. (2002). Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes. The Journal of Organic Chemistry, 67(6), 1905-1909.
- Chemistry LibreTexts. (2023). Stille Coupling.
- ChemHelpASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube.
- Whitcombe, N. J., et al. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 9(42), 24296-24316.
- de la Cruz, P., et al. (1999).
- Reddy, R. P., et al. (2011). Palladium-catalyzed synthesis of 2,3,4-trisubstituted furans via cascade reactions of aryloxy-enynes with aryl halides. Organic Letters, 13(18), 4874-4877.
- de la Cruz, P., et al. (1999). Suzuki cross-coupling of 2,3-dibromothiophene 1 with boronic acids 10...
- BenchChem. (2025). A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions. BenchChem Technical Support.
- Rasheed, S., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 23(11), 2946.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Smith, A. B., et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 14(34), 8113-8117.
- Iqbal, M. A., et al. (2018). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules, 23(1), 136.
- Li, J., et al. (2025). Advances in cross-coupling and oxidative coupling reactions of NH-sulfoximines - a review.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
The Versatile Reagent: A Comparative Guide to the Applications of 4,5-Dibromothiophene-2-sulfonyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. Among the diverse array of reagents available, thiophene-based sulfonyl chlorides have emerged as valuable synthons, particularly in the development of sulfonamide-containing therapeutics. This guide provides an in-depth technical comparison of 4,5-Dibromothiophene-2-sulfonyl chloride, a highly functionalized thiophene derivative, with other relevant sulfonylating agents. We will explore its applications, delve into detailed experimental protocols, and present comparative data to inform your synthetic strategies.
Introduction to this compound: A Scaffold for Innovation
This compound is a reactive chemical intermediate characterized by a thiophene ring substituted with a sulfonyl chloride group at the 2-position and bromine atoms at the 4- and 5-positions. This unique substitution pattern offers several advantages for synthetic chemists:
-
Reactive Handle for Sulfonamide Formation: The sulfonyl chloride group serves as a highly reactive electrophile, readily undergoing nucleophilic attack by primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone in the synthesis of a wide range of biologically active molecules.
-
Sites for Further Functionalization: The two bromine atoms on the thiophene ring provide opportunities for subsequent cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the introduction of diverse substituents, enabling the exploration of a broad chemical space and the fine-tuning of a molecule's properties.
-
Modulation of Physicochemical Properties: The presence of the halogen atoms and the sulfonyl group influences the electronic properties and lipophilicity of the resulting molecules, which can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles.
Core Application: Synthesis of Biologically Active Sulfonamides
The primary application of this compound lies in the synthesis of sulfonamides, a class of compounds with a rich history and diverse therapeutic applications, including antibacterial agents and carbonic anhydrase inhibitors.
Antibacterial Agents
The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs. Thiophene-based sulfonamides have been investigated as a promising class of antibacterial agents, with the thiophene ring acting as a versatile scaffold. The synthesis of such compounds often involves the reaction of a substituted thiophenesulfonyl chloride with an appropriate amine. While direct examples of this compound in recently approved antibacterial drugs are not prevalent in publicly available literature, its structural analogs are featured in numerous patents for novel antimicrobial agents.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic benefits in conditions like glaucoma, epilepsy, and certain types of cancer. Aromatic and heterocyclic sulfonamides are the cornerstone of carbonic anhydrase inhibitor design. The sulfonamide group coordinates to the zinc ion in the enzyme's active site, leading to inhibition. The thiophene ring in compounds derived from this compound can occupy and interact with the hydrophobic and hydrophilic regions of the active site, influencing potency and selectivity. Patents reveal the use of substituted thiophenesulfonamides as key intermediates in the synthesis of potent carbonic anhydrase inhibitors.[1][2]
Comparative Analysis: this compound vs. Alternative Reagents
To provide a comprehensive understanding of its utility, we compare this compound with two commonly used sulfonylating agents: the parent 2-thiophenesulfonyl chloride and the archetypal benzenesulfonyl chloride.
Reactivity and Reaction Conditions
The reactivity of sulfonyl chlorides is influenced by the electronic nature of the substituents on the aromatic or heteroaromatic ring. Electron-withdrawing groups, such as the bromine atoms in this compound, are expected to increase the electrophilicity of the sulfur atom, potentially leading to faster reaction rates with nucleophiles compared to the unsubstituted 2-thiophenesulfonyl chloride.
Table 1: Comparison of Sulfonylating Agents in Sulfonamide Synthesis
| Reagent | Key Features | Typical Reaction Conditions | Representative Yields |
| This compound | Highly functionalized for further diversification. Potentially enhanced reactivity due to electron-withdrawing bromine atoms. | Pyridine or triethylamine as base, in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C to room temperature. | Yields are substrate-dependent but generally reported to be good to excellent in patent literature for analogous compounds. |
| 2-Thiophenesulfonyl chloride | Parent thiophene scaffold. Good for introducing a simple thiophene-2-sulfonamide moiety. | Similar to the dibrominated analog; pyridine or triethylamine in DCM or THF. | Good to excellent yields reported in the literature. |
| Benzenesulfonyl chloride | The most common and well-studied arylsulfonyl chloride. Provides a basic phenylsulfonamide scaffold. | Can be performed in a variety of solvents, including aqueous-organic mixtures, often with a base like pyridine or NaOH. | Generally high to quantitative yields with a wide range of amines.[3] |
Experimental Protocols
The following protocols are representative examples for the synthesis of sulfonamides using thiophene-based sulfonyl chlorides.
Protocol 1: General Procedure for the Synthesis of a 4,5-Dibromothiophene-2-sulfonamide Derivative
This protocol is a generalized procedure based on standard sulfonamide synthesis and reactions with similar thiophenesulfonyl chlorides.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous pyridine or triethylamine (1.5-2.0 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 equivalent) and pyridine or triethylamine (1.5-2.0 equivalents) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM or THF.
-
Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over a period of 15-30 minutes with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4,5-dibromothiophene-2-sulfonamide.
dot
Caption: Experimental workflow for sulfonamide synthesis.
Protocol 2: Synthesis of 5-Bromo-N-propylthiophene-2-sulfonamide
This protocol is adapted from a published procedure for a closely related compound and can likely be adapted for this compound.[4]
Materials:
-
5-Bromothiophene-2-sulfonamide (1 equivalent)
-
Lithium hydride (LiH) (1 equivalent)
-
Propyl bromide (1 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 5-bromothiophene-2-sulfonamide (1 equivalent) in anhydrous DMF in an oven-dried flask under an inert atmosphere.
-
Add lithium hydride (1 equivalent) to the solution.
-
Add propyl bromide (1 equivalent) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for three hours. Monitor the reaction progress by TLC.
-
Upon completion, precipitate the product by adding water to the reaction mixture.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the desired 5-bromo-N-propylthiophene-2-sulfonamide.
Mechanistic Considerations and Causality in Experimental Design
The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic example of nucleophilic acyl substitution, although at a sulfur atom. The reaction proceeds through a tetrahedral intermediate.
dot
Caption: General mechanism of sulfonamide formation.
The choice of base is critical in this reaction. A non-nucleophilic base like pyridine or triethylamine is used to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive. The use of anhydrous conditions is essential to prevent the hydrolysis of the highly reactive sulfonyl chloride to the corresponding sulfonic acid, which is a common side reaction.
The bromine atoms on the thiophene ring of this compound are generally stable under the conditions of sulfonamide formation. However, for subsequent cross-coupling reactions, these positions are readily activated by a suitable palladium or other transition metal catalyst.
Conclusion and Future Outlook
This compound stands out as a valuable and versatile building block for the synthesis of complex sulfonamides. Its dual functionality—a reactive sulfonyl chloride for amide bond formation and two bromine atoms for further diversification—makes it an attractive starting material for the construction of compound libraries in drug discovery programs. While direct comparisons of its performance in terms of yield and reaction kinetics with other sulfonyl chlorides are not extensively documented in peer-reviewed literature, the principles of physical organic chemistry suggest that the electron-withdrawing nature of the bromine substituents should enhance its reactivity.
For researchers and drug development professionals, the strategic use of this compound offers a streamlined approach to creating novel sulfonamide-based molecules with the potential for a wide range of biological activities. The ability to perform late-stage functionalization via cross-coupling reactions on the dibrominated thiophene core is a significant advantage in the iterative process of lead optimization. As the demand for new therapeutics continues to grow, the importance of such versatile and strategically designed building blocks will undoubtedly increase.
References
- Dean, T. R., et al. (1991). Preparation of carbonic anhydrase inhibitors.
- Pont, J. L., et al. (1995). Synthesis of sulfonamide intermediates. U.S.
- King, J. F., & Gill, M. S. (1987). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 65(10), 2353-2359.
-
Ahmad, S., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 3031–3046. [Link]
Sources
- 1. EP0617038B1 - Preparation of carbonic anhydrase inhibitors - Google Patents [patents.google.com]
- 2. US5470973A - Synthesis of sulfonamide intermediates - Google Patents [patents.google.com]
- 3. scilit.com [scilit.com]
- 4. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Drug-Likeness in Novel 4,5-Dibromothiophene-2-sulfonyl chloride Derivatives
Introduction: The Strategic Value of the Thiophene Sulfonamide Scaffold
In the landscape of medicinal chemistry, the thiophene ring is a privileged scaffold, prized for its ability to participate in a variety of biological interactions. When functionalized into a sulfonamide, its therapeutic potential expands significantly, a fact underscored by the numerous sulfonamide-based drugs on the market.[1] The starting material, 4,5-Dibromothiophene-2-sulfonyl chloride[2][3][4][5], represents a particularly valuable entry point for novel compound synthesis. The two bromine atoms and the highly reactive sulfonyl chloride group[6] offer multiple, distinct points for chemical modification, enabling the rapid generation of diverse compound libraries.
However, synthesizing a novel compound with potent biological activity is only the first step. A critical, and often challenging, subsequent phase is ensuring the compound possesses favorable pharmacokinetic properties—what is broadly termed "drug-likeness." Poor absorption, rapid metabolism, or low solubility can terminate the development of even the most active compounds.[7]
This guide provides a comprehensive, two-pronged strategy for assessing the drug-likeness of novel derivatives synthesized from this compound. We will explore the causal logic behind combining early-stage computational predictions with targeted, self-validating experimental assays. This integrated approach allows for the efficient prioritization of candidates, conserving resources and focusing efforts on compounds with the highest probability of success in later-stage development.
Section 1: The Dual-Pronged Assessment Workflow
The modern drug discovery paradigm emphasizes a "fail early, fail cheap" strategy.[8] To this end, we employ a workflow that uses rapid, low-cost computational methods to filter large numbers of virtual or newly synthesized compounds, followed by more resource-intensive, but definitive, experimental assays for the most promising candidates. This tiered approach ensures that laboratory resources are dedicated to compounds that have already cleared initial hurdles.
Below is a diagram illustrating this integrated workflow.
Caption: Integrated workflow for assessing drug-likeness.
Section 2: In Silico Profiling - The First Critical Filter
Computational, or in silico, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a powerful first step in evaluating drug-likeness.[9][10][11] These methods use algorithms and models built from vast datasets of known drugs to predict the properties of novel structures, providing a rapid and cost-effective way to screen large libraries.[8]
The Foundational Role of Lipinski's Rule of Five
One of the most influential guidelines in drug discovery is Lipinski's Rule of Five (Ro5).[12][13] Formulated in 1997, it is a rule of thumb based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[12] The "rule" states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.
-
Log P (octanol-water partition coefficient) ≤ 5: Log P is a measure of lipophilicity. While some lipophilicity is needed to cross cell membranes, excessively high values can lead to poor solubility in the aqueous environment of the gut and blood.[14]
-
Hydrogen Bond Donors (HBD) ≤ 5: The total number of N-H and O-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The total count of nitrogen and oxygen atoms.
It is crucial to understand that Ro5 does not predict if a compound is biologically active, but rather assesses its potential to be an orally active drug.[12] Compounds that adhere to Ro5 tend to have lower attrition rates during clinical trials.[12]
Comparative In Silico Analysis of Hypothetical Derivatives
Let's consider three hypothetical derivatives of this compound to illustrate this comparative approach. We will compare them against a known sulfonamide drug, Celecoxib, as a benchmark.
| Compound | Structure | MW (Da) | Log P | HBD | HBA | Ro5 Violations | Prediction |
| Parent Scaffold | 4,5-Dibromo-thiophene-2-sulfonyl chloride | 323.9 | 3.1 | 0 | 2 | 0 | Acceptable |
| Derivative A | (Attached a simple amine) | 350.2 | 2.8 | 1 | 3 | 0 | Good |
| Derivative B | (Attached a large, greasy group) | 545.5 | 6.2 | 1 | 3 | 2 | Poor |
| Derivative C | (Attached a polar, poly-hydroxylated group) | 480.3 | 0.5 | 6 | 7 | 1 | Marginal |
| Celecoxib | (Reference Drug) | 381.4 | 3.5 | 1 | 5 | 0 | Drug-like |
Analysis:
-
Derivative A passes all Ro5 criteria, making it a high-priority candidate for synthesis and experimental testing.
-
Derivative B violates two rules (MW and Log P). This compound is likely to have poor solubility and absorption and would be a low-priority candidate.
-
Derivative C violates the HBD rule. While a single violation is sometimes acceptable, the high number of hydrogen bond donors suggests potential permeability issues. It would be a medium-priority candidate, warranting further investigation if its biological activity is exceptionally high.
Section 3: In Vitro Validation - Grounding Predictions in Reality
While in silico tools are excellent for initial screening, they are predictive, not definitive.[15] Experimental validation is essential. The following three assays provide a robust, foundational dataset for the key drug-like properties of solubility, permeability, and metabolic stability.
Kinetic Solubility Assay
Causality: A compound must be in solution to be absorbed.[7] Poor aqueous solubility is a major cause of failure for drug candidates. The kinetic solubility assay is a high-throughput method used in early discovery to determine the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer, mimicking the conditions a compound might experience upon administration.[16][17]
Experimental Protocol: Nephelometric Method [18]
-
Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
-
Plate Setup:
-
Using a 96-well microtiter plate, dispense 5 µL of the DMSO stock solution into designated wells.
-
Add 245 µL of PBS to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
-
Incubation & Measurement:
-
Mix the plate thoroughly on a plate shaker for 10 minutes.
-
Incubate the plate at room temperature for 2 hours to allow for precipitation to equilibrate.[18]
-
Measure the light scattering (turbidity) of each well using a nephelometer.
-
-
Data Analysis:
-
The concentration at which a significant increase in turbidity is observed, compared to buffer-only controls, is reported as the kinetic solubility.
-
Self-Validation: Include positive (e.g., a known insoluble compound) and negative (e.g., a known soluble compound) controls to ensure the assay is performing correctly.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: After dissolving, a drug must cross the intestinal wall to enter the bloodstream. The PAMPA is a rapid, cell-free assay that models passive diffusion, the primary mechanism by which many orally administered drugs are absorbed.[19][20] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, into an acceptor compartment.[21]
Experimental Protocol: PAMPA-GIT Model
-
Membrane Coating:
-
Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) and allow the solvent to evaporate.
-
-
Plate Preparation:
-
Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare the test compounds in the donor plate by adding the DMSO stock to PBS to a final concentration of 200 µM.
-
-
Incubation:
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp).
-
Self-Validation: Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) control compounds. A membrane integrity marker like Lucifer Yellow should also be used to confirm that no leaks occurred during the assay.[21]
-
Microsomal Stability Assay
Causality: Once absorbed, a drug is transported to the liver, where it can be metabolized by enzymes, primarily the Cytochrome P450 (CYP) family.[23] Rapid metabolism can lead to low bioavailability and a short duration of action. This assay uses liver microsomes, which are vesicles of the endoplasmic reticulum containing these metabolic enzymes, to assess a compound's metabolic stability.[24][25][26]
Experimental Protocol: Human Liver Microsome (HLM) Assay [27]
-
Preparation:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (100 mM, pH 7.4).[27]
-
Prepare a test compound solution at 2 µM in the same buffer.
-
Prepare an NADPH regenerating system (cofactor required for CYP enzyme activity).
-
-
Incubation:
-
Pre-warm the microsomal and compound solutions to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture.
-
Take aliquots at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[23]
-
-
Reaction Termination & Analysis:
-
Stop the reaction at each time point by adding a volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Self-Validation: Run parallel incubations without the NADPH cofactor (negative control) to check for non-enzymatic degradation. Include positive control compounds with known high and low metabolic turnover (e.g., Verapamil and Warfarin).
-
Section 4: Synthesizing the Data for Lead Prioritization
The ultimate goal is to integrate the computational and experimental data to make informed decisions. A compound that looks promising in one assay may be flagged by another. The decision-making process involves weighing all the evidence to prioritize candidates for the next stage of development, which could include efficacy studies or further structural optimization.
The following diagram illustrates a typical decision-making tree based on the outcomes of our assessment workflow.
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. 4,5-Dibromothiophene-2-sulphonyl chloride | 81606-31-7 [chemicalbook.com]
- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. drugpatentwatch.com [drugpatentwatch.com]
- 9. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 10. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 12. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. enamine.net [enamine.net]
- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 21. PAMPA | Evotec [evotec.com]
- 22. youtube.com [youtube.com]
- 23. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 25. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
The Stability of Thiophene Sulfonamides: A Comparative Guide for Drug Development Professionals
Introduction: The Critical Role of Stability in Sulfonamide Drug Efficacy
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutics, from diuretics and antidiabetics to anti-inflammatory agents and antibiotics. The stability of these compounds is a paramount concern in drug development, directly influencing their shelf-life, bioavailability, therapeutic efficacy, and safety profile. Degradation of a sulfonamide-based active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic byproducts.
This guide provides a comparative analysis of the stability of thiophene sulfonamides against other common sulfonamide analogues, such as those containing benzene or other heterocyclic rings. We will delve into the structural and electronic factors that govern their chemical, metabolic, and photostability, supported by established experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the design and development of robust sulfonamide-based therapeutics.
The inclusion of a thiophene ring in place of a more traditional phenyl ring can significantly alter a molecule's physicochemical properties. Thiophene is an electron-rich aromatic heterocycle that can enhance interactions with biological targets.[1] However, this electron-rich nature also has profound implications for the molecule's stability, a central theme of this guide.
I. Comparative Chemical Stability: Hydrolysis and Forced Degradation
The inherent chemical stability of a sulfonamide is largely dictated by the susceptibility of the S-N bond to cleavage. This is influenced by the electronic properties of the aromatic or heterocyclic ring attached to the sulfonyl group.
Theoretical Considerations: Thiophene vs. Benzene and Other Heterocycles
The thiophene ring is considered to be aromatic, though with a lower resonance stabilization energy than benzene.[2] This suggests that the thiophene ring is more reactive and potentially less stable under certain conditions. The sulfur atom in the thiophene ring can influence the electronic distribution, making the ring more susceptible to oxidative processes.
Conversely, the electron-rich nature of the thiophene ring can also impact the stability of the sulfonamide bond. The overall stability is a complex interplay of the electronic effects of the ring system and any substituents present. A comprehensive evaluation requires empirical data from forced degradation studies.
Forced Degradation Studies: A Head-to-Head Comparison
Forced degradation studies, as mandated by ICH guidelines (Q1A(R2)), are essential for elucidating the intrinsic stability of a drug substance.[3] These studies involve subjecting the compound to more severe conditions than those used for accelerated stability testing, such as high heat, humidity, and extremes of pH, as well as oxidative and photolytic stress.[3]
While direct, publicly available quantitative data comparing the hydrolysis rates of a simple thiophene-2-sulfonamide versus a benzenesulfonamide under identical forced degradation conditions is limited, we can infer relative stability from established chemical principles. The greater reactivity of thiophene towards electrophiles compared to benzene suggests a potential for lower stability in acidic or oxidative environments.[2]
Below is a summary of typical degradation behaviors observed for sulfonamides under various stress conditions.
| Stress Condition | General Observations for Sulfonamides | Plausible Impact of Thiophene Ring |
| Acidic Hydrolysis | Susceptible to hydrolysis, with the rate being pH-dependent. Cleavage of the S-N bond is a primary degradation pathway. | The electron-rich nature of the thiophene ring could potentially influence the protonation state and susceptibility to acid-catalyzed hydrolysis. |
| Alkaline Hydrolysis | Generally more stable under neutral to alkaline conditions. | The anionic form of the sulfonamide, more prevalent at higher pH, is typically less prone to hydrolysis. |
| Oxidative Degradation | Can undergo oxidation, particularly if the molecule contains other susceptible functional groups. | The sulfur atom in the thiophene ring is a potential site for oxidation, which could lead to ring opening and degradation. |
| Thermal Degradation | Stability is compound-specific. Decomposition can occur at elevated temperatures. | The overall thermal stability will depend on the entire molecular structure, not just the thiophene moiety. |
Experimental Protocol: Forced Degradation Study for a Novel Sulfonamide
This protocol outlines a typical forced degradation study to assess the chemical stability of a novel sulfonamide, in accordance with ICH guidelines.
Caption: Workflow for a comparative forced degradation study.
II. Metabolic Stability: The Role of the Thiophene Ring in Biotransformation
Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, including its half-life and potential for drug-drug interactions. The liver, rich in cytochrome P450 (CYP) enzymes, is the primary site of drug metabolism.
The Thiophene Moiety as a "Structural Alert"
The thiophene ring is often considered a "structural alert" in drug design because its metabolism can lead to the formation of reactive metabolites.[2][4] The primary routes of metabolic activation involve CYP-mediated oxidation to form highly electrophilic thiophene S-oxides or thiophene epoxides.[2][4] These reactive intermediates can covalently bind to cellular macromolecules, such as proteins, which can trigger idiosyncratic toxicity, including drug-induced liver injury.[5][6]
A notable example is the diuretic drug tienilic acid, which was withdrawn from the market due to cases of severe immune-mediated hepatitis linked to the metabolic activation of its thiophene ring.[2][4]
Caption: Metabolic activation pathway of thiophene-containing drugs.
However, it is crucial to note that the presence of a thiophene ring does not invariably lead to toxicity. Many safe and effective drugs contain a thiophene moiety.[7] The metabolic fate of a thiophene-containing drug is influenced by several factors:
-
Alternative Metabolic Pathways: If other parts of the molecule are more susceptible to metabolism, the thiophene ring may remain unmodified.[2][4]
-
Efficient Detoxification: The body has detoxification mechanisms, such as conjugation with glutathione, that can neutralize reactive metabolites.[2][4]
-
Daily Dose: The overall exposure to the drug can influence the likelihood of toxicity.[2][4]
Comparative In Vitro Metabolic Stability Data
While direct comparative studies are sparse, a study on nonacidic thiophene-based anti-inflammatory agents found that the most active compound displayed a slow in vitro clearance in rat liver S9 fractions, with a half-life 1.5-fold longer than that of indomethacin.[7] This indicates that thiophene-containing compounds can be designed to have favorable metabolic stability.
The metabolic stability of a compound is typically assessed using in vitro systems such as human liver microsomes (HLM) or hepatocytes.
| Compound Class | Typical Metabolic Pathways | Implications for Stability |
| Thiophene Sulfonamides | Potential for S-oxidation or epoxidation of the thiophene ring by CYPs. Metabolism can also occur at other sites.[2][4] | Stability is highly dependent on the overall molecular structure and the specific CYPs involved. Risk of reactive metabolite formation must be assessed. |
| Benzene Sulfonamides | Aromatic hydroxylation is a common metabolic pathway. N-dealkylation and other reactions can also occur. | Generally considered to have predictable metabolic pathways. Less inherent risk of forming highly reactive, ring-derived metabolites compared to thiophenes. |
| Other Heterocyclic Sulfonamides | Metabolism is dependent on the specific heterocycle. For example, pyridine rings can undergo N-oxidation or hydroxylation. | Stability and metabolic pathways are diverse and must be evaluated on a case-by-case basis. |
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol describes a standard method for comparing the metabolic stability of different sulfonamides.
Caption: Workflow for an in vitro metabolic stability assay.
III. Photostability: The Impact of Light Exposure
Photostability is a critical quality attribute for any drug substance or product that may be exposed to light during its manufacturing, storage, or use. Photodegradation can lead to loss of potency and the formation of impurities.
Thiophene Moieties and Photosensitivity
Some non-steroidal anti-inflammatory drugs (NSAIDs) containing a thiophene moiety, such as suprofen and tiaprofenic acid, have been shown to undergo photo-induced decarboxylation and exhibit photochemical properties similar to the highly photolabile drug ketoprofen.[4] This suggests that the thiophene ring can act as a chromophore, absorbing UV radiation and initiating degradation pathways.
Comparative Photostability Assessment
ICH guideline Q1B outlines the requirements for photostability testing.[3] The testing involves exposing the drug substance and product to a defined light source and assessing any changes.
Experimental Protocol: Photostability Testing (ICH Q1B)
This protocol provides a standardized approach to evaluating the photostability of a drug substance.
Caption: Workflow for ICH Q1B photostability testing.
IV. Conclusion and Future Perspectives
The incorporation of a thiophene ring into a sulfonamide structure offers potential benefits in terms of biological activity but also introduces specific stability considerations.
-
Chemical Stability: While generally stable, the electron-rich nature of the thiophene ring may increase susceptibility to certain degradation pathways, particularly under oxidative or strongly acidic conditions, when compared to benzenesulfonamides.
-
Metabolic Stability: The thiophene moiety is a known structural alert due to its potential for metabolic activation to reactive intermediates. However, this does not preclude the development of safe and stable drugs. Careful molecular design to direct metabolism to other, less problematic sites is a key strategy.
-
Photostability: The thiophene ring can act as a chromophore, potentially increasing the photosensitivity of the molecule.
References
-
Valentić, N. V., & Čolović, M. B. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1299–1318. [Link][2][4]
-
Dansette, P. M., Bertho, G., & Mansuy, D. (2012). Differential oxidation of two thiophene-containing regioisomers to reactive metabolites by cytochrome P450 2C9. Chemical research in toxicology, 25(4), 933-941. [Link][5][6]
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link][3]
-
Mikhail, D. S., El-Nassan, H. B., Mahmoud, S. T., & Fahim, S. H. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Drug development research, 83(8), 1739–1757. [Link][7]
- Suggs, J. W. (2002). Aromatic five-membered ring heterocycles with one heteroatom. In Organic Chemistry. Jones and Bartlett Publishers.
-
Ansari, F. L., & Kumar, A. (2018). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry, 9(12), 1646–1675. [Link][1]
- D'hooghe, M., & De Kimpe, N. (2006). Thiophene and its derivatives. In Comprehensive Organic Functional Group Transformations II (Vol. 3, pp. 527-610). Elsevier.
-
MedCrave. (2016). Forced degradation studies. [Link]
-
RSC Publishing. (2021). Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate. [Link]
-
PubChem. (n.d.). Metabolic stability in human liver microsomes. [Link]
-
Wikipedia. (n.d.). Thiophene. [Link]
-
ResearchGate. (n.d.). Thiophene- and benzothiophene-containing drugs and analogs tested in metabolic studies. [Link]
-
PubMed. (1996). Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. [Link]
-
PubMed. (2008). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]. [Link]
-
National Center for Biotechnology Information. (2016). In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. [Link]
-
National Center for Biotechnology Information. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
ResearchGate. (2020). Structures of celecoxib (A) and rofecoxib (B). [Link]
-
ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
PubMed. (2000). Metabolism of rofecoxib in vitro using human liver subcellular fractions. [Link]
-
Cambridge Open Engage. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv. [Link]
-
ResearchGate. (2014). Bioactivation Potential of Thiophene-Containing Drugs. [Link]
-
Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]
-
PubMed. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. [Link]
-
ResearchGate. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. [Link]
-
ResearchGate. (1979). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. [Link]
-
PubMed. (1997). Comparison of dorzolamide and acetazolamide as suppressors of aqueous humor flow in humans. [Link]
-
PubMed. (2001). Comparison of rofecoxib and celecoxib, two cyclooxygenase-2 inhibitors, in postoperative dental pain: a randomized, placebo- and active-comparator-controlled clinical trial. [Link]
-
PubMed. (2002). Tolerability and efficacy of dorzolamide versus acetazolamide added to timolol. [Link]
-
Public Citizen. (2001). Celecoxib (Celebrex) & Rofecoxib (Vioxx). [Link]
-
PubMed. (2000). Combination of systemic acetazolamide and topical dorzolamide in reducing intraocular pressure and aqueous humor formation. [Link]
-
PubMed. (1999). A Comparison of the Effectiveness of Dorzolamide and Acetazolamide in Preventing Post-Operative Intraocular Pressure Rise Following Phacoemulsification. 1999; 43 (5): 344-6. [Link]
Sources
- 1. Comparison of rofecoxib and celecoxib, two cyclooxygenase-2 inhibitors, in postoperative dental pain: a randomized, placebo- and active-comparator-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential oxidation of two thiophene-containing regioisomers to reactive metabolites by cytochrome P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
cross-referencing experimental data with published results for 4,5-Dibromothiophene-2-sulfonyl chloride
Abstract
This guide provides an in-depth technical comparison of 4,5-Dibromothiophene-2-sulfonyl chloride, a key reagent in synthetic chemistry, particularly for the development of novel sulfonamides. We will cross-reference published data with established experimental protocols to offer researchers, scientists, and drug development professionals a comprehensive understanding of this compound's performance characteristics. The guide will cover its synthesis, characterization, and reactivity, comparing it to a common alternative, 2-Thiophenesulfonyl chloride. This analysis aims to illuminate the strategic advantages conferred by the dibromo substitution pattern, such as influencing product properties and providing handles for further chemical modification.
Introduction: The Strategic Importance of Substituted Thiophenes
Heterocyclic compounds are fundamental building blocks in medicinal chemistry, with the thiophene ring being a particularly privileged scaffold.[1][2] Thiophenes are isosteres of benzene rings, offering similar structural properties but with distinct electronic characteristics that can enhance biological activity and improve pharmacokinetic profiles.[2] this compound is a specialized reagent that combines the utility of the sulfonyl chloride functional group—a cornerstone for sulfonamide synthesis—with a strategically halogenated aromatic core.
The bromine atoms on the thiophene ring are not merely passive substituents. They serve two primary purposes:
-
Modulating Physicochemical Properties: The electron-withdrawing nature and lipophilicity of bromine can significantly alter the properties of the final sulfonamide product, which is a critical consideration in drug design.
-
Providing Synthetic Handles: The carbon-bromine bonds are amenable to a variety of cross-coupling reactions (e.g., Suzuki, Stille), allowing for late-stage functionalization and the creation of complex molecular architectures.[3]
This guide will dissect the practical implications of these features, providing a clear comparison to a simpler, non-brominated analogue.
Synthesis and Characterization of Thiophenesulfonyl Chlorides
The synthesis of aryl sulfonyl chlorides is a well-established area of organic chemistry. The most common method involves the reaction of an aromatic compound with chlorosulfonic acid.
Published Synthesis of a Related Compound: 5-Bromothiophene-2-sulfonyl chloride
A similar approach would be employed for 2,3-dibromothiophene to yield the target compound, this compound.
Published Characterization Data
Accurate characterization is crucial for verifying the identity and purity of the reagent. Below is a table summarizing key identifiers and expected analytical data for this compound, compiled from various chemical suppliers and databases.
| Parameter | Value | Source |
| CAS Number | 81606-31-7 | [5][6][7] |
| Molecular Formula | C₄HBr₂ClO₂S₂ | [6][8] |
| Molecular Weight | 340.44 g/mol | [6][9] |
| Appearance | White to pale cream powder | [10] |
| Melting Point | 72.0-81.0 °C | [10] |
| ¹H NMR | A single proton signal is expected in the aromatic region. | |
| IR Spectroscopy | Strong characteristic bands for the sulfonyl chloride (S=O) group are expected between 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. | [11] |
Note: Detailed, peer-reviewed spectroscopic data for this specific compound is sparse in the readily available literature. The provided data is based on supplier specifications and general spectroscopic principles for sulfonyl chlorides.
Experimental Protocol: Synthesis of a Sulfonamide
To provide a practical context for comparison, this section details a standard, reliable protocol for the synthesis of a sulfonamide using a generic aryl sulfonyl chloride. This procedure is widely applicable for both this compound and its alternatives.
Objective
To synthesize an N-aryl sulfonamide from a primary aniline and an aryl sulfonyl chloride.
Reagents and Equipment
-
Aniline (or substituted aniline)
-
This compound (or alternative sulfonyl chloride)
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) as solvent
-
Magnetic stirrer, round-bottom flask, addition funnel
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Step-by-Step Procedure
-
Reaction Setup: Dissolve the aniline (1.0 equivalent) in DCM in a round-bottom flask. Add pyridine (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Scientist's Rationale: The reaction is performed at 0 °C to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.[12]
-
-
Reagent Addition: Dissolve the this compound (1.0 equivalent) in a minimal amount of DCM and add it dropwise to the cooled aniline solution over 15-20 minutes.
-
Scientist's Rationale: Slow, dropwise addition prevents a rapid temperature increase and minimizes the formation of side products.
-
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting materials.
-
Workup: Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Scientist's Rationale: The acid wash removes the excess pyridine base. The brine wash removes residual water from the organic layer.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
Workflow Diagram
Caption: Workflow for general sulfonamide synthesis.
Comparative Analysis: Performance vs. Alternatives
The primary value of this compound is best understood when compared to a simpler, non-halogenated alternative like 2-Thiophenesulfonyl chloride .
| Feature | This compound | 2-Thiophenesulfonyl chloride | Scientific Rationale & Field Insights |
| Reactivity | Moderately lower | Higher | The two electron-withdrawing bromine atoms decrease the electron density of the thiophene ring, making the sulfur atom slightly less electrophilic. This can lead to slightly longer reaction times but may also increase selectivity in complex molecules. |
| Yield & Purity | Generally good to excellent | Generally good to excellent | For simple amines, yields are often comparable and high for both reagents.[12] Purification is straightforward in both cases, though the higher molecular weight of the dibromo-compound may aid in crystallization. |
| Product Properties | Increased lipophilicity; introduces two bromine atoms | Lower lipophilicity; unsubstituted thiophene core | This is the key strategic difference. The dibromo-product will have a significantly different ADME profile. The bromines can also engage in halogen bonding, potentially altering binding affinity to biological targets. |
| Potential for Derivatization | High | Low | The C-Br bonds are prime sites for Pd-catalyzed cross-coupling reactions, allowing for the easy generation of a diverse library of analogues from a common intermediate. This is a significant advantage in lead optimization campaigns.[3] |
| Availability & Cost | More specialized, higher cost | Widely available, lower cost | For initial screening or when the bromine atoms are not required, the simpler reagent is more economical. The dibromo-reagent is chosen for its specific strategic value. |
Strategic Implications Diagram
Caption: Decision logic for reagent selection.
Troubleshooting and Safety
-
Issue: Low yield of sulfonamide.
-
Potential Cause: Inactive sulfonyl chloride due to hydrolysis. Sulfonyl chlorides are moisture-sensitive.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Purchase fresh reagent if hydrolysis is suspected.
-
-
Issue: Formation of bis-sulfonylated amine.
-
Potential Cause: Use of a highly reactive sulfonyl chloride with a primary amine under forcing conditions.
-
Solution: Maintain low reaction temperatures and avoid a large excess of the sulfonyl chloride.
-
-
Safety: Sulfonyl chlorides are corrosive and react with moisture to release HCl gas. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound is a powerful and strategic reagent for the synthesis of complex sulfonamides. While its reactivity is comparable to simpler alternatives like 2-Thiophenesulfonyl chloride, its true advantage lies in the two bromine substituents. These atoms modulate the physicochemical properties of the final product and, more importantly, serve as versatile synthetic handles for late-stage diversification through cross-coupling chemistry. For researchers in drug discovery and medicinal chemistry, the initial investment in this more complex reagent can pay significant dividends during lead optimization, enabling the rapid exploration of chemical space around a core scaffold. The choice between this compound and a simpler analogue is therefore not one of simple substitution, but a strategic decision based on the long-term goals of the synthetic campaign.
References
- Vertex AI Search Result. The Role of 4-Bromobenzo[b]thiophene in Modern Pharmaceutical Synthesis.
- Vertex AI Search Result.
- ResearchGate.
- Alfa Chemistry. (2022, August 4). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing.
- ChemistryViews. (2018, September 1). Better Synthesis of Sulfonyl Chloride Mimics.
- NIH National Library of Medicine. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Fisher Scientific. This compound, 97%.
- ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.
- PubChem. This compound (C4HBr2ClO2S2).
- ChemicalBook. (2023, April 23). 4,5-Dibromothiophene-2-sulphonyl chloride | 81606-31-7.
- Thermo Fisher Scientific. This compound, 97%.
- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.
- VSNCHEM. vt20264 this compound.
- UCL Discovery.
- NIH National Library of Medicine.
- Frontiers.
- Thermo Scientific Alfa Aesar. This compound, 97% 5 g | Buy Online.
- ResearchGate.
- Helvetica Chimica Acta.
- ChemicalBook. 5-Bromothiophenesulfonyl chloride synthesis.
- FINETECH INDUSTRY LIMITED. 4,5-Dibromothiophene-2-sulphonyl chloride | CAS: 81606-31-7.
Sources
- 1. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 5-Bromothiophenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. 4,5-Dibromothiophene-2-sulphonyl chloride | 81606-31-7 [chemicalbook.com]
- 6. This compound | VSNCHEM [vsnchem.com]
- 7. 4,5-Dibromothiophene-2-sulphonyl chloride | CAS: 81606-31-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. PubChemLite - this compound (C4HBr2ClO2S2) [pubchemlite.lcsb.uni.lu]
- 9. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 10. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. acdlabs.com [acdlabs.com]
- 12. cbijournal.com [cbijournal.com]
Safety Operating Guide
Mastering the Safe Disposal of 4,5-Dibromothiophene-2-sulfonyl chloride: A Guide for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The final step—proper disposal—is as critical as any synthetic procedure, ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 4,5-Dibromothiophene-2-sulfonyl chloride (CAS No. 81606-31-7). We move beyond mere instruction to explain the chemical principles that dictate these procedures, empowering you to manage this hazardous material with confidence and expertise.
Part 1: Core Hazard Assessment & Immediate Safety Protocols
This compound is a highly reactive and corrosive solid.[1] Understanding its intrinsic chemical properties is the foundation of its safe management.
Primary Hazards:
-
Corrosivity (H314): The compound causes severe skin burns and serious eye damage upon contact.[1][2] This is the most immediate physical threat.
-
High Reactivity with Water/Moisture: As a sulfonyl chloride, this compound reacts vigorously with water, including ambient humidity. This hydrolysis reaction is exothermic and produces corrosive and toxic byproducts: hydrochloric acid (HCl) and 4,5-dibromothiophene-2-sulfonic acid.[3] This reactivity dictates nearly every aspect of its handling and disposal.
Causality Behind Safety Protocols: The stringent requirement for personal protective equipment (PPE) is a direct consequence of these hazards. The potential for rapid generation of acidic vapors in the presence of moisture necessitates handling in a controlled environment.
Essential Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory.
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). Standard nitrile gloves offer insufficient protection for prolonged contact or spills.
-
Body Protection: A chemical-resistant apron or lab coat must be worn. Ensure clothing is long-sleeved.
-
Respiratory Protection: All handling must be performed within a certified chemical fume hood to manage corrosive vapors.[4] For spill response outside of a hood, a NIOSH-approved respirator with an acid gas cartridge is necessary.[5]
Part 2: Waste Characterization and Incompatibility
Proper disposal begins with correct waste classification. Mischaracterizing this chemical can lead to dangerous reactions within a waste container and improper final disposal.
Waste Classification: Halogenated Organic Waste this compound contains carbon-bromine bonds, classifying it as a halogenated organic compound .[6] This is a critical designation, as the U.S. Environmental Protection Agency (EPA) regulates the disposal of such wastes, often mandating high-temperature incineration as the final treatment method to ensure complete destruction.[7][8]
Critical Incompatibilities: To prevent dangerous reactions, this compound waste must NEVER be mixed with the following:
-
Water and Aqueous Solutions: Leads to violent reaction and release of corrosive gases.[3]
-
Alcohols and Amines: Reacts readily, often exothermically, to form esters and sulfonamides, respectively.
-
Strong Bases (uncontrolled mixing): While a dilute base is used for controlled neutralization, mixing with concentrated bases can cause a violent, uncontrolled exothermic reaction.
-
Oxidizing Agents: May lead to unpredictable and potentially explosive reactions.[3]
Part 3: Step-by-Step Disposal Protocols
The appropriate disposal method depends on the nature and quantity of the waste. The following decision workflow and protocols provide clear, actionable guidance.
Disposal Decision Workflow
Caption: Decision workflow for selecting the correct disposal protocol.
Protocol A: Bulk Waste & Contaminated Materials Disposal (Primary Method)
This is the standard and most secure method for disposing of unused reagents, reaction byproducts, and heavily contaminated items (e.g., gloves, weigh boats).
Methodology:
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container for "Halogenated Organic Solids."
-
Packaging: Carefully place the original reagent bottle, or the contaminated materials, into the waste container. Ensure the container is kept closed when not in use.
-
Labeling: The waste container must be labeled with the full chemical name: "this compound" and the associated hazards (Corrosive, Water-Reactive).
-
Storage: Store the sealed container in a cool, dry, well-ventilated secondary containment area, away from incompatible materials.[1][9]
-
Disposal: Arrange for pickup by a certified environmental waste management service. This is a mandatory step.[1][10]
Protocol B: Small Spill Management
In the event of a small spill (a few grams) within a chemical fume hood, immediate and correct action is critical.
Methodology:
-
Safety First: Ensure PPE is worn. If the spill is outside a hood, evacuate the immediate area.
-
Containment: Do NOT use water or combustible materials like paper towels.[3][11]
-
Absorption: Cover the spill with a dry, inert, non-combustible absorbent material such as sand, vermiculite, or dry lime.[10][11]
-
Collection: Once fully absorbed, carefully sweep or scoop the material into a designated hazardous waste container.
-
Final Disposal: The container with the absorbed spill residue must be treated as bulk hazardous waste and disposed of according to Protocol A .[10]
Protocol C: Controlled Neutralization for Glassware Decontamination
This procedure is only for decontaminating glassware with trace amounts of residual chemical and must be performed by trained personnel in a chemical fume hood. It is not a method for bulk disposal.
Causality: This protocol utilizes the chemical's reactivity with a base to hydrolyze the sulfonyl chloride to its corresponding, more manageable sulfonic acid salt. The process must be slow and cooled to manage the exothermic nature of the reaction.
Methodology:
-
Preparation: In a chemical fume hood, prepare a large beaker containing a stirred, dilute solution of sodium bicarbonate (5-10%) or sodium hydroxide (~1M). Place this beaker in an ice bath.
-
Decontamination: Rinse the contaminated glassware with a minimal amount of a compatible organic solvent (e.g., acetone) to dissolve the residue.
-
Slow Addition: Using a pipette, add the solvent rinse solution dropwise to the center of the vortex of the stirred, cold basic solution. Never add the base to the sulfonyl chloride waste. [10]
-
Monitoring: Observe for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition immediately.
-
Final Rinse: Once the addition is complete, allow the solution to stir for at least one hour. Check the pH to ensure it is neutral or slightly basic.
-
Disposal: The resulting neutralized aqueous solution may be permissible for drain disposal with copious amounts of water, but only if local regulations allow. Always consult your institution's Environmental Health & Safety (EHS) office first.
Part 4: Technical Data Summary
For quick reference, the following table summarizes key safety and disposal information.
| Parameter | Data | Source(s) |
| CAS Number | 81606-31-7 | [12][13] |
| Molecular Formula | C₄HBr₂ClO₂S₂ | [14] |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | [1][2] |
| Primary Disposal Code | P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Waste Class | Halogenated Organic Waste | [6][8] |
| Incompatible Agents | Water, Alcohols, Amines, Strong Bases (uncontrolled), Oxidizing Agents | [3] |
Conclusion
The responsible management of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its chemical reactivity—particularly its corrosive and water-reactive nature—and adhering to the structured protocols outlined in this guide, researchers can confidently manage this compound from acquisition to final disposal. Always prioritize professional waste disposal services for bulk quantities and consult your institution's EHS department for specific guidance.
References
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- ChemicalBook. (2023). 4,5-Dibromothiophene-2-sulphonyl chloride Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Sulfuryl chloride.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride.
- SD Fine-Chem Ltd. (n.d.). Safety Data Sheet: SULPHURYL CHLORIDE.
- VSNCHEM. (n.d.). VT20264 this compound.
- University of California, Riverside. (n.d.). Hazardous Waste Segregation.
- Thermo Fisher Scientific. (2015). Safety Data Sheet: p-Toluenesulfonyl chloride.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Thiophene-2-sulfonyl chloride.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Thermo Fisher Scientific. (2023). Safety Data Sheet: 4-Bromo-5-chlorothiophene-2-sulfonyl chloride.
- Synquest Labs. (2016). Safety Data Sheet: this compound.
- Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride.
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Fluorochem. (2024). Safety Data Sheet: 3,5-Dibromothiophene-2-sulfonyl chloride.
- Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- Thermo Fisher Scientific. (2023). Safety Data Sheet: Furan-2-sulfonyl chloride.
- University of California, Los Angeles. (n.d.). Examples of Incompatible Chemicals.
- Fisher Scientific. (n.d.). This compound, 97%.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nj.gov [nj.gov]
- 12. 4,5-Dibromothiophene-2-sulphonyl chloride - Safety Data Sheet [chemicalbook.com]
- 13. vsnchem.com [vsnchem.com]
- 14. This compound, 97% | Fisher Scientific [fishersci.ca]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
